molecular formula C3H5O3- B073278 3-Hydroxypropionate CAS No. 1190-23-4

3-Hydroxypropionate

Katalognummer: B073278
CAS-Nummer: 1190-23-4
Molekulargewicht: 89.07 g/mol
InChI-Schlüssel: ALRHLSYJTWAHJZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hydroxypropionate (3-HP) is a pivotal three-carbon organic acid that serves as a crucial metabolic intermediate in several biochemical pathways, making it a compound of significant interest in multiple research fields. Its primary research value lies in its role as a key precursor in the biosynthetic production of industrially relevant chemicals, most notably bio-based acrylic acid and the biodegradable polymer poly(this compound). Researchers utilize this compound to study and engineer microbial metabolic pathways, such as the 3-HP cycle for CO2 fixation, to develop sustainable biomanufacturing platforms. In metabolomics and cell biology, it is employed to investigate disruptions in fatty acid synthesis and mitochondrial metabolism, as it can influence the cellular pool of coenzyme A. Furthermore, its involvement as an intermediate in the catabolism of certain amino acids and its potential accumulation under specific physiological conditions make it a biomarker of interest in metabolic disorder research. This high-purity reagent is essential for advancing studies in synthetic biology, metabolic engineering, and the development of green alternatives to petrochemical-derived products.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1190-23-4

Molekularformel

C3H5O3-

Molekulargewicht

89.07 g/mol

IUPAC-Name

3-hydroxypropanoate

InChI

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)/p-1

InChI-Schlüssel

ALRHLSYJTWAHJZ-UHFFFAOYSA-M

SMILES

C(CO)C(=O)[O-]

Kanonische SMILES

C(CO)C(=O)[O-]

Synonyme

3-hydroxypropanoic acid
3-hydroxypropionate
3-hydroxypropionic acid
beta-lactic acid
hydracrylic acid

Herkunft des Produkts

United States

Foundational & Exploratory

The 3-Hydroxypropionate Cycle: An In-depth Technical Guide to Autotrophic Carbon Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotrophic carbon fixation, the process by which organisms convert inorganic carbon into organic compounds, is a cornerstone of life on Earth. While the Calvin-Benson-Bassham cycle is the most well-known of these pathways, several other fascinating and efficient mechanisms have evolved in various microorganisms. Among these are the 3-hydroxypropionate (3-HP) cycles, which are particularly noteworthy for their unique enzymatic reactions and prevalence in phylogenetically deep-branching and extremophilic microbes. This technical guide provides a comprehensive overview of the two major variations of this pathway: the this compound bi-cycle and the this compound/4-hydroxybutyrate cycle.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these carbon fixation pathways. It delves into the core biochemistry, provides available quantitative data for key enzymes, outlines detailed experimental protocols for their study, and visualizes the intricate network of reactions. A thorough understanding of these cycles not only expands our knowledge of microbial metabolism but also opens avenues for novel biotechnological applications, including the production of valuable chemicals and the development of new antimicrobial targets.

The this compound Bi-Cycle

First elucidated in the green non-sulfur bacterium Chloroflexus aurantiacus, the this compound bi-cycle is a complex and elegant pathway for the fixation of bicarbonate (HCO₃⁻)[1][2][3][4][5][6][7][8][9]. It operates as two interconnected cycles, ultimately converting three molecules of bicarbonate into one molecule of pyruvate (B1213749).[10][11] This pathway is notable for its oxygen tolerance, a feature that distinguishes it from other autotrophic cycles like the reductive acetyl-CoA pathway.[6][11][12]

Core Pathway and Key Intermediates

The bi-cycle can be conceptually divided into two parts. The first cycle involves the fixation of two bicarbonate molecules to generate glyoxylate (B1226380), while the second cycle utilizes this glyoxylate to produce pyruvate and regenerate the initial acetyl-CoA acceptor molecule.

Cycle 1: Glyoxylate Formation

  • Carboxylation of Acetyl-CoA: The cycle initiates with the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA carboxylase .[13][14]

  • Reduction to this compound: Malonyl-CoA is then reduced to this compound in a two-step reaction catalyzed by the bifunctional enzyme Malonyl-CoA reductase .[15]

  • Activation and Conversion to Propionyl-CoA: this compound is activated to 3-hydroxypropionyl-CoA, which is then dehydrated to acryloyl-CoA and subsequently reduced to propionyl-CoA. These three reactions are catalyzed by the trifunctional enzyme Propionyl-CoA synthase .[16][17]

  • Second Carboxylation: Propionyl-CoA undergoes a second carboxylation to form (S)-methylmalonyl-CoA, a reaction catalyzed by Propionyl-CoA carboxylase .[13][14]

  • Rearrangement to Succinyl-CoA: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA by Methylmalonyl-CoA epimerase and then rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme Methylmalonyl-CoA mutase .

  • Conversion to Malate (B86768) and Malyl-CoA: Succinyl-CoA is converted to malate through the action of Succinyl-CoA:(S)-malate-CoA transferase , succinate (B1194679) dehydrogenase, and fumarate (B1241708) hydratase.[18][19]

  • Cleavage to Glyoxylate and Acetyl-CoA: Finally, (S)-malyl-CoA is cleaved by (S)-Malyl-CoA lyase to regenerate acetyl-CoA and produce the net product of the first cycle, glyoxylate.[2][20][21][22]

Cycle 2: Pyruvate Formation and Acetyl-CoA Regeneration

  • Condensation of Glyoxylate and Propionyl-CoA: Glyoxylate condenses with a molecule of propionyl-CoA (generated in the first cycle) to form β-methylmalyl-CoA. This reaction is also catalyzed by the versatile (S)-Malyl-CoA/β-methylmalyl-CoA lyase .[21][22]

  • Conversion to Citramalyl-CoA: β-methylmalyl-CoA is dehydrated to mesaconyl-C1-CoA by Mesaconyl-C1-CoA hydratase . An intramolecular CoA transfer then occurs, catalyzed by Mesaconyl-CoA C1:C4 CoA transferase , to form mesaconyl-C4-CoA.[10][20][21][23] This is then hydrated to (S)-citramalyl-CoA by Mesaconyl-C4-CoA hydratase .[10][20][21][23]

  • Cleavage to Pyruvate and Acetyl-CoA: The final step involves the cleavage of (S)-citramalyl-CoA by (S)-Citramalyl-CoA lyase to yield pyruvate and a second molecule of acetyl-CoA, which can re-enter the first cycle.[13][2][11][16][24]

The this compound/4-Hydroxybutyrate Cycle

Found in thermoacidophilic archaea of the order Sulfolobales, such as Metallosphaera sedula, the this compound/4-hydroxybutyrate (3HP/4HB) cycle is another fascinating route for autotrophic carbon fixation.[4][14][24][25][26][27][28] This pathway is particularly adapted to extreme environments characterized by high temperatures and low pH.[24][28]

Core Pathway and Key Intermediates

The 3HP/4HB cycle can be divided into two main sections. The first part shares similarities with the 3-HP bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA. The second part is unique and involves the conversion of succinyl-CoA to two molecules of acetyl-CoA via the key intermediate 4-hydroxybutyrate.

Part 1: Formation of Succinyl-CoA

  • Carboxylation of Acetyl-CoA and Propionyl-CoA: Similar to the bi-cycle, this pathway utilizes a bifunctional Acetyl-CoA/Propionyl-CoA carboxylase to carboxylate both acetyl-CoA to malonyl-CoA and propionyl-CoA to (S)-methylmalonyl-CoA.[24]

  • Reduction to this compound: Malonyl-CoA is reduced to malonate semialdehyde by Malonyl-CoA reductase and then further reduced to this compound by Malonic semialdehyde reductase .[4]

  • Conversion to Propionyl-CoA: this compound is activated to 3-hydroxypropionyl-CoA by 3-Hydroxypropionyl-CoA synthetase .[14] This is followed by dehydration to acryloyl-CoA by 3-Hydroxypropionyl-CoA dehydratase and subsequent reduction to propionyl-CoA by Acryloyl-CoA reductase .[14][26][27]

  • Formation of Succinyl-CoA: Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA, which is then epimerized and rearranged to succinyl-CoA, mirroring the steps in the 3-HP bi-cycle, involving Methylmalonyl-CoA epimerase and Methylmalonyl-CoA mutase .

Part 2: Regeneration of Acetyl-CoA via 4-Hydroxybutyrate

  • Reduction to 4-Hydroxybutyrate: Succinyl-CoA is reduced to succinic semialdehyde by Succinyl-CoA reductase , which is then further reduced to 4-hydroxybutyrate by Succinic semialdehyde reductase .

  • Activation and Dehydration: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by 4-Hydroxybutyryl-CoA synthetase .[25] This is followed by dehydration to crotonyl-CoA by 4-Hydroxybutyryl-CoA dehydratase .

  • Conversion to Acetoacetyl-CoA: Crotonyl-CoA is then hydrated to (S)-3-hydroxybutyryl-CoA by Crotonyl-CoA hydratase , which is subsequently oxidized to acetoacetyl-CoA by (S)-3-Hydroxybutyryl-CoA dehydrogenase .

  • Cleavage to Acetyl-CoA: Finally, acetoacetyl-CoA is cleaved by Acetoacetyl-CoA β-ketothiolase into two molecules of acetyl-CoA. One of these regenerates the cycle, while the other serves as a precursor for biosynthesis.

Quantitative Data

A summary of the available kinetic parameters for key enzymes in both the this compound bi-cycle and the this compound/4-hydroxybutyrate cycle is presented below. It is important to note that kinetic data for some enzymes, particularly those from the this compound bi-cycle, are still limited.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Bi-Cycle (Chloroflexus aurantiacus)

EnzymeSubstrateKm (µM)kcat (s⁻¹)Specific Activity (µmol min⁻¹ mg⁻¹)Notes
Malonyl-CoA Reductase Malonyl-CoA30250.08 (autotrophic)Bifunctional enzyme.[5][15]
NADPH250.03 (heterotrophic)
Malonyl-CoA Reductase (C-terminal fragment) Malonyl-CoA23.8 ± 1.9Kcat/Km is 4-fold higher than the full-length enzyme.
Propionyl-CoA Synthase This compound--0.09 (autotrophic)Trifunctional enzyme.[17]
(S)-Malyl-CoA Lyase (S)-Malyl-CoA15-37 (formation)Also acts on β-methylmalyl-CoA.[20]
Acetyl-CoA140
Glyoxylate1200
Succinyl-CoA:(S)-malate-CoA Transferase Succinyl-CoA500-1.2Optimum temperature is 55°C.[18][19]
(S)-Malate1300
Mesaconyl-CoA Hydratase erythro-β-Methylmalyl-CoA-17001300Homodimeric enzyme.[20][23]
(R)-Citramalyl-CoA Lyase (R)-Citramalyl-CoA--1.52Specific for the R-stereoisomer.[2][16]
(S)-Citramalyl-CoA Lyase (promiscuous) (S)-Citramalyl-CoA--31Activity from a bifunctional l-malyl-CoA/β-methylmalyl-CoA lyase.[16]

Table 2: Kinetic Parameters of Key Enzymes in the this compound/4-Hydroxybutyrate Cycle (Metallosphaera sedula)

EnzymeSubstrateKm (mM)Vmax (µmol min⁻¹ mg⁻¹)
Acetyl-CoA/Propionyl-CoA Carboxylase Acetyl-CoA0.06-
Propionyl-CoA0.07-
ATP0.04-
Bicarbonate0.3-
Malonyl-CoA/Succinyl-CoA Reductase Malonyl-CoA0.030 ± 0.00311.2 ± 0.3
Succinyl-CoA0.038 ± 0.00511.8 ± 0.4
NADPH0.033 ± 0.003-
3-Hydroxypropionyl-CoA Synthetase This compound0.14 ± 0.013.6 ± 0.1
ATP0.20 ± 0.02-
CoA0.009 ± 0.001-
3-Hydroxypropionyl-CoA Dehydratase 3-Hydroxypropionyl-CoA0.012 ± 0.00110.1 ± 0.2
Acryloyl-CoA Reductase Acryloyl-CoA0.003 ± 0.000412.8 ± 0.3
NADPH0.004 ± 0.001-
4-Hydroxybutyryl-CoA Synthetase (Msed_0406) 4-Hydroxybutyrate1.9 ± 0.21.69 ± 0.05
ATP0.5 ± 0.06-
CoA0.03 ± 0.004-
Succinic Semialdehyde Reductase Succinic Semialdehyde0.16 ± 0.0248.6 ± 1.5
NADPH0.02 ± 0.003-

Note: Data for this table was primarily sourced from "Reaction Kinetic Analysis of the this compound/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea" and other cited literature. The absence of a value indicates that it was not reported in the reviewed sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound cycles.

Protocol 1: Assay for Acetyl-CoA Carboxylase Activity

This protocol describes a coupled spectrophotometric assay for determining the activity of Acetyl-CoA Carboxylase (ACC). The production of Malonyl-CoA is coupled to its reduction by Malonyl-CoA Reductase, and the oxidation of NADPH is monitored.

Materials:

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading absorbance at 365 nm

  • MOPS buffer (100 mM, pH 7.8)

  • MgCl₂ (1 M)

  • ATP (100 mM)

  • KHCO₃ (1 M)

  • NADPH (10 mM)

  • Acetyl-CoA (100 mM)

  • Purified Malonyl-CoA Reductase (from C. aurantiacus or other suitable source)

  • Cell extract or purified ACC enzyme

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a 300 µL reaction mixture containing:

    • x µL cell extract or purified ACC

    • MOPS buffer (to a final concentration of 100 mM)

    • MgCl₂ (to a final concentration of 6.67 mM)

    • ATP (to a final concentration of 3.33 mM)

    • KHCO₃ (to a final concentration of 50 mM)

    • NADPH (to a final concentration of 400 µM)

    • Purified Malonyl-CoA Reductase (e.g., 130 µg/mL)

  • Background Measurement: Incubate the mixture for 2-3 minutes at the optimal temperature for the enzyme (e.g., 55°C for enzymes from C. aurantiacus). Measure the absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

  • Initiate the Reaction: Start the reaction by adding Acetyl-CoA to a final concentration of 2 mM. Mix quickly and thoroughly.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 365 nm for 5-10 minutes.

  • Calculate Specific Activity: The rate of NADPH oxidation is proportional to the ACC activity. Calculate the specific activity using the Beer-Lambert law (ε₃₆₅ for NADPH = 3.4 x 10³ M⁻¹cm⁻¹), subtracting the background rate. Express the activity as µmol of NADPH oxidized per minute per milligram of protein.

Protocol 2: Assay for Propionyl-CoA Carboxylase Activity (Radiometric)

This protocol describes a radiometric assay for Propionyl-CoA Carboxylase (PCC) activity by measuring the incorporation of ¹⁴C-labeled bicarbonate into an acid-stable product.

Materials:

  • Scintillation vials and scintillation counter

  • Tris-HCl buffer (100 mM, pH 8.0)

  • ATP (100 mM)

  • MgCl₂ (1 M)

  • Dithiothreitol (DTT) (100 mM)

  • Bovine Serum Albumin (BSA) (10 mg/mL)

  • Propionyl-CoA (10 mM)

  • NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)

  • Perchloric acid (10%)

  • Cell extract or purified PCC enzyme

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • Tris-HCl buffer (to a final concentration of 50 mM)

    • ATP (to a final concentration of 5 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • DTT (to a final concentration of 2 mM)

    • BSA (to a final concentration of 0.1 mg/mL)

    • Propionyl-CoA (to a final concentration of 1 mM)

    • x µL cell extract or purified PCC

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the reaction by adding NaH¹⁴CO₃ to a final concentration of 10 mM (and desired radioactivity).

  • Incubation: Incubate for 10-20 minutes at the optimal temperature.

  • Stop the Reaction: Terminate the reaction by adding 50 µL of 10% perchloric acid.

  • Remove Unfixed ¹⁴CO₂: Vortex the tubes and let them stand in a fume hood for at least 1 hour to allow the unfixed ¹⁴CO₂ to dissipate.

  • Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Specific Activity: Calculate the amount of ¹⁴C incorporated into acid-stable products and express the specific activity as nmol of bicarbonate fixed per minute per milligram of protein.

Protocol 3: Quantification of CoA Esters by HPLC

This protocol provides a general framework for the extraction and quantification of short- and long-chain acyl-CoA esters using reverse-phase HPLC with UV detection.

Materials:

Procedure:

  • Extraction:

    • Homogenize frozen cell pellets or tissue samples in 2 volumes of ice-cold isopropanol containing 50 mM Tris-HCl (pH 7.5).

    • Centrifuge at high speed to pellet debris.

    • Transfer the supernatant to a new tube and add solid ammonium sulfate to 40% saturation.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge to pellet the precipitated protein. The acyl-CoAs will remain in the supernatant.

  • Acidification and Neutralization:

    • Acidify the supernatant with 1 M perchloric acid to a final concentration of 0.2 M.

    • Centrifuge to remove any precipitate.

    • Neutralize the supernatant by the dropwise addition of 2 M potassium carbonate.

  • HPLC Analysis:

    • Filter the neutralized extract through a 0.22 µm filter.

    • Inject the sample onto a C18 column equilibrated with Mobile Phase A.

    • Elute the acyl-CoAs using a gradient of Mobile Phase B (e.g., 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B).

    • Detect the acyl-CoAs by monitoring the absorbance at 260 nm.

  • Quantification:

    • Identify and quantify the individual acyl-CoA species by comparing their retention times and peak areas to those of known standards.

Protocol 4: ¹³C-Metabolic Flux Analysis (MFA) for Autotrophic Organisms

This protocol outlines a general workflow for performing ¹³C-MFA to quantify metabolic fluxes in autotrophic organisms utilizing the this compound cycles. This is a complex technique requiring specialized software for data analysis.

Materials:

  • Bioreactor for controlled cultivation

  • ¹³C-labeled bicarbonate (NaH¹³CO₃)

  • GC-MS or LC-MS/MS for isotopic analysis

  • Software for MFA (e.g., INCA, Metran)

  • Quenching solution (e.g., 60% methanol (B129727) at -50°C)

  • Extraction solution (e.g., chloroform/methanol/water mixture)

Procedure:

  • Isotopic Labeling Experiment:

    • Cultivate the organism in a bioreactor under steady-state autotrophic conditions.

    • Introduce ¹³C-labeled bicarbonate as the sole carbon source.

    • Continue cultivation for a sufficient time to achieve isotopic steady-state in intracellular metabolites (typically several generation times).

  • Rapid Sampling and Quenching:

    • Rapidly withdraw a sample of the culture and immediately quench metabolic activity by mixing with a cold quenching solution to prevent further enzymatic reactions.

  • Metabolite Extraction:

    • Separate the cells from the medium by centrifugation at low temperature.

    • Extract intracellular metabolites using a suitable extraction method (e.g., biphasic extraction with chloroform/methanol/water).

  • Analysis of Labeling Patterns:

    • Analyze the isotopic labeling patterns of key metabolites (amino acids, organic acids, sugar phosphates) in the cell extracts using GC-MS or LC-MS/MS.

  • Flux Estimation:

    • Use a computational model of the organism's metabolic network, including the reactions of the this compound cycle.

    • Input the experimentally determined labeling patterns and physiological data (e.g., growth rate, substrate uptake rate) into the MFA software.

    • The software will then estimate the intracellular metabolic fluxes by fitting the model to the experimental data.

  • Statistical Analysis:

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways of the this compound cycles.

This compound Bi-Cycle

G acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa three_hp This compound malonyl_coa->three_hp Malonyl-CoA Reductase propionyl_coa Propionyl-CoA three_hp->propionyl_coa Propionyl-CoA Synthase s_methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->s_methylmalonyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA propionyl_coa->beta_methylmalyl_coa r_methylmalonyl_coa (R)-Methylmalonyl-CoA s_methylmalonyl_coa->r_methylmalonyl_coa Epimerase succinyl_coa Succinyl-CoA r_methylmalonyl_coa->succinyl_coa Mutase malate Malate succinyl_coa->malate Multiple Steps malyl_coa (S)-Malyl-CoA malate->malyl_coa CoA Transferase malyl_coa->acetyl_coa Lyase glyoxylate Glyoxylate malyl_coa->glyoxylate glyoxylate->beta_methylmalyl_coa Lyase mesaconyl_c1_coa Mesaconyl-C1-CoA beta_methylmalyl_coa->mesaconyl_c1_coa Hydratase mesaconyl_c4_coa Mesaconyl-C4-CoA mesaconyl_c1_coa->mesaconyl_c4_coa CoA Transferase s_citramalyl_coa (S)-Citramalyl-CoA mesaconyl_c4_coa->s_citramalyl_coa Hydratase s_citramalyl_coa->acetyl_coa pyruvate Pyruvate s_citramalyl_coa->pyruvate Lyase bicarbonate1 HCO₃⁻ bicarbonate1->malonyl_coa Acetyl-CoA Carboxylase bicarbonate2 HCO₃⁻ bicarbonate2->s_methylmalonyl_coa Propionyl-CoA Carboxylase bicarbonate3 HCO₃⁻

Caption: The this compound Bi-Cycle for autotrophic carbon fixation.

This compound/4-Hydroxybutyrate Cycle

G acetyl_coa1 Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa1->malonyl_coa malonate_sa Malonate Semialdehyde malonyl_coa->malonate_sa MCR three_hp This compound malonate_sa->three_hp MSR three_hp_coa 3-HP-CoA three_hp->three_hp_coa HPCS acryloyl_coa Acryloyl-CoA three_hp_coa->acryloyl_coa HPCD propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa ACR s_methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->s_methylmalonyl_coa succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa Epimerase, Mutase succinate_sa Succinic Semialdehyde succinyl_coa->succinate_sa SCR four_hb 4-Hydroxybutyrate succinate_sa->four_hb SSR four_hb_coa 4-HB-CoA four_hb->four_hb_coa HBCS crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa HBCD three_oh_butyryl_coa (S)-3-Hydroxy- butyryl-CoA crotonyl_coa->three_oh_butyryl_coa CCH acetoacetyl_coa Acetoacetyl-CoA three_oh_butyryl_coa->acetoacetyl_coa HBD acetyl_coa2 2 Acetyl-CoA acetoacetyl_coa->acetyl_coa2 Thiolase bicarbonate1 HCO₃⁻ bicarbonate1->malonyl_coa ACC bicarbonate2 HCO₃⁻ bicarbonate2->s_methylmalonyl_coa PCC

Caption: The this compound/4-Hydroxybutyrate Cycle in thermoacidophilic archaea.

Regulation of the this compound Cycles

The regulation of these complex metabolic pathways is crucial for the organism's ability to adapt to changing environmental conditions and metabolic demands. While our understanding of the regulatory networks is still evolving, several key points have been identified.

In Chloroflexus aurantiacus, the enzymes of the this compound bi-cycle are generally upregulated under autotrophic growth conditions compared to heterotrophic growth.[4][29] However, the regulation does not appear to be a simple on/off switch, as significant enzyme activities are still present during heterotrophic growth, suggesting a role for parts of the cycle in the assimilation of various organic compounds.[4][29] The genetic organization of the pathway genes, with some being clustered and others dispersed throughout the genome, suggests a complex regulatory mechanism that may involve both local and global regulators.[29] The regulation of acetyl-CoA carboxylase is particularly critical as it represents a branch point between carbon fixation and fatty acid biosynthesis, though the specific mechanisms for differential regulation are not yet fully understood.[6]

In the case of the this compound/4-hydroxybutyrate cycle in Metallosphaera sedula, kinetic modeling has suggested that Acetyl-CoA/Propionyl-CoA carboxylase (ACC) and 4-Hydroxybutyryl-CoA synthetase (HBCS) are significant regulated control points in the cycle.[24] Transcriptomic analyses have shown that the genes encoding the enzymes of this cycle are upregulated during autotrophic growth.[25] The presence of multiple potential genes for some enzymatic steps, such as for 4-hydroxybutyrate-CoA synthetase, suggests a level of redundancy or differential regulation under specific conditions.[25] Further research into the transcription factors and allosteric effectors that govern these pathways will be crucial for a complete understanding of their physiological role and for their effective manipulation in biotechnological applications.

Conclusion and Future Directions

The this compound cycles represent remarkable examples of metabolic diversity in the microbial world. Their unique enzymatic reactions, adaptation to extreme environments, and potential for biotechnological exploitation make them a compelling area of ongoing research. This technical guide has provided a detailed overview of the current knowledge, from the core biochemical pathways to the quantitative data and experimental methodologies used for their investigation.

Future research will undoubtedly focus on several key areas. A more complete characterization of the kinetic and regulatory properties of all enzymes in the this compound bi-cycle is needed. Elucidating the detailed mechanisms of transcriptional and allosteric regulation for both pathways will provide a more complete picture of how these organisms control carbon flow. Furthermore, a deeper understanding of the intracellular concentrations of metabolic intermediates will be critical for accurate metabolic modeling and for identifying potential bottlenecks in engineered systems.

For drug development professionals, the unique enzymes of these pathways, which are absent in humans, represent potential targets for the development of novel antimicrobial agents against extremophilic or pathogenic microbes that may utilize similar metabolic strategies. For researchers and synthetic biologists, these pathways offer a parts list of novel enzymes that can be used to engineer new-to-nature metabolic routes for the production of valuable chemicals from CO₂ or other one-carbon feedstocks. The continued exploration of these fascinating carbon fixation cycles promises to yield not only fundamental insights into the evolution and diversity of life but also innovative solutions to some of the most pressing challenges in biotechnology and sustainable chemistry.

References

The Pivotal Role of 3-Hydroxypropionate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionate (3-HP) is a versatile 3-carbon hydroxy acid that plays a central role in various specialized microbial metabolic pathways. It is a key intermediate in several autotrophic carbon fixation cycles, enabling certain microorganisms to convert inorganic carbon into cellular building blocks. Beyond its role in primary metabolism, 3-HP is recognized as a valuable platform chemical, with its microbial production being a significant focus of metabolic engineering efforts. This in-depth technical guide provides a comprehensive overview of the metabolic pathways involving this compound, detailed experimental protocols for the characterization of key enzymes, and a summary of relevant quantitative data. Visualizations of the metabolic pathways are provided to facilitate a deeper understanding of the complex biochemical transformations.

Introduction to this compound in Microbial Metabolism

This compound is a chiral molecule that exists as two enantiomers, (R)-3-hydroxypropionate and (S)-3-hydroxypropionate. In microbial metabolism, it primarily functions as an intermediate in unique carbon assimilation pathways that are distinct from the more common Calvin-Benson-Bassham cycle. These pathways are particularly important for microorganisms thriving in extreme environments. Furthermore, the ability of some microbes to produce 3-HP from various substrates, such as glycerol (B35011) and glucose, has positioned it as a promising bio-based chemical for the synthesis of acrylic acid, 1,3-propanediol, and biodegradable polymers.

Autotrophic Carbon Fixation Pathways Involving this compound

Several autotrophic carbon fixation pathways utilize this compound as a key intermediate. These cycles are particularly noteworthy for their energetic efficiency under certain conditions.

The this compound Bi-Cycle

The this compound bi-cycle is a carbon fixation pathway found in some green non-sulfur bacteria, such as Chloroflexus aurantiacus.[1][2] This intricate pathway is divided into two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed to generate one molecule of glyoxylate (B1226380). The second cycle assimilates this glyoxylate to produce pyruvate, which can then be used for the synthesis of various cellular components. The key carboxylating enzymes in this pathway are acetyl-CoA carboxylase and propionyl-CoA carboxylase.[2][3]

3_Hydroxypropionate_Bi_Cycle cluster_0 Cycle I: Glyoxylate Formation cluster_1 Cycle II: Glyoxylate Assimilation Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Malonate_semialdehyde Malonate_semialdehyde Malonyl_CoA->Malonate_semialdehyde Malonyl-CoA reductase 3_Hydroxypropionate 3_Hydroxypropionate Malonate_semialdehyde->3_Hydroxypropionate Malonate-semialdehyde reductase Propionyl_CoA Propionyl_CoA 3_Hydroxypropionate->Propionyl_CoA Propionyl-CoA synthase Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Propionyl_CoA_2 Propionyl-CoA Propionyl_CoA->Propionyl_CoA_2 Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Malyl_CoA Malyl_CoA Succinyl_CoA->Malyl_CoA Succinyl-CoA: L-malate CoA transferase Malyl_CoA->Acetyl_CoA Regenerates Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malyl-CoA lyase Glyoxylate_2 Glyoxylate Glyoxylate->Glyoxylate_2 beta_Methylmalyl_CoA beta_Methylmalyl_CoA Glyoxylate_2->beta_Methylmalyl_CoA Propionyl-CoA + Glyoxylate -> Mesaconyl_C1_CoA Mesaconyl_C1_CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl-C1-CoA hydratase Mesaconyl_C4_CoA Mesaconyl_C4_CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Mesaconyl-CoA C1-C4 transferase Citramalyl_CoA Citramalyl_CoA Mesaconyl_C4_CoA->Citramalyl_CoA Mesaconyl-C4-CoA hydratase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-citramalyl-CoA lyase Acetyl_CoA_2 Acetyl-CoA Citramalyl_CoA->Acetyl_CoA_2 (S)-citramalyl-CoA lyase

Diagram 1. The this compound Bi-Cycle in Chloroflexus aurantiacus.
The this compound/4-Hydroxybutyrate (3-HP/4-HB) Cycle

The this compound/4-hydroxybutyrate (3-HP/4-HB) cycle is another carbon fixation pathway that has been identified in thermoacidophilic archaea, such as members of the Sulfolobales (e.g., Metallosphaera sedula) and Thaumarchaeota.[4][5] This cycle is notable for its oxygen tolerance and is considered one of the most energy-efficient carbon fixation pathways.[4] It involves the carboxylation of acetyl-CoA to succinyl-CoA via this compound, followed by the conversion of succinyl-CoA back to two molecules of acetyl-CoA through the key intermediate 4-hydroxybutyrate.

3_HP_4_HB_Cycle Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (+ CO2) Malonate_semialdehyde Malonate_semialdehyde Malonyl_CoA->Malonate_semialdehyde Malonyl-CoA reductase 3_Hydroxypropionate 3_Hydroxypropionate Malonate_semialdehyde->3_Hydroxypropionate Malonate-semialdehyde reductase 3_Hydroxypropionyl_CoA 3_Hydroxypropionyl_CoA 3_Hydroxypropionate->3_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA synthetase Acryloyl_CoA Acryloyl_CoA 3_Hydroxypropionyl_CoA->Acryloyl_CoA 3-Hydroxypropionyl-CoA dehydratase Propionyl_CoA Propionyl_CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA reductase S_Methylmalonyl_CoA S_Methylmalonyl_CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA carboxylase (+ CO2) R_Methylmalonyl_CoA R_Methylmalonyl_CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA epimerase Succinyl_CoA Succinyl_CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinic_semialdehyde Succinic_semialdehyde Succinyl_CoA->Succinic_semialdehyde Succinyl-CoA reductase 4_Hydroxybutyrate 4_Hydroxybutyrate Succinic_semialdehyde->4_Hydroxybutyrate Succinic-semialdehyde reductase 4_Hydroxybutyryl_CoA 4_Hydroxybutyryl_CoA 4_Hydroxybutyrate->4_Hydroxybutyryl_CoA 4-Hydroxybutyryl-CoA synthetase Crotonyl_CoA Crotonyl_CoA 4_Hydroxybutyryl_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA dehydratase S_3_Hydroxybutyryl_CoA S_3_Hydroxybutyryl_CoA Crotonyl_CoA->S_3_Hydroxybutyryl_CoA Crotonyl-CoA hydratase Acetoacetyl_CoA Acetoacetyl_CoA S_3_Hydroxybutyryl_CoA->Acetoacetyl_CoA (S)-3-Hydroxybutyryl-CoA dehydrogenase Acetyl_CoA_2 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_2 Acetoacetyl-CoA β-ketothiolase Acetyl_CoA_2->Acetyl_CoA Regeneration

Diagram 2. The this compound/4-Hydroxybutyrate Cycle.

This compound Production Pathways

Metabolic engineering has been extensively used to develop microbial strains capable of producing 3-HP from renewable feedstocks, primarily glycerol, which is a byproduct of biodiesel production.[6][7]

CoA-Independent Pathway from Glycerol

The CoA-independent pathway is a two-step process. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[6]

CoA_Independent_Glycerol_Pathway Glycerol Glycerol 3_HPA 3-Hydroxypropionaldehyde Glycerol->3_HPA Glycerol dehydratase (Coenzyme B12-dependent) 3_HP This compound 3_HPA->3_HP Aldehyde dehydrogenase

Diagram 3. CoA-Independent Pathway for 3-HP Production from Glycerol.
CoA-Dependent Pathway from Glycerol

The CoA-dependent pathway also begins with the conversion of glycerol to 3-HPA. However, the subsequent steps involve CoA-thioester intermediates. 3-HPA is first converted to 3-hydroxypropionyl-CoA by a propionaldehyde (B47417) dehydrogenase. This is then converted to 3-HP.[6][8]

CoA_Dependent_Glycerol_Pathway Glycerol Glycerol 3_HPA 3-Hydroxypropionaldehyde Glycerol->3_HPA Glycerol dehydratase (Coenzyme B12-dependent) 3_HP_CoA 3-Hydroxypropionyl-CoA 3_HPA->3_HP_CoA Propionaldehyde dehydrogenase 3_HP This compound 3_HP_CoA->3_HP Acyl-CoA thioesterase or similar

Diagram 4. CoA-Dependent Pathway for 3-HP Production from Glycerol.

Quantitative Data

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes and the overall flux of metabolites. The following tables summarize key quantitative data for enzymes in 3-HP-related pathways and the production metrics achieved through metabolic engineering.

Table 1: Kinetic Parameters of Key Enzymes in 3-HP Metabolic Pathways
EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol min⁻¹ mg⁻¹) or k_cat_ (s⁻¹)Reference(s)
Acetyl-CoA/Propionyl-CoA CarboxylaseMetallosphaera sedulaAcetyl-CoA6028 (s⁻¹)[4][9]
Propionyl-CoA7028 (s⁻¹)[4][9]
ATP40-[4][9]
Bicarbonate300-[4][9]
Malonyl-CoA ReductaseChloroflexus aurantiacusMalonyl-CoA300.08[10]
NADPH25-[10]
Malonyl-CoA Reductase (MCR-C fragment)Chloroflexus aurantiacusMalonyl-CoA23.8-[6][11]
Malonic semialdehyde reductaseNitrosopumilus maritimusMalonic semialdehyde11086.9[12][13]
3-Hydroxypropionyl-CoA SynthetaseMetallosphaera sedulaThis compound18018[14][15]
ATP45-[15]
3-Hydroxypropionyl-CoA DehydrataseMetallosphaera sedula3-Hydroxypropionyl-CoA1091.18[1][16]
Acryloyl-CoA ReductaseMetallosphaera sedulaAcryloyl-CoA~318.7[17]
NADPH36-[17]
Propionyl-CoA SynthetaseSalmonella entericaPropionate-1644 mM⁻¹ s⁻¹ (k_cat_/K_m_)[18]
Table 2: Microbial Production of 3-Hydroxypropionic Acid
MicroorganismPathwaySubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference(s)
Escherichia coliMalonyl-CoAFatty Acids52--[1]
Escherichia coliGlycerolGlycerol71.9--[3]
Escherichia coliGlycerolGlycerol76.20.4571.89[19]
Klebsiella pneumoniaeGlycerolGlycerol83.8--[3]
Corynebacterium glutamicum-Glucose & Xylose62.6--[3]
Saccharomyces cerevisiaeβ-alanineGlucose13.70.14-[7]
Pseudomonas denitrificansGlycerolGlycerol & Glucose~5 (54.7 mM)0.67 (mol/mol)-[20]

Experimental Protocols

Accurate characterization of the enzymes involved in 3-HP metabolism is crucial for both fundamental research and metabolic engineering applications. The following are detailed protocols for assaying the activity of key enzymes.

Assay for Acetyl-CoA Carboxylase (ACC)

This assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

  • Principle: Acetyl-CoA carboxylase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA using bicarbonate as the carbon source. The reaction is monitored by quantifying the amount of radiolabeled bicarbonate incorporated into the non-volatile product.

  • Reagents:

    • 1 M Tris-HCl buffer, pH 7.8

    • 100 mM MgCl₂

    • 100 mM ATP

    • 10 mM Acetyl-CoA

    • 100 mM KHCO₃ containing [¹⁴C]bicarbonate (e.g., specific activity of 2.5 Bq nmol⁻¹)

    • 100 mM Dithiothreitol (DTE)

    • Enzyme preparation (cell extract or purified protein)

    • 6 M HCl (for stopping the reaction)

    • Scintillation cocktail

  • Procedure:

    • Prepare a 1 ml reaction mixture containing: 100 µl of 1 M Tris-HCl (pH 7.8), 50 µl of 100 mM MgCl₂, 40 µl of 100 mM ATP, 40 µl of 10 mM acetyl-CoA, 100 µl of 100 mM [¹⁴C]KHCO₃, and 50 µl of 100 mM DTE. Add distilled water to a final volume of 950 µl.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus).

    • Initiate the reaction by adding 50 µl of the enzyme preparation.

    • Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 100 µl of 6 M HCl. This also removes unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]bicarbonate, the reaction time, and the protein concentration.

Assay for Malonyl-CoA Reductase (MCR)

This is a continuous spectrophotometric assay that monitors the oxidation of NADPH.

  • Principle: Malonyl-CoA reductase catalyzes the two-step reduction of malonyl-CoA to this compound, consuming two molecules of NADPH per molecule of malonyl-CoA. The rate of NADPH oxidation is followed by measuring the decrease in absorbance at 340 nm or 365 nm.

  • Reagents:

    • 1 M Tris-HCl buffer, pH 7.8

    • 100 mM MgCl₂

    • 10 mM NADPH

    • 10 mM Malonyl-CoA

    • Enzyme preparation

  • Procedure:

    • In a quartz cuvette, prepare a 0.5 ml reaction mixture containing: 50 µl of 1 M Tris-HCl (pH 7.8), 10 µl of 100 mM MgCl₂, and 15 µl of 10 mM NADPH. Add distilled water to a final volume of 485 µl.

    • Add the enzyme preparation to the cuvette and mix.

    • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 365 nm (ε = 3.4 x 10³ M⁻¹ cm⁻¹) or 340 nm (ε = 6.22 x 10³ M⁻¹ cm⁻¹) at the desired temperature (e.g., 55°C).[2]

    • Initiate the reaction by adding 15 µl of 10 mM malonyl-CoA and immediately start recording the decrease in absorbance over time.

    • Calculate the enzyme activity from the linear rate of absorbance change using the molar extinction coefficient of NADPH. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Assay for 3-Hydroxypropionyl-CoA Synthetase (HPCS)

This can be a discontinuous or continuous coupled spectrophotometric assay.

  • Principle (Discontinuous Assay): The enzyme catalyzes the ATP-dependent formation of 3-hydroxypropionyl-CoA from this compound and Coenzyme A. The consumption of free CoA is measured by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product.[21]

  • Reagents (Discontinuous Assay):

    • 1 M Tris-HCl buffer, pH 8.4

    • 100 mM MgCl₂

    • 100 mM ATP

    • 10 mM Coenzyme A

    • 100 mM this compound

    • Enzyme preparation

    • DTNB solution (in HEPES buffer)

  • Procedure (Discontinuous Assay):

    • Prepare a reaction mixture containing Tris-HCl, MgCl₂, ATP, and CoA.

    • Pre-incubate at the optimal temperature (e.g., 65°C).

    • Initiate the reaction by adding the enzyme.

    • At different time points, remove aliquots and stop the reaction by adding them to the DTNB solution on ice.

    • Measure the absorbance at 412 nm to quantify the remaining free CoA.

    • The rate of CoA consumption is used to calculate the enzyme activity.

Coupled Assay for 3-Hydroxypropionyl-CoA Dehydratase and Acryloyl-CoA Reductase

This coupled assay measures the activity of both enzymes in a continuous spectrophotometric setup.

  • Principle: 3-Hydroxypropionyl-CoA is generated in situ from this compound by 3-hydroxypropionyl-CoA synthetase. The dehydratase then converts it to acryloyl-CoA, which is immediately reduced to propionyl-CoA by the reductase, with the concomitant oxidation of NADPH. The overall rate is limited by the dehydratase and reductase activities and is monitored by the decrease in NADPH absorbance.[5]

  • Reagents:

    • 1 M Tris-HCl buffer, pH 8.6

    • 1 M MgCl₂

    • 100 mM ATP

    • 10 mM Coenzyme A

    • 10 mM NADPH

    • 100 mM this compound

    • Purified 3-hydroxypropionyl-CoA synthetase

    • Enzyme preparation containing dehydratase and reductase activities

  • Procedure:

    • Prepare a 0.5 ml reaction mixture containing Tris-HCl, MgCl₂, ATP, CoA, NADPH, this compound, and a non-limiting amount of purified 3-hydroxypropionyl-CoA synthetase.

    • Add the enzyme preparation containing the dehydratase and reductase.

    • Monitor the decrease in absorbance at 340 nm or 365 nm in a spectrophotometer at the desired temperature.

    • Calculate the activity based on the rate of NADPH oxidation.

Conclusion

This compound stands at the crossroads of fundamental microbial metabolism and applied biotechnology. The diverse pathways in which it participates, from autotrophic carbon fixation in extremophiles to engineered production in industrial microorganisms, highlight its metabolic significance. The continued exploration of the enzymes and regulatory networks governing 3-HP metabolism will undoubtedly unveil new biological principles and pave the way for more efficient and sustainable bioproduction of this valuable platform chemical. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

The 3-Hydroxypropionate Bicycle: A Deep Dive into its Discovery and Core Mechanics

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypropionate bicycle is a remarkable carbon fixation pathway utilized by certain photoautotrophic and chemoautotrophic microbes, most notably the green non-sulfur bacterium Chloroflexus aurantiacus. First proposed by Helge Holo in 1986, this intricate metabolic route stands as one of the more recently elucidated CO2 assimilation pathways, distinct from the well-known Calvin-Benson-Bassham cycle.[1][2] Its unique enzymology and bicyclic nature offer fascinating insights into metabolic evolution and present potential targets for bioengineering and therapeutic development. This technical guide provides an in-depth exploration of the discovery and core mechanisms of the this compound bicycle, presenting key quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Bicyclic Pathway: An Overview

The this compound bicycle is composed of two interconnected cycles. The first cycle involves the fixation of two molecules of bicarbonate (HCO3-) to convert acetyl-CoA to glyoxylate (B1226380). The second, and more recently elucidated, cycle assimilates this glyoxylate with propionyl-CoA to ultimately regenerate acetyl-CoA and produce pyruvate (B1213749) as a net product for biosynthesis.[2][3][4] This elegant pathway involves a total of 19 steps catalyzed by 13 enzymes.[2][5]

Core Reactions of the this compound Bicycle

The complete bicycle can be conceptually divided into the following key stages:

  • Carboxylation of Acetyl-CoA and Propionyl-CoA: The initial carbon fixation steps are catalyzed by two biotin-dependent carboxylases: acetyl-CoA carboxylase and propionyl-CoA carboxylase. These enzymes incorporate bicarbonate to form malonyl-CoA and (S)-methylmalonyl-CoA, respectively.[2][6]

  • Formation of this compound: Malonyl-CoA is then reduced to this compound via the action of malonyl-CoA reductase. This key intermediate gives the pathway its name.

  • Conversion to Succinyl-CoA: A series of enzymatic reactions converts this compound to succinyl-CoA.

  • Regeneration of Acetyl-CoA and Production of Glyoxylate (Cycle I): Succinyl-CoA is further metabolized to malyl-CoA, which is then cleaved by malyl-CoA lyase to yield acetyl-CoA (regenerating the initial acceptor molecule) and glyoxylate, the product of the first cycle.[2]

  • Assimilation of Glyoxylate (Cycle II): The second cycle begins with the condensation of glyoxylate and propionyl-CoA. A series of unique enzymatic steps, including the action of a trifunctional (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase and a novel intramolecular CoA transferase, ultimately leads to the formation of pyruvate and the regeneration of acetyl-CoA.[1][2][5]

Quantitative Data of Key Enzymes

The elucidation of the this compound bicycle relied on the detailed characterization of its constituent enzymes. The following tables summarize key quantitative data for some of the pivotal enzymes in the pathway, primarily from studies on Chloroflexus aurantiacus.

EnzymeSubstrateKm (µM)Specific Activity (U/mg)Reference
Acetyl-CoA CarboxylaseAcetyl-CoA1400.4Strauss & Fuchs, 1993
Propionyl-CoA CarboxylasePropionyl-CoA1801.2Strauss & Fuchs, 1993
Malonyl-CoA ReductaseMalonyl-CoA351.5Hügler et al., 2002
Malonyl-CoA ReductaseNADPH201.5Hügler et al., 2002
(S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase(S)-Malyl-CoA2012Zarzycki et al., 2009
(S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA LyaseGlyoxylate + Propionyl-CoA15 (Glyoxylate), 30 (Propionyl-CoA)8Zarzycki et al., 2009
Mesaconyl-C1-CoA HydrataseMesaconyl-C1-CoA50150Zarzycki et al., 2009
Mesaconyl-CoA C1-C4 CoA TransferaseMesaconyl-C1-CoA405Zarzycki et al., 2009
Mesaconyl-C4-CoA HydrataseMesaconyl-C4-CoA75950Zarzycki et al., 2009

Table 1: Kinetic Parameters of Key Enzymes in the this compound Bicycle.

EnzymeSpecific Activity in Autotrophically Grown Cells (U/mg protein)Specific Activity in Heterotrophically Grown Cells (U/mg protein)Reference
Acetyl-CoA Carboxylase0.120.02Strauss & Fuchs, 1993
Propionyl-CoA Carboxylase0.350.05Strauss & Fuchs, 1993
Malonyl-CoA Reductase0.25< 0.01Hügler et al., 2002
(S)-Malyl-CoA Lyase1.80.1Strauss & Fuchs, 1993
Mesaconyl-C1-CoA Hydratase2.00.6Zarzycki et al., 2009
Mesaconyl-CoA C1-C4 CoA Transferase0.50.1Zarzycki et al., 2009

Table 2: Regulation of Enzyme Activities under Different Growth Conditions in C. aurantiacus.

Experimental Protocols

The characterization of the this compound bicycle involved a suite of sophisticated biochemical assays. Below are detailed methodologies for key experiments cited in the discovery.

Protocol 1: Spectrophotometric Assay for Malonyl-CoA Reductase

This protocol is adapted from Hügler et al. (2002).

Principle: The activity of malonyl-CoA reductase is determined by monitoring the oxidation of NADPH at 365 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 2 mM Dithiothreitol (DTT)

  • 0.4 mM NADPH

  • 10 mM Malonyl-CoA

  • Purified Malonyl-CoA Reductase or cell-free extract

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 2 mM DTT, and 0.4 mM NADPH in a total volume of 1 ml.

  • Incubate the mixture at 55°C for 5 minutes to pre-warm.

  • Add the enzyme sample (purified protein or cell-free extract) to the reaction mixture.

  • Start the reaction by adding 10 µl of 10 mM malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Calculate the specific activity based on the molar extinction coefficient of NADPH at 365 nm (3.4 x 10^3 M-1 cm-1). One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Protocol 2: Coupled Spectrophotometric Assay for the Second Cycle Enzymes

This protocol is based on the methods described by Zarzycki et al. (2009) to characterize the novel enzymes of the second cycle.[4]

Principle: The activities of Mesaconyl-CoA C1-C4 CoA transferase and Mesaconyl-C4-CoA hydratase are measured in a coupled assay where the final product, pyruvate, is reduced to lactate (B86563) by lactate dehydrogenase, leading to the oxidation of NADH, which is monitored at 365 nm.

Reagents:

  • 100 mM MOPS/KOH buffer, pH 7.0

  • 5 mM MgCl2

  • 0.4 mM NADH

  • 10 U/ml Lactate Dehydrogenase

  • 0.2 mM Mesaconyl-C1-CoA

  • Purified Mesaconyl-CoA C1-C4 CoA transferase

  • Purified Mesaconyl-C4-CoA hydratase

  • Purified (S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase (MMC Lyase)

Procedure:

  • Combine the MOPS/KOH buffer, MgCl2, NADH, and lactate dehydrogenase in a cuvette.

  • Add the purified MMC lyase and Mesaconyl-C4-CoA hydratase to the mixture.

  • Add the purified Mesaconyl-CoA C1-C4 CoA transferase.

  • Incubate the mixture at 45°C for 3 minutes.

  • Initiate the reaction by adding Mesaconyl-C1-CoA.

  • Monitor the decrease in absorbance at 365 nm.

  • The rate of NADH oxidation is proportional to the activity of the rate-limiting enzyme in the coupled reaction sequence. Individual enzyme activities can be determined by ensuring all other enzymes are in excess.

Protocol 3: Isotopic Labeling and Product Identification

This protocol outlines the general approach used in 13C-labeling studies to trace the flow of carbon through the pathway, as performed by Strauss and Fuchs (1993) and Herter et al. (2002).

Principle: Cells are grown in the presence of 13C-labeled substrates (e.g., [1-13C]acetate or [13C]bicarbonate). Metabolites are then extracted and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the position of the label, thereby revealing the metabolic route.

Procedure:

  • Cell Culture: Grow C. aurantiacus autotrophically in a defined medium with a limiting amount of the carbon source to be labeled.

  • Labeling: Introduce the 13C-labeled substrate (e.g., NaH13CO3) into the culture and incubate for a defined period to allow for incorporation into cellular metabolites.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., by adding cold methanol) and harvest the cells. Extract the intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

  • Analysis:

    • NMR Spectroscopy: Lyophilize the aqueous phase of the extract, dissolve it in D2O, and analyze using 1H- and 13C-NMR. The chemical shifts and coupling patterns of the 13C-labeled carbons provide information on their position within the molecules.

    • Mass Spectrometry: Derivatize the metabolites (e.g., by silylation) to increase their volatility and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectra of the labeled compounds will show a mass shift corresponding to the number of incorporated 13C atoms.

  • Data Interpretation: Compare the labeling patterns of key intermediates with those predicted for the proposed pathway to confirm the sequence of reactions.

Visualizing the Pathway and Experimental Logic

To provide a clearer understanding of the this compound bicycle and the experimental approaches used to elucidate it, the following diagrams have been generated using the Graphviz DOT language.

Caption: The this compound Bicycle Pathway.

Experimental_Workflow cluster_elucidation Elucidation Workflow Hypothesis Hypothesis Generation (Holo, 1986) IsotopicLabeling 13C Isotopic Labeling Studies (Strauss & Fuchs, 1993) Hypothesis->IsotopicLabeling EnzymeAssays Enzyme Activity Assays in Cell Extracts IsotopicLabeling->EnzymeAssays ProteinPurification Purification of Novel Enzymes EnzymeAssays->ProteinPurification EnzymeCharacterization Kinetic Characterization (Km, Vmax, Specific Activity) ProteinPurification->EnzymeCharacterization GeneCloning Gene Cloning and Heterologous Expression ProteinPurification->GeneCloning FinalPathway Complete Pathway Elucidation (Zarzycki et al., 2009) EnzymeCharacterization->FinalPathway Reconstitution In Vitro Reconstitution of Pathway Segments GeneCloning->Reconstitution Reconstitution->FinalPathway

Caption: Experimental Workflow for Pathway Elucidation.

Coupled_Assay cluster_reactants cluster_products MesaconylC1 Mesaconyl-C1-CoA MesaconylC4 Mesaconyl-C4-CoA MesaconylC1->MesaconylC4 Mesaconyl-CoA C1-C4 CoA Transferase Citramalyl (S)-Citramalyl-CoA MesaconylC4->Citramalyl Mesaconyl-C4-CoA Hydratase Pyruvate Pyruvate Citramalyl->Pyruvate MMC Lyase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Monitored at 365 nm

Caption: Coupled Spectrophotometric Assay Logic.

Conclusion

The discovery and elucidation of the this compound bicycle represent a significant achievement in microbial biochemistry, revealing a novel and elegant solution for autotrophic carbon fixation. The pathway's unique enzymes, such as the trifunctional MMC lyase and the intramolecular CoA transferase, highlight the remarkable metabolic diversity found in nature. The detailed characterization of this pathway, made possible by a combination of isotopic labeling, enzymology, and molecular biology, provides a robust framework for future research. For drug development professionals, the unique enzymes of this pathway, absent in humans, could represent novel targets for antimicrobial agents. For researchers and bioengineers, the this compound bicycle offers a toolkit of enzymes for the construction of synthetic metabolic pathways for the production of valuable chemicals. This in-depth guide serves as a foundational resource for professionals seeking to understand and leverage the intricacies of this fascinating metabolic pathway.

References

3-hydroxypropionate as a platform chemical from biomass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxypropionate as a Platform Chemical from Biomass

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypropionic acid (3-HP) is a versatile and promising platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1][2][3] Its two reactive functional groups—a hydroxyl and a carboxyl group—allow for its conversion into a wide array of commercially significant products, including acrylic acid, 1,3-propanediol, malonic acid, and the biodegradable polymer poly(this compound) (P3HP).[2][4][5][6] As the world shifts towards a bio-based economy, microbial fermentation of renewable feedstocks offers a sustainable alternative to petroleum-based chemical synthesis.[4][7] This guide provides a comprehensive technical overview of the primary biosynthetic pathways, metabolic engineering strategies, production hosts, and downstream processing involved in producing 3-HP from biomass.

Biosynthetic Pathways for 3-HP Production

The microbial production of 3-HP from renewable feedstocks like glucose and glycerol (B35011) is primarily achieved through three major engineered metabolic pathways.[1][8]

Malonyl-CoA Pathway

The Malonyl-CoA pathway is one of the most extensively studied routes for 3-HP production, particularly from glucose.[8][9] It is thermodynamically favorable, redox-neutral, and leverages central carbon metabolism.[8] The pathway involves the conversion of the key metabolic precursor, acetyl-CoA, to 3-HP in two enzymatic steps.[5][9]

  • Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC).[5][9]

  • Reduction of Malonyl-CoA: The bifunctional enzyme malonyl-CoA reductase (MCR) then reduces malonyl-CoA to 3-HP, via a malonate semialdehyde intermediate.[5][10]

Metabolic engineering efforts for this pathway focus on increasing the intracellular pools of acetyl-CoA and the cofactor NADPH, which is required by MCR.[11][12]

Malonyl_CoA_Pathway cluster_main Malonyl-CoA Pathway Glucose Glucose / Biomass AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  ACC MSA Malonate Semialdehyde MalonylCoA->MSA MCR (N-term) HP3 This compound MSA->HP3 MCR (C-term) NADPH -> NADP+

Caption: Key steps of the Malonyl-CoA pathway for 3-HP synthesis.

β-Alanine Pathway

The β-alanine pathway provides an alternative route from glucose that avoids the need for the often difficult-to-express MCR enzyme.[13][14] This pathway utilizes L-aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

  • Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by L-aspartate-α-decarboxylase (PanD).[14]

  • Transamination of β-Alanine: β-alanine is then converted to malonate semialdehyde by a transaminase, such as β-alanine-pyruvate aminotransferase (BAPAT).[11][15]

  • Reduction of Malonate Semialdehyde: Finally, malonate semialdehyde is reduced to 3-HP by this compound dehydrogenase (HPDH) or a similar reductase, consuming NADPH.[11][15]

This pathway has been successfully implemented in both E. coli and S. cerevisiae, achieving high titers.[13][14]

Beta_Alanine_Pathway cluster_main β-Alanine Pathway Glucose Glucose / Biomass Aspartate L-Aspartate Glucose->Aspartate Glycolysis / TCA Cycle BetaAlanine β-Alanine Aspartate->BetaAlanine PanD MSA Malonate Semialdehyde BetaAlanine->MSA BAPAT / GABT HP3 This compound MSA->HP3 HPDH / YdfG NADPH -> NADP+

Caption: The β-Alanine pathway starting from L-aspartate.

Glycerol-Dependent Pathways

Glycerol, a major byproduct of biodiesel production, is an attractive and reduced feedstock for 3-HP synthesis.[16][17] The conversion proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA).[17]

  • Dehydration of Glycerol: A coenzyme B12-dependent glycerol dehydratase (e.g., DhaB) converts glycerol to 3-HPA.[17][18] The requirement for coenzyme B12 can increase production costs, although some hosts like Klebsiella pneumoniae can synthesize it naturally.[16][17]

  • Oxidation of 3-HPA: 3-HPA, which can be toxic to cells, is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH), such as AldH.[11][17]

There are both CoA-dependent and CoA-independent variations of this pathway.[17] The main challenge is balancing the expression and activity of the enzymes to prevent the accumulation of the toxic 3-HPA intermediate.[11]

Glycerol_Pathway cluster_main Glycerol Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (DhaB) (Coenzyme B12-dependent) HP3 This compound HPA->HP3 Aldehyde Dehydrogenase (AldH) NAD+ -> NADH

Caption: The direct conversion pathway of glycerol to 3-HP.

Production Hosts and Performance Data

Various microorganisms have been engineered for 3-HP production, with Escherichia coli and the yeast Saccharomyces cerevisiae being the most common hosts due to their well-established genetic tools.[4][11] Yeast is particularly advantageous due to its intrinsic tolerance to low pH environments, which can simplify the fermentation and recovery processes.[4][11] Other hosts like Klebsiella pneumoniae, Corynebacterium glutamicum, and Komagataella phaffii (Pichia pastoris) have also shown significant potential.[19][20][21]

Host OrganismPathwaySubstrate(s)Titer (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference(s)
Saccharomyces cerevisiaeMalonyl-CoAGlucose56.50.31 g/gN/A[12]
Saccharomyces cerevisiaeβ-AlanineGlucose13.70.14 C-mol/C-molN/A[11][13]
Escherichia coliMalonyl-CoAGlucose, Acetate7.30.39 g/g-acetate N/A[19]
Escherichia coliβ-AlanineGlucose, Glycerol10.2N/AN/A[14]
Corynebacterium glutamicumMalonyl-CoAAcetate17.10.50 g/gN/A[19]
Komagataella phaffiiβ-AlanineMethanol (B129727)21.40.15 g/g0.48[20]
Klebsiella pneumoniaeGlycerolGlycerol18.0N/AN/A[3]
Schizosaccharomyces pombeMalonyl-CoAGlucose, Acetate7.6N/A~0.25[22]

Downstream Processing and Purification

Recovering 3-HP from a complex aqueous fermentation broth presents a significant challenge due to its high hydrophilicity.[23] An effective downstream process is crucial for achieving the purity required for subsequent chemical conversions. A multi-step recovery process is typically employed.[2][24][25]

Purification_Workflow cluster_purification General 3-HP Purification Workflow Broth Fermentation Broth CellFree Cell-Free Supernatant Broth->CellFree Centrifugation/ Filtration Acidified Acidified Broth (pH 1-3) CellFree->Acidified Acidification (e.g., H₂SO₄) Extracted Solvent Phase with 3-HP Acidified->Extracted Solvent Extraction PureHP High Purity 3-HP Extracted->PureHP Distillation/ Evaporation

Caption: A typical workflow for the recovery of 3-HP from fermentation broth.

Key Purification Steps:

  • Cell Removal: The first step is to separate the microbial cells from the liquid broth, typically through centrifugation or filtration.[23][25]

  • Acidification: The pH of the cell-free broth is lowered to between 1 and 3 using a strong acid like sulfuric acid. This converts the this compound salt to its free acid form, which is more amenable to extraction.[24][25]

  • Water Removal & Concentration: The broth is often concentrated by evaporating a portion of the water, which improves the efficiency of subsequent steps.[24]

  • Solvent Extraction: The acidified and concentrated 3-HP is extracted into an organic solvent. The choice of solvent is critical and may depend on the final desired product; for instance, an alcohol solvent is preferred if a 3-HP ester is the target.[23]

  • Final Purification: The 3-HP is recovered from the solvent, often through distillation or evaporation, to yield a high-purity product.[23][24] Ion exchange chromatography can also be used to remove residual salts and ions.[24][25]

Key Experimental Protocols

Protocol: Fed-Batch Fermentation for 3-HP Production

This protocol provides a generalized methodology for producing 3-HP in an engineered microbial host (e.g., E. coli or S. cerevisiae) using a lab-scale bioreactor.

1. Media Preparation:

  • Batch Medium: Prepare a defined mineral medium appropriate for the host organism, containing a limiting amount of the primary carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) source (e.g., KH₂PO₄), trace minerals, and vitamins.

  • Feed Medium: Prepare a highly concentrated sterile feed solution containing the primary carbon source (e.g., 500-700 g/L glucose or glycerol) and potentially a nitrogen source to maintain a desired carbon-to-nitrogen ratio.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into a starter culture (5-10 mL) of rich medium (e.g., LB or YPD) containing the appropriate antibiotics for plasmid maintenance. Incubate overnight at the optimal growth temperature (e.g., 30°C for yeast, 37°C for E. coli) with shaking.

  • Use the starter culture to inoculate a larger seed culture (50-100 mL) in the defined batch medium. Grow until the culture reaches the mid-to-late exponential phase.

3. Bioreactor Setup and Operation:

  • Sterilize the bioreactor containing the batch medium.

  • Aseptically inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1-0.2.

  • Control process parameters:

    • Temperature: Maintain at the optimal temperature for the host (e.g., 30°C).

    • pH: Control pH at a setpoint (e.g., 5.0 for yeast, 7.0 for E. coli) by automated addition of a base (e.g., NH₄OH or NaOH) and/or acid.

    • Dissolved Oxygen (DO): Maintain a setpoint (e.g., >20% saturation) by controlling the agitation speed and airflow rate to ensure aerobic conditions.

  • Induction: If using an inducible promoter system, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD₆₀₀ of 10).

4. Fed-Batch Phase:

  • Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), begin the fed-batch phase.

  • Add the feed medium at a controlled rate (e.g., an exponential feed to maintain a constant specific growth rate, followed by a constant feed rate in the production phase) to avoid overflow metabolism and accumulation of inhibitory byproducts.

5. Sampling:

  • Aseptically withdraw samples at regular intervals to measure cell density (OD₆₀₀), substrate consumption, and 3-HP concentration.

Protocol: Quantification of 3-HP by HPLC

This protocol outlines the analysis of 3-HP concentration in fermentation broth samples.[26]

1. Sample Preparation:

  • Centrifuge the fermentation sample (e.g., 1 mL) at >12,000 x g for 5-10 minutes to pellet the cells.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulates.

  • Dilute the sample with ultrapure water if the expected 3-HP concentration is outside the linear range of the calibration curve.

2. HPLC System and Conditions:

  • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column.[26]

  • Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM H₂SO₄.

  • Flow Rate: A constant flow rate, typically 0.5-0.6 mL/min.

  • Column Temperature: Maintain a constant temperature, often 50-60°C, to ensure reproducible retention times.

  • Detector: A Refractive Index (RI) detector and/or a UV detector set to a low wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of 3-HP standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in the same matrix as the samples (e.g., sterile fermentation medium or water).

  • Run the standards on the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Run the prepared samples.

  • Quantify the 3-HP concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Outlook

The production of 3-HP from biomass is a rapidly advancing field that holds the key to developing a sustainable chemical industry.[11][27] Significant progress has been made in establishing and optimizing biosynthetic pathways in a variety of microbial hosts, with titers now reaching commercially relevant levels.[3][12] The primary challenges that remain include further improving yield and productivity to enhance economic viability, developing more robust and cost-effective downstream purification processes, and engineering strains capable of efficiently utilizing complex, non-food lignocellulosic feedstocks.[7][9][27] Continued innovation in metabolic engineering, synthetic biology, and process optimization will be critical to realizing the full potential of 3-HP as a cornerstone platform chemical in the emerging bioeconomy.

References

The Natural Occurrence of 3-Hydroxypropionate in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionate (3-HP) is a versatile platform chemical with significant potential in the production of a wide array of commercially valuable compounds, including acrylic acid, 1,3-propanediol (B51772), and various bioplastics. While much of the research has focused on the metabolic engineering of model organisms for high-yield 3-HP production, an understanding of its natural occurrence in microorganisms is fundamental for discovering novel enzymes, pathways, and regulatory mechanisms. This technical guide provides an in-depth overview of the natural biosynthesis of 3-HP in microorganisms, focusing on the underlying metabolic pathways, key enzymes, quantitative data, and the regulatory strategies controlling its production.

Microorganisms with Naturally Occurring this compound Production

The natural synthesis of this compound is not widespread among microorganisms but has been identified in a few specific metabolic contexts. The most well-characterized natural producer is the lactic acid bacterium Lactobacillus reuteri. Additionally, 3-HP is a key intermediate in the autotrophic carbon fixation cycle of the green non-sulfur bacterium Chloroflexus aurantiacus.

Lactobacillus reuteri: A Natural Producer from Glycerol (B35011)

Lactobacillus reuteri is a heterofermentative bacterium known for its ability to convert glycerol into 3-HP and 1,3-propanediol (1,3-PDO)[1][2]. This process is part of the propanediol-utilization (pdu) pathway and allows the organism to use glycerol as an external electron acceptor during anaerobic growth on sugars[3][4].

Chloroflexus aurantiacus: 3-HP as an Intermediate in Carbon Fixation

Chloroflexus aurantiacus is a thermophilic, filamentous, anoxygenic phototrophic bacterium that utilizes a unique autotrophic carbon fixation pathway known as the this compound bicycle[5][6]. In this cycle, 3-HP serves as a crucial intermediate in the conversion of acetyl-CoA and bicarbonate into glyoxylate (B1226380).

Metabolic Pathways for Natural this compound Biosynthesis

Two primary pathways are responsible for the natural occurrence of 3-HP in the microorganisms discussed: the Coenzyme A-dependent pathway from glycerol in Lactobacillus reuteri and the this compound Bicycle in Chloroflexus aurantiacus.

Coenzyme A-Dependent Pathway from Glycerol in Lactobacillus reuteri

This pathway is encoded by the pdu (propanediol utilization) operon and involves the conversion of glycerol to 3-HP in a multi-step process.[1][7][8]

Pathway Description:

  • Glycerol Dehydration: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (PduCDE)[1][9].

  • Oxidation to 3-HP-CoA: 3-HPA is then oxidized to 3-hydroxypropionyl-CoA (3-HP-CoA) by a CoA-acylating propionaldehyde (B47417) dehydrogenase (PduP)[1][7].

  • Phosphate (B84403) Transfer: The CoA moiety of 3-HP-CoA is exchanged for a phosphate group by a phosphotransacylase (PduL), forming 3-hydroxypropionyl-phosphate[1][7].

  • ATP Generation and 3-HP Formation: Finally, the phosphate group is transferred to ADP to generate ATP, releasing this compound. This step is catalyzed by a propionate (B1217596) kinase (PduW)[1][7].

CoA_Dependent_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA PduCDE (Glycerol Dehydratase) Coenzyme B12 3-HP-CoA 3-Hydroxypropionyl-CoA 3-HPA->3-HP-CoA PduP (Propionaldehyde Dehydrogenase) NAD+, CoA 3-HP-Phosphate 3-Hydroxypropionyl-Phosphate 3-HP-CoA->3-HP-Phosphate PduL (Phosphotransacylase) Pi 3-HP This compound 3-HP-Phosphate->3-HP PduW (Propionate Kinase) ADP -> ATP

Figure 1: Coenzyme A-Dependent 3-HP Pathway in L. reuteri.
The this compound Bicycle in Chloroflexus aurantiacus

The 3-HP bicycle is a complex carbon fixation pathway where 3-HP is an intermediate. The cycle can be conceptually divided into two interconnected cycles. The first cycle involves the carboxylation of acetyl-CoA to produce succinyl-CoA, with 3-HP as a key intermediate. The second cycle regenerates acetyl-CoA.

Key Steps Involving 3-HP Formation:

  • Acetyl-CoA Carboxylation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase.

  • Malonyl-CoA Reduction: Malonyl-CoA is then reduced to this compound in a two-step reaction catalyzed by the bifunctional enzyme malonyl-CoA reductase[8][10]. This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is then further reduced to 3-HP.

  • Conversion to Propionyl-CoA: 3-HP is subsequently converted to propionyl-CoA by propionyl-CoA synthase[11].

3HP_Bicycle_Segment Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase ATP, HCO3- Malonate_Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate_Semialdehyde Malonyl-CoA Reductase (C-term) NADPH 3-HP This compound Malonate_Semialdehyde->3-HP Malonyl-CoA Reductase (N-term) NADPH Propionyl-CoA Propionyl-CoA 3-HP->Propionyl-CoA Propionyl-CoA Synthase ATP, CoA To_Cycle_II Further in Cycle Propionyl-CoA->To_Cycle_II

Figure 2: 3-HP Formation in the 3-HP Bicycle of C. aurantiacus.

Quantitative Data on Natural this compound Production

Quantitative data on 3-HP production in wild-type microorganisms is often presented in the context of co-metabolism with other substrates. The following tables summarize available data for Lactobacillus reuteri.

StrainSubstrate(s) & Concentration3-HP Titer (g/L)Specific Production Rate (g/gCDW/h)Molar Ratio (3-HP:1,3-PDO)Reference
L. reuteri DSM 20016Glycerol (50 g/L)10.60.111~1.18[8]
L. reuteri DSM 17938Glycerol~14~2~1.25[2][12]
L. reuteri ATCC 53608GlycerolNot specifiedNot specified~1.65[12]
L. reuteri RPRB3007 (CRE mutant)Glycerol (50 g/L)Not specified0.257Not specified[9]
L. reuteri FXZ014Glucose and Glycerol8.74Not specified~0.88[13]

Regulation of Natural this compound Biosynthesis

The production of 3-HP is tightly regulated to coordinate with the overall metabolic state of the cell.

Regulation of the pdu Operon in Lactobacillus reuteri

The expression of the pdu operon in Lactobacillus species is controlled by several factors:

  • Induction: The operon is induced by the presence of its substrates, glycerol or 1,2-propanediol[1][14]. A regulatory protein, PocR, homologous to the activator in Salmonella, is believed to be involved in this induction[14].

  • Catabolite Repression: The pdu operon is subject to catabolite repression by readily metabolizable sugars like glucose[5]. A catabolite responsive element (CRE) has been identified upstream of the pdu operon, suggesting that the Catabolite Control Protein A (CcpA) mediates this repression[5][9]. When preferred carbon sources are available, CcpA binds to the CRE site and represses the transcription of the pdu operon.

Pdu_Operon_Regulation cluster_dna pdu Operon DNA cluster_regulators Regulatory Proteins CRE CRE Promoter Promoter pdu_genes pdu genes CcpA CcpA CcpA->CRE binds & represses PocR PocR PocR->Promoter activates Glucose Glucose Glucose->CcpA activates Glycerol Glycerol Glycerol->PocR induces

Figure 3: Regulation of the pdu Operon in Lactobacillus reuteri.
Regulation of the this compound Bicycle in Chloroflexus aurantiacus

The enzymes of the this compound bicycle are generally downregulated when C. aurantiacus is grown heterotrophically on organic carbon sources compared to autotrophic growth[1]. This suggests a transcriptional control mechanism that senses the availability of reduced carbon. However, the specific transcriptional regulators and signaling molecules involved in this process are not yet fully elucidated. The enzymes of the cycle are not sensitive to oxygen, which is a notable feature compared to other carbon fixation pathways[15].

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 3-HP in microbial fermentation broth.

Workflow:

HPLC_Workflow Sample_Collection 1. Collect Fermentation Broth Centrifugation 2. Centrifuge to Remove Cells Sample_Collection->Centrifugation Filtration 3. Filter Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Injection 4. Inject onto HPLC System Filtration->HPLC_Injection Data_Analysis 5. Quantify using Standard Curve HPLC_Injection->Data_Analysis

Figure 4: Workflow for 3-HP Quantification by HPLC.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or an ion-exchange column (e.g., Aminex HPX-87H)

  • Mobile phase: e.g., 5 mM H₂SO₄ or a buffered aqueous solution with an organic modifier like acetonitrile[9][16][17]

  • 3-Hydroxypropionic acid standard

  • 0.22 µm syringe filters

  • Microcentrifuge

Procedure:

  • Sample Preparation: a. Collect an aliquot of the fermentation broth. b. Centrifuge at >10,000 x g for 10 minutes to pellet the cells. c. Carefully collect the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the column temperature (e.g., 35-60°C, depending on the column). b. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min). c. Inject the prepared sample (e.g., 10-20 µL). d. Detect the eluting compounds using a UV detector (e.g., at 210 nm) or an RI detector. 3-HP typically has a characteristic retention time under specific conditions[16].

  • Quantification: a. Prepare a series of 3-HP standards of known concentrations. b. Inject the standards to generate a standard curve of peak area versus concentration. c. Calculate the concentration of 3-HP in the sample by comparing its peak area to the standard curve.

Enzyme Assays

This is a coupled spectrophotometric assay.

Principle: Glycerol dehydratase converts glycerol to 3-HPA. The 3-HPA is then oxidized by an excess of aldehyde dehydrogenase (ALDH), and the concomitant reduction of NAD⁺ to NADH is monitored at 340 nm[2][18].

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Glycerol solution (substrate)

  • Coenzyme B₁₂ solution

  • NAD⁺ solution

  • Aldehyde Dehydrogenase (ALDH) solution (coupling enzyme)

  • Cell-free extract containing glycerol dehydratase

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NAD⁺, ALDH, and coenzyme B₁₂.

  • Add the cell-free extract and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the glycerol solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

This is a direct spectrophotometric assay.

Principle: Malonyl-CoA reductase catalyzes the NADPH-dependent reduction of malonyl-CoA to 3-HP. The oxidation of NADPH to NADP⁺ is monitored as a decrease in absorbance at 340 nm or 365 nm[8][10].

Materials:

  • Spectrophotometer

  • Cuvettes

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.8, with 2 mM MgCl₂[10]

  • Malonyl-CoA solution (substrate)

  • NADPH solution

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and NADPH.

  • Add the enzyme sample and incubate to establish a baseline.

  • Start the reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm or 365 nm.

  • Calculate the enzyme activity from the rate of NADPH oxidation.

This is a direct spectrophotometric assay.

Principle: Aldehyde dehydrogenase oxidizes 3-hydroxypropionaldehyde (3-HPA) to 3-HP, with the concurrent reduction of NAD⁺ to NADH, which is monitored at 340 nm[5][19].

Materials:

  • Spectrophotometer

  • Cuvettes

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0[5]

  • 3-HPA solution (substrate)

  • NAD⁺ solution

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and NAD⁺.

  • Add the enzyme sample and let it equilibrate.

  • Initiate the reaction by adding the 3-HPA solution.

  • Record the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation.

Conclusion

The natural occurrence of this compound in microorganisms, though limited to specific metabolic niches, provides valuable insights for biotechnological applications. The CoA-dependent pathway in Lactobacillus reuteri and the this compound bicycle in Chloroflexus aurantiacus represent two distinct and elegant biochemical solutions for the synthesis of this platform chemical. A thorough understanding of these natural systems, including their enzymatic machinery and regulatory circuits, is paramount for the rational design and optimization of microbial cell factories for the sustainable production of 3-HP and its derivatives. The experimental protocols provided herein offer a starting point for researchers to quantify 3-HP and characterize the key enzymes involved in its biosynthesis. Future research into the detailed regulatory networks governing these pathways will undoubtedly unlock new strategies for enhancing 3-HP production in both native and engineered microorganisms.

References

The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle: An In-Depth Technical Guide to its Enzymatic Core

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is a remarkable carbon fixation pathway utilized by certain thermoacidophilic archaea, most notably members of the order Sulfolobales such as Metallosphaera sedula.[1][2][3] This intricate metabolic route stands out for its high thermal stability and efficiency in converting inorganic carbon into essential building blocks for cellular life.[2] Its unique enzymatic machinery offers a compelling area of study for biotechnological applications, including the production of valuable chemicals. This technical guide provides a detailed exploration of the enzymatic steps of the 3-HP/4-HB cycle, complete with quantitative data, experimental protocols, and visual representations of the pathway and associated workflows.

I. Overview of the this compound/4-Hydroxybutyrate Cycle

The 3-HP/4-HB cycle can be conceptually divided into two main parts. The first part involves the carboxylation of acetyl-CoA and its subsequent conversion to the key intermediate, this compound. The second part of the cycle further transforms this compound into 4-hydroxybutyrate, which is ultimately cleaved to regenerate acetyl-CoA and produce a net surplus of one molecule of acetyl-CoA from two molecules of CO₂.[2]

II. Enzymatic Steps and Quantitative Data

The cycle is comprised of a series of sixteen enzymatic reactions catalyzed by thirteen core enzymes.[1][4] The following table summarizes the key enzymes and their kinetic parameters as characterized in Metallosphaera sedula.

Enzyme Abbreviation Reaction Km Vmax (μmol·min⁻¹·mg⁻¹) kcat (s⁻¹) kcat/Km (s⁻¹·M⁻¹) References
Acetyl-CoA/Propionyl-CoA CarboxylaseACCAcetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi0.06 mM (Acetyl-CoA), 0.07 mM (Propionyl-CoA), 0.04 mM (ATP), 0.3 mM (HCO₃⁻)28 (at 65°C)28-[5]
Malonyl-CoA ReductaseMCRMalonyl-CoA + NADPH + H⁺ → Malonate semialdehyde + NADP⁺ + CoA40 µM (Malonyl-CoA), 25 µM (NADPH)44 (recombinant from S. tokodaii)28-[6]
Malonate Semialdehyde ReductaseMSRMalonate semialdehyde + NADPH + H⁺ → this compound + NADP⁺-1.8 (in cell extracts)--[3]
3-Hydroxypropionyl-CoA SynthetaseHPCSThis compound + ATP + CoA → 3-Hydroxypropionyl-CoA + AMP + PPi180 µM (3-HP), 45 µM (ATP)18--[2][7]
3-Hydroxypropionyl-CoA DehydrataseHPCD3-Hydroxypropionyl-CoA → Acryloyl-CoA + H₂O25.1 µM272--[2]
Acryloyl-CoA ReductaseACRAcryloyl-CoA + NADPH + H⁺ → Propionyl-CoA + NADP⁺~3 µM (Acryloyl-CoA), 36 µM (NADPH)18.713-[8]
Methylmalonyl-CoA EpimeraseMCE(S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA-218 (at 75°C)--[9][10]
Methylmalonyl-CoA MutaseMCM(R)-Methylmalonyl-CoA ⇌ Succinyl-CoA-2.2 (at 75°C)--[9][10]
Succinyl-CoA ReductaseSCRSuccinyl-CoA + NADPH + H⁺ → Succinic semialdehyde + NADP⁺ + CoA----[3]
Succinic Semialdehyde ReductaseSSRSuccinic semialdehyde + NADPH + H⁺ → 4-Hydroxybutyrate + NADP⁺-1.4 (in cell extracts)--[3]
4-Hydroxybutyryl-CoA SynthetaseHBCS4-Hydroxybutyrate + ATP + CoA → 4-Hydroxybutyryl-CoA + AMP + PPi2.0 ± 0.4 mM1.69 ± 0.111.8910[11]
4-Hydroxybutyryl-CoA DehydrataseHBCD4-Hydroxybutyryl-CoA → Crotonyl-CoA + H₂O0.15 ± 0.04 mM2.20 ± 0.162.11.4 x 10⁴[11]
Crotonyl-CoA Hydratase/(S)-3-Hydroxybutyryl-CoA DehydrogenaseCCH/HBCDCrotonyl-CoA + H₂O ⇌ (S)-3-Hydroxybutyryl-CoA0.07 ± 0.03 mM (Crotonyl-CoA)20.2 ± 2.3192.6 x 10⁵[11]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseCCH/HBCD(S)-3-Hydroxybutyryl-CoA + NAD⁺ ⇌ Acetoacetyl-CoA + NADH + H⁺0.06 ± 0.02 mM16.0 ± 1.5152.6 x 10⁵[11]
Acetoacetyl-CoA β-ketothiolaseAACTAcetoacetyl-CoA + CoA ⇌ 2 Acetyl-CoA0.18 ± 0.03 mM141 ± 1010005.6 x 10⁶[11]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the 3-HP/4-HB cycle enzymes.

A. Recombinant Expression and Purification of 3-HP/4-HB Cycle Enzymes

A common strategy for obtaining pure, active enzymes from the 3-HP/4-HB cycle for characterization is through recombinant expression in Escherichia coli, followed by a heat-purification step that leverages the thermostability of the archaeal enzymes.

1. Gene Cloning and Expression Vector Construction:

  • Genes encoding the target enzymes are amplified from the genomic DNA of Metallosphaera sedula using polymerase chain reaction (PCR).

  • The amplified DNA fragments are then cloned into a suitable E. coli expression vector, such as a pET series vector, often with an N-terminal or C-terminal polyhistidine (His₆) tag to facilitate purification.

2. Recombinant Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

3. Cell Lysis and Heat Purification:

  • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl).

  • Cells are lysed by sonication or by passing through a French press.

  • The cell lysate is then subjected to a heat treatment step (e.g., 70-80°C for 15-30 minutes) to denature and precipitate the majority of the mesophilic E. coli proteins.

  • The heat-treated lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove precipitated proteins.

4. Affinity Chromatography:

  • If a His-tag was included, the supernatant from the heat-purification step is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

B. Enzyme Activity Assays

The activities of the 3-HP/4-HB cycle enzymes are typically measured using spectrophotometric assays that monitor the change in absorbance of NAD(P)H at 340 or 365 nm.

1. General Assay Conditions:

  • Assays are performed at the optimal temperature for the enzyme, which for enzymes from M. sedula is typically between 65°C and 75°C.[8][11]

  • A thermostatted spectrophotometer is required to maintain the correct temperature.

  • Reaction mixtures are pre-incubated at the assay temperature before initiating the reaction by the addition of a final substrate or the enzyme.

2. Specific Enzyme Assay Protocols:

  • Malonyl-CoA Reductase (MCR) and Succinyl-CoA Reductase (SCR):

    • Principle: The activity is measured by monitoring the oxidation of NADPH at 340 nm.

    • Reaction Mixture: 100 mM potassium phosphate (B84403) buffer (pH 6.5-7.2), 5 mM MgCl₂, 0.5 mM NADPH, and 0.1-0.2 mM of either malonyl-CoA or succinyl-CoA.[6]

    • Procedure: The reaction is initiated by the addition of the enzyme.

  • 3-Hydroxypropionyl-CoA Dehydratase (HPCD) (Coupled Assay):

    • Principle: The activity is measured in a coupled assay with 3-hydroxypropionyl-CoA synthetase (HPCS) and acryloyl-CoA reductase (ACR). The formation of acryloyl-CoA by HPCD is coupled to its immediate reduction by ACR, leading to the oxidation of NADPH, which is monitored at 365 nm.[2]

    • Reaction Mixture: 100 mM potassium phosphate buffer (pH 6.5), 10 mM this compound, 3 mM ATP, 20 mM MgCl₂, 0.1 mM CoA, 0.5 mM NADPH, and purified HPCS and ACR.[2]

    • Procedure: The reaction is initiated by the addition of purified HPCD.

  • (S)-3-Hydroxybutyryl-CoA Dehydrogenase:

    • Principle: The activity is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.

    • Reaction Mixture: 20 mM MOPS buffer (pH 7.0), 5 mM MgCl₂, 2 mM NAD⁺, and 0.5 mM (S)-3-hydroxybutyryl-CoA.[11]

    • Procedure: The reaction is initiated by the addition of the substrate after pre-heating the mixture with the enzyme.[11]

  • 4-Hydroxybutyryl-CoA Synthetase (HBCS) (Coupled Assay):

    • Principle: The formation of 4-hydroxybutyryl-CoA is coupled to the subsequent reactions catalyzed by 4-hydroxybutyryl-CoA dehydratase and crotonyl-CoA hydratase/(S)-3-hydroxybutyryl-CoA dehydrogenase, leading to the reduction of NAD⁺.

    • Reaction Mixture: 20 mM sodium phosphate buffer, 5 mM MgCl₂, 2 mM 4-hydroxybutyrate, 2 mM ATP, 1 mM CoA, 2 mM NAD⁺, 1 mM DTT, and purified downstream enzymes.[11]

    • Procedure: The reaction is initiated by the addition of purified 4-hydroxybutyryl-CoA synthetase.

IV. Visualizing the 3-HP/4-HB Cycle and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core pathway and a typical experimental workflow for enzyme characterization.

3_HP_4_HB_Cycle cluster_part1 Part 1: Acetyl-CoA to this compound cluster_part2 Part 2: 3-HP to Succinyl-CoA cluster_part3 Part 3: Succinyl-CoA to 2 Acetyl-CoA Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) + CO2, + ATP Malonate_semialdehyde Malonate_semialdehyde Malonyl_CoA->Malonate_semialdehyde Malonyl-CoA Reductase (MCR) + NADPH 3_Hydroxypropionate 3_Hydroxypropionate Malonate_semialdehyde->3_Hydroxypropionate Malonate Semialdehyde Reductase (MSR) + NADPH 3_Hydroxypropionyl_CoA 3_Hydroxypropionyl_CoA 3_Hydroxypropionate->3_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA Synthetase (HPCS) + CoA, + ATP Acryloyl_CoA Acryloyl_CoA 3_Hydroxypropionyl_CoA->Acryloyl_CoA 3-Hydroxypropionyl-CoA Dehydratase (HPCD) Propionyl_CoA Propionyl_CoA Acryloyl_CoA->Propionyl_CoA Acryloyl-CoA Reductase (ACR) + NADPH (S)-Methylmalonyl_CoA (S)-Methylmalonyl_CoA Propionyl_CoA->(S)-Methylmalonyl_CoA Propionyl-CoA Carboxylase (ACC) + CO2, + ATP (R)-Methylmalonyl_CoA (R)-Methylmalonyl_CoA (S)-Methylmalonyl_CoA->(R)-Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl_CoA (R)-Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) Succinic_semialdehyde Succinic_semialdehyde Succinyl_CoA->Succinic_semialdehyde Succinyl-CoA Reductase (SCR) + NADPH 4_Hydroxybutyrate 4_Hydroxybutyrate Succinic_semialdehyde->4_Hydroxybutyrate Succinic Semialdehyde Reductase (SSR) + NADPH 4_Hydroxybutyryl_CoA 4_Hydroxybutyryl_CoA 4_Hydroxybutyrate->4_Hydroxybutyryl_CoA 4-Hydroxybutyryl-CoA Synthetase (HBCS) + CoA, + ATP Crotonyl_CoA Crotonyl_CoA 4_Hydroxybutyryl_CoA->Crotonyl_CoA 4-Hydroxybutyryl-CoA Dehydratase (HBCD) (S)-3_Hydroxybutyryl_CoA (S)-3_Hydroxybutyryl_CoA Crotonyl_CoA->(S)-3_Hydroxybutyryl_CoA Crotonyl-CoA Hydratase (CCH) Acetoacetyl_CoA Acetoacetyl_CoA (S)-3_Hydroxybutyryl_CoA->Acetoacetyl_CoA (S)-3-Hydroxybutyryl-CoA Dehydrogenase (HBCD) + NAD+ 2_Acetyl_CoA 2_Acetyl_CoA Acetoacetyl_CoA->2_Acetyl_CoA Acetoacetyl-CoA β-ketothiolase (AACT) + CoA

Caption: The enzymatic steps of the this compound/4-hydroxybutyrate cycle.

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Expression and Purification cluster_characterization Enzyme Characterization Gene_Amplification Gene Amplification (PCR) from M. sedula gDNA Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Transformation Transformation into E. coli Expression Host Vector_Ligation->Transformation Cell_Culture Cell Culture and Induction (IPTG) Transformation->Cell_Culture Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Culture->Cell_Lysis Heat_Purification Heat Treatment (70-80°C) Cell_Lysis->Heat_Purification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Heat_Purification->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Activity_Assay Enzyme Activity Assays (Spectrophotometry) Purity_Analysis->Activity_Assay Kinetic_Analysis Determination of Km and Vmax Activity_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for the characterization of a 3-HP/4-HB cycle enzyme.

V. Conclusion

The this compound/4-hydroxybutyrate cycle represents a sophisticated and efficient mechanism for carbon fixation in extremophilic archaea. A thorough understanding of its enzymatic components, including their kinetic properties and optimal functioning conditions, is crucial for both fundamental biological research and for harnessing this pathway in synthetic biology and metabolic engineering endeavors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to delve into the intricacies of this fascinating metabolic pathway. Further research to fill the remaining gaps in the kinetic data for all enzymes will undoubtedly pave the way for more precise metabolic modeling and the rational design of novel biocatalytic systems.

References

The Central Role of Malonyl-CoA Reductase in 3-Hydroxypropionate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionate (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial materials. Its biosynthesis through microbial fermentation is a key area of research, offering a sustainable alternative to petroleum-based production. Central to the most promising biosynthetic routes is the enzyme malonyl-CoA reductase (MCR), which catalyzes the pivotal conversion of malonyl-CoA to 3-HP. This technical guide provides an in-depth exploration of the function of MCR in 3-HP synthesis, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols, and presents visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding of this critical enzyme.

Introduction

The burgeoning bio-economy demands sustainable methods for producing platform chemicals. This compound (3-HP) has been identified as a top value-added chemical that can be derived from biomass. Several metabolic pathways for 3-HP biosynthesis have been engineered in various microbial hosts. Among these, the malonyl-CoA pathway is particularly advantageous due to its high theoretical yield and redox neutrality.[1] The key enzyme in this pathway, malonyl-CoA reductase (MCR), is the focus of this guide. MCR facilitates the reduction of malonyl-CoA, a central metabolite, to the desired 3-HP product. Understanding the nuances of MCR function, its kinetic properties, and the methodologies to study it are crucial for optimizing 3-HP production and for potential drug development applications targeting analogous pathways.

The Function of Malonyl-CoA Reductase in the this compound Synthesis Pathway

Malonyl-CoA reductase is a critical enzyme in autotrophic carbon fixation pathways, specifically the this compound cycle and the this compound/4-hydroxybutyrate cycle, found in certain bacteria and archaea.[2][3] In the context of industrial biotechnology, the gene encoding MCR is heterologously expressed in production strains like Escherichia coli and Saccharomyces cerevisiae to establish a synthetic pathway for 3-HP production from common feedstocks like glucose.

The overall reaction catalyzed by MCR is the two-step, NADPH-dependent reduction of malonyl-CoA to this compound.[4]

Step 1: Malonyl-CoA to Malonate Semialdehyde

Malonyl-CoA + NADPH + H⁺ → Malonate semialdehyde + NADP⁺ + CoA

Step 2: Malonate Semialdehyde to this compound

Malonate semialdehyde + NADPH + H⁺ → this compound + NADP⁺

dot

Caption: The two-step reaction catalyzed by bifunctional Malonyl-CoA Reductase.

MCR enzymes can be categorized into two main types based on their structure and function:

  • Bifunctional MCR: Found in organisms like Chloroflexus aurantiacus, this is a large, single polypeptide with two distinct catalytic domains.[4][5] The C-terminal domain (MCR-C) possesses aldehyde dehydrogenase activity and catalyzes the first reduction step, while the N-terminal domain (MCR-N) has alcohol dehydrogenase activity and performs the second reduction.[5]

  • Monofunctional MCR: In archaea such as Sulfolobus tokodaii and Metallosphaera sedula, the reduction of malonyl-CoA to malonate semialdehyde is catalyzed by a monofunctional MCR.[6] A separate enzyme, malonate semialdehyde reductase, is then required to convert malonate semialdehyde to 3-HP.[6]

For biotechnological applications, the bifunctional MCR from C. aurantiacus is widely used. Interestingly, research has shown that physically separating the MCR-N and MCR-C domains into two individual proteins can lead to an increase in overall enzyme activity and 3-HP production in recombinant hosts.[5] This is attributed to the initial reduction of malonyl-CoA being the rate-limiting step, and the separated MCR-C fragment exhibiting a higher affinity for malonyl-CoA.[5]

Quantitative Data on Malonyl-CoA Reductase

The kinetic properties of MCR are crucial for understanding its efficiency and for metabolic modeling to optimize 3-HP production. The following tables summarize key quantitative data for MCR from different organisms.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase

OrganismEnzyme TypeSubstrateApparent K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Chloroflexus aurantiacusBifunctional (Full-length)Malonyl-CoA30258.3 x 10⁵7.855[4][7]
NADPH25--[4]
Chloroflexus aurantiacusMCR-C domainMalonyl-CoA23.8 ± 1.9-4-fold higher than full-length7.257[5]
Chloroflexus aurantiacusMCR-N domainMalonate semialdehyde1270 ± 230----[8]
Sulfolobus tokodaiiMonofunctionalMalonyl-CoA40287.0 x 10⁵7.285[6][9]
NADPH25--[6]
Metallosphaera sedulaMonofunctionalMalonyl-CoA100--7.865[6]

Table 2: Specific Activity of Malonyl-CoA Reductase

OrganismGrowth ConditionSpecific Activity (µmol min⁻¹ mg⁻¹ protein)Reference
Chloroflexus aurantiacusAutotrophic0.08[4]
Heterotrophic0.03[4]
Sulfolobus tokodaii (recombinant in E. coli)-44[6]
Metallosphaera sedula (partially purified)Autotrophic4.6[6]

Experimental Protocols

Detailed methodologies are essential for the accurate study and characterization of MCR. This section provides protocols for key experiments.

Malonyl-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of MCR by monitoring the oxidation of NADPH at 340 nm or 365 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM 1,4-dithioerythritol (DTE)

  • NADPH solution: 10 mM in assay buffer

  • Malonyl-CoA solution: 10 mM in assay buffer

  • Purified MCR enzyme or cell-free extract

  • Spectrophotometer capable of reading at 340 nm or 365 nm

Procedure:

  • Prepare the assay mixture in a cuvette by combining:

    • Assay Buffer

    • NADPH solution to a final concentration of 0.3-0.5 mM

    • Enzyme solution (a small, predetermined amount)

  • Incubate the mixture at the desired temperature (e.g., 55°C for C. aurantiacus MCR, 65°C for S. tokodaii MCR) for 5 minutes to allow for temperature equilibration.[4][6]

  • Initiate the reaction by adding malonyl-CoA to a final concentration of 0.2-0.3 mM.[4][6]

  • Immediately begin monitoring the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹cm⁻¹).[4][6]

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 2 µmol of NADPH per minute (for bifunctional MCR) or 1 µmol of NADPH per minute (for monofunctional MCR).[4]

Purification of Recombinant Malonyl-CoA Reductase from E. coli

This protocol describes a general method for purifying His-tagged MCR expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged MCR

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity chromatography column

  • Sonicator or high-pressure homogenizer

  • Centrifuge

Procedure:

  • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged MCR with Elution Buffer.

  • Collect fractions and analyze for the presence of MCR by SDS-PAGE.

  • Pool the fractions containing pure MCR and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Store the purified enzyme at -80°C.

Quantification of this compound by HPLC

This method allows for the direct measurement of 3-HP produced in an enzyme reaction or fermentation broth.

Materials:

  • Reaction samples or fermentation broth

  • 3-HP standard solution

  • HPLC system with a suitable column (e.g., a C18 reverse-phase column or an ion-exchange column)

  • Mobile phase (e.g., dilute sulfuric acid for ion-exchange chromatography)

  • UV or refractive index (RI) detector

Procedure:

  • Prepare samples by stopping the enzymatic reaction (e.g., with acid) and removing protein by centrifugation or filtration.[4]

  • Prepare a series of 3-HP standard solutions of known concentrations.

  • Inject the standards and samples onto the HPLC system.

  • Separate the components using an appropriate mobile phase and flow rate.

  • Detect 3-HP using a UV detector (if derivatized) or an RI detector.

  • Quantify the amount of 3-HP in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

Experimental Workflow for MCR Characterization

dot

MCR_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization PCR PCR Amplification of mcr gene Vector Cloning into Expression Vector PCR->Vector Transform Transformation into E. coli Vector->Transform Expression Protein Expression (e.g., IPTG induction) Transform->Expression Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SDS_PAGE SDS-PAGE Analysis Affinity->SDS_PAGE ActivityAssay Spectrophotometric Activity Assay Affinity->ActivityAssay HPLC HPLC Analysis of 3-HP Affinity->HPLC Kinetics Kinetic Parameter Determination ActivityAssay->Kinetics HPLC->Kinetics

Caption: Workflow for recombinant MCR production and characterization.

Logical Relationship of MCR Types and the 3-HP Pathway

dot

MCR_Types_Pathway cluster_bifunctional Bifunctional MCR Pathway (e.g., C. aurantiacus) cluster_monofunctional Monofunctional MCR Pathway (e.g., S. tokodaii) MalonylCoA_bi Malonyl-CoA MCR_bi Bifunctional MCR MalonylCoA_bi->MCR_bi MSA_bi Malonate Semialdehyde MSA_bi->MCR_bi HP_bi This compound MCR_bi->MSA_bi MCR_bi->HP_bi MalonylCoA_mono Malonyl-CoA MCR_mono Monofunctional MCR MalonylCoA_mono->MCR_mono MSA_mono Malonate Semialdehyde MSR Malonate Semialdehyde Reductase MSA_mono->MSR HP_mono This compound MCR_mono->MSA_mono MSR->HP_mono

Caption: Comparison of bifunctional and monofunctional MCR pathways.

Conclusion

Malonyl-CoA reductase is a cornerstone enzyme for the biological production of this compound. Its catalytic efficiency, substrate specificity, and structural characteristics are of paramount importance for the development of economically viable bioprocesses. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, encompassing the fundamental function of MCR, quantitative kinetic data, detailed experimental protocols, and illustrative diagrams. A thorough understanding of MCR will undoubtedly accelerate the engineering of robust microbial cell factories for the sustainable production of 3-HP and may inform the development of inhibitors for related metabolic pathways. Further research into the structure-function relationships of MCR and the discovery of novel variants with enhanced properties will continue to be a fruitful area of investigation.

References

Unlocking the Potential of Bio-based Chemicals: A Technical Guide to the Theoretical Yield of 3-Hydroxypropionate from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition towards a bio-based economy necessitates the efficient production of platform chemicals from renewable resources. 3-Hydroxypropionate (3-HP), a versatile C3 building block, holds significant promise for the synthesis of a wide array of chemicals, including acrylic acid and its derivatives. This in-depth technical guide delves into the core principles governing the theoretical yield of 3-HP from glucose, a readily available and sustainable feedstock. We will explore the key metabolic pathways, detail experimental protocols for yield determination, and present a comprehensive overview of the stoichiometric and bioenergetic considerations crucial for optimizing microbial production systems.

Metabolic Pathways for 3-HP Production from Glucose

Two primary metabolic routes have been extensively engineered in various microbial hosts for the conversion of glucose to 3-HP: the malonyl-CoA pathway and the β-alanine pathway . Understanding the stoichiometry and cofactor requirements of each is fundamental to calculating the maximum theoretical yield.

The Malonyl-CoA Pathway

This pathway leverages the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA, a key precursor for fatty acid biosynthesis. Malonyl-CoA is then reduced to 3-HP via the action of a malonyl-CoA reductase.

The overall stoichiometry for the conversion of glucose to 3-HP via the malonyl-CoA pathway can be summarized as follows:

1 Glucose + 2 CO₂ + 4 NADPH + 2 ATP → 2 3-HP + 4 NADP⁺ + 2 ADP + 2 Pi

This pathway is characterized by the fixation of CO₂ and a significant demand for the reducing equivalent NADPH.[1][2][3]

The β-Alanine Pathway

The β-alanine pathway utilizes aspartate, derived from the TCA cycle intermediate oxaloacetate, as a precursor. Aspartate is decarboxylated to β-alanine, which is subsequently deaminated and reduced to yield 3-HP.

The overall stoichiometry for this pathway is:

1 Glucose → 2 3-HP + 2 CO₂

This pathway is redox-neutral in terms of NAD(P)H and does not have a net ATP requirement from the direct conversion of glucose to 3-HP, although ATP is consumed during glycolysis.[1][2]

Theoretical Yield Calculations

The theoretical yield is the maximum amount of product that can be generated from a given amount of substrate, based on the stoichiometry of the metabolic pathway. It is a critical benchmark for evaluating the efficiency of a bioprocess.

ParameterMalonyl-CoA Pathwayβ-Alanine Pathway
Overall Reaction 1 C₆H₁₂O₆ + 2 CO₂ + 4 NADPH + 2 ATP → 2 C₃H₆O₃ + 4 NADP⁺ + 2 ADP + 2 Pi1 C₆H₁₂O₆ → 2 C₃H₆O₃ + 2 CO₂
Molar Yield (mol 3-HP / mol Glucose) 22
Mass Yield (g 3-HP / g Glucose) 1.01.0
NADPH Consumption (mol / mol 3-HP) 20
ATP Consumption (mol / mol 3-HP) 10

Table 1: Stoichiometric Comparison of the Malonyl-CoA and β-Alanine Pathways for 3-HP Production from Glucose.

Experimental Determination of 3-HP Yield

Accurate determination of the experimental yield is crucial for assessing the performance of engineered microbial strains and optimizing fermentation processes. This requires precise quantification of both the substrate (glucose) consumed and the product (3-HP) formed.

Fermentation Protocol

A typical batch or fed-batch fermentation experiment to determine the yield of 3-HP from glucose involves the following steps:

  • Inoculum Preparation: A seed culture of the engineered microbial strain is grown in a suitable medium to a specific optical density.

  • Bioreactor Setup: A sterilized bioreactor containing a defined fermentation medium with a known initial concentration of glucose is inoculated with the seed culture.

  • Process Control: Key fermentation parameters such as temperature, pH, and dissolved oxygen are monitored and controlled throughout the experiment.

  • Sampling: Samples of the fermentation broth are aseptically withdrawn at regular intervals.

  • Sample Processing: The collected samples are immediately centrifuged to separate the cell biomass from the supernatant. The supernatant is then filtered and stored for analysis.

Analytical Methods

The concentration of residual glucose in the fermentation supernatant is commonly determined using one of the following methods:

  • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., an ion-exclusion column) is a standard method for quantifying sugars.[4]

  • Enzymatic Assays: Commercially available glucose oxidase-peroxidase (GOPOD) assay kits provide a rapid and sensitive colorimetric method for glucose quantification.[5][6][7][8]

The concentration of 3-HP in the fermentation supernatant is typically measured by:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used method for the quantification of organic acids like 3-HP.[9] An appropriate column, such as a C18 column, and a suitable mobile phase are required for separation.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_malonyl_coa Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA + CO2 + ATP ThreeHP_M This compound MalonylCoA->ThreeHP_M + 2 NADPH Aspartate Aspartate Oxaloacetate->Aspartate BetaAlanine β-Alanine Aspartate->BetaAlanine - CO2 ThreeHP_B This compound BetaAlanine->ThreeHP_B

Metabolic pathways for 3-HP production from glucose.

Experimental_Workflow Inoculum Inoculum Preparation Bioreactor Bioreactor Fermentation Inoculum->Bioreactor Sampling Aseptic Sampling Bioreactor->Sampling Centrifugation Cell Separation (Centrifugation) Sampling->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Analysis Analytical Quantification (HPLC, Enzymatic Assays) Filtration->Analysis Data Data Analysis (Yield Calculation) Analysis->Data

Experimental workflow for determining 3-HP yield.

Achieved Yields and Future Perspectives

While the theoretical maximum yield of 3-HP from glucose is 1.0 g/g, practical yields achieved in metabolically engineered microorganisms are often lower due to factors such as biomass formation, production of other byproducts, and cellular maintenance energy requirements.

MicroorganismPathwayTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliMalonyl-CoA10.08~0.28[10]
Saccharomyces cerevisiaeβ-Alanine13.7~0.14[11]
Yarrowia lipolyticaMalonyl-CoA16.23-[9]

Table 2: Examples of Achieved 3-HP Titers and Yields from Glucose in Engineered Microorganisms.

Future research efforts will continue to focus on optimizing these pathways through metabolic engineering and synthetic biology approaches. Key strategies include:

  • Enhancing Precursor and Cofactor Supply: Overexpression of key enzymes in the pathway and engineering of central metabolism to increase the availability of precursors like acetyl-CoA and NADPH.

  • Reducing Competing Pathways: Deletion of genes involved in the formation of byproducts to redirect carbon flux towards 3-HP.

  • Improving Enzyme Kinetics: Protein engineering to enhance the catalytic efficiency and stability of key enzymes.

  • Optimizing Fermentation Processes: Development of advanced fermentation strategies, such as fed-batch and continuous culture, to improve productivity and titer.

By addressing these challenges, the bio-based production of 3-HP from glucose can become an economically viable and sustainable alternative to conventional chemical synthesis, contributing to a greener and more circular economy.

References

Thermodynamic Feasibility of 3-Hydroxypropionate Production Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionate (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. The growing demand for sustainable and bio-based manufacturing processes has spurred significant research into microbial production of 3-HP. Several biosynthetic pathways have been engineered in various microbial hosts, each with distinct advantages and challenges. A critical aspect of evaluating and optimizing these pathways is understanding their thermodynamic feasibility. This technical guide provides an in-depth analysis of the thermodynamics of the principal 3-HP production pathways: the malonyl-CoA pathway, the glycerol (B35011) pathway, and the β-alanine pathway. This guide includes quantitative thermodynamic data, detailed experimental protocols for key enzymes, and pathway visualizations to aid researchers in the rational design and optimization of 3-HP production strains.

Core Production Pathways and Thermodynamic Analysis

The thermodynamic feasibility of a metabolic pathway is a key determinant of its potential flux and overall efficiency. The standard Gibbs free energy change (ΔG°') provides a measure of the spontaneity of a reaction under standard conditions (298.15 K, 1 atm, 1 M concentrations, pH 7.0). A negative ΔG°' indicates a thermodynamically favorable reaction, while a positive value suggests an unfavorable reaction that requires energy input to proceed.

This section details the key enzymatic steps of the three primary 3-HP production pathways and presents their standard Gibbs free energy changes as calculated using the eQuilibrator tool. These values are crucial for identifying potential thermodynamic bottlenecks and for guiding metabolic engineering strategies.

Malonyl-CoA Pathway

The malonyl-CoA pathway is a widely explored route for 3-HP production from acetyl-CoA, a central metabolite derived from various carbon sources like glucose. A key advantage of this pathway is its thermodynamic feasibility.[1][2][3]

  • Acetyl-CoA carboxylase (ACC): Acetyl-CoA is carboxylated to malonyl-CoA. This step requires ATP.

  • Malonyl-CoA reductase (MCR): Malonyl-CoA is reduced in two steps by a bifunctional enzyme to 3-HP, with malonate-semialdehyde as an intermediate. This process is typically NADPH-dependent.

ReactionEnzymeΔG°' (kJ/mol)
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi + H⁺Acetyl-CoA carboxylase (ACC)-14.5
Malonyl-CoA + NADPH + H⁺ → Malonate-semialdehyde + NADP⁺ + Coenzyme AMalonyl-CoA reductase (MCR)-8.7
Malonate-semialdehyde + NADPH + H⁺ → this compound + NADP⁺Malonyl-CoA reductase (MCR)-25.3
Overall: Acetyl-CoA + HCO₃⁻ + ATP + 2 NADPH → 3-HP + ADP + Pi + 2 NADP⁺ + CoA -48.5

Table 1: Standard Gibbs free energy changes for the reactions in the malonyl-CoA pathway, calculated using eQuilibrator.

The overall ΔG°' of the malonyl-CoA pathway is significantly negative, indicating that it is a thermodynamically favorable route for 3-HP production. Each enzymatic step in the pathway also has a negative ΔG°', suggesting that there are no major thermodynamic bottlenecks.

Malonyl_CoA_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase (ACC) ATP -> ADP + Pi HCO₃⁻ msa Malonate-semialdehyde malonyl_coa->msa Malonyl-CoA reductase (MCR) NADPH -> NADP⁺ hp This compound msa->hp Malonyl-CoA reductase (MCR) NADPH -> NADP⁺

Malonyl-CoA pathway for 3-HP production.
Glycerol Pathway (CoA-Independent)

The CoA-independent glycerol pathway is a more direct route to 3-HP, involving two key enzymatic steps. This pathway is thermodynamically more favorable than the CoA-dependent route.[4]

  • Glycerol dehydratase (GDHt): Glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA). This reaction is often dependent on coenzyme B12.

  • Aldehyde dehydrogenase (ALDH): 3-HPA is oxidized to 3-HP, typically using NAD⁺ as a cofactor.

ReactionEnzymeΔG°' (kJ/mol)
Glycerol → 3-Hydroxypropionaldehyde + H₂OGlycerol dehydratase (GDHt)+3.6
3-Hydroxypropionaldehyde + NAD⁺ + H₂O → 3-HP + NADH + 2H⁺Aldehyde dehydrogenase (ALDH)-53.4
Overall: Glycerol + NAD⁺ → 3-HP + NADH + H⁺ -49.8

Table 2: Standard Gibbs free energy changes for the reactions in the CoA-independent glycerol pathway, calculated using eQuilibrator.

While the overall pathway is thermodynamically favorable, the first step catalyzed by glycerol dehydratase has a slightly positive ΔG°'. This indicates that the reaction is reversible and the accumulation of the product, 3-HPA, can inhibit the forward reaction. However, the subsequent highly exergonic reaction catalyzed by aldehyde dehydrogenase pulls the overall pathway forward. The toxicity of the intermediate 3-HPA is a significant challenge in this pathway.[5]

Glycerol_Pathway glycerol Glycerol hpa 3-Hydroxypropionaldehyde glycerol->hpa Glycerol dehydratase (GDHt) (Coenzyme B12) hp This compound hpa->hp Aldehyde dehydrogenase (ALDH) NAD⁺ -> NADH

CoA-independent glycerol pathway for 3-HP production.
β-Alanine Pathway

The β-alanine pathway utilizes central metabolites to produce 3-HP via β-alanine as a key intermediate. Several variations of this pathway exist, and their thermodynamic feasibility can differ significantly.[6] One thermodynamically feasible route proceeds from L-aspartate.

  • Aspartate 1-decarboxylase (PanD): L-aspartate is decarboxylated to β-alanine.

  • β-Alanine-pyruvate aminotransferase (BAPAT): The amino group from β-alanine is transferred to pyruvate, forming malonate-semialdehyde and L-alanine.

  • Malonate-semialdehyde reductase (MSR) / this compound dehydrogenase (HPDH): Malonate-semialdehyde is reduced to 3-HP, typically using NADPH.

ReactionEnzymeΔG°' (kJ/mol)
L-Aspartate → β-Alanine + CO₂Aspartate 1-decarboxylase (PanD)-15.9
β-Alanine + Pyruvate ⇌ Malonate-semialdehyde + L-Alanineβ-Alanine-pyruvate aminotransferase (BAPAT)+1.2
Malonate-semialdehyde + NADPH + H⁺ → this compound + NADP⁺Malonate-semialdehyde reductase (MSR)-25.3
Overall: L-Aspartate + Pyruvate + NADPH → 3-HP + L-Alanine + CO₂ + NADP⁺ -39.0

Table 3: Standard Gibbs free energy changes for the reactions in the β-alanine pathway, calculated using eQuilibrator.

The overall β-alanine pathway from L-aspartate is thermodynamically favorable. However, the β-alanine-pyruvate aminotransferase reaction has a slightly positive ΔG°', indicating it is a reversible step that could be a potential bottleneck. The subsequent irreversible reduction of malonate-semialdehyde helps to drive the pathway towards 3-HP production.

Beta_Alanine_Pathway aspartate L-Aspartate beta_alanine β-Alanine aspartate->beta_alanine Aspartate 1-decarboxylase (PanD) CO₂ msa Malonate-semialdehyde beta_alanine->msa β-Alanine-pyruvate aminotransferase (BAPAT) hp This compound msa->hp Malonate-semialdehyde reductase (MSR) NADPH -> NADP⁺ pyruvate Pyruvate alanine (B10760859) L-Alanine pyruvate->alanine

β-Alanine pathway for 3-HP production.

Experimental Protocols

This section provides detailed methodologies for the key enzymes cited in the 3-HP production pathways. These protocols are essential for characterizing enzyme activity, purity, and kinetic parameters, which are critical for pathway optimization and troubleshooting.

Malonyl-CoA Reductase (MCR) Activity Assay

Principle: The activity of MCR is determined by monitoring the oxidation of NADPH at 340 nm, which is coupled to the reduction of malonyl-CoA to 3-HP.

Reagents:

  • 1 M Tris-HCl buffer, pH 7.8

  • 100 mM MgCl₂

  • 10 mM NADPH

  • 10 mM Malonyl-CoA

  • Purified MCR enzyme or cell-free extract

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Tris-HCl (pH 7.8) (final concentration: 100 mM)

    • 20 µL of 100 mM MgCl₂ (final concentration: 2 mM)

    • 30 µL of 10 mM NADPH (final concentration: 0.3 mM)

    • Enzyme solution (e.g., 10-50 µL of purified enzyme or cell-free extract)

    • Nuclease-free water to a final volume of 970 µL.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C for thermophilic enzymes) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 30 µL of 10 mM malonyl-CoA (final concentration: 0.3 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of MCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Glycerol Dehydratase (GDHt) Activity Assay

Principle: This is a coupled enzyme assay where the product of the GDHt reaction, 3-HPA, is converted to 1,3-propanediol (B51772) by an excess of 1,3-propanediol dehydrogenase (PDH), with the concomitant oxidation of NADH, which is monitored at 340 nm. Alternatively, 1,2-propanediol can be used as a substrate, which is converted to propionaldehyde, and then reduced to 1-propanol (B7761284) by yeast alcohol dehydrogenase (yADH) with NADH oxidation.[7]

Reagents:

  • 1 M Potassium phosphate (B84403) buffer, pH 8.0

  • 1 M 1,2-Propanediol

  • 10 mM NADH

  • Coenzyme B₁₂ (if required by the specific GDHt)

  • Yeast alcohol dehydrogenase (yADH) (in excess)

  • Cell-free extract containing GDHt

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 µL of 1 M Potassium phosphate buffer (pH 8.0) (final concentration: 100 mM)

    • 10 µL of 10 mM NADH (final concentration: 0.1 mM)

    • Sufficient yADH (e.g., 10-20 units)

    • Coenzyme B₁₂ to a final concentration of 10-20 µM (if necessary)

    • Nuclease-free water to a volume of 880 µL.

  • Add 20-100 µL of the cell-free extract containing GDHt.

  • Incubate at 37°C for 5 minutes.

  • Start the reaction by adding 100 µL of 1 M 1,2-propanediol (final concentration: 100 mM).

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the GDHt activity based on the rate of NADH oxidation. One unit of activity is the amount of enzyme that converts 1 µmol of substrate per minute.

Aldehyde Dehydrogenase (ALDH) Activity Assay

Principle: The activity of ALDH is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm, which accompanies the oxidation of an aldehyde substrate (e.g., 3-HPA or propionaldehyde).

Reagents:

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM NAD⁺

  • 100 mM 3-Hydroxypropionaldehyde (or other suitable aldehyde substrate)

  • Purified ALDH or cell-free extract

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 µL of 1 M Tris-HCl (pH 8.0) (final concentration: 100 mM)

    • 30 µL of 100 mM NAD⁺ (final concentration: 3 mM)

    • Enzyme solution

    • Nuclease-free water to a final volume of 990 µL.

  • Incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM 3-HPA (final concentration: 1 mM).

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the ALDH activity based on the rate of NADH formation.

Aspartate 1-Decarboxylase (PanD) Activity Assay

Principle: The activity of PanD is determined by measuring the amount of β-alanine produced from L-aspartate. The product, β-alanine, can be quantified by derivatization followed by HPLC analysis. A simpler, qualitative assay can be performed in decarboxylase broth.[5][8]

Reagents:

  • 1 M Potassium phosphate buffer, pH 7.0

  • 1 M L-Aspartate

  • Purified PanD enzyme or cell-free extract

  • Trichloroacetic acid (TCA) for reaction termination

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 100 mM L-aspartate

    • Enzyme solution

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet precipitated protein.

  • Derivatize the supernatant containing β-alanine with OPA according to standard protocols.

  • Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

  • Quantify β-alanine by comparing the peak area to a standard curve of known β-alanine concentrations.

β-Alanine-Pyruvate Aminotransferase (BAPAT) Activity Assay

Principle: The forward reaction of BAPAT can be monitored by measuring the production of L-alanine from pyruvate. This can be done using a coupled enzyme assay where L-alanine is a substrate for alanine dehydrogenase, leading to the reduction of NAD⁺ to NADH, which is monitored at 340 nm. Alternatively, commercial kits for alanine aminotransferase (ALT) can be adapted.[1][4][9][10]

Reagents:

  • 1 M Tris-HCl buffer, pH 7.5

  • 1 M β-Alanine

  • 100 mM Pyruvate

  • 100 mM NAD⁺

  • Alanine dehydrogenase (in excess)

  • Purified BAPAT or cell-free extract

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette:

    • 100 µL of 1 M Tris-HCl (pH 7.5) (final concentration: 100 mM)

    • 100 µL of 1 M β-Alanine (final concentration: 100 mM)

    • 10 µL of 100 mM Pyruvate (final concentration: 1 mM)

    • 30 µL of 100 mM NAD⁺ (final concentration: 3 mM)

    • Sufficient alanine dehydrogenase (e.g., 5-10 units)

    • Enzyme solution

    • Nuclease-free water to 1 mL.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the BAPAT enzyme.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the BAPAT activity based on the rate of NADH formation.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic feasibility of the major this compound production pathways. The malonyl-CoA and glycerol pathways are thermodynamically favorable overall, while the feasibility of the β-alanine pathway is dependent on the specific enzymatic route chosen. The quantitative data presented in the tables, along with the detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers working on the metabolic engineering of microorganisms for 3-HP production. A thorough understanding of the thermodynamics of these pathways is essential for identifying and overcoming metabolic bottlenecks, ultimately leading to the development of more efficient and economically viable bio-based production processes for this important platform chemical.

References

The Evolutionary Trajectory of the 3-Hydroxypropionate Bicycle in Chloroflexi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phylum Chloroflexi, a group of primarily filamentous bacteria, harbors a unique carbon fixation pathway known as the 3-hydroxypropionate (3-HP) bicycle. This intricate metabolic cycle is central to the autotrophic growth of many members of this phylum, particularly within the class Chloroflexia. Unlike the more common Calvin-Benson-Bassham cycle, the 3-HP bicycle utilizes a distinct set of enzymatic reactions to assimilate inorganic carbon. This technical guide provides an in-depth exploration of the evolution of this fascinating pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core processes. Understanding the evolutionary origins and functional adaptations of the 3-HP bicycle offers valuable insights for researchers in fields ranging from microbial evolution and physiology to metabolic engineering and drug development.

I. The Core Pathway: A Stepwise Evolutionary Assembly

The this compound bicycle is not an ancient pathway that has been vertically inherited through the Chloroflexi phylum. Instead, compelling evidence from comparative genomics and molecular clock analyses suggests a relatively recent and stepwise evolution.[1][2][3] The pathway was assembled gradually over time, co-opting enzymes from other central metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2]

The final and crucial steps in the assembly of a complete 3-HP bicycle within the order Chloroflexales were enabled by the acquisition of key enzymes through horizontal gene transfer (HGT).[1][2][4][5] This mode of evolution highlights the metabolic plasticity of the Chloroflexi and their ability to acquire novel functionalities from their environment. Some lineages within the Chloroflexales have subsequently lost the 3-HP bicycle and replaced it with the Calvin-Benson cycle, also acquired via HGT, demonstrating the dynamic nature of carbon fixation strategies in this phylum.[2]

The overall reaction of the this compound bicycle can be summarized as the conversion of three molecules of bicarbonate (HCO₃⁻) into one molecule of pyruvate.[6] The pathway is conceptually divided into two interconnected cycles.

Visualizing the this compound Bicycle

3_Hydroxypropionate_Bicycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (2 CO2 in) Malonate_semialdehyde Malonate semialdehyde Malonyl_CoA->Malonate_semialdehyde Malonyl-CoA reductase Three_HP This compound Malonate_semialdehyde->Three_HP Malonyl-CoA reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA Propionyl-CoA synthase S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA carboxylase (CO2 in) Beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->Beta_Methylmalyl_CoA (S)-Malyl-CoA/β-methylmalyl-CoA/ (S)-citramalyl-CoA lyase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinyl_CoA->Acetyl_CoA Succinyl-CoA: (S)-Malate-CoA transferase, (S)-Malyl-CoA lyase Glyoxylate Glyoxylate Succinyl_CoA->Glyoxylate (S)-Malyl-CoA lyase Glyoxylate->Beta_Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA Beta_Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl-CoA hydratase S_Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C1_CoA->S_Citramalyl_CoA Mesaconyl-CoA C1:C4 CoA transferase, Mesaconyl-C4-CoA hydratase S_Citramalyl_CoA->Acetyl_CoA (S)-Malyl-CoA/β-methylmalyl-CoA/ (S)-citramalyl-CoA lyase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate (S)-Malyl-CoA/β-methylmalyl-CoA/ (S)-citramalyl-CoA lyase

Caption: The this compound Bicycle in Chloroflexi.

II. Quantitative Data on Key Enzymes

The efficiency and regulation of the 3-HP bicycle are determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes in Chloroflexus aurantiacus.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Specific Activity (µmol min⁻¹ mg⁻¹)Growth ConditionReference(s)
Malonyl-CoA Reductase Malonyl-CoA3025 (per subunit)0.08Autotrophic[7]
NADPH250.03Heterotrophic[7]
Malonyl-CoA (MCR-C fragment)17.4---[8]
Malonate semialdehyde (MCR-N fragment)1270---[8]
(S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase (S)-Malyl-CoA10---[9]
(2R,3S)-β-Methylmalyl-CoA89---[9]
Acetyl-CoA360---[9]
Propionyl-CoA1200---[9]
Glyoxylate2000---[9]
Propionyl-CoA Synthase This compound, CoA, ATP, NADPH--0.09Autotrophic[10][11]
2-fold lowerHeterotrophic[10][11]
Acetyl-CoA Carboxylase (BC1 isoform) NaHCO₃----[12]
Biotin (B1667282)----[12]
Propionyl-CoA Carboxylase -----[13]
Methylmalonyl-CoA Mutase -----
Methylmalonyl-CoA Epimerase -----
Succinyl-CoA:(S)-Malate-CoA Transferase -----
Succinate Dehydrogenase -----
Fumarate Hydratase -----
Mesaconyl-CoA Hydratase -----
Mesaconyl-CoA C1:C4 CoA Transferase -----
Mesaconyl-C4-CoA Hydratase -----

Note: A hyphen (-) indicates that the data was not available in the cited literature.

III. Experimental Protocols

This section outlines the general methodologies employed in the study of the 3-HP bicycle's evolution and function.

A. Enzyme Assays

1. General Principle: Enzyme activities are typically determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 or 365 nm. For carboxylating enzymes, a common method involves measuring the substrate-dependent incorporation of radioactive [¹⁴C]bicarbonate into acid-stable products.[2]

2. Protocol for Acetyl-CoA Carboxylase Assay: [14]

  • Reaction Mixture: Prepare a reaction mixture containing MOPS buffer (pH 7.8), MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase from C. aurantiacus.

  • Background Measurement: Add the cell extract or purified protein to the mixture and measure the background rate of NADPH oxidation at 365 nm.

  • Initiation: Start the reaction by adding Acetyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 365 nm over time.

  • Calculation: The specific activity is calculated from the rate of NADPH oxidation after subtracting the background rate.

B. Metabolic Flux Analysis

1. General Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA): ¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[11][15] The general workflow involves:

  • Culturing cells with a ¹³C-labeled substrate (e.g., ¹³C-bicarbonate).

  • Harvesting cells and quenching metabolic activity.

  • Extracting intracellular metabolites.

  • Analyzing the isotopic labeling patterns of metabolites, typically proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Using computational modeling to estimate metabolic fluxes from the labeling data.

2. Experimental Workflow for ¹³C-MFA:

13C_MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Culture Cell Culture with ¹³C-labeled Substrate Quenching Rapid Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis Flux_Estimation Flux Estimation Analysis->Flux_Estimation Isotopomer Data Modeling Metabolic Model Construction Modeling->Flux_Estimation Validation Statistical Validation Flux_Estimation->Validation

Caption: General workflow for ¹³C-Metabolic Flux Analysis.
C. Phylogenetic and Comparative Genomic Analysis

1. Principle of Detecting Horizontal Gene Transfer: The horizontal transfer of genes is a key mechanism in the evolution of the 3-HP bicycle. HGT events are typically identified by incongruence between the phylogenetic tree of a specific gene and the organismal phylogeny (often based on conserved markers like 16S rRNA or concatenated ribosomal proteins).[16][17]

2. General Protocol for Phylogenetic Analysis:

  • Sequence Retrieval: Obtain amino acid sequences of the target enzyme (e.g., propionyl-CoA synthase) from the organism of interest and a diverse set of other organisms from public databases.

  • Multiple Sequence Alignment: Align the sequences using algorithms like ClustalW or MAFFT.[7]

  • Phylogenetic Tree Construction: Construct phylogenetic trees using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes).[18][19]

  • Tree Comparison: Compare the topology of the gene tree with the established organismal phylogeny. A well-supported placement of the Chloroflexi sequence within a clade of distantly related organisms is strong evidence for HGT.

3. Logical Relationship for Inferring HGT:

HGT_Inference Organismal_Tree Construct Organismal Phylogenetic Tree (e.g., using 16S rRNA) Comparison Compare Tree Topologies Organismal_Tree->Comparison Gene_Tree Construct Gene-Specific Phylogenetic Tree (e.g., for Propionyl-CoA Synthase) Gene_Tree->Comparison Congruent Congruent Topologies Comparison->Congruent Yes Incongruent Incongruent Topologies Comparison->Incongruent No Vertical_Inheritance Suggests Vertical Inheritance Congruent->Vertical_Inheritance HGT Suggests Horizontal Gene Transfer Incongruent->HGT

Caption: Logical workflow for inferring Horizontal Gene Transfer.

IV. Conclusion and Future Directions

The evolution of the this compound bicycle in Chloroflexi is a compelling example of metabolic innovation driven by a combination of gene duplication, recruitment from other pathways, and horizontal gene transfer. This technical guide has provided a synthesis of the current understanding of this pathway's evolutionary trajectory, supported by quantitative data and methodological outlines.

Despite significant progress, several areas warrant further investigation. A complete set of kinetic parameters for all enzymes in the pathway is still needed for robust metabolic modeling. Furthermore, detailed metabolic flux analyses under various growth conditions would provide a more dynamic picture of the pathway's regulation and its integration with other metabolic networks. The precise donor lineages for the horizontally transferred genes also remain to be definitively identified. Continued research in these areas will not only deepen our understanding of microbial evolution and physiology but also has the potential to inform the design of novel synthetic pathways for biotechnological applications, including the production of valuable chemicals and pharmaceuticals. The unique, oxygen-insensitive nature of the 3-HP bicycle's enzymes makes them particularly attractive targets for metabolic engineering efforts.[20]

References

3-Hydroxypropionate: A Versatile Precursor for Next-Generation Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The urgent need for sustainable alternatives to conventional plastics has propelled the development of biodegradable polymers. Among these, poly(3-hydroxypropionate) (P3HP), a polyester (B1180765) derived from the monomer this compound (3-HP), has emerged as a frontrunner with significant potential across various industries, including biomedical applications. This technical guide provides a comprehensive overview of 3-HP as a precursor for biodegradable polymers, focusing on its biosynthesis, polymerization, material properties, and degradation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of P3HP.

Introduction to Poly(this compound) (P3HP)

Poly(this compound) is a member of the polyhydroxyalkanoate (PHA) family of bioplastics. Unlike the most common PHA, poly(3-hydroxybutyrate) (P3HB), which can be brittle, P3HP exhibits remarkable flexibility, high tensile strength, and excellent biocompatibility and biodegradability.[1][2] These properties make it an attractive candidate for applications ranging from packaging films to advanced drug delivery systems. While not naturally synthesized by any known organism, significant strides in metabolic engineering have enabled the production of P3HP in various microbial hosts.[3][4]

Biosynthesis of this compound (3-HP)

The microbial production of 3-HP is a key step in the synthesis of P3HP. Several biosynthetic pathways have been engineered in microorganisms like Escherichia coli and Cupriavidus necator to convert renewable feedstocks into 3-HP. The primary pathways are illustrated below and include the glycerol-dependent PduP route, the malonyl-CoA pathway, and the β-alanine pathway.

Key Biosynthetic Pathways

dot

cluster_glycerol Glycerol-dependent PduP Route cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol dehydratase (dhaB) 3-HP-CoA 3-Hydroxypropionyl-CoA 3-HPA->3-HP-CoA Propionaldehyde dehydrogenase (pduP) P3HP_glycerol Poly(this compound) 3-HP-CoA->P3HP_glycerol PHA synthase (phaC) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase (acc) 3-HP_mal This compound Malonyl-CoA->3-HP_mal Malonyl-CoA reductase (mcr) 3-HP-CoA_mal 3-Hydroxypropionyl-CoA 3-HP_mal->3-HP-CoA_mal Propionyl-CoA synthetase (pcs) P3HP_malonyl Poly(this compound) 3-HP-CoA_mal->P3HP_malonyl PHA synthase (phaC) Glucose Glucose L-Aspartate L-Aspartate Glucose->L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine Aspartate decarboxylase (panD) 3-HP_beta This compound β-Alanine->3-HP_beta β-Alanine- pyruvate transaminase 3-HP-CoA_beta 3-Hydroxypropionyl-CoA 3-HP_beta->3-HP-CoA_beta Propionyl-CoA synthetase (prpE) P3HP_beta Poly(this compound) 3-HP-CoA_beta->P3HP_beta PHA synthase (phaC)

Caption: Major biosynthetic pathways for the production of poly(this compound).

Production Titers and Yields

The efficiency of 3-HP and P3HP production varies depending on the chosen pathway, microbial host, and fermentation strategy. A summary of reported production metrics is provided in the table below.

PathwayHost OrganismCarbon SourceTiter (g/L)Yield (g/g)Reference
Malonyl-CoAE. coliGlucose49.04 (3-HP)-[5]
GlycerolC. glutamicumSugar62.6 (3-HP)0.51[5]
GlycerolE. coliGlucose53.7 (3-HP)-[5]
β-AlanineE. coliGlucose31.1 (3-HP)-[5]
GlycerolK. pneumoniaeGlycerol18.0 (3-HP)-[3]
β-AlanineE. coliGlycerol/Glucose10.2 (P3HP)-[6]

Experimental Protocols

Microbial Production of P3HP via Fed-Batch Fermentation

This protocol is adapted from studies on recombinant E. coli for P3HP production.[1][6][7]

  • Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and incubated overnight at 37°C with shaking.

  • Bioreactor Setup: A benchtop bioreactor (e.g., 2 L) is prepared with a defined minimal medium containing a primary carbon source (e.g., glucose) and essential salts.[7]

  • Fermentation - Growth Phase: The bioreactor is inoculated with the seed culture. The initial phase focuses on biomass accumulation. Fermentation parameters are typically maintained at 37°C, pH 7.0 (controlled with automated addition of ammonia), and dissolved oxygen (DO) is maintained at a setpoint (e.g., 20-50%) by cascading agitation and aeration.[6][7]

  • Fermentation - Production Phase: Once a certain cell density is reached (e.g., OD600 of 10), the culture is induced (e.g., with IPTG for lac-inducible promoters) to initiate the expression of the P3HP synthesis pathway genes.[6] A secondary carbon source (e.g., glycerol) is fed into the bioreactor to support polymer accumulation. The temperature may be shifted (e.g., to 30°C) to enhance protein expression and polymer production. The fed-batch strategy involves the continuous or intermittent feeding of a concentrated carbon source solution to maintain a high cell density and promote P3HP accumulation.[6]

  • Cell Harvest: After a defined fermentation period (e.g., 48-72 hours), the cells are harvested by centrifugation.

Extraction and Purification of P3HP

This protocol outlines a common method for extracting P3HP from bacterial biomass.[8][9]

  • Cell Lysis: The harvested cell pellet is resuspended in a sodium hypochlorite (B82951) solution (e.g., 13% v/v) to lyse the cells and digest non-PHA cellular material. This suspension is incubated at room temperature for approximately 1 hour.[8]

  • Polymer Recovery: The polymer granules are collected by centrifugation. The pellet is washed multiple times with water and then with a solvent like methanol (B129727) or ethanol (B145695) to remove residual lipids and other impurities.

  • Solvent Extraction: The crude P3HP is then dissolved in a suitable solvent, such as hot chloroform (B151607) or 1,2-dichloroethane, using a Soxhlet apparatus.[4][9]

  • Precipitation: The P3HP is precipitated from the solvent by adding a non-solvent, such as cold ethanol or a methanol/water mixture, with vigorous stirring.[9]

  • Drying: The purified P3HP is collected by filtration and dried under vacuum.

Polymer Characterization

dot

cluster_workflow P3HP Characterization Workflow Start Purified P3HP GPC Gel Permeation Chromatography (GPC) Start->GPC Molecular Weight (Mn, Mw, PDI) DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Properties (Tm, Tg, ΔHm) Tensile Tensile Testing Start->Tensile Mechanical Properties (Tensile Strength, Elongation) NMR Nuclear Magnetic Resonance (NMR) Start->NMR Chemical Structure Confirmation Data Material Properties Data GPC->Data DSC->Data Tensile->Data NMR->Data

Caption: A typical workflow for the characterization of P3HP.

Molecular Weight Determination (GPC)

Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[10][11]

  • Protocol: A solution of the P3HP sample in a suitable solvent (e.g., chloroform) is injected into the GPC system. The system is equipped with a column set appropriate for the expected molecular weight range of the polymer and a refractive index (RI) detector. The system is calibrated using polystyrene standards of known molecular weights.

Thermal Properties (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of P3HP, including the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).[2][12]

  • Protocol: A small amount of the P3HP sample is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical protocol involves heating from room temperature to a temperature above the melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min), followed by cooling at the same rate, and then a second heating scan. The thermal transitions are recorded and analyzed.

Mechanical Properties (Tensile Testing)

The mechanical properties, such as tensile strength and elongation at break, are determined by tensile testing of P3HP films.[5][13]

  • Protocol: P3HP films of uniform thickness are prepared by solvent casting. The films are cut into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882 or ISO 527-1). The specimens are then tested using a universal testing machine at a constant crosshead speed.

Properties of P3HP

The table below summarizes the key material properties of P3HP, often in comparison to the more brittle P3HB.

PropertyP3HPP3HBReference
Melting Temperature (Tm)~77 °C~175 °C[1]
Glass Transition Temperature (Tg)~-20 °C~4 °C[1]
Enthalpy of Fusion (ΔHm)~64 J/g~146 J/g[1]
Young's Modulus-3.5-4 GPa[1]
Tensile StrengthHigh40 MPa[1][2]
Elongation at BreakHigh<10%[1][2]

Biodegradation of P3HP

P3HP is fully biodegradable, breaking down into carbon dioxide and water in various environments. The degradation process is primarily enzymatic, initiated by PHA depolymerases secreted by microorganisms.

dot

cluster_degradation P3HP Biodegradation Pathway P3HP Poly(this compound) Oligomers 3-HP Oligomers P3HP->Oligomers Extracellular PHA Depolymerase Monomers 3-HP Monomers Oligomers->Monomers Hydrolysis Metabolism Microbial Metabolism Monomers->Metabolism Uptake by Microorganisms EndProducts CO2 + H2O Metabolism->EndProducts

Caption: The enzymatic degradation pathway of P3HP in the environment.

Conclusion

This compound stands out as a highly promising precursor for the production of biodegradable polymers with a wide range of desirable properties. The advancements in metabolic engineering have paved the way for the sustainable production of P3HP from renewable resources. The unique combination of flexibility, strength, and biocompatibility makes P3HP a strong candidate for various applications, particularly in the biomedical field for drug delivery and tissue engineering. Further research focused on optimizing production processes and tailoring the polymer's properties will undoubtedly unlock its full potential as a cornerstone of a future bio-based economy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biochemical Properties of 3-Hydroxypropionic Acid

Introduction

3-Hydroxypropionic acid (3-HP), a three-carbon β-hydroxy carboxylic acid, is recognized as a key platform chemical with significant potential in the production of a wide array of chemicals and biodegradable polymers.[1][2] Its bifunctional nature, possessing both a hydroxyl and a carboxyl group, makes it a versatile precursor for various industrial products, including acrylic acid, 1,3-propanediol, and poly(3-hydroxypropionate) (P3HP).[3][4] This guide provides a comprehensive overview of the biochemical properties of 3-HP, its metabolic pathways, and relevant experimental protocols.

Physicochemical Properties of 3-Hydroxypropionic Acid

A summary of the key physical and chemical properties of 3-hydroxypropionic acid is presented below. This data is essential for understanding its behavior in biological and chemical systems.

PropertyValueReference
Molecular Formula C₃H₆O₃[3]
Molecular Weight 90.08 g/mol [3]
Appearance Colorless, viscous liquid[4]
Density 1.066 g/mL at 25°C[4]
Melting Point < 25 °C[3]
Boiling Point Decomposes upon distillation[5]
pKa Approximately 4.5[4]
Water Solubility Very soluble[5]
Solubility Soluble in ethanol (B145695) and diethyl ether[5]
Refractive Index n/D 1.449[4]

Metabolic Pathways for 3-Hydroxypropionic Acid Biosynthesis

Microbial biosynthesis of 3-HP occurs through several distinct metabolic pathways, primarily utilizing glycerol (B35011), glucose, or other renewable feedstocks. The main pathways are the glycerol-dependent pathways (CoA-dependent and CoA-independent), the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathways

Many microorganisms can convert glycerol, a byproduct of biodiesel production, into 3-HP.[6] This conversion proceeds via two main routes.

1. CoA-Independent Glycerol Pathway

In this two-step pathway, glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B₁₂-dependent glycerol dehydratase. Subsequently, an aldehyde dehydrogenase directly oxidizes 3-HPA to 3-HP.[6]

CoA_Independent_Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase CoA_Dependent_Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP-CoA 3-Hydroxypropionyl-CoA 3-HPA->3-HP-CoA Propionaldehyde Dehydrogenase 3-HP 3-Hydroxypropionic Acid 3-HP-CoA->3-HP 3-HP-CoA Hydrolase Malonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Malonic_Semialdehyde Malonic Semialdehyde Malonyl-CoA->Malonic_Semialdehyde Malonyl-CoA Reductase (MCR-C) 3-HP 3-Hydroxypropionic Acid Malonic_Semialdehyde->3-HP Malonyl-CoA Reductase (MCR-N) Beta_Alanine_Pathway Aspartate Aspartate Beta-Alanine β-Alanine Aspartate->Beta-Alanine Aspartate Decarboxylase Malonic_Semialdehyde Malonic Semialdehyde Beta-Alanine->Malonic_Semialdehyde β-Alanine Aminotransferase 3-HP 3-Hydroxypropionic Acid Malonic_Semialdehyde->3-HP This compound Dehydrogenase LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Collect Biological Sample (e.g., cell culture supernatant) Protein_Precipitation Add Acetonitrile (B52724) (1:1 v/v) to precipitate proteins Sample_Collection->Protein_Precipitation Centrifugation1 Centrifuge at 14,000 x g for 10 min Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer supernatant to a new tube Centrifugation1->Supernatant_Transfer Drying Dry supernatant under nitrogen stream Supernatant_Transfer->Drying Reconstitution Reconstitute in mobile phase Drying->Reconstitution Centrifugation2 Centrifuge at 14,000 x g for 10 min Reconstitution->Centrifugation2 Final_Supernatant Transfer supernatant to HPLC vial Centrifugation2->Final_Supernatant Injection Inject sample onto a C18 column Final_Supernatant->Injection Gradient_Elution Perform gradient elution with water and acetonitrile (with formic acid) Injection->Gradient_Elution MS_Detection Detect 3-HP using ESI in negative mode Gradient_Elution->MS_Detection MRM Monitor specific MRM transitions MS_Detection->MRM Standard_Curve Generate a standard curve with known 3-HP concentrations MRM->Standard_Curve Quantification Quantify 3-HP in samples based on the standard curve Standard_Curve->Quantification GDH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Calculation Assay_Buffer Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) Mix_Reagents Combine assay buffer, NAD+, aldehyde dehydrogenase, and enzyme extract Assay_Buffer->Mix_Reagents Substrate_Solution Prepare glycerol solution (e.g., 200 mM) Initiate_Reaction Initiate reaction by adding glycerol Substrate_Solution->Initiate_Reaction Coupling_Enzyme Prepare aldehyde dehydrogenase solution Coupling_Enzyme->Mix_Reagents Cofactor_Solution Prepare NAD+ solution (e.g., 10 mM) Cofactor_Solution->Mix_Reagents Enzyme_Extract Prepare cell-free extract containing glycerol dehydratase Enzyme_Extract->Mix_Reagents Pre_Incubate Pre-incubate at reaction temperature (e.g., 37°C) for 5 min Mix_Reagents->Pre_Incubate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor the increase in absorbance at 340 nm (formation of NADH) over time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Determine the initial rate of NADH formation (ΔA340/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate enzyme activity using the molar extinction coefficient of NADH Calculate_Rate->Calculate_Activity

References

The Regulation of the 3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-hydroxypropionate (3-HP) bi-cycle is a unique carbon fixation pathway employed by the green non-sulfur bacterium Chloroflexus aurantiacus. This intricate metabolic network, comprising two interconnected cycles, enables the organism to assimilate inorganic carbon into biomass. This technical guide provides a comprehensive overview of the regulatory mechanisms governing the 3-HP bi-cycle in C. aurantiacus. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway. The guide synthesizes current knowledge on the key enzymes, their regulation under different growth conditions, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Introduction

Chloroflexus aurantiacus is a thermophilic, filamentous, anoxygenic phototrophic bacterium that utilizes the this compound bi-cycle for autotrophic carbon fixation[1][2]. This pathway is distinct from other carbon fixation cycles, such as the Calvin-Benson-Bassham cycle, and is characterized by its oxygen insensitivity, a feature that makes its constituent enzymes potential targets for biotechnological applications[3][4]. The 3-HP bi-cycle is a complex pathway that involves 19 steps catalyzed by 13 enzymes, many of which are multifunctional[1][5]. The overall regulation of this pathway is critical for the organism's ability to adapt to changing environmental conditions, particularly the availability of organic carbon sources.

The 3-HP bi-cycle can be conceptually divided into two interconnected cycles. The first cycle involves the fixation of two molecules of bicarbonate to generate one molecule of glyoxylate (B1226380) from acetyl-CoA[1][2]. The second cycle assimilates this glyoxylate, along with another molecule of bicarbonate, to produce pyruvate, which then serves as a precursor for various biosynthetic pathways[1][2]. A key feature of this pathway is the regeneration of acetyl-CoA, ensuring the continuous operation of the cycle.

The this compound Bi-Cycle: Core Reactions and Key Enzymes

The 3-HP bi-cycle is initiated by the carboxylation of acetyl-CoA. The pathway proceeds through a series of reactions involving unique intermediates and enzymes. The key enzymes of this pathway are central to its regulation.

First Cycle: Glyoxylate Formation

The first cycle begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase . Malonyl-CoA is then reduced to this compound by the bifunctional enzyme malonyl-CoA reductase [6][7][8]. Subsequently, propionyl-CoA synthase , a trifunctional enzyme, converts this compound to propionyl-CoA[9]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase . A series of enzymatic steps then lead to the formation of (S)-malyl-CoA, which is cleaved by (S)-malyl-CoA lyase to yield glyoxylate and regenerate acetyl-CoA, thus completing the first cycle[1][2].

Second Cycle: Pyruvate Formation

The second cycle commences with the condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA, a reaction also catalyzed by the versatile (S)-malyl-CoA/-methylmalyl-CoA/(S)-citramalyl-CoA (MMC) lyase [1][10]. A series of subsequent reactions, including an intramolecular CoA transfer, lead to the formation of (S)-citramalyl-CoA[1]. This intermediate is then cleaved by the same trifunctional lyase into acetyl-CoA and pyruvate, the final product of the pathway[1][2].

Regulation of the this compound Bi-Cycle

The regulation of the 3-HP bi-cycle in C. aurantiacus primarily occurs at the level of enzyme activity in response to the availability of external carbon sources. While the organism can grow autotrophically by fixing CO2, it can also assimilate various organic compounds[11].

Regulation by Carbon Source Availability

Studies have shown that the enzyme activities of the 3-HP bi-cycle are not strictly downregulated in the presence of organic substrates[11]. C. aurantiacus can co-assimilate compounds like acetate, propionate, and succinate (B1194679) alongside CO2[1][11]. This metabolic flexibility is a key advantage in its natural environment, such as microbial mats, where the availability of organic carbon can fluctuate[11].

However, some key enzymes exhibit reduced specific activity in cells grown under heterotrophic conditions compared to autotrophic conditions, indicating a degree of regulation. For instance, the specific activity of malonyl-CoA reductase and propionyl-CoA synthase is lower in heterotrophically grown cells[6][7][8][9]. This suggests that while the pathway is not completely switched off, its flux is modulated based on the nutritional status of the cell.

Quantitative Analysis of Enzyme Activities

The following table summarizes the specific activities of key enzymes of the this compound bi-cycle under different growth conditions. This data provides quantitative insight into the pathway's regulation.

EnzymeGrowth ConditionSpecific Activity (μmol min⁻¹ mg⁻¹ protein)Reference
Malonyl-CoA ReductaseAutotrophic0.08[6][7][8]
Heterotrophic0.03[6][7][8]
Propionyl-CoA SynthaseAutotrophic0.09[9]
Heterotrophic2-fold down-regulated[9]
Propionyl-CoA synthasePhotoautotrophic (H₂ + CO₂)60 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Bicarbonate + Acetate)50 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Bicarbonate + this compound)70 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Succinate)70 (nmol min⁻¹ mg⁻¹)[11]
Aerobic (Dark, Acetate)30 (nmol min⁻¹ mg⁻¹)[11]
(S)-Malyl-CoA lyasePhotoautotrophic (H₂ + CO₂)280 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Bicarbonate + Acetate)70 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Bicarbonate + this compound)140 (nmol min⁻¹ mg⁻¹)[11]
Photoheterotrophic (Succinate)160 (nmol min⁻¹ mg⁻¹)[11]
Aerobic (Dark, Acetate)20 (nmol min⁻¹ mg⁻¹)[11]

Table 1: Specific Activities of Key Enzymes in the this compound Bi-cycle.

The following table presents the kinetic parameters for malonyl-CoA reductase, a key regulatory enzyme in the pathway.

SubstrateApparent Kₘ (μM)
Malonyl-CoA30
NADPH25

Table 2: Apparent Kₘ Values for Malonyl-CoA Reductase from C. aurantiacus.[8]

Signaling Pathways and Regulatory Logic

The regulation of the 3-HP bi-cycle is a coordinated process involving the sensing of carbon source availability and subsequent modulation of enzyme activity. While the precise signaling pathways are still under investigation, a logical model can be constructed based on the available data.

regulation_logic cluster_conditions Environmental Conditions cluster_pathway 3-HP Bi-cycle Activity Autotrophic Autotrophic Growth (CO2 as sole C source) High_Activity High Enzyme Activity Autotrophic->High_Activity Induces Heterotrophic Heterotrophic Growth (Organic C available) Low_Activity Reduced Enzyme Activity Heterotrophic->Low_Activity Represses (partially)

Figure 1: Logical relationship between growth conditions and 3-HP bi-cycle activity.

Experimental Protocols

The characterization of the 3-HP bi-cycle and its regulation has relied on a variety of biochemical and molecular techniques. This section details some of the key experimental protocols.

Cultivation of Chloroflexus aurantiacus

C. aurantiacus is typically grown under anaerobic conditions in a mineral medium with bicarbonate as the carbon source and hydrogen sulfide (B99878) or thiosulfate (B1220275) as the electron donor for photoautotrophic growth. For photoheterotrophic growth, organic substrates such as acetate, this compound, or succinate are added to the medium. Aerobic heterotrophic growth is achieved by incubating the culture in the dark with an organic carbon source and oxygen.

Preparation of Cell Extracts

Cell extracts for enzyme assays are prepared by harvesting cells in the exponential growth phase, washing them with a suitable buffer (e.g., Tris-HCl), and disrupting them by methods such as sonication or French press. The resulting lysate is then centrifuged to remove cell debris, and the supernatant (cell extract) is used for enzyme activity measurements.

Enzyme Assays

The activity of malonyl-CoA reductase is determined spectrophotometrically by monitoring the oxidation of NADPH at 365 nm[11]. The assay mixture typically contains buffer (e.g., MOPS-K⁺), NADPH, and cell extract. The reaction is initiated by the addition of malonyl-CoA. The specific activity is calculated based on the rate of NADPH consumption.

Propionyl-CoA synthase activity is measured by monitoring the this compound-, CoA-, ATP-, and NADPH-dependent oxidation of NADPH[11]. The assay mixture contains buffer, NADPH, this compound, KCl, ATP, CoA, and cell extract. The reaction is started by the addition of this compound.

Protein Purification

Purification of key enzymes like malonyl-CoA reductase is essential for detailed kinetic studies. A typical purification protocol involves several chromatography steps, such as anion exchange, hydrophobic interaction, and size exclusion chromatography. The purity of the enzyme is assessed by SDS-PAGE.

Biotin Staining

To identify biotin-containing carboxylases (acetyl-CoA carboxylase and propionyl-CoA carboxylase), proteins from cell extracts are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with streptavidin coupled to a reporter enzyme like peroxidase[11].

Experimental Workflows

The following diagrams illustrate the typical workflows for studying the regulation of the 3-HP bi-cycle.

enzyme_activity_workflow cluster_culture Cell Culture cluster_prep Sample Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Culture Grow C. aurantiacus under different conditions Harvest Harvest Cells Culture->Harvest Extract Prepare Cell Extracts Harvest->Extract Assay Perform Spectrophotometric Enzyme Assays Extract->Assay Analyze Calculate Specific Activities and Compare Assay->Analyze

Figure 2: Workflow for comparing enzyme activities under different growth conditions.

protein_purification_workflow cluster_start Starting Material cluster_chrom Chromatography cluster_end Final Product & Analysis CellExtract Cell Extract AnionExchange Anion Exchange CellExtract->AnionExchange Hydrophobic Hydrophobic Interaction AnionExchange->Hydrophobic SizeExusion SizeExusion Hydrophobic->SizeExusion SizeExclusion Size Exclusion PureEnzyme Purified Enzyme SizeExclusion->PureEnzyme SDSPAGE SDS-PAGE Analysis PureEnzyme->SDSPAGE KineticStudy Kinetic Characterization PureEnzyme->KineticStudy

Figure 3: General workflow for the purification and characterization of a 3-HP bi-cycle enzyme.

Conclusion and Future Directions

The regulation of the this compound bi-cycle in Chloroflexus aurantiacus is a fascinating example of metabolic adaptation. The pathway's key enzymes are regulated in response to the availability of external carbon sources, allowing the organism to efficiently switch between autotrophic and heterotrophic lifestyles. While significant progress has been made in elucidating the core components and their basic regulatory features, many questions remain.

Future research should focus on identifying the specific transcriptional regulators and signaling molecules that mediate the observed changes in enzyme activity. A deeper understanding of the allosteric regulation of the pathway's enzymes will also be crucial. Furthermore, the unique, oxygen-insensitive nature of the 3-HP bi-cycle enzymes makes them attractive candidates for metabolic engineering and the development of novel biotechnological processes for carbon capture and conversion. Continued investigation into the regulation of this remarkable pathway will undoubtedly yield valuable insights for both fundamental microbiology and applied biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Metabolic Engineering of E. coli for 3-Hydroxypropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxypropionate (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial chemicals.[1] The biological production of 3-HP in engineered microorganisms like Escherichia coli offers a sustainable alternative to petroleum-based synthesis.[2] This document provides a detailed overview of the primary metabolic pathways engineered in E. coli for 3-HP production, along with protocols for strain construction, cultivation, and product quantification.

Biosynthetic Pathways for 3-HP Production in E. coli

Several metabolic routes have been successfully engineered in E. coli to produce 3-HP. The three main pathways originate from glycerol (B35011), malonyl-CoA, or β-alanine.

Glycerol-Based Pathway

This pathway is one of the most common and highest-yielding routes for 3-HP production.[3] It typically involves a two-step conversion of glycerol. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[1][4] Since E. coli cannot naturally synthesize coenzyme B12, it must be supplied exogenously in the culture medium.[3]

Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA GDHt 3-HP This compound (3-HP) 3-HPA->3-HP ALDH NAD+ -> NADH Coenzyme_B12 Coenzyme B12 (exogenous) GDHt Glycerol Dehydratase (e.g., dhaB123) Coenzyme_B12->GDHt ALDH Aldehyde Dehydrogenase (e.g., ydcW)

Glycerol to 3-HP Pathway
Malonyl-CoA Pathway

The malonyl-CoA pathway leverages a central metabolite in fatty acid synthesis.[5] In this route, the endogenous acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). A heterologous malonyl-CoA reductase (MCR) then reduces malonyl-CoA to 3-HP.[5][6] This pathway has the advantage of not requiring coenzyme B12.[3]

Malonyl_CoA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ATP -> ADP 3-HP This compound (3-HP) MalonylCoA->3-HP MCR 2 NADPH -> 2 NADP+ ACC Acetyl-CoA Carboxylase (accDABC) MCR Malonyl-CoA Reductase (mcr)

Malonyl-CoA to 3-HP Pathway
β-Alanine Pathway

This pathway utilizes β-alanine as a key intermediate.[7] L-aspartate, derived from the TCA cycle intermediate oxaloacetate, is decarboxylated to β-alanine by an L-aspartate-α-decarboxylase. β-alanine is then converted to malonic semialdehyde, which is subsequently reduced to 3-HP by a reductase.[3][8]

Beta_Alanine_Pathway Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate Aspartate aminotransferase BetaAlanine β-Alanine Aspartate->BetaAlanine PanD MSA Malonic Semialdehyde BetaAlanine->MSA Transaminase 3-HP This compound (3-HP) MSA->3-HP Reducer NADPH -> NADP+ PanD L-aspartate-α-decarboxylase (panD) Transaminase β-alanine-pyruvate transaminase Reducer MSA Reductase (e.g., ydfG)

β-Alanine to 3-HP Pathway

Quantitative Data on 3-HP Production in Engineered E. coli

The following tables summarize the production metrics achieved in various studies employing different metabolic pathways and optimization strategies.

Table 1: 3-HP Production via the Glycerol Pathway

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Engineered E. coliOverexpression of dhaB1234, gdrAB (from K. pneumoniae), and ydcW (from K. pneumoniae)76.20.4571.89[2]
Engineered E. coli WOverexpression of glycerol dehydratase, reactivase, and aldehyde dehydrogenase41.50.310.86[9]
Engineered E. coliDeletion of glpK and yqhD; overexpression of DhaB-DhaR and PSALDH57.30.881.59[10]
Engineered E. coliDeletion of glpR; overexpression of glpF42.10.268N/A[4]
Engineered E. coliOverexpression of glycerol dehydratase and aldehyde dehydrogenase; central metabolism modifications71.9N/AN/A[1]

Table 2: 3-HP Production via the Malonyl-CoA Pathway

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Engineered E. coliOverexpression of mcr (from C. aurantiacus)0.14 (2.14 mM)N/AN/A[5]
Engineered E. coliOverexpression of acc and mcr; deletion of ygfH and prpC1.94N/AN/A[11]
Engineered E. coliDeletion of poxB, ldhA, pta; chromosomal overexpression of accDABC; plasmid expression of mcr48.8N/AN/A[12]
Engineered E. coliOverexpression of MCR and MatB; expression of pntAB and yfjB1.20N/AN/A[13]

Table 3: 3-HP Production via the β-Alanine Pathway

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Engineered E. coliOverexpression of pa0132 (from P. aeruginosa) and ydfG; promoter replacement for sdhC31.1N/AN/A[7]
Engineered E. coliOverexpression of various panD genes; optimization of host strain and culture conditions10.2 (for P3HP)N/AN/A[8]
Engineered E. coliOverexpression of pyruvate (B1213749) aminotransferase, 3-hydroxyacid dehydrogenase, and L-aspartate-1-decarboxylase29.1N/AN/A[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of 3-HP producing E. coli strains.

General Strain Engineering Workflow

The overall process for developing a 3-HP producing strain involves plasmid construction, host cell transformation, and verification of the engineered strain.

Strain_Engineering_Workflow Gene_Selection Gene Selection & Codon Optimization (e.g., mcr, dhaB) Plasmid_Construction Plasmid Construction (Cloning into expression vector) Gene_Selection->Plasmid_Construction Transformation Transformation (Heat shock or electroporation) Plasmid_Construction->Transformation Host_Selection Host Strain Selection (e.g., E. coli BL21(DE3)) Host_Selection->Transformation Selection Selection & Screening (Antibiotic resistance, colony PCR) Transformation->Selection Verification Strain Verification (Sequencing, enzyme assays) Selection->Verification Fermentation Fermentation & Analysis Verification->Fermentation

General Strain Engineering Workflow
Protocol for E. coli Transformation (Heat Shock)

This protocol is a standard method for introducing plasmid DNA into chemically competent E. coli cells.[15]

Materials:

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmid DNA (10-100 ng)

  • SOC medium

  • LB agar (B569324) plates with appropriate antibiotic

  • Microcentrifuge tubes (1.5 mL)

  • Water bath at 42°C

  • Incubator at 37°C

Procedure:

  • Thaw a 50 µL aliquot of competent cells on ice.

  • Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (250 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Protocol for Shake Flask Cultivation for 3-HP Production

This protocol is for small-scale testing of 3-HP production in engineered strains.

Materials:

  • Engineered E. coli strain

  • LB medium (for seed culture)

  • M9 minimal medium or other defined production medium (see below)

  • Carbon source (e.g., glycerol, glucose)

  • Inducer (e.g., IPTG)

  • Appropriate antibiotics

  • Coenzyme B12 (if required for the pathway)

  • Baffled shake flasks

  • Shaking incubator

M9 Minimal Medium (1 L):

  • 5x M9 salts (200 mL): 64 g Na2HPO4·7H2O, 15 g KH2PO4, 2.5 g NaCl, 5 g NH4Cl

  • Sterile water (to 1 L)

  • Autoclave and cool.

  • Add sterile: 2 mL of 1 M MgSO4, 10 mL of 20% carbon source, 0.1 mL of 1 M CaCl2.

Procedure:

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (250 rpm).[16]

  • Inoculate 100 mL of production medium in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • If required, add coenzyme B12 to the medium.

  • Incubate at 30-37°C with shaking (250 rpm).

  • When the culture reaches an OD600 of 0.6-0.8, add the inducer (e.g., 0.1-1 mM IPTG).

  • Continue incubation for 24-72 hours, taking samples periodically for OD600 measurement and 3-HP analysis.

Protocol for Fed-Batch Fermentation

Fed-batch fermentation allows for high-density cell growth and increased product titers.

Materials:

  • Bioreactor (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen (DO).

  • Production medium (as above, but often more concentrated).

  • Feeding solution (concentrated carbon source).

  • Base (e.g., NH4OH) for pH control.

  • Inoculum prepared from shake flask cultures.

Procedure:

  • Prepare and sterilize the bioreactor containing the initial batch medium.

  • Inoculate the bioreactor with a seed culture (typically 5-10% of the initial volume).

  • Maintain fermentation parameters: Temperature at 30-37°C, pH at 6.5-7.0 (controlled with base addition), and DO maintained above 20% by adjusting agitation and aeration.

  • Batch Phase: Allow cells to grow until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in DO.

  • Fed-Batch Phase: Start the continuous or intermittent feeding of the concentrated carbon source solution. The feeding rate can be constant or adjusted to maintain a low substrate concentration in the reactor, preventing the formation of inhibitory byproducts.[2]

  • Induce protein expression with an inducer when the culture reaches a high cell density (e.g., OD600 of 20-50).

  • Continue the fermentation for 48-96 hours, collecting samples periodically for analysis of cell density, substrate consumption, and 3-HP concentration.

Protocol for Quantification of 3-HP by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 3-HP in culture supernatants.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column or an organic acid analysis column (e.g., Aminex HPX-87H).

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H2SO4).

  • 3-HP standard for calibration curve.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Collect 1 mL of culture broth.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Calibration:

    • Prepare a series of 3-HP standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.

    • Inject the standards into the HPLC and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared samples into the HPLC.

    • Identify the 3-HP peak by comparing its retention time to that of the standard.

    • Quantify the concentration of 3-HP in the samples using the calibration curve.

Conclusion

The metabolic engineering of E. coli has enabled the high-titer production of 3-HP from renewable feedstocks. The choice of pathway—glycerol, malonyl-CoA, or β-alanine—depends on factors such as the desired feedstock, the requirement for cofactors like coenzyme B12, and the specific genetic tools available. Further optimization through systematic metabolic engineering, combined with optimized fermentation processes, continues to improve the efficiency and economic viability of bio-based 3-HP production. The protocols outlined in this document provide a foundation for researchers to develop and characterize novel E. coli strains for this purpose.

References

Application Notes and Protocols for the Quantification of 3-Hydroxypropionate in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the accurate quantification of 3-hydroxypropionate (3-HP) in fermentation broth. The following sections offer comprehensive protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, enabling precise and reliable analysis for research, process optimization, and quality control in bioprocesses.

Introduction

This compound (3-HP) is a valuable platform chemical for the production of a wide range of commodity and specialty chemicals. Accurate quantification of 3-HP in fermentation broth is crucial for monitoring production, optimizing fermentation conditions, and for downstream processing. The complex matrix of fermentation broth, which includes cells, proteins, salts, and other metabolites, necessitates robust and specific analytical methods. This guide details the most effective techniques for 3-HP quantification.

Method Comparison

The choice of analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters for the described methods to facilitate method selection.

ParameterHPLC-RID/UVGC-MSEnzymatic Assay
Principle Chromatographic separation and detection by refractive index or UV absorbance.Chromatographic separation of volatile derivatives and mass-based detection.Enzyme-catalyzed reaction leading to a measurable spectrophotometric change.
Sample Preparation Centrifugation, filtration.Centrifugation, filtration, liquid-liquid extraction, derivatization.Centrifugation, filtration, dilution.
Linearity Range µg/mL to mg/mLµg/mL to mg/mLµg/mL to mg/mL
Limit of Detection (LOD) ~10 µg/mL[1]~3.0 µg/mL[1]Varies with enzyme kinetics and spectrophotometer sensitivity.
Limit of Quantification (LOQ) ~30 µg/mL[1]~10.0 µg/mL[1]Varies with enzyme kinetics and spectrophotometer sensitivity.
Specificity Moderate; susceptible to co-eluting compounds.High; mass spectral data provides structural confirmation.High; dependent on enzyme specificity for 3-HP.
Throughput HighModerateHigh
Instrumentation HPLC system with RID or UV detector.GC-MS system.Spectrophotometer (plate reader or cuvette-based).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of organic acids in fermentation broths due to its robustness and high throughput.[2][3][4][5]

Experimental Protocol

1. Sample Preparation:

  • Withdraw a sample of the fermentation broth.
  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet cells and other solids.[6]
  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[5][7]
  • The clarified filtrate is now ready for HPLC analysis. Dilute the sample with the mobile phase if the 3-HP concentration is expected to be outside the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: Aminex HPX-87H Column (300 mm x 7.8 mm) is commonly used for organic acid analysis.[2]
  • Mobile Phase: Isocratic elution with 5 mM sulfuric acid (H₂SO₄) in ultrapure water.[2]
  • Flow Rate: 0.5 - 0.7 mL/min.[2][5]
  • Column Temperature: 30-60 °C.[5][7]
  • Detector: Refractive Index (RI) Detector or UV Detector at 210 nm.
  • Injection Volume: 10-20 µL.[5]

3. Calibration:

  • Prepare a series of 3-HP standards of known concentrations in the mobile phase.
  • Inject each standard into the HPLC system and record the peak area.
  • Construct a calibration curve by plotting the peak area against the concentration of 3-HP.

4. Quantification:

  • Inject the prepared fermentation broth sample into the HPLC system.
  • Identify the 3-HP peak based on its retention time compared to the 3-HP standard.
  • Calculate the concentration of 3-HP in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Pellet Cells Filtration Filtration Centrifugation->Filtration Clarify Supernatant Ready_Sample Ready_Sample Filtration->Ready_Sample 0.22 µm filter HPLC_Injection HPLC_Injection Ready_Sample->HPLC_Injection Separation Separation HPLC_Injection->Separation Aminex HPX-87H Detection Detection Separation->Detection RI or UV Data_Analysis Data_Analysis Detection->Data_Analysis Peak Area Concentration_Determination Concentration_Determination Data_Analysis->Concentration_Determination Standard_Curve Standard_Curve Standard_Curve->Concentration_Determination

Caption: Workflow for 3-HP quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and sensitivity for the quantification of 3-HP, especially in complex matrices.[8] This method requires derivatization to convert the non-volatile 3-HP into a volatile compound suitable for gas chromatography.

Experimental Protocol

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Liquid-Liquid Extraction (LLE):
  • Acidify the sample to pH 2 with HCl.
  • Extract the 3-HP from the aqueous sample with an organic solvent like ethyl acetate. Repeat the extraction three times.
  • Pool the organic phases and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under a stream of nitrogen.[1]
  • Derivatization:
  • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 3-HP.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a high temperature (e.g., 250°C).[1]
  • Injector Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • Mass Spectrometer: Operate in electron impact (EI) ionization mode.
  • Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, or full scan mode for qualitative analysis.

3. Calibration:

  • Prepare 3-HP standards and a suitable internal standard (e.g., a deuterated analog of 3-HP).
  • Perform the same extraction and derivatization procedure on the standards.
  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Quantification:

  • Inject the derivatized sample into the GC-MS.
  • Identify the TMS-derivatized 3-HP peak by its retention time and mass spectrum.
  • Quantify the concentration using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Remove Solids Filtration Filtration Centrifugation->Filtration Clarify LLE LLE Filtration->LLE Extract 3-HP Derivatization Derivatization LLE->Derivatization Volatilize GCMS_Injection GCMS_Injection Derivatization->GCMS_Injection Separation Separation GCMS_Injection->Separation Capillary Column Detection Detection Separation->Detection Mass Spectrometry Data_Analysis Data_Analysis Detection->Data_Analysis Mass Spectrum Concentration_Determination Concentration_Determination Data_Analysis->Concentration_Determination Standard_Curve Standard_Curve Standard_Curve->Concentration_Determination Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection 3-HP 3-HP 3-Oxopropanoate 3-Oxopropanoate 3-HP->3-Oxopropanoate 3-HP Dehydrogenase NAD+ NAD+ NADH NADH NAD+->NADH Reduction Absorbance_at_340nm Absorbance_at_340nm NADH->Absorbance_at_340nm Measurement

References

Application Notes and Protocols for Constructing a Synthetic Pathway for 3-Hydroxypropionic Acid (3-HP) Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical used in the production of various commercially important compounds, including acrylic acid and biodegradable polymers.[1][2] The biological production of 3-HP in microbial hosts like Saccharomyces cerevisiae offers a sustainable alternative to petroleum-based chemical synthesis.[1][2] S. cerevisiae is a particularly attractive host due to its robustness, tolerance to acidic conditions, and well-characterized genetic tools.[1][2][3] This document provides detailed application notes and protocols for the construction of synthetic pathways for 3-HP production in S. cerevisiae, focusing on the two most successful routes: the malonyl-CoA reductase pathway and the β-alanine pathway.[1][2][3]

Synthetic Pathways for 3-HP Production

Two primary synthetic pathways have been successfully engineered in S. cerevisiae for the production of 3-HP from glucose: the malonyl-CoA reductase pathway and the β-alanine pathway.[1][2][3]

Malonyl-CoA Reductase Pathway

This pathway converts the central metabolite malonyl-CoA to 3-HP. Key steps involve:

  • Conversion of Glucose to Acetyl-CoA: Glucose is converted to pyruvate (B1213749) via glycolysis. Pyruvate is then converted to acetyl-CoA.

  • Malonyl-CoA Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC1).[1][2]

  • Conversion of Malonyl-CoA to 3-HP: A bifunctional malonyl-CoA reductase (MCR) enzyme catalyzes the two-step reduction of malonyl-CoA to 3-HP, with malonate-semialdehyde as an intermediate.[4][5]

To enhance 3-HP production through this pathway, several metabolic engineering strategies are employed:

  • Increasing Acetyl-CoA Supply: Overexpression of genes such as ALD6 (aldehyde dehydrogenase), ACS (acetyl-CoA synthetase), and deletion of competing pathways like the glyoxylate (B1226380) cycle (MLS1 deletion) can increase the pool of cytosolic acetyl-CoA.[2]

  • Enhancing Malonyl-CoA Supply: Overexpression of a deregulated version of the native acetyl-CoA carboxylase (ACC1**) is crucial for channeling acetyl-CoA towards malonyl-CoA.[6]

  • Improving NADPH Availability: The MCR enzyme requires NADPH as a cofactor. Overexpressing genes like GAPN (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) can increase the intracellular NADPH concentration.[2]

  • Expressing a Robust MCR: The MCR enzyme from Chloroflexus aurantiacus (CaMCR) has been successfully expressed in S. cerevisiae for 3-HP production.[6][7]

Malonyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Cytosolic Acetyl-CoA Pyruvate->AcetylCoA PDC, ALD6, ACS MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1** (overexpressed) Glyoxylate Glyoxylate Cycle AcetylCoA->Glyoxylate MLS1 (deleted) MSA Malonate Semialdehyde MalonylCoA->MSA MCR-C (CaMCR) (heterologous) MalonylCoA->MSA 2 NADPH HP3 3-HP MSA->HP3 MCR-N (CaMCR) (heterologous) MSA->HP3 2 NADP+ NADPH NADPH NADP NADP+

Caption: Malonyl-CoA pathway for 3-HP production in S. cerevisiae.

β-Alanine Pathway

This pathway utilizes β-alanine as a key intermediate for 3-HP synthesis. The core steps are:

  • Aspartate Synthesis: Oxaloacetate, an intermediate of the TCA cycle, is converted to aspartate.

  • β-Alanine Formation: Aspartate is decarboxylated to β-alanine by an aspartate decarboxylase (PAND).[8]

  • Conversion to Malonate Semialdehyde: β-alanine is converted to malonate semialdehyde by a β-alanine-pyruvate aminotransferase (BAPAT).[8][9]

  • Reduction to 3-HP: Malonate semialdehyde is then reduced to 3-HP by a 3-hydroxypropionate dehydrogenase (HPDH) or 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH).[2][8]

Metabolic engineering strategies for this pathway include:

  • Increasing Precursor Supply: Overexpression of pyruvate carboxylase (PYC) genes can boost the level of oxaloacetate, the precursor for aspartate.[2]

  • Heterologous Enzyme Expression: The key enzymes for this pathway are not native to S. cerevisiae and need to be expressed from heterologous sources. Successful examples include PAND from Tribolium castaneum (TcPAND), BAPAT from Bacillus cereus (BcBAPAT), and HPDH from E. coli (EcHPDH).[2][8][9]

Beta_Alanine_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PYC (overexpressed) Aspartate L-Aspartate Oxaloacetate->Aspartate AAT2 BetaAlanine β-Alanine Aspartate->BetaAlanine PAND (TcPAND) (heterologous) MSA Malonate Semialdehyde BetaAlanine->MSA BAPAT (BcBAPAT) (heterologous) HP3 3-HP MSA->HP3 HPDH (EcHPDH) (heterologous) MSA->HP3 NADPH NADP NADP+ NADPH NADPH Strain_Construction_Workflow Start Start: Select Host Strain (e.g., CEN.PK) Design Design Expression Cassettes (Promoter-Gene-Terminator) Start->Design Synthesize Synthesize or PCR Amplify DNA Fragments Design->Synthesize Assemble Assemble Plasmids (e.g., Gibson Assembly, USER cloning) Synthesize->Assemble Transform Transform Yeast (e.g., LiAc/SS-DNA/PEG method) Assemble->Transform Select Select Transformants (e.g., Auxotrophic markers) Transform->Select Verify Verify Integration/Expression (Colony PCR, Sequencing, Western Blot) Select->Verify End End: Engineered Strain Verify->End Fed_Batch_Workflow Start Start: Prepare Bioreactor and Seed Culture Inoculate Inoculate Bioreactor Start->Inoculate Batch Batch Phase: Monitor Glucose, Biomass Inoculate->Batch Feed Fed-Batch Phase: Start Feed upon Glucose Depletion Batch->Feed Control Maintain pH, Temperature, DO Feed->Control Sample Periodic Sampling: OD600, Metabolites (HPLC) Control->Sample Harvest Harvest when Production Ceases Sample->Harvest End End: Analyze Final Titer, Yield Harvest->End

References

Application Notes and Protocols for High-Titer 3-HP Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. Microbial fermentation offers a sustainable alternative to chemical synthesis for 3-HP production. Fed-batch fermentation is a key strategy to achieve high titers of 3-HP by overcoming substrate inhibition and extending the production phase. This document provides detailed application notes and protocols for the fed-batch fermentation of 3-HP using genetically engineered microorganisms.

Microbial Hosts and Metabolic Pathways for 3-HP Production

Several microorganisms have been engineered for 3-HP production, primarily Escherichia coli, Klebsiella pneumoniae, Corynebacterium glutamicum, and Saccharomyces cerevisiae.[1][2] The biosynthetic pathways for 3-HP can be broadly categorized into three main routes: the glycerol (B35011) pathway, the malonyl-CoA pathway, and the β-alanine pathway.[3][4]

Key Metabolic Pathways
  • Glycerol Pathway: This pathway converts glycerol to 3-HP via a two-step enzymatic reaction. It is a common pathway engineered in E. coli and K. pneumoniae.[5][6]

  • Malonyl-CoA Pathway: This pathway utilizes the central metabolite malonyl-CoA as a precursor for 3-HP synthesis. It has been successfully implemented in E. coli and S. cerevisiae.[7][8]

  • β-Alanine Pathway: This synthetic pathway converts β-alanine to 3-HP and has been demonstrated in E. coli and S. cerevisiae.[3][9]

Data Presentation: High-Titer 3-HP Production via Fed-Batch Fermentation

The following table summarizes the key quantitative data from various studies on high-titer 3-HP production using fed-batch fermentation strategies.

Microbial HostPathwayCarbon Source(s)Fed-Batch StrategyTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliGlycerolGlycerolContinuous feeding with DO control76.20.457 g/g1.89[5][10]
Escherichia coliGlycerolGlycerolFed-batch41.531%0.86[11]
Escherichia coliβ-AlanineGlucoseFed-batch31.1--[9]
Escherichia coliMalonyl-CoAGlucoseFed-batch42.80.4 mol/mol0.6[12]
Klebsiella pneumoniaeGlycerolGlycerolMicroaerophilic with DO at 5%102.610.86 g/g-[13]
Corynebacterium glutamicumGlycerolGlucose and XyloseFed-batch54.8--[13]
Saccharomyces cerevisiaeMalonyl-CoAGlucoseCarbon-limited fed-batch9.813% C-mol/C-mol-[7]
Saccharomyces cerevisiaeβ-AlanineGlucoseControlled fed-batch at pH 513.70.14 C-mol/C-mol-[3][14]
Komagataella phaffiiβ-AlanineMethanol (B129727)Fed-batch21.40.15 g/g0.48[15]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of 3-HP from Glycerol using Engineered E. coli

This protocol is based on strategies for high-titer 3-HP production from glycerol.[5][11]

1. Strain and Inoculum Preparation:

  • Use a genetically engineered E. coli strain harboring the necessary genes for the glycerol to 3-HP conversion pathway (e.g., glycerol dehydratase and aldehyde dehydrogenase).
  • Prepare a seed culture by inoculating a single colony into a flask containing a rich medium (e.g., LB medium) with the appropriate antibiotics.
  • Incubate the seed culture overnight at 37°C with shaking (200-250 rpm).
  • Use the overnight culture to inoculate a pre-culture in a defined minimal medium containing glycerol. The pre-culture volume should be 5-10% of the initial fermenter volume.
  • Grow the pre-culture at 37°C until it reaches the mid-exponential phase.

2. Fermenter Setup and Batch Phase:

  • Prepare a 2-L bioreactor with 1 L of defined minimal medium containing:
  • Glycerol (20-30 g/L)
  • (NH₄)₂SO₄ (2-5 g/L)
  • KH₂PO₄ (3-7 g/L)
  • K₂HPO₄ (7-15 g/L)
  • MgSO₄·7H₂O (0.5-1.5 g/L)
  • Trace metal solution
  • Appropriate antibiotics
  • Autoclave the fermenter with the medium. Aseptically add filter-sterilized glycerol, vitamins, and antibiotics after cooling.
  • Inoculate the fermenter with the pre-culture.
  • Start the batch phase with the following parameters:
  • Temperature: 37°C
  • pH: 7.0 (controlled with NH₄OH)
  • Dissolved Oxygen (DO): Maintained at 20-40% saturation by controlling the agitation speed (200-800 rpm) and airflow rate (1-2 vvm).

3. Fed-Batch Phase:

  • Initiate the fed-batch strategy upon depletion of the initial glycerol, often indicated by a sharp increase in DO.
  • Feeding Solution: Prepare a highly concentrated sterile solution of glycerol (e.g., 500-700 g/L).
  • Feeding Strategy:
  • Continuous Feeding: Start a continuous feed of the glycerol solution at a pre-determined rate to maintain a low concentration of glycerol in the fermenter.
  • pH-Stat Feeding: Link the feed pump to the pH controller. The feeding solution is added automatically when the pH rises above the setpoint, indicating substrate limitation.
  • DO-Stat Feeding: Link the feed pump to the DO sensor. The feed is initiated when the DO level rises above a setpoint, also indicating substrate limitation.
  • Continue the fed-batch cultivation for 48-72 hours, or until 3-HP production ceases.

4. Sampling and Analysis:

  • Collect samples periodically to measure cell density (OD₆₀₀), glycerol concentration, 3-HP concentration, and byproduct formation.
  • Analyze the concentrations of 3-HP and other organic acids using HPLC.

Protocol 2: Analytical Method for Quantification of 3-HP and Organic Acids

This protocol outlines a general HPLC method for the analysis of 3-HP and other organic acids in fermentation broth.[16][17][18]

1. Sample Preparation:

  • Centrifuge the fermentation broth sample (e.g., 1 mL at 13,000 rpm for 10 min) to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the filtered sample with ultrapure water if necessary to bring the analyte concentrations within the linear range of the calibration curve.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a UV or Refractive Index (RI) detector.
  • Column: A suitable ion-exclusion or reverse-phase column for organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).
  • Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.
  • Flow Rate: 0.5-0.8 mL/min.
  • Column Temperature: 50-65°C.
  • Detection: UV at 210 nm or RI.
  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare standard solutions of 3-HP and other expected organic acids (e.g., acetate, lactate, succinate) of known concentrations.
  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.
  • Quantify the concentration of 3-HP and other organic acids in the samples by comparing their peak areas to the respective calibration curves.

Mandatory Visualizations

Metabolic Pathway Diagrams (Graphviz DOT Language)

Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (dhaB) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase (ydcW, puuC) 1,3-PDO 1,3-Propanediol 3-HPA->1,3-PDO 1,3-Propanediol Oxidoreductase (dhaT)

Caption: Glycerol to 3-HP Pathway.

Malonyl_CoA_Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR) 3-HP 3-Hydroxypropionic Acid Malonate Semialdehyde->3-HP Malonyl-CoA Reductase (MCR) Beta_Alanine_Pathway Glucose Glucose Aspartate Aspartate Glucose->Aspartate Central Metabolism Beta-Alanine β-Alanine Aspartate->Beta-Alanine Aspartate Decarboxylase (panD) Malonate Semialdehyde Malonate Semialdehyde Beta-Alanine->Malonate Semialdehyde β-Alanine-Pyruvate Aminotransferase (BAPAT) 3-HP 3-Hydroxypropionic Acid Malonate Semialdehyde->3-HP 3-HP Dehydrogenase (HPDH) Fed_Batch_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing & Analysis Strain Engineered Strain Selection Inoculum Inoculum Preparation Strain->Inoculum Batch Batch Phase Inoculum->Batch Media Media Preparation Media->Inoculum FedBatch Fed-Batch Phase Batch->FedBatch Substrate Depletion Sampling Periodic Sampling FedBatch->Sampling Purification Product Purification FedBatch->Purification Analysis HPLC Analysis Sampling->Analysis Analysis->FedBatch Process Control

References

Application Notes and Protocols for Heterologous Expression of Malonyl-CoA Reductase for 3-Hydroxypropionate (3-HP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. As a bifunctional molecule containing both a hydroxyl and a carboxyl group, it serves as a versatile building block for chemical synthesis. The microbial production of 3-HP from renewable feedstocks presents a sustainable alternative to traditional petroleum-based methods. One of the most promising biosynthetic routes for 3-HP production is the malonyl-CoA pathway, which utilizes the key enzyme malonyl-CoA reductase (MCR). This enzyme, typically sourced from organisms like Chloroflexus aurantiacus, catalyzes the two-step reduction of malonyl-CoA to 3-HP.[1][2]

This document provides a comprehensive overview of the strategies and methodologies for the heterologous expression of malonyl-CoA reductase in various microbial hosts for the synthesis of 3-HP. It includes a summary of reported production metrics, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: 3-HP Production via Heterologous MCR Expression

The following table summarizes key quantitative data from various studies on the heterologous expression of malonyl-CoA reductase for 3-HP synthesis. This allows for a direct comparison of different host organisms, genetic modifications, and fermentation strategies.

Host OrganismKey Genes ExpressedCarbon SourceTiter (g/L)Yield (g/g substrate)Reference/Notes
Escherichia colimcr (C. aurantiacus)Glucose0.064-Initial demonstration of 3-HP production from glucose.
Escherichia colimcr, accADBCb (E. coli)Glucose0.144-Overexpression of acetyl-CoA carboxylase to increase malonyl-CoA pool.
Escherichia colimcr, accADBCb, pntAB (E. coli)Glucose0.193-Enhanced NADPH supply through transhydrogenase expression.
Escherichia coliDissected mcr-N and mcr-CGlucose0.150-Separation of MCR domains led to improved 3-HP production.[1]
Escherichia colimcr, matB (R. palustris), pntAB, yfjBMalonate1.20-Direct conversion of malonate to 3-HP.[3]
Corynebacterium glutamicummcr (C. aurantiacus)Acetate (B1210297)17.10.50High-titer production from acetate in a bioreactor.
Saccharomyces cerevisiaemcr (C. aurantiacus), engineered ACC1Glucose9.80.09Fed-batch fermentation with engineered yeast.
Pichia pastorismcr (C. aurantiacus)Glycerol37.050.71High yield production from glycerol.

Experimental Protocols

Protocol 1: Cloning and Expression of Malonyl-CoA Reductase in E. coli

This protocol describes the general steps for cloning the mcr gene from Chloroflexus aurantiacus into an E. coli expression vector and subsequent protein expression.

1. Gene Amplification and Vector Preparation:

  • Template DNA: Genomic DNA from Chloroflexus aurantiacus or a synthetic, codon-optimized mcr gene.

  • Primers: Design primers with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector (e.g., pET-28a(+)).

    • Forward Primer: 5'-CATATGC...[start of mcr gene]...-3'

    • Reverse Primer: 5'-CTCGAG...[end of mcr gene]...-3'

  • PCR Amplification: Perform PCR to amplify the mcr gene.

  • Vector and Insert Digestion: Digest both the expression vector and the purified PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested mcr gene insert into the linearized expression vector using T4 DNA ligase.

2. Transformation and Screening:

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Screening: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). Select individual colonies and perform colony PCR or plasmid DNA isolation and restriction digestion to verify the presence of the correct insert.

  • Sequence Verification: Sequence the plasmid DNA from a positive clone to confirm the integrity of the mcr gene.

3. Protein Expression:

  • Transformation: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Incubate the induced culture at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance soluble protein expression.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification or whole-cell biocatalysis.

Protocol 2: Fed-Batch Fermentation for 3-HP Production

This protocol outlines a general procedure for fed-batch fermentation to achieve higher cell densities and increased 3-HP production.

1. Bioreactor Preparation:

  • Prepare a lab-scale bioreactor (e.g., 1-5 L) with a defined mineral medium. The medium composition should be optimized for the specific host organism and typically contains a carbon source (e.g., glucose or glycerol), nitrogen source, salts, and trace elements.

  • Sterilize the bioreactor and medium.

2. Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of the recombinant strain into a shake flask with the appropriate medium and antibiotic. Grow overnight at the optimal temperature and shaking speed.

  • Use the seed culture to inoculate a larger pre-culture, which is then used to inoculate the bioreactor.

3. Batch Phase:

  • Start the fermentation in batch mode. Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels for the host organism. For example, for E. coli, typical conditions are 37°C, pH 7.0 (controlled with NH4OH or NaOH), and DO maintained above 20% by adjusting the agitation and aeration rates.

  • Monitor cell growth (OD600) and substrate consumption.

4. Fed-Batch Phase:

  • Once the initial carbon source is nearly depleted (as indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed a concentrated solution of the carbon source (e.g., 50% w/v glucose) into the bioreactor at a controlled rate to maintain a low substrate concentration, which helps to avoid overflow metabolism and maximize biomass and product yield.

  • The feeding strategy can be a constant feed rate, an exponential feed rate to maintain a constant growth rate, or a DO-stat based feed where the feed is added in response to an increase in DO.

  • Induce gene expression with IPTG when the cell density reaches a desired level (e.g., OD600 of 10-20).

5. Sampling and Analysis:

  • Take samples periodically throughout the fermentation to measure cell density, substrate concentration, and 3-HP concentration.

Protocol 3: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantification of 3-HP in fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the sample with the mobile phase if the 3-HP concentration is expected to be high.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or refractive index (RI) detector.

  • Column: A reverse-phase C18 column (e.g., Agilent Hi-Plex H-Plus, 300 x 7.7 mm) is commonly used.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) in water is typically used.

  • Flow Rate: A flow rate of 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 210 nm or RI detection.

3. Standard Curve:

  • Prepare a series of 3-HP standards of known concentrations in the mobile phase.

  • Inject the standards into the HPLC system to generate a standard curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared samples into the HPLC system.

  • Identify the 3-HP peak based on its retention time compared to the standard.

  • Quantify the concentration of 3-HP in the samples by interpolating the peak area from the standard curve.

Visualizations

Metabolic Pathway for 3-HP Synthesis

MetabolicPathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) + CO2, + ATP MalonateSemialdehyde Malonate Semialdehyde MalonylCoA->MalonateSemialdehyde Malonyl-CoA Reductase (MCR-C) + NADPH HP3 3-Hydroxypropionate (3-HP) MalonateSemialdehyde->HP3 Malonyl-CoA Reductase (MCR-N) + NADPH

Caption: The metabolic pathway for the synthesis of 3-HP from glucose via the malonyl-CoA pathway.

Experimental Workflow for Developing a 3-HP Producing Strain

ExperimentalWorkflow cluster_gene Gene Sourcing & Cloning cluster_host Host Engineering cluster_prod Production & Analysis GeneSource Source mcr gene (e.g., C. aurantiacus) CodonOpt Codon Optimization (optional) GeneSource->CodonOpt Cloning Cloning into Expression Vector CodonOpt->Cloning Transformation Transformation into Host Organism Cloning->Transformation StrainOpt Strain Optimization (e.g., knockout of competing pathways) Transformation->StrainOpt Expression Protein Expression StrainOpt->Expression Fermentation Fermentation Expression->Fermentation Quantification 3-HP Quantification (HPLC) Fermentation->Quantification

References

Application Notes & Protocols: A Genetically Encoded Malonyl-CoA Biosensor for Real-Time Monitoring of 3-Hydroxypropionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical used in the production of biodegradable plastics and other commercially important compounds.[1][2] The microbial synthesis of 3-HP is a promising and sustainable alternative to traditional chemical methods.[3] One of the most efficient biosynthetic routes is the malonyl-CoA pathway, which converts this central metabolic intermediate into 3-HP.[4][5] Optimizing 3-HP production in microbial cell factories, such as Escherichia coli, requires precise monitoring and control of intracellular malonyl-CoA levels.[6][7] This document provides detailed application notes and protocols for the development and utilization of a transcription factor-based malonyl-CoA biosensor for real-time monitoring of 3-HP production.

The biosensor is based on the Fatty Acid and Phospholipid Regulator (FapR) from Bacillus subtilis and its corresponding operator DNA sequence (FapO).[8][9] In the absence of malonyl-CoA, FapR binds to FapO, repressing the transcription of a reporter gene.[9] When intracellular malonyl-CoA concentrations increase, it binds to FapR, causing a conformational change and its dissociation from the FapO operator.[9] This de-repression allows for the transcription of a fluorescent reporter, providing a signal proportional to the intracellular malonyl-CoA concentration.[9][10]

Signaling Pathway and Experimental Workflow

The core of the monitoring system is the FapR-based malonyl-CoA biosensor integrated into a 3-HP producing E. coli strain. The signaling pathway illustrates the mechanism of the biosensor, while the experimental workflow outlines the key steps from biosensor construction to its application in monitoring 3-HP production.

cluster_0 Malonyl-CoA Biosensor Signaling Pathway Malonyl_CoA Malonyl-CoA FapR FapR (Transcription Factor) Malonyl_CoA->FapR Binds to FapO FapO (Operator) FapR->FapO Binds to (Represses) Reporter Reporter Gene (e.g., GFP) Fluorescence Fluorescence Reporter->Fluorescence Expression leads to

Caption: Malonyl-CoA biosensor signaling pathway.

cluster_1 Experimental Workflow A 1. Construct Malonyl-CoA Biosensor Plasmid C 3. Co-transform Plasmids into E. coli Host A->C B 2. Construct 3-HP Production Plasmid B->C D 4. Cultivate Engineered Strain C->D E 5. Induce Gene Expression D->E F 6. Monitor Fluorescence (Malonyl-CoA levels) E->F G 7. Quantify 3-HP Production (e.g., by HPLC) E->G H 8. Correlate Fluorescence with 3-HP Titer F->H G->H cluster_2 Metabolic and Engineered Pathways for 3-HP Production Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (accADBCb) HP_3 3-Hydroxypropionic Acid (3-HP) Malonyl_CoA->HP_3 Malonyl-CoA Reductase (mcr) Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Competing Pathway Biosensor Malonyl-CoA Biosensor Malonyl_CoA->Biosensor Activates

References

Application Notes and Protocols for the Analytical Characterization of 3-Hydroxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxypropionate (3-HP) is a valuable platform chemical with significant potential in the production of biodegradable polymers and other commercially important chemicals.[1][2] Accurate and reliable analytical methods are crucial for monitoring 3-HP production in biological systems, ensuring quality control, and for its characterization in various matrices. This document provides detailed application notes and protocols for the primary analytical techniques used for 3-HP characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) for 3-HP Quantification

HPLC is a widely used technique for the routine quantification of 3-HP in aqueous samples such as fermentation broths and cell culture supernatants.

Application Note:

HPLC with UV detection is a robust and straightforward method for determining the concentration of 3-HP. The method typically involves a reversed-phase C18 column and an acidic mobile phase to ensure the protonation of the carboxylic acid group for good chromatographic retention and peak shape.

Experimental Protocol:

1. Sample Preparation:

  • Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet cells and debris.[1][2]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1][2]

  • The filtered supernatant can be directly injected or diluted with the mobile phase as needed.

2. HPLC Instrumentation and Conditions:

  • Column: Venusil MP C18 (4.6 mm × 250 mm, 5 µm particle size) or equivalent.[1][2]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 10 mM phosphoric acid (H₃PO₄) in a 5:95 (v/v) ratio.[1][2]

  • Flow Rate: 0.8 ml/min.[1][2]

  • Detection: UV detector at 208 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

3. Calibration and Quantification:

  • Prepare a series of 3-HP standards of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the 3-HP concentration by interpolating the peak area from the calibration curve.

Quantitative Data Summary:
ParameterValueReference
Retention Time~5.9 min[3]
Linearity (r²)≥ 0.99[4]
Limit of Detection (LOD)9.0 µg/mL[4]
Limit of Quantification (LOQ)30.0 µg/mL[4]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for 3-HP Analysis

GC-MS is a powerful technique for the identification and quantification of 3-HP, especially in complex matrices. Due to the low volatility of 3-HP, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis.[5][6]

Application Note:

Silylation is the most common derivatization method for 3-HP, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[6] This derivatization increases the volatility and thermal stability of 3-HP, allowing for its analysis by GC-MS. The resulting TMS-derivatized 3-HP can be identified by its characteristic mass spectrum.

Experimental Protocol:

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample (e.g., culture supernatant) with an acid like trifluoroacetic acid to improve extraction efficiency.[4]

  • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., n-butanol).[4]

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the organic layer containing 3-HP.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried residue, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]

  • Add a suitable solvent like pyridine (B92270) or acetonitrile (B52724).

  • Heat the mixture at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[7]

3. GC-MS Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5MS.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Scan Range: m/z 40-500.

Quantitative Data Summary:
AnalyteDerivatizationKey Mass Fragments (m/z)
3-HP-TMS derivativeSilylation with BSTFATo be determined from the mass spectrum of the derivatized standard

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 3-HP in complex biological matrices like dried blood spots (DBS), plasma, or urine, often at very low concentrations.

Application Note:

This method is particularly useful in clinical and diagnostic settings for screening metabolic disorders where 3-HP is a biomarker.[8][9] The use of a stable isotope-labeled internal standard (e.g., d₃-lactic acid) is recommended for accurate quantification.[8] The analysis is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocol:

1. Sample Preparation from Dried Blood Spots (DBS):

  • Punch out a 3 mm disc from the DBS sample.

  • Add an internal standard (IS) working solution (e.g., deuterated standards in methanol/water).[8]

  • Add a protein precipitation agent like a zinc sulfate (B86663) solution in methanol.[8]

  • Vortex the sample for 5 minutes.[8]

  • Centrifuge at 5000 x g for 10 minutes.[8]

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]

  • MRM Transitions:

    • 3-HP: Monitor the transition from the precursor ion to a specific product ion.

    • Internal Standard: Monitor the corresponding transition for the labeled IS.

Quantitative Data Summary:
Parameter3-Hydroxypropionic Acid (3OHPA)Reference
Linearity (R²)0.9702[8]
Limit of Detection (LOD)15 µM[8]
Lower Limit of Quantitation (LLOQ)20 µM[8]
Retention Time2.4 min[8]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-HP.[10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Application Note:

¹³C NMR is particularly powerful for identifying the carbon skeleton of 3-HP. The chemical shifts of the three carbon atoms are distinct and can be used for definitive identification.[12][13] This technique is crucial for confirming the identity of 3-HP produced in novel biological or chemical synthesis pathways and for characterizing its purity.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve the purified 3-HP sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS).[10]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment, especially in complex mixtures or for novel derivatives.

¹³C NMR Data for 3-HP:
Carbon AtomChemical Shift (ppm)Reference
C1 (Carboxyl)181.9[12]
C241.1[12]
C3 (Hydroxymethyl)60.0[12]

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification A Culture Sample B Centrifuge (10,000 x g, 10 min) A->B C Supernatant B->C D Filter (0.22 µm) C->D E Filtered Sample D->E F Inject into HPLC E->F G C18 Column F->G H UV Detection (208 nm) G->H I Data Acquisition H->I J Peak Integration I->J K Calibration Curve J->K L Concentration Determination K->L

Caption: HPLC analysis workflow for 3-HP quantification.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample B Liquid-Liquid Extraction A->B C Organic Layer B->C D Evaporation C->D E Dried Residue D->E F Add Silylating Reagent (BSTFA) E->F G Heat (70-80 °C) F->G H TMS-derivatized 3-HP G->H I Inject into GC-MS H->I J Separation on Column I->J K Mass Spectrometry Detection J->K L Data Analysis K->L

Caption: GC-MS analysis workflow including derivatization.

Signaling_Pathway cluster_pathway Malonyl-CoA Pathway for 3-HP Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase MalonateSemialdehyde Malonate Semialdehyde MalonylCoA->MalonateSemialdehyde Malonyl-CoA Reductase ThreeHP This compound MalonateSemialdehyde->ThreeHP 3-HP Dehydrogenase

References

Application Notes and Protocols for the Genetic Modification of Klebsiella pneumoniae for 3-Hydroxypropionic Acid (3-HP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers and other chemicals.[1][2] Klebsiella pneumoniae has emerged as a promising microbial host for the bio-production of 3-HP from renewable feedstocks like glycerol (B35011).[1][3][4] This is due to its natural ability to metabolize glycerol and synthesize the necessary cofactor, vitamin B12, for the key enzymatic steps.[1] These application notes provide a comprehensive overview of the metabolic pathways, genetic engineering strategies, and detailed experimental protocols for the synthesis of 3-HP in K. pneumoniae.

Metabolic Pathways for 3-HP Synthesis from Glycerol

The primary pathway for 3-HP production from glycerol in K. pneumoniae is a two-step enzymatic conversion. This process is part of the larger glycerol dissimilation pathway governed by the dha operon.[1]

  • Glycerol to 3-Hydroxypropionaldehyde (3-HPA): Glycerol is first converted to 3-HPA by the B12-dependent glycerol dehydratase (GDHt).[1]

  • 3-HPA to 3-HP: 3-HPA is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[1]

A significant competing pathway involves the reduction of 3-HPA to 1,3-propanediol (B51772) (1,3-PDO) by 1,3-propanediol oxidoreductase.[1] Metabolic engineering efforts are often focused on enhancing the flux towards 3-HP while minimizing the formation of byproducts like 1,3-PDO, 2,3-butanediol (B46004) (2,3-BD), and organic acids.[5]

Signaling Pathway Diagram

Metabolic Pathway for 3-HP Synthesis Glycerol to 3-HP Metabolic Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (GDHt) (B12-dependent) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) 1,3-PDO 1,3-Propanediol 3-HPA->1,3-PDO 1,3-Propanediol Oxidoreductase

Caption: Metabolic pathway from glycerol to 3-HP in K. pneumoniae.

Genetic Engineering Strategies

Several genetic engineering strategies have been employed to enhance 3-HP production in K. pneumoniae. These strategies aim to increase the expression of key enzymes in the 3-HP pathway and eliminate competing metabolic pathways.

Key Genetic Modifications:
  • Overexpression of Aldehyde Dehydrogenase (ALDH): The native ALDH activity in wild-type K. pneumoniae is often insufficient for high-level 3-HP production.[6] Overexpression of potent ALDHs, such as the native puuC or ydcW, is a common and effective strategy.[7][8]

  • Deletion of Competing Pathways: To channel the metabolic flux towards 3-HP, genes involved in byproduct formation are often deleted. Common targets for knockout include:

    • dhaT and yqhD: Encoding 1,3-propanediol oxidoreductases, which convert 3-HPA to 1,3-PDO.[9][10]

    • ldhA: Encoding lactate (B86563) dehydrogenase, to prevent lactate formation.[7]

    • pta-ackA: To block the synthesis of acetic acid.[7][8]

  • Promoter Engineering: The use of strong inducible promoters, such as the tac promoter, allows for controlled and high-level expression of target genes like puuC.[8] Constitutive promoters have also been explored to create inducer-free systems.[3][4]

  • Cofactor Regeneration: The conversion of 3-HPA to 3-HP by ALDH requires NAD+. Ensuring a sufficient supply of NAD+ is crucial for sustained 3-HP production.[1] Strategies include overexpressing NADH-dependent enzymes to regenerate NAD+.[1]

Experimental Workflow Diagram

Genetic Modification Workflow Workflow for Engineering K. pneumoniae cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis Start Select Wild-Type K. pneumoniae Gene_Deletion Gene Deletion of Competing Pathways (e.g., dhaT, ldhA) Start->Gene_Deletion Gene_Overexpression Overexpression of Key Enzymes (e.g., puuC) Gene_Deletion->Gene_Overexpression Engineered_Strain Engineered Strain Gene_Overexpression->Engineered_Strain Fermentation Shake Flask or Bioreactor Fermentation Engineered_Strain->Fermentation Optimization Optimize Conditions (e.g., aeration, pH) Fermentation->Optimization Analysis Quantify 3-HP (e.g., HPLC) Optimization->Analysis Results High 3-HP Titer Analysis->Results

Caption: General workflow for creating and evaluating 3-HP producing K. pneumoniae.

Data Presentation: Quantitative Summary of Engineered Strains

The following table summarizes the performance of various genetically modified K. pneumoniae strains for 3-HP production.

Strain / Genetic ModificationCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
K. pneumoniae ΔadhPΔpflB (pTAC-puuC)GlycerolBioreactor (60h)66.910.7081.12[5]
K. pneumoniae Δldh1Δldh2Δpta (pTAC-puuC)Glycerol5L Bioreactor83.80.54~1.16[8]
Engineered E. coli with K. pneumoniae genesGlycerolFed-batch76.20.4571.89[7]
K. pneumoniae with constitutive promoter for ald4 and dhaBGlycerol + GlucoseShake Flask3.77N/AN/A[3][4]
Recombinant K. pneumoniaeGlycerolBatch Fermentation2.2N/AN/A[11][12]
K. pneumoniae ΔdhaTΔyqhDGlycerolShake Flask (48h)2.07N/AN/A[10]
Engineered K. pneumoniae with reinforced ydcW and puuC, and acsGlycerolFed-batch (72h)93.70.421.30[12]
Engineered K. pneumoniae with modified KGSADH and optimized RBS and promotersGlycerolShake Flask6.67N/AN/A[7]
Engineered K. pneumoniae with constitutive protein expression and corn steep liquorGlycerolFed-batch110.70N/AN/A[7]

Experimental Protocols

Protocol 1: Construction of Isogenic Mutants in K. pneumoniae using λ Red Recombinase System

This protocol is adapted from established methods for genetic manipulation in K. pneumoniae.[13][14]

1. Preparation of Electrocompetent K. pneumoniae Cells: a. Inoculate a single colony of K. pneumoniae into 5 mL of LB broth and incubate overnight at 37°C with shaking. b. The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 250 mL flask. c. Incubate at 37°C with shaking until the culture reaches an OD600 of 0.5-0.6. d. Chill the culture on ice for at least 30 minutes. e. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. f. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol. g. Resuspend the final pellet in 1 mL of ice-cold sterile 10% glycerol. h. Aliquot 50 µL of the competent cells into pre-chilled microcentrifuge tubes and store at -80°C.

2. Generation of Gene Deletion Cassette: a. Design primers with 50-bp homology arms flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., from pKD4). b. Perform PCR to amplify the resistance cassette with the homology arms. c. Purify the PCR product using a PCR purification kit.

3. Electroporation and Recombination: a. Thaw an aliquot of electrocompetent K. pneumoniae harboring the pKD46 plasmid (expressing the λ Red recombinase) on ice. b. Add 100-200 ng of the purified gene deletion cassette to the cells. c. Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (0.2 cm gap). d. Electroporate using the following settings: 2.5 kV, 25 µF, 200 Ω. e. Immediately add 1 mL of SOC medium and recover the cells at 37°C for 2-3 hours with gentle shaking. f. Plate the recovered cells on LB agar (B569324) plates containing the appropriate antibiotic to select for mutants.

4. Confirmation of Knockout: a. Perform colony PCR on the resulting colonies using primers that flank the deleted gene region to confirm the insertion of the resistance cassette.[14] b. Verify the absence of secondary mutations through further analysis if required.[14]

Protocol 2: Fed-Batch Fermentation for 3-HP Production

This protocol provides a general framework for fed-batch fermentation to achieve high-titer 3-HP production.

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered K. pneumoniae strain into a test tube containing 5 mL of seed medium (e.g., LB broth with appropriate antibiotics). b. Incubate overnight at 37°C with shaking at 200 rpm. c. Transfer the seed culture to a 250 mL shake flask containing 50 mL of fresh seed medium and incubate for 12-16 hours.

2. Bioreactor Inoculation and Batch Phase: a. Prepare the fermentation medium in a 5 L bioreactor. A typical medium contains glycerol as the carbon source, a nitrogen source (e.g., yeast extract, ammonium (B1175870) sulfate), and essential salts. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2. c. Control the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., NH4OH). d. Maintain dissolved oxygen (DO) at a specific level (e.g., 20% saturation) by adjusting the agitation speed and aeration rate. Micro-aerobic conditions have been shown to be favorable for 3-HP production.[11][12]

3. Fed-Batch Phase: a. Once the initial glycerol in the batch phase is nearly consumed (as indicated by a sharp increase in DO), start the fed-batch feeding. b. Feed a concentrated solution of glycerol to maintain a low residual glycerol concentration in the bioreactor. c. If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or after a certain cell density is reached.

4. Sampling and Analysis: a. Take samples periodically from the bioreactor to measure cell density (OD600), residual glycerol, and 3-HP concentration. b. Analyze the 3-HP concentration in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

Concluding Remarks

The genetic modification of Klebsiella pneumoniae has proven to be a highly successful strategy for the production of 3-HP.[1] Key to achieving high titers and yields are the overexpression of a potent aldehyde dehydrogenase, the elimination of competing byproduct pathways, and the optimization of fermentation conditions.[8] While significant progress has been made, challenges such as 3-HP toxicity and the metabolic burden of plasmid-based expression remain.[1] Future work may focus on developing more robust and stable strains through genome integration of the 3-HP synthesis pathway and further optimization of cofactor regeneration and transport systems.[1] The protocols and data presented here provide a solid foundation for researchers to further advance the microbial production of this important platform chemical.

References

Application Notes & Protocols: Leveraging CRISPR/Cas9 for Advanced Pathway Engineering in 3-Hydroxypropionic Acid (3-HP) Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of bioplastics and other commercially significant compounds. Microbial fermentation presents a sustainable alternative to chemical synthesis for 3-HP production. Metabolic engineering of microbial strains is crucial to enhance 3-HP titers, yields, and productivity to economically viable levels. The CRISPR/Cas9 system has emerged as a powerful and versatile tool for precise and efficient genome editing, enabling targeted modifications to optimize metabolic pathways for enhanced 3-HP production.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9-mediated genome engineering to improve 3-HP production in various microbial hosts. The methodologies cover key aspects from target identification and guide RNA (gRNA) design to strain construction and validation.

Metabolic Pathways for 3-HP Production

Several biosynthetic routes to 3-HP have been established in microbial hosts. The choice of pathway often depends on the host organism and the available feedstock. Key pathways include:

  • Malonyl-CoA Pathway: This pathway converts the central metabolic intermediate, malonyl-CoA, to 3-HP. It is a common target for engineering in hosts like Escherichia coli and Saccharomyces cerevisiae.[1][2]

  • β-Alanine Pathway: This route involves the conversion of β-alanine to 3-HP and has been successfully implemented in various microorganisms.[3][4]

  • Glycerol-Dependent Pathway: Some microbes can naturally produce 3-HP from glycerol, and this pathway can be heterologously expressed and optimized in other hosts.

Below is a generalized diagram of the Malonyl-CoA pathway, a frequent target for CRISPR/Cas9 engineering.

Malonyl_CoA_Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA accABCD (Acetyl-CoA carboxylase) Malonate_semialdehyde Malonate_semialdehyde Malonyl_CoA->Malonate_semialdehyde mcr (Malonyl-CoA reductase) Three_HP 3-HP Malonate_semialdehyde->Three_HP mcr (Malonyl-CoA reductase)

Caption: Simplified Malonyl-CoA pathway for 3-HP production.

CRISPR/Cas9-Mediated Pathway Engineering Strategies

CRISPR/Cas9 can be employed for various genome editing strategies to enhance 3-HP production:

  • Gene Knockout: Deletion of genes encoding enzymes in competing pathways to redirect carbon flux towards 3-HP synthesis. Common targets include genes involved in acetate (B1210297), lactate, and ethanol (B145695) production.

  • Gene Overexpression: Upregulation of key enzymes in the 3-HP biosynthesis pathway to increase metabolic flux. This can be achieved by replacing native promoters with stronger constitutive or inducible promoters.

  • CRISPR interference (CRISPRi): A nuclease-deficient Cas9 (dCas9) is used to bind to a target gene's promoter region, sterically hindering transcription and thus repressing gene expression.[5][6][7] This is a powerful tool for fine-tuning gene expression levels without permanent genomic modification.

  • CRISPR activation (CRISPRa): dCas9 is fused to a transcriptional activator domain to enhance the expression of target genes.

The following diagram illustrates a general workflow for CRISPR/Cas9-based metabolic engineering.

CRISPR_Workflow cluster_design Design Phase cluster_construction Strain Construction cluster_validation Validation & Analysis Target_Selection Target Gene Selection gRNA_Design gRNA Design & Synthesis Target_Selection->gRNA_Design Donor_Template Donor DNA Template Design (for knock-in/replacement) Target_Selection->Donor_Template Plasmid_Construction CRISPR/Cas9 Plasmid Assembly gRNA_Design->Plasmid_Construction Donor_Template->Plasmid_Construction Transformation Transformation into Host Strain Plasmid_Construction->Transformation Screening Screening of Transformants Transformation->Screening Verification Genomic & Phenotypic Verification Screening->Verification Fermentation Fermentation & 3-HP Quantification Verification->Fermentation

Caption: General workflow for CRISPR/Cas9-mediated metabolic engineering.

Quantitative Data on Engineered 3-HP Producing Strains

The following table summarizes the performance of various microbial strains engineered for 3-HP production, highlighting the improvements achieved through metabolic engineering, often employing CRISPR/Cas9.

Host OrganismPathway EngineeredKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliMalonyl-CoAOverexpression of mcr, accADBCb, pntAB; deletion of sucAB~0.19 (2.14 mM)--[1]
Escherichia coliβ-AlaninePromoter replacement of sdhC, introduction of yneI, deletion of ydfG31.1--[4][8]
Yarrowia lipolyticaMalonyl-CoAOverexpression of MCR, ACSL641P, ACC1; knockout of bypass pathways38.7--[2]
Corynebacterium glutamicumβ-AlanineStrategic regulation of precursor supply47.540.295-[3]
Escherichia coliMalonyl-CoAOverexpression of mcr and acc; knockout of competing pathways10.08--[2]

Experimental Protocols

Protocol 1: gRNA Design for Gene Targeting

Objective: To design specific guide RNAs (gRNAs) for directing the Cas9 nuclease to the desired genomic locus.

Materials:

  • Computer with internet access

  • Genome sequence of the target organism

  • gRNA design software (e.g., SnapGene, Benchling, or online tools)

Procedure:

  • Identify Target Sequence: Locate the DNA sequence of the gene to be targeted for knockout, repression, or overexpression.

  • Find PAM Sites: Search for Protospacer Adjacent Motif (PAM) sequences (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9) within the target gene. The Cas9 protein will cleave approximately 3-4 base pairs upstream of the PAM site.[9]

  • Select Protospacer Sequence: The 20 nucleotides immediately upstream of the PAM sequence will serve as the protospacer sequence for the gRNA.

  • Check for Off-Targets: Use a bioinformatics tool (e.g., BLAST) to search the entire genome for potential off-target binding sites for the designed gRNA. Select gRNAs with minimal predicted off-target effects.

  • Synthesize Oligonucleotides: Order synthetic DNA oligonucleotides corresponding to the chosen gRNA sequence for subsequent cloning into a gRNA expression vector.

Protocol 2: Construction of CRISPR/Cas9 Plasmids

Objective: To clone the designed gRNA sequence into a plasmid vector that also expresses the Cas9 protein.

Materials:

  • gRNA expression plasmid (e.g., pML104 for S. cerevisiae)[10]

  • Synthesized gRNA oligonucleotides

  • Restriction enzymes (e.g., BclI and SwaI)[10]

  • T4 DNA ligase

  • Competent E. coli cells for plasmid propagation

  • Standard molecular biology reagents and equipment

Procedure:

  • Vector Preparation: Digest the gRNA expression plasmid with the appropriate restriction enzymes to create compatible ends for gRNA insertion.

  • Oligonucleotide Annealing: Anneal the complementary synthetic oligonucleotides encoding the gRNA to form a double-stranded DNA fragment with appropriate overhangs.

  • Ligation: Ligate the annealed gRNA fragment into the linearized expression vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic-containing media.

  • Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 3: Transformation of Engineered Strains

Objective: To introduce the CRISPR/Cas9 plasmid and, if necessary, a donor DNA template into the host microbial strain.

A. Saccharomyces cerevisiae Transformation (LiAc/SS-DNA/PEG Method)

Materials:

  • Yeast strain to be transformed

  • YPD medium

  • Lithium acetate (LiAc) solution

  • Single-stranded carrier DNA (ss-DNA)

  • Polyethylene glycol (PEG) solution

  • CRISPR/Cas9 plasmid and donor DNA

  • Selective agar (B569324) plates

Procedure:

  • Prepare Yeast Culture: Grow the yeast strain in YPD medium to the mid-log phase.

  • Prepare Competent Cells: Harvest the cells by centrifugation, wash with sterile water, and resuspend in LiAc solution.

  • Transformation: Mix the competent cells with the CRISPR/Cas9 plasmid, donor DNA (if applicable), and ss-DNA. Add the PEG solution and incubate.

  • Heat Shock: Heat shock the cell mixture to facilitate DNA uptake.

  • Plating: Plate the transformed cells onto selective agar plates to isolate successful transformants.

B. Pichia pastoris Transformation (Electroporation)

Materials:

  • P. pastoris strain

  • YPD medium

  • Sorbitol solution

  • Electroporator and cuvettes

  • CRISPR/Cas9 plasmid and donor DNA

  • Selective agar plates

Procedure:

  • Prepare Electrocompetent Cells: Grow the P. pastoris culture and harvest the cells. Wash the cells repeatedly with ice-cold sterile water and sorbitol solution.

  • Electroporation: Mix the electrocompetent cells with the linearized CRISPR/Cas9 plasmid and donor DNA in an electroporation cuvette. Apply an electrical pulse using an electroporator.

  • Recovery and Plating: Immediately add sorbitol to the cuvette and transfer the cell suspension to a microcentrifuge tube. Incubate for recovery and then plate on selective media. A modified, quicker protocol for Pichia pastoris transformation has also been described.[11]

Protocol 4: Verification of Genomic Modifications

Objective: To confirm the desired genomic edit in the transformed strains.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents and thermocycler

  • Primers flanking the target region

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from putative transformants.

  • PCR Amplification: Amplify the genomic region targeted for modification using PCR with primers that bind outside the edited region.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. A change in the size of the PCR product can indicate a successful insertion or deletion.

  • Sanger Sequencing: For precise verification of the genomic modification, purify the PCR product and send it for Sanger sequencing. Align the sequencing results with the expected edited sequence.

Protocol 5: Fermentation and 3-HP Quantification

Objective: To evaluate the 3-HP production performance of the engineered strains.

Materials:

  • Engineered microbial strain

  • Appropriate fermentation medium and conditions (e.g., shake flasks or bioreactors)

  • High-Performance Liquid Chromatography (HPLC) system

  • 3-HP standard

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered strain.

  • Fermentation: Inoculate the production medium with the seed culture and incubate under optimized fermentation conditions (temperature, pH, aeration).

  • Sampling: Collect samples from the fermentation broth at regular intervals.

  • Sample Preparation: Centrifuge the samples to remove cells and filter the supernatant.

  • HPLC Analysis: Analyze the supernatant for 3-HP concentration using an HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and detector (e.g., UV or refractive index detector).

  • Quantification: Compare the peak areas from the samples to a standard curve generated with known concentrations of 3-HP to determine the titer. Calculate the yield and productivity based on the substrate consumed and the fermentation time.

Conclusion

The CRISPR/Cas9 system offers a robust and efficient platform for the metabolic engineering of 3-HP producing strains. By enabling precise and multiplexed genome editing, researchers can rapidly construct and evaluate various genetic modifications to optimize metabolic pathways, leading to significant improvements in 3-HP production. The protocols and data presented in these application notes provide a valuable resource for scientists and engineers working to develop commercially viable microbial processes for the sustainable production of 3-HP and other valuable bio-based chemicals.

References

Application Notes & Protocols: In Vitro Reconstitution of the 3-Hydroxypropionate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxypropionic acid (3-HP) is a versatile and valuable platform chemical, recognized by the US Department of Energy as one of the top 12 value-added chemicals derivable from biomass.[1][2] It serves as a precursor for the industrial production of numerous chemicals, including acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate) (P3HP).[2][3][4][5] The biosynthesis of 3-HP can be achieved through several metabolic routes, including the malonyl-CoA pathway, the glycerol (B35011) pathway, and the β-alanine pathway.[4][6][7]

In vitro reconstitution of these biosynthetic pathways using purified enzymes offers a powerful, cell-free system to study enzyme kinetics, identify rate-limiting steps, and optimize pathway efficiency without the complexities of cellular metabolism.[8][9] This document provides a detailed protocol for the in vitro reconstitution of the malonyl-CoA pathway for 3-HP biosynthesis, which is considered an ideal route due to the high availability of its precursor, acetyl-CoA.[6]

Overview of 3-HP Biosynthesis Pathways

Several pathways for 3-HP biosynthesis have been identified and engineered in various microorganisms. The three primary routes are:

  • The Malonyl-CoA Pathway: This pathway starts from the central metabolic intermediate acetyl-CoA. It involves three key enzymatic steps: the carboxylation of acetyl-CoA to malonyl-CoA, the reduction of malonyl-CoA to malonate semialdehyde (MSA), and the subsequent reduction of MSA to 3-HP.[1][4][9]

  • The Glycerol Pathway: In this CoA-dependent pathway, glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA). 3-HPA is then converted to 3-HP via a 3-hydroxypropanoyl-CoA (3-HP-CoA) intermediate.[3] A key challenge with this pathway is the cellular toxicity of the 3-HPA intermediate.[7]

  • The β-Alanine Pathway: This route converts L-aspartate, an amino acid derived from the TCA cycle, into 3-HP through the intermediate β-alanine.[6]

This protocol will focus on the reconstitution of the malonyl-CoA pathway from Metallosphaera sedula, a thermoacidophilic archaeon that utilizes a unique carbon fixation cycle involving 3-HP.[1][9]

Pathway Diagrams

Malonyl_CoA_Pathway cluster_0 Malonyl-CoA Pathway cluster_1 Enzymes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acc (1) + ATP + HCO3- Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Mcr (2) + NADPH This compound This compound Malonate Semialdehyde->this compound Msr (3) + NADPH E1 1. Acetyl-CoA Carboxylase E2 2. Malonyl-CoA Reductase E3 3. Malonate Semialdehyde Reductase

Caption: The Malonyl-CoA pathway for 3-HP biosynthesis.

Glycerol_and_Beta_Alanine_Pathways cluster_Glycerol Glycerol Pathway cluster_Alanine β-Alanine Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde Glycerol->HPA Glycerol Dehydratase HP_CoA 3-HP-CoA HPA->HP_CoA Propionaldehyde Dehydrogenase HP This compound HP_CoA->HP Aspartate L-Aspartate Alanine β-Alanine Aspartate->Alanine Aspartate Decarboxylase MSA Malonate Semialdehyde Alanine->MSA β-Alanine-Pyruvate Aminotransferase HP_A This compound MSA->HP_A 3-Hydroxypropanoate Dehydrogenase

Caption: Overview of the Glycerol and β-Alanine pathways to 3-HP.

Experimental Protocols

This section details the necessary steps for the in vitro reconstitution, from enzyme preparation to product analysis.

Enzyme Preparation and Purification

The successful reconstitution of the pathway relies on obtaining highly pure and active enzymes.[8] The enzymes from the malonyl-CoA pathway (Acetyl-CoA carboxylase subunits AccA/B/C/D, Malonyl-CoA reductase Mcr, and Malonate semialdehyde reductase Msr) are typically produced recombinantly in Escherichia coli.

Protocol for Recombinant Protein Expression and Purification:

  • Cloning: Synthesize and codon-optimize the genes encoding the target enzymes (accA, accB, accC, accD, mcr, msr) for expression in E. coli. Clone the genes into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag for affinity purification.

  • Transformation: Transform the resulting plasmids into a competent E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, cool the culture to 18°C and induce protein expression with 0.1-0.5 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG).[9]

    • Continue incubation at 18°C for 16-20 hours to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with a protease inhibitor cocktail.

    • Lyse the cells using sonication or a French press on ice.

  • Purification:

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[10]

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein fractions to a storage buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.6, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method like the Bradford assay.

    • Assess purity by SDS-PAGE.[11] Store the purified enzymes at -80°C.

Protocol for In Vitro Reconstitution of the 3-HP Pathway

This protocol is adapted from the in vitro reconstitution of the pathway from M. sedula.[1]

Reagents & Materials:

  • Purified enzymes: AccA/B/C/D, Mcr, Msr

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 7.6

  • Substrates: Acetyl-CoA, Sodium Bicarbonate (NaHCO₃)

  • Cofactors: ATP, NADPH, Magnesium Chloride (MgCl₂), TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: 80:80:20 (v/v) solution of methanol:isopropanol:acetic acid

  • Thermomixer or water bath set to the optimal temperature for the enzymes (e.g., 55-65°C for enzymes from thermophiles).

Procedure:

  • Prepare a master mix containing the buffer, substrates, and cofactors. The final concentrations in a 140 µL reaction volume should be:

    • 50 mM Phosphate Buffer (pH 7.6)

    • 1 mM Acetyl-CoA

    • 10 mM NaHCO₃

    • 5 mM ATP

    • 5 mM NADPH

    • 10 mM MgCl₂

    • 1 mM TCEP

    • (Optional: For radioactive tracing, include 5% [1-¹⁴C]acetyl-CoA in the acetyl-CoA stock).[1]

  • Aliquot the master mix into microcentrifuge tubes.

  • Add the purified enzymes to the reaction tubes. To identify rate-limiting steps, enzyme concentrations can be titrated. A starting point could be:[1][12]

    • AccA/B/C/D: 3-10 µM each

    • Mcr: 1-5 µM

    • Msr: 1-5 µM

  • Initiate the reaction by transferring the tubes to a pre-heated thermomixer or water bath. Incubate at the desired temperature.

  • At various time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Immediately stop the reaction by quenching the aliquot in 180 µL of the quenching solution.[1]

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for 3-HP concentration using the analytical methods described below.

Analytical Methods for 3-HP Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of organic acids like 3-HP.[13]

HPLC Protocol:

  • System: An HPLC system equipped with a UV or refractive index (RI) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[13]

  • Mobile Phase: An isocratic mobile phase, such as 5-10 mM H₃PO₄ or H₂SO₄ in water, or a mixture like methanol:10 mM H₃PO₄ (5:95, v/v).[13]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of pure 3-HP to quantify the amount produced in the in vitro reactions.

  • Sample Preparation: Dilute the supernatant from the quenched reaction samples as needed with the mobile phase before injection.

Data Presentation

Quantitative data from enzyme characterization and pathway reconstitution are crucial for understanding and optimizing the system.

Table 1: Kinetic Parameters of Key Enzymes in 3-HP Biosynthesis
EnzymeSourceSubstrateK_m (µM)Specific Activity / V_maxReference
Malonyl-CoA Reductase (Mcr)Metallosphaera sedulaMalonyl-CoA1004.6 µmol min⁻¹ mg⁻¹[12]
Malonate Semialdehyde Reductase (Msr)Metallosphaera sedulaMalonate Semialdehyde70 ± 10200 µmol min⁻¹ mg⁻¹[12]
Malonyl-CoA Reductase (Mcr)Chloroflexus aurantiacusMalonyl-CoA300.47 mmol min⁻¹ µmol⁻¹ (at 57°C)[14][15]
(S)-3-Hydroxybutyryl-CoA DehydrogenaseNitrosopumilus maritimusAcetoacetyl-CoA26144.8 U mg⁻¹[16]
Table 2: Recommended Reaction Conditions for In Vitro Reconstitution
ParameterRecommended ValueNotesReference
pH7.6Using 50 mM Phosphate Buffer[1]
Temperature55 - 65 °COptimal for enzymes from thermophiles. Adjust based on enzyme source.[15]
Acetyl-CoA1 mMInitial substrate.[1]
NaHCO₃10 mMCarbon source for carboxylation.[1]
ATP5 mMRequired by Acetyl-CoA Carboxylase.[1]
NADPH5 mMReductant for Mcr and Msr.[1]
MgCl₂10 mMCofactor for carboxylase and reductase.[1]
Enzyme RatiosTitrateTitrate Mcr and Msr against a fixed Acc concentration to find the optimal ratio.[1][12]

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Cloning Gene Cloning into Expression Vector Expression Recombinant Expression in E. coli Cloning->Expression Purification Cell Lysis & Affinity Chromatography (Ni-NTA) Expression->Purification QC Purity Check (SDS-PAGE) & Quantification Purification->QC Setup Reaction Setup: Buffer, Substrates, Cofactors, Enzymes QC->Setup Incubation Incubation at Optimal Temperature Setup->Incubation Sampling Time-Course Sampling & Reaction Quenching Incubation->Sampling Analysis 3-HP Quantification by HPLC Sampling->Analysis Data Data Analysis: Calculate Yield & Rate Analysis->Data Optimization Pathway Optimization Data->Optimization

Caption: Overall workflow for in vitro 3-HP pathway reconstitution.

References

Application Notes and Protocols for Screening Microorganisms for Novel 3-Hydroxypropionate Production Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypropionate (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. The microbial production of 3-HP from renewable feedstocks offers a sustainable alternative to petroleum-based chemical synthesis. This document provides detailed application notes and protocols for screening and identifying novel microorganisms capable of producing 3-HP, as well as for engineering and optimizing production pathways.

The primary known biosynthetic routes to 3-HP that have been engineered in various microorganisms include the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.[1][2] The selection of a suitable microbial chassis is critical, with organisms like Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae being common choices for metabolic engineering efforts.[3]

These protocols will guide researchers through the initial screening of microbial diversity from environmental samples, the metabolic engineering of promising candidates, and the analytical quantification of 3-HP production.

I. Screening for Native this compound Producers

This section outlines a protocol for the initial screening of microorganisms from environmental samples, such as soil, for the ability to produce organic acids, which may include 3-HP.

Protocol 1: Isolation and Primary Screening of Acid-Producing Microorganisms

1.1. Materials

  • Soil samples from diverse environments.

  • Sterile saline solution (0.9% NaCl).

  • Enrichment medium (per liter): 10 g glucose, 5 g yeast extract, 5 g peptone, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.

  • Screening agar (B569324) plates (per liter): 10 g glucose, 2 g yeast extract, 1 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 15 g agar, and a pH indicator.

  • pH indicator options:

    • Bromocresol purple (0.04 g/L): Yellow at pH < 5.2, purple at pH > 6.8.

    • Methyl red (0.03 g/L): Red at pH < 4.4, yellow at pH > 6.2.[4]

  • Sterile petri dishes, flasks, and dilution tubes.

  • Incubator.

1.2. Method

  • Sample Collection and Preparation:

    • Collect soil samples from various locations.

    • Suspend 1 g of each soil sample in 9 mL of sterile saline solution and vortex thoroughly.

    • Perform serial dilutions of the soil suspension from 10⁻¹ to 10⁻⁶ in sterile saline.

  • Enrichment:

    • Inoculate 1 mL of the 10⁻¹ and 10⁻² dilutions into 50 mL of enrichment medium.

    • Incubate at 30°C with shaking at 150 rpm for 48-72 hours.

  • Isolation and Primary Screening:

    • Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions of the initial soil suspension and the enriched cultures onto screening agar plates containing a pH indicator.

    • Incubate the plates at 30°C for 2-5 days.

    • Observe the plates for colonies surrounded by a color change in the pH indicator, indicating acid production. For example, with bromocresol purple, positive colonies will have a yellow halo.[4]

    • Pick individual acid-producing colonies and streak them onto fresh screening agar plates to obtain pure cultures.

  • Secondary Screening (Qualitative):

    • Inoculate pure isolates into a liquid screening medium (enrichment medium without pH indicator).

    • Incubate for 48-72 hours at 30°C with shaking.

    • After incubation, centrifuge the cultures to pellet the cells and collect the supernatant.

    • Analyze the supernatant for the presence of 3-HP using the HPLC or LC-MS/MS methods described in Section IV.

II. Engineering a this compound Production Pathway

This section provides a generalized protocol for metabolically engineering a selected microorganism, such as E. coli, to produce 3-HP via the malonyl-CoA pathway. This pathway is often chosen as it does not require the coenzyme B12 cofactor.[2]

Protocol 2: Construction of a 3-HP Production Strain (Malonyl-CoA Pathway)

2.1. Materials

  • Host strain (e.g., E. coli BL21(DE3)).

  • Expression vector (e.g., pET-28a(+)).

  • Genes for the malonyl-CoA pathway:

    • mcr (malonyl-CoA reductase) from Chloroflexus aurantiacus.[5]

    • accABCD (acetyl-CoA carboxylase) from E. coli (for overexpression).[5]

  • Restriction enzymes, T4 DNA ligase, and competent cells.

  • LB medium and LB agar plates with appropriate antibiotics.

  • PCR reagents.

  • DNA purification kits.

2.2. Method

  • Gene Amplification and Plasmid Construction:

    • Amplify the mcr gene from C. aurantiacus genomic DNA and the accABCD gene cluster from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested genes into the expression vector to create the recombinant plasmid. For example, the mcr gene can be cloned into one multiple cloning site, and the accABCD operon into another if using a vector with multiple cloning sites, or they can be placed on separate compatible plasmids.

    • Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.

    • Select transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the correct plasmid construction by restriction digestion and DNA sequencing.

  • Transformation into Expression Host:

    • Isolate the verified recombinant plasmid from the cloning host.

    • Transform the plasmid into the expression host (E. coli BL21(DE3)).

    • Select for positive transformants on LB agar with the appropriate antibiotic.

  • Protein Expression and 3-HP Production:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the antibiotic and grow overnight at 37°C.

    • Inoculate 50 mL of production medium (e.g., M9 minimal medium with 2% glucose) with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • Continue incubation at a lower temperature (e.g., 25-30°C) for 24-48 hours.

    • Collect culture samples at different time points to measure cell growth (OD₆₀₀) and 3-HP concentration in the supernatant.

III. High-Throughput Screening of Mutant Libraries

To improve 3-HP production, random mutagenesis followed by high-throughput screening can be employed to identify superior producer strains.

Protocol 3: High-Throughput Screening Using an Enzyme-Based Colorimetric Assay

3.1. Principle

This assay is based on the enzymatic conversion of 3-HP to a product that can be detected colorimetrically. For example, this compound dehydrogenase can oxidize 3-HP while reducing NAD⁺ to NADH. The resulting NADH can then be used to reduce a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the amount of 3-HP produced.

3.2. Materials

  • Mutant library of the 3-HP producing strain in a 96-well microplate format.

  • 96-well deep-well plates for cultivation.

  • 96-well clear, flat-bottom assay plates.

  • This compound dehydrogenase.

  • NAD⁺.

  • Diaphorase.

  • Iodonitrotetrazolium chloride (INT).

  • Tris-HCl buffer (pH 8.0).

  • Cell lysis buffer (e.g., BugBuster).

  • Microplate reader.

3.3. Method

  • Mutant Library Cultivation:

    • Inoculate the mutant library from a glycerol (B35011) stock into 96-well deep-well plates containing production medium.

    • Incubate under conditions suitable for 3-HP production.

  • Sample Preparation:

    • After incubation, centrifuge the deep-well plates to pellet the cells.

    • Transfer a small volume of the supernatant to a new 96-well assay plate.

  • Enzymatic Assay:

    • Prepare a master mix containing Tris-HCl buffer, NAD⁺, diaphorase, INT, and this compound dehydrogenase.

    • Add the master mix to each well of the assay plate containing the supernatant.

    • Incubate the plate at 37°C for 30-60 minutes, or until a sufficient color change is observed.

    • Measure the absorbance at a wavelength appropriate for the formazan product (e.g., 490 nm) using a microplate reader.

  • Hit Identification:

    • Identify wells with the highest absorbance values, as these correspond to the mutants that produced the most 3-HP.

    • Isolate the "hit" mutants from the original deep-well plate for further characterization and scale-up.

IV. Analytical Quantification of this compound

Accurate quantification of 3-HP is crucial for screening and process optimization. HPLC is a commonly used method for this purpose.

Protocol 4: Quantification of 3-HP by HPLC

4.1. Materials

  • HPLC system with a UV or refractive index (RI) detector.

  • Reversed-phase C18 column or an ion-exclusion column.[6]

  • Mobile phase: e.g., 5 mM H₂SO₄ in HPLC-grade water.

  • 3-HP standard for calibration curve.

  • Syringe filters (0.22 µm).

4.2. Method

  • Sample Preparation:

    • Take a sample of the fermentation broth.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.[7]

    • Dilute the sample with the mobile phase if the 3-HP concentration is expected to be high.

  • HPLC Analysis:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Set the column temperature (e.g., 40-60°C for ion-exclusion columns).

    • Set the flow rate (e.g., 0.6 mL/min).[1]

    • Set the detector wavelength (e.g., 210 nm for UV detection).[1]

    • Inject the prepared sample and standards.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the 3-HP standards against their known concentrations.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the standard curve.

V. Data Presentation

Quantitative data from screening and fermentation experiments should be summarized in tables for clear comparison.

Table 1: Comparison of 3-HP Production in Engineered Strains

Strain IDParent StrainGenetic Modification3-HP Titer (g/L)3-HP Yield (g/g glucose)Productivity (g/L/h)
HP-01E. coli BL21pET-mcr0.5 ± 0.10.05 ± 0.010.01
HP-02E. coli BL21pET-mcr, pACYC-accABCD2.1 ± 0.30.21 ± 0.020.04
M-HP-01HP-02Mutant from HTS4.5 ± 0.40.35 ± 0.030.09

Table 2: HPLC Operating Conditions for 3-HP Quantification

ParameterCondition
ColumnIon-Exclusion Column (e.g., Aminex HPX-87H)
Mobile Phase5 mM H₂SO₄
Flow Rate0.6 mL/min
Column Temperature55°C
DetectionUV at 210 nm
Injection Volume10 µL

VI. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate pathways and workflows.

experimental_workflow cluster_screening Screening cluster_engineering Metabolic Engineering cluster_optimization Optimization & Production soil Environmental Sample (Soil) enrichment Enrichment Culture soil->enrichment screening_plates Primary Screening (pH Indicator Plates) enrichment->screening_plates pure_culture Isolation of Pure Cultures screening_plates->pure_culture secondary_screening Secondary Screening (HPLC) pure_culture->secondary_screening gene_cloning Gene Cloning (e.g., mcr) secondary_screening->gene_cloning Selected Strain transformation Transformation gene_cloning->transformation engineered_strain Engineered Strain transformation->engineered_strain mutagenesis Mutagenesis engineered_strain->mutagenesis Initial Producer hts High-Throughput Screening mutagenesis->hts fermentation Fed-Batch Fermentation hts->fermentation analysis 3-HP Quantification (HPLC) fermentation->analysis

Caption: Experimental workflow for screening and engineering 3-HP producing microorganisms.

malonyl_coa_pathway glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa Glycolysis & PDH Complex malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase (ACC) malonate_semialdehyde Malonate Semialdehyde malonyl_coa->malonate_semialdehyde Malonyl-CoA Reductase (MCR-C) hp This compound malonate_semialdehyde->hp Malonyl-CoA Reductase (MCR-N) hts_workflow mutant_library Mutant Library in 96-well Plate cultivation Cultivation & 3-HP Production mutant_library->cultivation centrifugation Centrifugation cultivation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer assay_reaction Enzymatic Colorimetric Reaction supernatant_transfer->assay_reaction readout Absorbance Reading assay_reaction->readout hit_selection Hit Selection readout->hit_selection

References

Application Notes and Protocols for Downstream Processing and Purification of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with significant potential in the production of biodegradable polymers and as a precursor to commodity chemicals like acrylic acid.[1] The efficient recovery and purification of 3-HP from fermentation broths are critical steps for its economic viability. This document provides detailed application notes and protocols for the downstream processing and purification of 3-HP, focusing on common and effective techniques such as reactive extraction, electrodialysis, and crystallization.

Overview of Downstream Processing

The downstream processing of 3-HP typically involves several stages aimed at separating the product from biomass, water, and other impurities present in the fermentation broth. A generalized workflow begins with the removal of microbial cells, followed by concentration of the broth and subsequent purification steps to achieve the desired purity of 3-HP.

Downstream_Processing_Workflow cluster_purification Purification Methods Fermentation Fermentation Broth CellRemoval Cell Removal (e.g., Centrifugation, Filtration) Fermentation->CellRemoval Concentration Broth Concentration (e.g., Evaporation) CellRemoval->Concentration Purification Purification Concentration->Purification Pure3HP High-Purity 3-HP Purification->Pure3HP ReactiveExtraction Reactive Extraction Electrodialysis Electrodialysis Crystallization Crystallization

Fig. 1: General workflow for the downstream processing of 3-HP.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on factors such as the initial concentration of 3-HP, the desired final purity, and economic considerations. The following tables summarize quantitative data from various studies on different purification methods.

Purification MethodKey ParametersRecovery Yield (%)Purity (%)Final Concentration (g/L)Reference
Reactive Extraction 10% v/v TOA & 10% v/v Aliquat 336 in n-decanol, pH 3--KD = 13.0[2]
20% (v/v) tri-n-octylamine (TOA) and 80% decanol89% (model broth)--[3]
20% (v/v) tri-n-octylamine (TOA) and 80% decanol62% (real broth)--[3]
Solvent Extraction Ethyl acetate97.2%-87.6 g/L (in broth)[4]
Electrodialysis Concentrating electrodialysis>95% transfer to brine-up to 300 g/L[5]
Crystallization From concentrated solution with alkali metal salt-->300 g/L (in concentrate)[6]

Note: KD = Distribution Coefficient. Data presented is under specific experimental conditions and may vary.

Experimental Protocols

Protocol 1: Reactive Extraction of 3-HP

Reactive extraction is a promising technique for the selective recovery of carboxylic acids from dilute aqueous streams.[7] This protocol is based on the use of an amine-based extractant in an organic diluent.

Materials:

  • Fermentation broth containing 3-HP

  • Organic solvent (e.g., n-decanol)

  • Extractant (e.g., Tri-n-octylamine (TOA), Aliquat 336)

  • Acid for pH adjustment (e.g., H₂SO₄)

  • Base for back-extraction (e.g., NaOH)

  • Separatory funnel or hollow-fiber membrane contactor (HFMC)

Procedure:

  • Preparation of the Aqueous Phase:

    • Clarify the fermentation broth by centrifugation or filtration to remove biomass.

    • Adjust the pH of the clarified broth to approximately 3.0 using a suitable acid. This protonates the 3-HP, making it more amenable to extraction by the amine.

  • Preparation of the Organic Phase:

    • Prepare the organic phase by dissolving the extractant(s) in the organic diluent. A common formulation is a mixture of 10% (v/v) TOA and 10% (v/v) Aliquat 336 in n-decanol.[2]

  • Extraction:

    • Using a Separatory Funnel:

      • Mix the aqueous and organic phases in a separatory funnel at a defined volume ratio (e.g., 1:1).

      • Shake vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and mass transfer.

      • Allow the phases to separate.

      • Collect the organic phase containing the 3-HP-extractant complex.

    • Using a Hollow-Fiber Membrane Contactor (HFMC):

      • Pump the aqueous and organic phases through the HFMC in a counter-current flow arrangement. The membrane prevents dispersion of the phases while providing a large surface area for mass transfer.

  • Back-Extraction (Stripping):

    • To recover the 3-HP from the organic phase, perform a back-extraction using a basic aqueous solution (e.g., 1 M NaOH).

    • Mix the loaded organic phase with the basic solution. The base will react with the 3-HP-extractant complex, releasing the 3-HP into the aqueous phase as its salt.

    • Separate the aqueous phase containing the purified 3-HP salt.

  • Acidification:

    • Acidify the aqueous solution from the back-extraction step to convert the 3-HP salt back to its free acid form.

Reactive_Extraction_Workflow AqueousPhase Aqueous Phase (Clarified Broth, pH 3) Extraction Extraction (Separatory Funnel or HFMC) AqueousPhase->Extraction OrganicPhase Organic Phase (Extractant in Diluent) OrganicPhase->Extraction LoadedOrganic Loaded Organic Phase (3-HP-Extractant Complex) Extraction->LoadedOrganic BackExtraction Back-Extraction LoadedOrganic->BackExtraction StrippingSolution Stripping Solution (e.g., NaOH) StrippingSolution->BackExtraction AqueousProduct Aqueous Phase (3-HP Salt) BackExtraction->AqueousProduct FinalProduct Free 3-HP (after acidification) AqueousProduct->FinalProduct

Fig. 2: Workflow for the reactive extraction of 3-HP.
Protocol 2: Purification of 3-HP using Electrodialysis

Electrodialysis is a membrane-based separation process that uses an electric potential to transport ions through ion-exchange membranes. It is particularly useful for concentrating and purifying 3-HP from its salt form.[5]

Materials:

  • Aqueous solution of 3-HP salt (e.g., sodium 3-hydroxypropionate)

  • Electrodialysis stack with cation and anion exchange membranes, and bipolar membranes.

  • Electrode rinse solution (e.g., Na₂SO₄ solution)

  • DC power supply

Procedure:

  • Concentrating Electrodialysis:

    • Feed the aqueous solution of the 3-HP salt into the diluate compartments of the electrodialysis stack.

    • Apply a DC voltage across the stack. The this compound anions will migrate through the anion exchange membranes, and the counter-ions (e.g., Na⁺) will migrate through the cation exchange membranes, concentrating the 3-HP salt in the brine compartments.

    • Continue the process until the desired concentration is reached in the brine. This can be monitored by conductivity measurements.[5]

  • Bipolar Membrane Electrodialysis (Water Splitting):

    • Transfer the concentrated 3-HP salt solution to the feed compartments of an electrodialysis stack equipped with bipolar membranes.

    • Apply a DC voltage. The bipolar membranes will split water into H⁺ and OH⁻ ions.

    • The H⁺ ions will combine with the this compound anions to form free 3-HP in the acid compartment. The counter-ions (e.g., Na⁺) will combine with the OH⁻ ions to form a base (e.g., NaOH) in the base compartment.

    • Collect the purified 3-HP solution from the acid compartment.

Electrodialysis_Principle cluster_stack Bipolar Membrane Electrodialysis cluster_acid Acid Compartment cluster_base Base Compartment Anode Anode (+) AEM1 AEM Cathode Cathode (-) BPM BPM CEM CEM H H+ BPM->H H2O -> H+ + OH- OH OH- BPM->OH HP 3-HP H->HP Na Na+ Na->OH Feed Feed (Na-3HP) Feed->BPM

Fig. 3: Principle of bipolar membrane electrodialysis for 3-HP production.
Protocol 3: Crystallization of 3-HP

Crystallization can be an effective final polishing step to obtain high-purity 3-HP. This protocol describes a general approach for the crystallization of 3-HP from a concentrated aqueous solution.

Materials:

  • Concentrated 3-HP solution

  • Suitable anti-solvent (e.g., a solvent in which 3-HP is poorly soluble)

  • Crystallization vessel with temperature control and agitation

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Concentrate the 3-HP solution by evaporation to a high concentration (e.g., >300 g/L).[6]

    • Heat the solution to ensure all 3-HP is dissolved.

  • Inducing Crystallization:

    • Cooling Crystallization: Slowly cool the supersaturated solution. The rate of cooling can influence crystal size and purity.

    • Anti-solvent Crystallization: Gradually add a suitable anti-solvent to the 3-HP solution with agitation. This will reduce the solubility of 3-HP and induce crystallization.

    • Seeding: Optionally, add a small amount of pure 3-HP crystals (seed crystals) to the supersaturated solution to promote controlled crystal growth.

  • Crystal Growth and Maturation:

    • Maintain the solution at a constant temperature with gentle agitation to allow the crystals to grow to a desired size.

  • Harvesting and Washing:

    • Separate the crystals from the mother liquor by filtration.

    • Wash the crystals with a small amount of cold anti-solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Conclusion

The downstream processing and purification of 3-hydroxypropionic acid are critical for its successful commercialization. The choice of purification strategy will depend on the specific requirements of the application, including desired purity, yield, and economic constraints. The protocols and data presented in this document provide a foundation for researchers and scientists to develop and optimize purification processes for 3-HP. Further research and development in areas such as membrane technology and integrated bioprocessing will continue to improve the efficiency and sustainability of 3-HP production.

References

Application Notes and Protocols for the Synthesis of Acrylic Acid from 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Acrylic acid is a valuable platform chemical used in the production of a wide range of polymers, including superabsorbents, adhesives, and coatings. The traditional industrial synthesis of acrylic acid relies on the oxidation of propylene, a fossil fuel derivative. As the demand for sustainable and bio-based chemicals grows, the synthesis of acrylic acid from renewable feedstocks has become a critical area of research. 3-Hydroxypropionic acid (3-HP), which can be produced through the fermentation of sugars, is a promising bio-based precursor to acrylic acid. The conversion of 3-HP to acrylic acid is achieved through a dehydration reaction, which can be performed using various catalytic methods.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of acrylic acid from 3-HP, focusing on both gas-phase and liquid-phase dehydration methods.

Synthesis Pathway Overview

The conversion of 3-hydroxypropionic acid to acrylic acid is a dehydration reaction, where a molecule of water is eliminated from the 3-HP molecule to form a carbon-carbon double bond. This reaction can be catalyzed by solid acids or conducted in a liquid phase under elevated temperatures.

Synthesis_Pathway 3-Hydroxypropionic Acid (3-HP) 3-Hydroxypropionic Acid (3-HP) Acrylic Acid Acrylic Acid 3-Hydroxypropionic Acid (3-HP)->Acrylic Acid - H2O (Dehydration) Polymers Polymers Acrylic Acid->Polymers Polymerization

Caption: General reaction scheme for the dehydration of 3-HP to acrylic acid.

Comparative Data of Catalytic Methods

The choice of catalyst and reaction conditions significantly impacts the conversion of 3-HP, and the selectivity and yield of acrylic acid. The following table summarizes quantitative data from various studies on the dehydration of 3-HP to acrylic acid.

CatalystReaction PhaseTemperature (°C)Pressure (bar)3-HP Conversion (%)Acrylic Acid Selectivity (%)Acrylic Acid Yield (%)Reference
Silica (B1680970) Gel Gas3001>99>99>99[3]
Titanium Dioxide (TiO₂) Gas230Ambient>99.9~99>95[4]
HY Zeolite Gas3001100LowLow[3]
ZSM-5 Zeolite Gas3001100LowLow[3]
Beta Zeolite Gas3001100LowLow[3]
MCM-41 Gas3001100LowLow[3]
Inert Solvent Liquid180-220Ambient---[5]

Note: Yields for HY, ZSM-5, Beta, and MCM-41 catalysts are reported as "low" due to the significant formation of byproducts such as acetic acid and coke.[3]

Experimental Protocols

The following are detailed protocols for the gas-phase catalytic dehydration of 3-HP using silica gel and titanium dioxide, and a general protocol for liquid-phase dehydration.

Protocol 1: Gas-Phase Dehydration using a Silica Gel Catalyst

This protocol describes the highly selective conversion of 3-HP to acrylic acid in a fixed-bed reactor using a silica gel catalyst.[3]

Materials:

  • 3-Hydroxypropionic acid (aqueous solution, e.g., 30 wt%)

  • Silica gel (commercial, for chromatography)

  • Nitrogen gas (high purity)

  • Deionized water

Equipment:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • High-performance liquid chromatography (HPLC) pump

  • Mass flow controller for nitrogen gas

  • Condenser with a cooling circulator

  • Collection flask

  • Gas chromatograph-mass spectrometer (GC-MS) or HPLC for analysis

Catalyst Preparation (Optional - Acid Activation): While commercial silica gel is effective, its activity can be enhanced through acid activation.

  • Prepare a dilute nitric acid solution (e.g., 1 M).

  • Immerse the silica gel in the nitric acid solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter the silica gel and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the washed silica gel in an oven at 110-120°C overnight.

  • Activate the dried silica gel by calcining in a furnace at 400-500°C for 4-6 hours in air.

Experimental Procedure:

  • Pack the fixed-bed reactor with a known amount of silica gel catalyst (e.g., 5-10 g), securing the catalyst bed with quartz wool at both ends.

  • Place the reactor inside the tube furnace and connect the gas and liquid feed lines.

  • Heat the reactor to the desired reaction temperature (e.g., 300°C) under a continuous flow of nitrogen gas (e.g., 30-50 mL/min).

  • Once the temperature is stable, introduce the aqueous 3-HP solution into a vaporizer connected to the reactor inlet using an HPLC pump at a specific flow rate (e.g., 0.1-0.5 mL/min). The 3-HP solution is vaporized and carried into the reactor by the nitrogen gas stream.

  • The reactor effluent is passed through a condenser cooled with circulating cold water (e.g., 4°C) to collect the liquid products in a flask.

  • Collect liquid samples periodically for analysis.

  • Analyze the collected samples using GC-MS or HPLC to determine the concentrations of acrylic acid, unreacted 3-HP, and any byproducts.

Analysis:

  • Conversion of 3-HP (%) : ((moles of 3-HP in - moles of 3-HP out) / moles of 3-HP in) * 100

  • Selectivity to Acrylic Acid (%) : (moles of acrylic acid produced / (moles of 3-HP in - moles of 3-HP out)) * 100

  • Yield of Acrylic Acid (%) : (moles of acrylic acid produced / moles of 3-HP in) * 100

Gas_Phase_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis p1 Silica Gel p2 Acid Activation p1->p2 p3 Washing & Drying p2->p3 p4 Calcination p3->p4 r1 Pack Reactor p4->r1 r2 Heat to 300°C r1->r2 r3 Introduce 3-HP Vapor r2->r3 r4 Condense Products r3->r4 a1 Collect Samples r4->a1 a2 GC-MS / HPLC a1->a2 a3 Calculate Metrics a2->a3

Caption: Experimental workflow for gas-phase dehydration of 3-HP.

Protocol 2: Gas-Phase Dehydration using a Titanium Dioxide (TiO₂) Catalyst

This protocol outlines the use of TiO₂ as a catalyst for the gas-phase dehydration of 3-HP to acrylic acid.[4]

Materials:

  • 3-Hydroxypropionic acid (aqueous solution, e.g., 8 g/L)

  • Titanium dioxide (TiO₂, anatase or rutile)

  • Nitrogen gas (high purity)

Equipment:

  • Same as in Protocol 1.

Catalyst Preparation: Commercial TiO₂ can be used directly. If desired, the catalyst can be pelletized, crushed, and sieved to a specific particle size range (e.g., 0.25-0.50 mm) for uniform packing in the reactor.

Experimental Procedure:

  • Pack the fixed-bed reactor with a known amount of TiO₂ catalyst.

  • Heat the reactor to the reaction temperature (e.g., 230°C) under a nitrogen flow.

  • Introduce the vaporized 3-HP solution into the reactor at a controlled flow rate (e.g., 1.5 mL/h).

  • Condense and collect the liquid products.

  • Analyze the products as described in Protocol 1.

Protocol 3: Liquid-Phase Dehydration in an Inert Solvent

This protocol provides a general procedure for the liquid-phase dehydration of 3-HP.[5][6]

Materials:

  • Aqueous 3-hydroxypropionic acid

  • High-boiling inert organic solvent (e.g., diphenyl ether, dodecane)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Optional: Acid or base catalyst (e.g., phosphoric acid, tertiary amines)

Equipment:

  • Glass reactor with a heating mantle and overhead stirrer

  • Distillation column

  • Condenser

  • Receiving flask

  • Temperature and pressure sensors

Experimental Procedure:

  • Charge the reactor with the inert organic solvent and the polymerization inhibitor.

  • Heat the solvent to the desired reaction temperature (e.g., 180-220°C) with stirring.

  • Continuously feed the aqueous 3-HP solution into the hot solvent.

  • The water from the feed and the acrylic acid formed will vaporize and enter the distillation column.

  • The acrylic acid and water vapor are condensed and collected in the receiving flask.

  • The collected product can be purified by further distillation or extraction.

  • The composition of the product can be analyzed by GC-MS or HPLC.

Signaling Pathways and Reaction Mechanisms

The dehydration of 3-HP over solid acid catalysts is believed to proceed through a carbocation intermediate. The acidity of the catalyst plays a crucial role in the reaction mechanism and selectivity.

  • Lewis Acid Sites: Weaker Lewis acid sites, as found on silica gel, are thought to promote the selective dehydration of 3-HP to acrylic acid.[3]

  • Brønsted Acid Sites: Stronger Brønsted acid sites, present in catalysts like HY and ZSM-5 zeolites, can lead to side reactions such as the formation of acetic acid and coke, thus reducing the selectivity to acrylic acid.[3]

Mechanism cluster_main Main Reaction Pathway cluster_side Side Reactions (Brønsted Acid Sites) m1 3-HP Adsorption on Lewis Acid Site m2 Carbocation Intermediate m1->m2 m3 Water Elimination m2->m3 m4 Acrylic Acid Desorption m3->m4 Acrylic Acid Acrylic Acid m4->Acrylic Acid s1 3-HP Adsorption on Brønsted Acid Site s2 Alternative Carbocation s1->s2 s3 C-C Bond Cleavage s2->s3 s5 Coke Formation s2->s5 s4 Acetic Acid & Other Byproducts s3->s4 Byproducts Byproducts s4->Byproducts Coke Coke s5->Coke 3-HP 3-HP 3-HP->m1 3-HP->s1

Caption: Proposed reaction pathways for 3-HP dehydration on acid catalysts.

Conclusion

The synthesis of acrylic acid from 3-hydroxypropionic acid represents a promising bio-based alternative to the conventional petrochemical route. Gas-phase catalytic dehydration using silica gel or titanium dioxide offers high yields and selectivities under optimized conditions. The choice of catalyst is critical, with weaker acid sites favoring the desired dehydration reaction while stronger acid sites can lead to the formation of undesirable byproducts. Liquid-phase dehydration provides an alternative approach, particularly for continuous processes. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of sustainable chemistry and drug development.

References

Application Notes and Protocols for the Polymerization of 3-Hydroxypropionate to Poly(3-hydroxypropionate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. Its favorable mechanical properties, including high flexibility and tensile strength, make it a promising alternative to petroleum-based plastics.[1][2] In the biomedical field, P3HP is of particular interest for applications such as drug delivery systems and scaffolds for tissue engineering due to its biocompatibility and predictable degradation profile.[3] This document provides detailed application notes and protocols for the synthesis of P3HP via both biological and chemical polymerization methods.

Data Presentation: Comparison of Synthesis Methods

The synthesis of P3HP can be broadly categorized into biological fermentation and chemical polymerization. Each approach offers distinct advantages and challenges in terms of yield, molecular weight control, and scalability. Below is a summary of quantitative data for different synthesis routes.

Table 1: Biological Synthesis of Poly(this compound)
Biosynthetic RouteHost OrganismCarbon Source(s)Polymer Content (% of Cell Dry Weight)Product Titer (g/L)Reference
PduP RouteEscherichia coliGlycerol (B35011), Glucose46.4%10.1[1][4]
3HP RouteRecombinant Strain1,3-Propanediol9.8%-[5]
Malonyl-CoA RouteEscherichia coliGlucose--[3]
Table 2: Chemical Synthesis of Poly(this compound)
Polymerization MethodCatalyst / InitiatorTemperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Ring-Opening PolymerizationOrganocatalysts (e.g., TBD, DBU, BEMP)60--[6]
Ring-Opening PolymerizationZirconium compoundsRoom Temperature12,0001.03 - 1.07[7]
Condensation Polymerization-70 or lower--[8]

Signaling Pathways and Experimental Workflows

Biological Synthesis Pathways

The biological production of P3HP in recombinant microorganisms typically involves the introduction of specific metabolic pathways to convert a readily available carbon source into 3-hydroxypropionyl-CoA, which is then polymerized by a PHA synthase.

Biological Synthesis of P3HP cluster_pdup PduP Route cluster_3hp 3HP Route cluster_malonyl Malonyl-CoA Route Glycerol Glycerol HPA 3-Hydroxypropionaldehyde Glycerol->HPA Glycerol Dehydratase (dhaB123) HP_CoA_pdup 3-HP-CoA HPA->HP_CoA_pdup Propionaldehyde (B47417) Dehydrogenase (pduP) P3HP Poly(this compound) HP_CoA_pdup->P3HP PHA Synthase (phaC1) PD 1,3-Propanediol HPA_3hp 3-Hydroxypropionaldehyde PD->HPA_3hp 1,3-Propanediol Dehydrogenase (dhaT) HP This compound HPA_3hp->HP Aldehyde Dehydrogenase (aldD) HP_CoA_3hp 3-HP-CoA HP->HP_CoA_3hp CoA Ligation HP_CoA_3hp->P3HP Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (acc) HP_malonyl This compound Malonyl_CoA->HP_malonyl Malonyl-CoA Reductase (mcr) HP_CoA_malonyl 3-HP-CoA HP_malonyl->HP_CoA_malonyl CoA Ligation HP_CoA_malonyl->P3HP

Caption: Biosynthetic pathways for the production of Poly(this compound).

General Workflow for Chemical Polymerization

Chemical synthesis offers an alternative route to P3HP, primarily through ring-opening polymerization of β-propiolactone or condensation polymerization of 3-hydroxypropionic acid.

Chemical Synthesis Workflow Monomer Monomer (this compound or β-propiolactone) Polymerization Polymerization - Catalyst/Initiator - Solvent - Temperature - Time Monomer->Polymerization Purification Purification - Precipitation - Washing - Drying Polymerization->Purification P3HP Poly(this compound) Purification->P3HP Characterization Characterization - NMR (Structure) - GPC (Mw, PDI) - DSC (Thermal Properties) P3HP->Characterization

Caption: General workflow for the chemical synthesis and characterization of P3HP.

Experimental Protocols

Protocol 1: Biological Production of P3HP via the PduP Route in Engineered E. coli

This protocol is based on the heterologous expression of genes for glycerol dehydratase, propionaldehyde dehydrogenase, and PHA synthase in E. coli.[1][4]

1. Strain and Plasmid Construction:

  • Clone the genes for glycerol dehydratase and its reactivating factor (e.g., dhaB123 and gdrAB from Klebsiella pneumoniae) into a suitable expression vector.

  • Clone the genes for propionaldehyde dehydrogenase (e.g., pduP from Salmonella typhimurium) and PHA synthase (e.g., phaC1 from Cupriavidus necator) into a compatible expression vector.[1]

  • Co-transform a suitable E. coli host strain with both plasmids.

2. Culture Medium and Conditions:

  • Seed Culture: Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics and incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation:

    • Inoculate a 1 L baffled flask containing 200 mL of mineral salts medium supplemented with glycerol (e.g., 20 g/L) and glucose (e.g., 5 g/L) as carbon sources, and appropriate antibiotics, with the overnight seed culture to an initial OD600 of 0.1.

    • Induce gene expression at an OD600 of 0.6-0.8 with an appropriate inducer (e.g., IPTG).

    • Maintain the fermentation at 30°C with shaking at 200 rpm for 48-72 hours.

3. Polymer Extraction and Purification:

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).

  • Wash the cell pellet with distilled water and lyophilize.

  • Extract P3HP from the dried cell mass using a suitable solvent (e.g., chloroform) at an elevated temperature (e.g., 60°C) for several hours.

  • Separate the polymer solution from the cell debris by filtration or centrifugation.

  • Precipitate the P3HP by adding the polymer solution to a non-solvent (e.g., cold methanol (B129727) or ethanol) with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum.

Protocol 2: Chemical Synthesis of P3HP via Ring-Opening Polymerization (ROP) of β-propiolactone

This protocol outlines a general procedure for the organocatalyzed ROP of β-propiolactone.[6]

1. Materials and Reagents:

  • β-propiolactone (handle with extreme care as it is a suspected carcinogen).

  • Anhydrous solvent (e.g., toluene, THF).

  • Organocatalyst (e.g., TBD, DBU, or BEMP).

  • Initiator (e.g., benzyl (B1604629) alcohol).

  • Non-solvent for precipitation (e.g., cold methanol).

2. Polymerization Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-propiolactone and the initiator in the anhydrous solvent.

  • Add the organocatalyst to the solution to initiate the polymerization. The monomer-to-initiator and monomer-to-catalyst ratios will determine the target molecular weight and polymerization rate.

  • Stir the reaction mixture at the desired temperature (e.g., 60°C) for a specified time (e.g., 1-24 hours), monitoring the reaction progress by techniques such as ¹H NMR.

  • Quench the polymerization by adding a small amount of a terminating agent (e.g., benzoic acid).

3. Polymer Purification:

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., methanol) with vigorous stirring.

  • Collect the precipitated P3HP by filtration.

  • Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform) and re-precipitate to remove residual monomer and catalyst.

  • Dry the purified polymer under vacuum to a constant weight.

Protocol 3: Characterization of Poly(this compound)

1. Structural Characterization (¹H and ¹³C NMR Spectroscopy):

  • Dissolve a small amount of the purified P3HP in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the polymer. The characteristic peaks for P3HP should be observed.

2. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):

  • Dissolve the P3HP sample in a suitable GPC solvent (e.g., THF or chloroform).

  • Analyze the sample using a GPC system calibrated with polystyrene or other appropriate standards.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

3. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small amount of the dry P3HP sample (5-10 mg) into an aluminum DSC pan.

  • Heat the sample to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.

  • Reheat the sample at the same controlled rate to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[9]

References

Application Notes and Protocols for the Utilization of Crude Glycerol in 3-Hydroxypropionate Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. The microbial fermentation of crude glycerol (B35011), a major byproduct of biodiesel production, presents a sustainable and economically viable route for 3-HP synthesis. This document provides detailed application notes and protocols for researchers interested in utilizing crude glycerol for 3-HP fermentation, focusing on microbial strain selection, crude glycerol pretreatment, fermentation processes, and product purification.

I. Scientific Principle: Metabolic Pathways for 3-HP Production from Glycerol

The microbial conversion of glycerol to 3-HP primarily proceeds through two key metabolic pathways: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway. Both pathways begin with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[1][2][3]

  • CoA-Independent Pathway: In this pathway, 3-HPA is directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[1][2][3] This pathway is often preferred in metabolic engineering due to its simplicity, requiring only two enzymatic steps.[3]

  • CoA-Dependent Pathway: This pathway involves the conversion of 3-HPA to 3-HP via a series of reactions involving 3-hydroxypropionyl-CoA. This pathway is naturally found in some microorganisms like Lactobacillus reuteri.[1][3]

Below is a diagram illustrating the CoA-independent pathway, which is commonly engineered into microbial hosts for enhanced 3-HP production.

Metabolic Pathway of 3-HP Production from Glycerol Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP 3-Hydroxypropionic Acid (3-HP) 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH)

CoA-independent pathway for 3-HP production.

II. Data Presentation: Performance of Engineered Strains

Several microorganisms have been metabolically engineered for efficient 3-HP production from glycerol. Escherichia coli and Klebsiella pneumoniae are among the most studied hosts.[1][2] The following table summarizes the performance of various engineered strains.

MicroorganismKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOverexpression of aldehyde dehydrogenase (puuC), deletion of lactate (B86563) and 1,3-propanediol (B51772) pathwaysCrude Glycerol61.90.58 mol/mol1.63[4]
Klebsiella pneumoniaeOverexpression of aldehyde dehydrogenase (puuC) with optimized promoterPure Glycerol83.8--[2]
Escherichia coliIntroduction of glycerol dehydratase and reactivase from K. pneumoniae, overexpression of aldehyde dehydrogenase (ydcW)Pure Glycerol76.20.457 g/g1.89[5]
Escherichia coliDeletion of byproduct pathways, optimization of glycerol kinase expression, deletion of glycerol repressorPure Glycerol42.10.268 g/g-[6][7]
Escherichia coliOverexpression of glycerol facilitator (GlpF), optimization of aldehyde dehydrogenase (YdcW)Crude Glycerol with glucose and acetic acid co-fermentation67.620.86 mol/mol1.41[8]
Pseudomonas denitrificansOverexpression of aldehyde dehydrogenase (puuC) from K. pneumoniaePure Glycerol54.7 mmol/L67% (mol/mol)-[9]

III. Experimental Protocols

Protocol 1: Pretreatment of Crude Glycerol

Crude glycerol from biodiesel production contains impurities such as methanol, salts, soaps, and free fatty acids that can inhibit microbial growth and fermentation.[10][11] Pretreatment is crucial for efficient bioconversion.

1.1. Acidification to Remove Soaps and Free Fatty Acids

This protocol is adapted from methods described for purifying crude glycerol.[10]

  • pH Adjustment: Slowly add a strong acid (e.g., phosphoric acid or sulfuric acid) to the crude glycerol while stirring continuously. Adjust the pH to approximately 2.0-4.0. This step converts soaps into insoluble free fatty acids.

  • Phase Separation: Allow the acidified glycerol to stand undisturbed for at least 1-2 hours. The mixture will separate into three layers: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of salts.

  • Glycerol Recovery: Carefully separate and collect the middle glycerol layer.

  • Neutralization: Adjust the pH of the recovered glycerol to a neutral range (pH 6.5-7.0) using a base such as sodium hydroxide (B78521) or potassium hydroxide before use in the fermentation medium.

1.2. Activated Carbon Treatment for Removal of Aromatic Compounds

This method helps remove inhibitory aromatic compounds.[12]

  • Adsorption: Add activated carbon powder or granules to the pre-acidified and neutralized glycerol at a concentration of 1-5% (w/v).

  • Incubation: Stir the mixture at room temperature for 1-3 hours to allow for the adsorption of impurities.

  • Removal of Activated Carbon: Separate the activated carbon from the glycerol by centrifugation or filtration.

Protocol 2: Fermentation of Crude Glycerol for 3-HP Production

This protocol is a generalized procedure based on fed-batch fermentation strategies commonly employed for 3-HP production using engineered E. coli or K. pneumoniae.[4][5][8]

2.1. Inoculum Preparation

  • Strain Revival: Streak the engineered microbial strain from a glycerol stock onto a Luria-Bertani (LB) agar (B569324) plate containing the appropriate antibiotic for plasmid maintenance. Incubate at 37°C overnight.

  • Seed Culture: Inoculate a single colony into a flask containing 50 mL of LB medium with the corresponding antibiotic. Incubate at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours until the optical density at 600 nm (OD600) reaches 2.0-3.0.

2.2. Fed-Batch Fermentation

  • Bioreactor Setup: Prepare a 5-L bioreactor containing 3 L of fermentation medium. A typical medium composition per liter is:

    • Pretreated Crude Glycerol: 20-40 g

    • Yeast Extract: 5-10 g

    • (NH₄)₂SO₄: 2-5 g

    • K₂HPO₄: 5-10 g

    • KH₂PO₄: 2-5 g

    • MgSO₄·7H₂O: 0.5-1 g

    • Trace Metal Solution: 10 mL

    • Appropriate Antibiotic

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2.

  • Fermentation Conditions:

    • Temperature: Maintain at 37°C.

    • pH: Control at 6.5-7.0 by automatic addition of an alkaline solution (e.g., 5 M NaOH or NH₄OH).

    • Aeration: Maintain microaerophilic conditions. This is critical for 3-HP production, especially in K. pneumoniae.[3] Control the dissolved oxygen (DO) level at 5-10% of air saturation by adjusting the agitation speed and airflow rate.

    • Coenzyme B12: For strains that cannot synthesize coenzyme B12 (e.g., E. coli, P. denitrificans), supplement the medium with vitamin B12 (0.01-0.1 mM). K. pneumoniae can naturally synthesize coenzyme B12.[2][13]

  • Fed-Batch Strategy:

    • When the initial glycerol is nearly consumed (as determined by offline analysis), start feeding a concentrated solution of pretreated crude glycerol (e.g., 500-800 g/L) to maintain the glycerol concentration in the bioreactor at a low level (e.g., 5-10 g/L).

    • A pH-stat feeding strategy can also be employed, where the feed solution is added in response to a rise in pH, which indicates carbon source depletion.[5]

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD600), glycerol concentration, and 3-HP concentration.

    • Glycerol and 3-HP concentrations can be determined by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.

Protocol 3: Purification of 3-HP from Fermentation Broth

3-HP is highly hydrophilic, making its recovery from the aqueous fermentation broth challenging.[14] This protocol outlines a general multi-step purification process.

3.1. Cell Removal

  • Centrifuge the fermentation broth at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the cells.

  • Collect the supernatant for further processing. Alternatively, microfiltration can be used for cell separation.

3.2. Concentration of 3-HP

  • Concentrate the cell-free broth by evaporation under vacuum to remove a significant portion of the water. This increases the 3-HP concentration, which is beneficial for the subsequent extraction step.[14]

3.3. Acidification and Extraction

  • Acidification: Adjust the pH of the concentrated broth to 1.0-3.0 with a strong acid (e.g., sulfuric acid) to convert the 3-HP salt to its acidic form, which is more soluble in organic solvents.[15][16]

  • Solvent Extraction: Extract the acidified broth with a suitable organic solvent (e.g., ethyl acetate, tributyl phosphate). Mix the broth and solvent vigorously and then allow the phases to separate.

  • Solvent Recovery: Collect the organic phase containing the extracted 3-HP. The solvent can be removed by evaporation to obtain crude 3-HP. Further purification can be achieved by distillation or crystallization.

IV. Visualization of Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for 3-HP production from crude glycerol.

Experimental Workflow for 3-HP Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Crude_Glycerol Crude Glycerol Pretreatment Pretreatment (Acidification, Activated Carbon) Crude_Glycerol->Pretreatment Pretreated_Glycerol Pretreated Glycerol Pretreatment->Pretreated_Glycerol Fermentation Fed-Batch Fermentation Pretreated_Glycerol->Fermentation Inoculum Inoculum Preparation Inoculum->Fermentation Broth Fermentation Broth Fermentation->Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Broth->Cell_Removal Concentration Concentration (Evaporation) Cell_Removal->Concentration Purification Purification (Acidification, Extraction) Concentration->Purification Pure_3HP Pure 3-HP Purification->Pure_3HP

Workflow for 3-HP production from crude glycerol.

References

Troubleshooting & Optimization

overcoming cofactor imbalance in 3-hydroxypropionate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxypropionate (3-HP) production. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work, with a specific focus on overcoming cofactor imbalance.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your 3-HP production experiments.

Issue 1: Low 3-HP Titer and Yield

You are observing significantly lower than expected 3-HP titers and yields in your fermentation experiments.

Possible Cause 1: Cofactor (NADPH) Limitation.

The biosynthetic pathways for 3-HP, particularly the widely used malonyl-CoA reductase (MCR) pathway, are heavily dependent on NADPH.[1][2] Insufficient NADPH supply can be a major bottleneck. The MCR pathway consumes two molecules of NADPH to convert malonyl-CoA to 3-HP.[2]

Troubleshooting Steps:

  • Quantify Intracellular Cofactor Levels: Measure the intracellular concentrations of NADH and NADPH to assess the redox state of your production host. A low NADPH/NADH ratio may indicate a cofactor imbalance.

  • Overexpress NADPH-Regenerating Enzymes: Enhance the intracellular NADPH pool by overexpressing genes encoding NADPH-producing enzymes. A common strategy is to express a non-phosphorylating NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN).[1]

  • Engineer Cofactor Specificity: If your pathway utilizes NADH-dependent enzymes, consider protein engineering to alter their cofactor specificity towards NADPH.

  • Utilize Alternative Carbon Sources: The choice of carbon source can influence cofactor generation. Analyze the metabolic pathways of different feedstocks to see how they impact the NADPH pool.

Experimental Protocol: Overexpression of GAPN for Enhanced NADPH Supply

This protocol describes the overexpression of NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) in E. coli to increase NADPH availability.

1. Gene Synthesis and Plasmid Construction:

  • Codon-optimize the gapN gene from Streptococcus mutans for expression in E. coli.
  • Synthesize the gene and clone it into an expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7 promoter).
  • Verify the construct by sequencing.

2. Host Transformation:

  • Transform the expression plasmid into your 3-HP producing E. coli strain using standard protocols (e.g., heat shock or electroporation).
  • Select for positive transformants on appropriate antibiotic-containing media.

3. Protein Expression and Verification:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
  • Inoculate 50 mL of fresh medium with the overnight culture to an OD600 of 0.1.
  • Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.1-1 mM).
  • Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 30°C).
  • Harvest the cells and confirm GAPN expression by SDS-PAGE and Western blot analysis.

4. Fermentation and 3-HP Quantification:

  • Conduct fed-batch fermentation experiments with your engineered strain and the parent strain as a control.
  • Monitor cell growth, substrate consumption, and 3-HP production over time.
  • Quantify 3-HP concentration in the culture supernatant using HPLC.

Logical Workflow for Troubleshooting Low 3-HP Titer

Low_3HP_Titer Start Low 3-HP Titer Observed CheckCofactor Quantify NADPH/NADH Ratio Start->CheckCofactor LowRatio Ratio is Low CheckCofactor->LowRatio HighRatio Ratio is Optimal CheckCofactor->HighRatio No OverexpressGAPN Overexpress NADPH-generating enzymes (e.g., GAPN) LowRatio->OverexpressGAPN Yes EngineerSpecificity Engineer enzyme cofactor specificity LowRatio->EngineerSpecificity Yes CheckPrecursor Analyze Precursor Supply (Malonyl-CoA) HighRatio->CheckPrecursor End Improved 3-HP Titer OverexpressGAPN->End EngineerSpecificity->End LowPrecursor Precursor is Limiting CheckPrecursor->LowPrecursor OptimizePrecursor Enhance Precursor Supply LowPrecursor->OptimizePrecursor Yes LowPrecursor->End No OptimizePrecursor->End

Caption: Troubleshooting workflow for low 3-HP production.

Issue 2: Accumulation of Undesired Byproducts

High levels of byproducts such as glycerol, acetate (B1210297), or lactate (B86563) are observed, which reduces the carbon flux towards 3-HP.

Possible Cause: Redox Imbalance and Overflow Metabolism.

An imbalance in the NADH/NAD+ ratio can lead to the formation of fermentation byproducts to regenerate NAD+. Overflow metabolism, especially in the presence of high glucose concentrations, can also divert carbon away from the desired pathway.

Troubleshooting Steps:

  • Knockout Competing Pathways: Delete genes responsible for the production of major byproducts. For example, deleting lactate dehydrogenase (ldhA) and phosphate (B84403) acetyltransferase (pta) can reduce lactate and acetate formation.

  • Optimize Fermentation Conditions:

    • Dissolved Oxygen (DO): Maintain a controlled level of dissolved oxygen. Microaerobic conditions have been shown to be more effective for 3-HP production than fully aerobic or anaerobic conditions.[3]

    • Feeding Strategy: Implement a fed-batch strategy to maintain a low substrate concentration, which can prevent overflow metabolism.[3][4]

  • Balance Redox Cofactors: As mentioned in Issue 1, ensuring a sufficient supply of NADPH can also help to pull the flux towards the desired product and away from byproduct formation pathways that might be favored under certain redox conditions.

Metabolic Pathway Showing Competing Routes

Byproduct_Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetate Acetate AcetylCoA->Acetate HP This compound MalonylCoA->HP NADPH -> NADP+ Strain_Development_Workflow Start Select Host Strain PathwaySelection Choose 3-HP Biosynthesis Pathway (e.g., Malonyl-CoA) Start->PathwaySelection GeneSynthesis Codon-Optimize and Synthesize Pathway Genes PathwaySelection->GeneSynthesis VectorConstruction Clone Genes into Expression Vectors GeneSynthesis->VectorConstruction Transformation Transform Host Strain VectorConstruction->Transformation Screening Screen Transformants for 3-HP Production Transformation->Screening Optimization Metabolic Engineering for Optimization (Cofactor/Precursor Balance) Screening->Optimization Fermentation Scale-up and Fermentation Process Optimization Optimization->Fermentation Analysis Analyze Titer, Yield, and Productivity Fermentation->Analysis End Optimized Production Strain Analysis->End

References

Technical Support Center: Maximizing 3-Hydroxypropionate (3-HP) Yield from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-hydroxypropionate (3-HP) from glycerol (B35011). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for converting glycerol to 3-HP?

A1: There are two primary metabolic pathways for the microbial conversion of glycerol to 3-HP: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway.[1][2]

  • CoA-Independent Pathway: This is the more commonly engineered pathway. It involves a two-step conversion. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[3]

  • CoA-Dependent Pathway: In this pathway, glycerol is also initially converted to 3-HPA. However, the subsequent conversion to 3-HP involves three enzymatic steps: 3-HPA is first converted to 3-hydroxypropionyl-CoA, then to 3-hydroxypropionyl-phosphate, and finally to 3-HP.[1][2]

Q2: Which microorganisms are commonly used for 3-HP production from glycerol?

A2: Several microorganisms have been engineered for 3-HP production. The most common hosts include:

  • Escherichia coli : A versatile and well-characterized host for metabolic engineering. It does not naturally produce 3-HP or coenzyme B12, requiring the introduction of heterologous pathways and supplementation of vitamin B12.[1][3] The highest reported 3-HP titer in E. coli is 76.2 g/L.[4][5]

  • Klebsiella pneumoniae : A natural producer of 1,3-propanediol (B51772) from glycerol, it possesses the necessary glycerol dehydratase and can synthesize coenzyme B12, making it an attractive host.[1][6] The highest reported 3-HP titer in K. pneumoniae is 83.8 g/L.[1][6]

  • Lactobacillus reuteri : This bacterium can naturally produce 3-HP from glycerol via the CoA-dependent pathway and synthesizes its own coenzyme B12.[1][2]

  • Pseudomonas denitrificans : This organism is a natural producer of coenzyme B12 under aerobic conditions, which is advantageous for regenerating NAD(P)+.[1][7]

Q3: What are the key enzymes required for the CoA-independent 3-HP production pathway?

A3: The two key enzymes are:

  • Glycerol Dehydratase (and its reactivase): This enzyme, often from Klebsiella pneumoniae (encoded by dhaB123 and gdrAB), catalyzes the conversion of glycerol to 3-HPA.[4][5] It is a coenzyme B12-dependent enzyme.

  • Aldehyde Dehydrogenase (ALDH): This enzyme oxidizes the intermediate 3-HPA to 3-HP. Various ALDHs have been used, with γ-aminobutyraldehyde dehydrogenase (encoded by ydcW) from K. pneumoniae being a common choice.[4][5]

Q4: Is coenzyme B12 always necessary for 3-HP production from glycerol?

A4: For the commonly used glycerol dehydratase from K. pneumoniae, coenzyme B12 is an essential cofactor.[1][6] This can significantly increase production costs if the host organism, like E. coli, cannot synthesize it.[1][3] Some strategies to circumvent this include:

  • Using a host organism that naturally produces coenzyme B12, such as K. pneumoniae or L. reuteri.[1][6]

  • Engineering the host to produce coenzyme B12.

  • Using a coenzyme B12-independent glycerol dehydratase, although this is less common.

Troubleshooting Guide

Issue 1: Low 3-HP Titer and Yield
Possible Cause Troubleshooting Strategy Experimental Protocol Link
Suboptimal Enzyme Expression/Activity Optimize the expression levels of glycerol dehydratase and aldehyde dehydrogenase. Use different strength promoters or inducible systems to balance the pathway and avoid accumulation of the toxic intermediate 3-HPA.[6]--INVALID-LINK--
Byproduct Formation Knock out genes involved in competing pathways that drain glycerol or intermediates. Common byproducts include 1,3-propanediol, acetate, and lactate.[4][8][9]--INVALID-LINK--
Cofactor Imbalance (NAD+/NADH) The aldehyde dehydrogenase step requires NAD+. Ensure sufficient NAD+ regeneration. This can be challenging under anaerobic or microaerobic conditions. Strategies include process optimization (e.g., controlled aeration) or engineering cofactor regeneration pathways.[1][9]--INVALID-LINK--
Toxicity of 3-HPA or 3-HP The intermediate 3-HPA is toxic to cells.[1] High concentrations of 3-HP can also inhibit cell growth. Implement a fed-batch fermentation strategy to maintain low concentrations of glycerol and intermediates.[2]--INVALID-LINK--
Inefficient Glycerol Uptake Overexpress glycerol transport proteins, such as the glycerol facilitator (GlpF), to enhance glycerol uptake.[4][10]--INVALID-LINK--
Repression of Glycerol Metabolism In E. coli, the glycerol metabolism can be repressed by the GlpR protein. Deleting the glpR gene can significantly improve glycerol utilization and 3-HP production.[4][11]--INVALID-LINK--
Issue 2: High Production of 1,3-Propanediol (1,3-PDO) Byproduct
Possible Cause Troubleshooting Strategy Experimental Protocol Link
Endogenous 1,3-PDO Oxidoreductase Activity In hosts like K. pneumoniae, 3-HPA can be reduced to 1,3-PDO. Knock out the genes encoding 1,3-propanediol oxidoreductase, such as dhaT and yqhD.[8]--INVALID-LINK--
Redox Imbalance Favoring Reduction An excess of NADH can drive the reaction towards 1,3-PDO. Optimize aeration to balance the NAD+/NADH ratio. Increased aeration generally favors 3-HP production over 1,3-PDO.[6]--INVALID-LINK--
Issue 3: Poor Cell Growth
Possible Cause Troubleshooting Strategy Experimental Protocol Link
Toxicity of Crude Glycerol Crude glycerol from biodiesel production can contain impurities that are toxic to cells. Pre-treat the crude glycerol or use a more robust microbial strain.N/A
Metabolic Burden High expression of heterologous proteins can impose a metabolic burden on the cells. Optimize plasmid copy number and promoter strength.--INVALID-LINK--
Product Inhibition High concentrations of 3-HP can be inhibitory.[12] Use a fed-batch or continuous culture system to keep the 3-HP concentration below the inhibitory level.--INVALID-LINK--
Suboptimal Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and nutrient composition. For example, the optimal pH for 3-HP production can differ from the optimal pH for cell growth.[13][14]--INVALID-LINK--

Data Presentation

Table 1: Comparison of 3-HP Production in Different Engineered Microorganisms
MicroorganismKey Genetic ModificationsTiter (g/L)Yield (g/g glycerol)Productivity (g/L/h)Reference
E. coliOverexpression of dhaB123, gdrAB, ydcW; Deletion of byproduct pathways (ackA-pta, yqhD); Optimization of glpK and glpF expression; Deletion of glpR.42.10.268-[4][11]
E. coliOptimized fed-batch fermentation with DO control and continuous feeding.76.20.4571.89[4][5]
K. pneumoniaeOptimized expression of aldehyde dehydrogenase; Deletion of byproduct pathways; Optimized fermentation conditions.83.80.52-[1][6]
K. pneumoniaeDeletion of dhaT and yqhD (1,3-PDO pathway).2.07--[8]
P. denitrificansOverexpression of dhaB and gdrAB from K. pneumoniae and puuC (ALDH) from K. pneumoniae.4.9--[1][7]
L. reuteriWild-type (natural producer)14--[1][2]

Experimental Protocols

Protocol 1: Gene Expression Optimization for 3-HP Production in E. coli

  • Vector Construction:

    • Clone the glycerol dehydratase (dhaB123) and its reactivase (gdrAB) genes from K. pneumoniae into a suitable expression vector under the control of an inducible promoter (e.g., T7 or araBAD).

    • Clone the selected aldehyde dehydrogenase gene (e.g., ydcW from K. pneumoniae) into a separate compatible vector with a different inducible promoter or on the same vector with a different promoter.

    • To enhance glycerol uptake, clone the glycerol facilitator gene (glpF) into one of the expression vectors.

  • Transformation: Transform the constructed plasmids into the desired E. coli host strain (e.g., a strain with relevant gene knockouts).

  • Culture and Induction:

    • Grow the recombinant E. coli in a defined medium (e.g., M9 medium) supplemented with glycerol as the primary carbon source and the necessary antibiotics.

    • When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), induce gene expression by adding the appropriate inducers (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter).

    • Vary the concentration of the inducers to fine-tune the expression levels of the enzymes.

  • Analysis:

    • Monitor cell growth (OD600) over time.

    • At regular intervals, take samples from the culture and analyze the supernatant for 3-HP, glycerol, and major byproducts using HPLC.

Protocol 2: Gene Knockout for Byproduct Reduction in E. coli

This protocol describes a general method for gene knockout using homologous recombination (e.g., λ Red recombineering).

  • Design of Disruption Cassette:

    • Design primers to amplify an antibiotic resistance cassette flanked by homologous regions (typically 40-50 bp) upstream and downstream of the target gene to be deleted (e.g., yqhD, pta-ackA, glpR).

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain containing the λ Red recombinase expression plasmid (e.g., pKD46) at 30°C in SOB medium to an OD600 of 0.4-0.6.

    • Induce the expression of the recombinase by adding L-arabinose and continue incubation for a short period.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation:

    • Electroporate the purified PCR product (the disruption cassette) into the prepared electrocompetent cells.

  • Selection and Verification:

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for successful recombinants.

    • Verify the gene knockout by colony PCR using primers that flank the target gene region.

  • Curing of Resistance Cassette (Optional): If required, the antibiotic resistance cassette can be removed using a FLP recombinase system, leaving a small scar sequence.

Protocol 3: Fed-Batch Fermentation for High-Titer 3-HP Production

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined fermentation medium containing an initial concentration of glycerol.

    • Inoculate the bioreactor with an overnight culture of the engineered strain.

  • Batch Phase:

    • Run the fermentation in batch mode until the initial glycerol is nearly depleted.

    • Control the temperature and pH at optimal levels (e.g., 37°C, pH 7.0). Maintain a low level of dissolved oxygen (DO) by controlling the agitation speed and aeration rate, as the glycerol dehydratase is oxygen-sensitive.[1]

  • Fed-Batch Phase:

    • Start the feeding of a concentrated glycerol solution. The feeding strategy can be pre-programmed or linked to a parameter like pH (pH-stat) or DO (DO-stat) to avoid glycerol accumulation and byproduct formation. A continuous feeding strategy has been shown to be effective.[5]

    • If the host strain cannot synthesize coenzyme B12, supplement the medium with vitamin B12.

    • If necessary, co-feed a small amount of glucose to support cell growth and cofactor regeneration.[6][15]

  • Sampling and Analysis:

    • Periodically take samples to measure cell density, residual glycerol, 3-HP concentration, and byproduct concentrations using offline methods like HPLC.

Visualizations

Metabolic Pathways for 3-HP Production from Glycerol

glycerol_to_3hp cluster_independent CoA-Independent Pathway cluster_dependent CoA-Dependent Pathway glycerol1 Glycerol hpa1 3-Hydroxypropionaldehyde (3-HPA) glycerol1->hpa1 Glycerol Dehydratase (B12-dependent) hp1 This compound (3-HP) hpa1->hp1 Aldehyde Dehydrogenase glycerol2 Glycerol hpa2 3-Hydroxypropionaldehyde (3-HPA) glycerol2->hpa2 Glycerol Dehydratase (B12-dependent) hpcoa 3-Hydroxypropionyl-CoA hpa2->hpcoa Propionaldehyde Dehydrogenase hpp 3-Hydroxypropionyl-phosphate hpcoa->hpp Phosphotransacylase hp2 This compound (3-HP) hpp->hp2 Propionate Kinase

Caption: Biosynthetic pathways for the conversion of glycerol to this compound (3-HP).

Experimental Workflow for Strain Engineering and Fermentation

workflow cluster_strain Strain Engineering cluster_ferm Fermentation & Analysis design Pathway Design & Gene Selection cloning Vector Construction & Cloning design->cloning knockout Byproduct Gene Knockout design->knockout transform Transformation cloning->transform knockout->transform verify Strain Verification transform->verify preculture Pre-culture verify->preculture Engineered Strain fermentation Fed-Batch Fermentation preculture->fermentation sampling Sampling fermentation->sampling analysis HPLC Analysis sampling->analysis optimization Process Optimization analysis->optimization optimization->fermentation

Caption: General workflow for developing and optimizing a microbial strain for 3-HP production.

Troubleshooting Logic for Low 3-HP Yield

troubleshooting start Low 3-HP Yield check_expression Analyze Enzyme Expression Levels start->check_expression check_byproducts Analyze Byproducts (e.g., 1,3-PDO, Acetate) start->check_byproducts check_growth Evaluate Cell Growth start->check_growth optimize_expression Optimize Promoters/ Inducer Concentration check_expression->optimize_expression Suboptimal knockout_genes Knockout Competing Pathway Genes check_byproducts->knockout_genes High optimize_conditions Optimize Fermentation (pH, Aeration, Feed) check_growth->optimize_conditions Poor

Caption: A logical guide for troubleshooting common causes of low 3-HP production yields.

References

Technical Support Center: Co-expression of Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Reductase (MCR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on metabolic engineering projects that involve the co-expression of acetyl-CoA carboxylase (ACC) and malonyl-CoA reductase (MCR). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to help you overcome common challenges and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when balancing the expression of ACC and MCR for the production of malonyl-CoA-derived compounds.

Q1: We are observing poor cell growth and low biomass after inducing the expression of ACC and MCR. What could be the cause?

A1: Poor cell growth is a common issue, often attributed to the overexpression of acetyl-CoA carboxylase (ACC), which can be toxic to the host cells.[1][2][3]

Troubleshooting Steps:

  • Reduce ACC Expression: The primary reason for toxicity is often an imbalance where ACC expression is too high. Modulating the expression of ACC subunits, such as AccBC and DtsR1, can mitigate this toxicity.[2] Consider using inducible promoters with varying strengths to fine-tune the expression levels.

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find a level that allows for sufficient enzyme expression without severely impacting cell growth.

    • Induction Time and Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) for a longer period can improve protein solubility and reduce metabolic burden.

  • Use a Different Host Strain: Some E. coli strains may be more robust for overexpressing certain proteins. Consider testing different expression hosts.

Q2: Despite successful protein expression of both ACC and MCR, the yield of our target product (e.g., 3-hydroxypropionic acid) is very low. What are the likely bottlenecks?

A2: Low product yield, even with detectable enzyme expression, points to several potential bottlenecks in the metabolic pathway. Achieving a proper balance between ACC and MCR expression is critical for maximizing product formation.[1][3]

Troubleshooting Steps:

  • Balance ACC and MCR Expression Levels: The ratio of ACC to MCR is crucial. An imbalance can lead to the accumulation of intermediate metabolites or drain essential precursors. To optimize this balance, you can:

    • Vary Promoter Strength: Clone the genes for ACC and MCR under the control of promoters with different strengths.

    • Adjust Ribosome Binding Sites (RBS): Use RBSs with different efficiencies to control the translation rate of each enzyme.[1]

    • Differential Plasmid Copy Number: Express the two enzymes from plasmids with different copy numbers.

  • Enhance Precursor Supply: The production of malonyl-CoA by ACC competes with other pathways, like the TCA cycle and fatty acid synthesis, for the acetyl-CoA precursor.[4][5]

    • Consider engineering the host to direct more carbon flux towards acetyl-CoA.

  • Ensure Cofactor Availability: The conversion of malonyl-CoA to the final product by MCR is often dependent on cofactors like NADPH.[5][6]

    • Overexpressing genes that are involved in NADPH regeneration can improve the efficiency of the pathway.[5]

  • Minimize Product Degradation: Investigate if the host organism has endogenous pathways that might degrade your product. If so, consider knocking out the responsible genes.[7]

Q3: We are having trouble confirming the expression of both ACC and MCR. What are the recommended methods for detection and quantification?

A3: Confirming the expression of both enzymes is a critical first step.

Troubleshooting Steps:

  • SDS-PAGE and Western Blotting:

    • Run a denaturing polyacrylamide gel electrophoresis (SDS-PAGE) to separate the total cell proteins. Look for bands corresponding to the molecular weights of ACC and MCR.[4]

    • If the expression levels are low, or if you need more specific detection, perform a Western blot using antibodies specific to your proteins or to affinity tags (e.g., His-tag, FLAG-tag) that you have engineered onto them.

  • Enzyme Activity Assays:

    • Develop or adapt activity assays for both ACC and MCR from the literature to confirm that the expressed proteins are functional.

  • Quantitative PCR (qPCR):

    • To assess the level of transcription, you can perform qPCR to measure the amount of mRNA for both the acc and mcr genes.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from studies focused on optimizing the co-expression of ACC and MCR for the production of 3-hydroxypropionic acid (3-HP).

Host OrganismKey Engineering Strategy3-HP Titer (g/L)3-HP Yield (g/g glucose)Reference
E. coliCo-expression of C. glutamicum ACC and MCR on a single plasmid1.080.18[1]
E. coliBalancing ACC and MCR expression by adjusting RBS strength6.80.566[2]
E. coliFed-batch fermentation with balanced ACC and MCR expression38.130.246[2]
E. coliOverexpression of ACC from U. maydis and MCR from C. aurantiacus0.26Not Reported[4]
E. coliOverexpression of E. coli ACC and MCR0.128 (1.6 mM)Not Reported[6]
Yarrowia lipolyticaExpression of MCR from C. aurantiacus and ACC from C. glutamicum10.08 (fed-batch)Not Reported[7]
Corynebacterium glutamicumOptimized MCR expression and weakened TCA cycle2.39 (from acetate)0.26 (g/g acetate)[9]

Key Signaling Pathways and Experimental Workflows

Metabolic Pathway for 3-HP Production

The following diagram illustrates the engineered metabolic pathway for the production of 3-hydroxypropionic acid (3-HP) from glucose, highlighting the roles of acetyl-CoA carboxylase (ACC) and malonyl-CoA reductase (MCR).

MetabolicPathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle HP3 3-Hydroxypropionic Acid MalonylCoA->HP3 MCR Fatty_Acids Fatty Acid Synthesis MalonylCoA->Fatty_Acids

Caption: Engineered pathway for 3-HP production from glucose.

Experimental Workflow for Balancing ACC and MCR Expression

This diagram outlines a typical experimental workflow for optimizing the expression levels of ACC and MCR.

ExperimentalWorkflow cluster_design Vector Design & Construction cluster_expression Expression & Analysis cluster_fermentation Fermentation & Product Quantification Promoter_Selection Select Promoters (Varying Strengths) Plasmid_Construction Construct Expression Plasmids Promoter_Selection->Plasmid_Construction RBS_Selection Select RBSs (Varying Efficiencies) RBS_Selection->Plasmid_Construction Transformation Transform Host Strain Plasmid_Construction->Transformation Induction Induce Protein Expression Transformation->Induction Analysis Analyze Protein Expression (SDS-PAGE, Western Blot) Induction->Analysis Fermentation Shake Flask/ Bioreactor Fermentation Induction->Fermentation Quantification Quantify Product Yield (e.g., HPLC) Fermentation->Quantification

Caption: Workflow for optimizing ACC and MCR co-expression.

Detailed Experimental Protocols

Protocol 1: Construction of Co-expression Plasmids

This protocol provides a general framework for constructing plasmids to co-express ACC and MCR.

1. Gene Amplification:

  • Amplify the coding sequences of the acc and mcr genes from the source organism's genomic DNA or from existing plasmids using PCR.
  • Design primers that include appropriate restriction sites for cloning into your chosen expression vector. Also, consider adding an affinity tag (e.g., 6x-His) to one or both proteins for easier purification and detection.

2. Vector Preparation:

  • Digest the expression vector(s) with the corresponding restriction enzymes.
  • Dephosphorylate the vector backbone to prevent self-ligation.
  • Purify the digested vector using a gel extraction kit.

3. Ligation:

  • Ligate the amplified and digested acc and mcr gene fragments into the prepared vector(s).
  • If using a single vector with two multiple cloning sites (e.g., a Duet vector), perform a sequential ligation or a three-fragment ligation.

4. Transformation:

  • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
  • Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic.

5. Verification:

  • Screen colonies by colony PCR to identify those containing the insert(s) of the correct size.
  • Isolate plasmid DNA from positive colonies and confirm the sequence of the inserts by Sanger sequencing.

Protocol 2: Shake-Flask Fermentation for Product Analysis

This protocol describes a typical shake-flask fermentation to assess product formation.

1. Pre-culture Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic(s).
  • Incubate overnight at 37°C with shaking (200-250 rpm).

2. Main Culture Inoculation:

  • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight pre-culture to an initial OD₆₀₀ of 0.05-0.1.
  • The fermentation medium will vary depending on the specific requirements of your experiment but often consists of a defined minimal medium supplemented with glucose as the carbon source.

3. Induction:

  • Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG) to the desired final concentration.
  • If necessary, reduce the incubation temperature to 16-25°C after induction.

4. Fermentation:

  • Continue the fermentation for 24-72 hours, taking samples periodically to measure cell density (OD₆₀₀) and for product analysis.

5. Sample Preparation for Analysis:

  • Centrifuge the culture samples to pellet the cells.
  • The supernatant can be directly analyzed for extracellular products.
  • For intracellular products, the cell pellet needs to be lysed (e.g., by sonication or chemical lysis) to release the product.

6. Product Quantification:

  • Analyze the concentration of the target product in the supernatant or cell lysate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

This guide provides a starting point for troubleshooting and optimizing your experiments involving the co-expression of ACC and MCR. Remember that the optimal conditions will be specific to your particular experimental system, and empirical testing is often necessary to achieve the best results.

References

Technical Support Center: Enhancing Malonyl-CoA Reductase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with malonyl-CoA reductase (MCR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the catalytic efficiency of this key enzyme.

Frequently Asked Questions (FAQs)

Q1: What is malonyl-CoA reductase and what is its native function?

Malonyl-CoA reductase (MCR) is a bifunctional enzyme that catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate (3HP).[1][2] This reaction is a key step in the this compound cycle, an autotrophic CO2 fixation pathway found in some bacteria, such as the green nonsulfur bacterium Chloroflexus aurantiacus.[3] The enzyme utilizes NADPH as a cofactor for the reduction reactions.[1][2] MCR is composed of two functionally distinct domains: an N-terminal domain (MCR-N) with alcohol dehydrogenase activity and a C-terminal domain (MCR-C) with aldehyde dehydrogenase (CoA-acylating) activity.[1][2][4]

Q2: What are the primary strategies for improving the catalytic efficiency of malonyl-CoA reductase?

Several strategies can be employed to enhance the catalytic efficiency of MCR. These include:

  • Protein Engineering:

    • Protein Dissection: Separating the MCR into its individual N-terminal (MCR-N) and C-terminal (MCR-C) domains has been shown to increase overall enzyme activity.[1][2][4][5] The MCR-C fragment, in particular, exhibits a higher affinity for malonyl-CoA and a significantly higher catalytic efficiency (kcat/Km) compared to the full-length enzyme.[1][2][4][5]

    • Site-Directed Mutagenesis: Targeting specific amino acid residues within the active sites or substrate-binding pockets can improve catalytic activity. Key motifs to consider for mutagenesis include the TGXXXG(A)X(1-2)G and YXXXK motifs, which are important for the activities of both MCR-N and MCR-C fragments.[1][2][4]

  • Directed Evolution: This powerful technique involves generating a large library of MCR variants through random mutagenesis and screening for mutants with improved catalytic performance.[4][5][6][7]

  • Codon Optimization: When expressing MCR in a heterologous host (e.g., E. coli), optimizing the codon usage of the MCR gene to match the host's preferences can significantly increase protein expression levels, leading to higher overall activity.[1][8][9]

Q3: What is the proposed reaction mechanism for malonyl-CoA reductase?

The conversion of malonyl-CoA to this compound by MCR occurs in two sequential steps:[10][11][12]

  • The C-terminal domain (MCR-C) catalyzes the reduction of malonyl-CoA to malonate semialdehyde, with NADPH serving as the reducing agent.[1][2][4][10] This initial reduction is considered the rate-limiting step in the overall reaction.[1][2][4][5]

  • The N-terminal domain (MCR-N) then reduces the malonate semialdehyde intermediate to the final product, this compound, again utilizing NADPH.[1][2][4][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with malonyl-CoA reductase.

Low or No Enzyme Activity
Potential Cause Troubleshooting Steps
Incorrect Assay Conditions - Verify pH and Temperature: The optimal pH for C. aurantiacus MCR is around 7.8, and the optimal temperature is approximately 55-57°C.[3] Ensure your assay buffer and incubation temperature are within the optimal range.- Check Cofactor Concentration: Ensure an adequate concentration of NADPH is present in the assay mixture. The apparent Km for NADPH is approximately 25 µM.[3]- Substrate Quality: Malonyl-CoA can be unstable. Use freshly prepared substrate or ensure proper storage of stock solutions.
Improperly Folded or Inactive Enzyme - Expression System: If expressing recombinantly, consider co-expression with molecular chaperones to assist in proper protein folding.[2][11][13][14]- Purification Issues: Use a purification protocol that maintains the enzyme's stability. For His-tagged MCR, ensure appropriate buffer conditions during purification.[3][12][15][16][17]- Storage Conditions: Store the purified enzyme in a suitable buffer at a low temperature (e.g., -80°C) with a cryoprotectant like glycerol (B35011) to prevent degradation.
Problem with the Spectrophotometric Assay - Incorrect Wavelength: The assay monitors the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.[3] Ensure your spectrophotometer is set to the correct wavelength.- High Background Absorbance: Contaminants in the enzyme preparation or assay components can lead to high background. Run appropriate controls, including a blank without the enzyme and a control without the substrate.[18][19][20][21][22][23][24][25]
Low Protein Expression or Yield
Potential Cause Troubleshooting Steps
Codon Bias - Optimize Codon Usage: Synthesize the MCR gene with codons optimized for your expression host (e.g., E. coli).[1][8][9] This can significantly improve translation efficiency.
Suboptimal Expression Conditions - Inducer Concentration and Induction Time: Optimize the concentration of the inducer (e.g., IPTG) and the time of induction. High inducer concentrations can sometimes lead to the formation of inclusion bodies.- Expression Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.[10]
Inclusion Body Formation - Solubilization and Refolding: If the protein is expressed as inclusion bodies, you may need to solubilize them using denaturants (e.g., urea, guanidinium (B1211019) chloride) and then refold the protein by gradually removing the denaturant.[26]- Co-expression with Chaperones: As mentioned earlier, co-expressing molecular chaperones can help prevent the formation of inclusion bodies.[11][13][14]
Inefficient Purification - Optimize Purification Protocol: For His-tagged proteins, optimize the imidazole (B134444) concentration in the wash and elution buffers to minimize non-specific binding and maximize the recovery of pure MCR.[15][16][17]- Consider Different Tags: If purification is consistently problematic, consider using a different affinity tag.

Data Presentation

Kinetic Parameters of C. aurantiacus Malonyl-CoA Reductase and its C-terminal Domain
EnzymeApparent Km for Malonyl-CoA (µM)Apparent Km for NADPH (µM)kcat (s-1)kcat/Km (s-1µM-1)
Full-length MCR 30[3]25[3]25[3]0.83
MCR-C fragment 23.8 ± 1.9N/AN/A~3.32 (4-fold higher than MCR)[1]

Note: The kcat and kcat/Km for the MCR-C fragment were not explicitly provided in the search results but were described as being significantly higher than the full-length MCR. The value provided is an estimation based on the reported 4-fold increase.

Experimental Protocols

Spectrophotometric Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from methods used for assaying MCR from C. aurantiacus.[3]

Principle: The activity of MCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified MCR enzyme

  • 1 M Tris-HCl buffer, pH 7.8

  • 100 mM Malonyl-CoA stock solution

  • 10 mM NADPH stock solution

  • Deionized water

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the assay mixture in a quartz cuvette. For a 1 mL final volume, add:

    • 100 µL of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)

    • X µL of deionized water

    • 30 µL of 10 mM NADPH (final concentration: 0.3 mM)

    • Y µL of purified MCR enzyme

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and incubate at 55°C for 3-5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 3 µL of 100 mM malonyl-CoA (final concentration: 0.3 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

Site-Directed Mutagenesis of Malonyl-CoA Reductase

This protocol provides a general workflow for introducing point mutations into the MCR gene using a PCR-based method.[27][28][29][30][31]

Principle: A pair of complementary primers containing the desired mutation is used to amplify the entire plasmid containing the MCR gene. The parental, non-mutated plasmid is then digested with DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.

Materials:

  • Plasmid DNA containing the wild-type MCR gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Pfu or a similar proofreading enzyme)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion:

    • Following PCR, add DpnI directly to the amplification product.

    • Incubate at 37°C for at least 1 hour to digest the parental template DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the purified plasmids to confirm the presence of the desired mutation and to ensure no other mutations were introduced during PCR.

Purification of His-tagged Malonyl-CoA Reductase

This protocol describes the purification of a recombinant MCR protein containing a polyhistidine tag (His-tag) using immobilized metal affinity chromatography (IMAC).[3][12][15][16][17]

Principle: The His-tag has a high affinity for immobilized nickel (Ni2+) or cobalt (Co2+) ions on a chromatography resin. The tagged protein binds to the resin, while most other proteins do not. The bound protein is then eluted with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.

Materials:

  • E. coli cell pellet expressing His-tagged MCR

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA or similar IMAC resin

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Binding:

    • Add the clarified lysate to the equilibrated IMAC resin.

    • Incubate with gentle mixing to allow the His-tagged MCR to bind to the resin.

  • Washing:

    • Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged MCR from the resin by applying the elution buffer.

    • Collect the eluted fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess the purity of the MCR protein.

    • Pool the fractions containing the pure protein and dialyze into a suitable storage buffer.

Visualizations

MCR_Reaction_Pathway MalonylCoA Malonyl-CoA MalonateSemialdehyde Malonate Semialdehyde MalonylCoA->MalonateSemialdehyde MCR-C ThreeHP This compound MalonateSemialdehyde->ThreeHP MCR-N NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 NADPH2 NADPH NADP2 NADP+ NADPH2->NADP2 MCR_C MCR-C (Aldehyde Dehydrogenase) MCR_N MCR-N (Alcohol Dehydrogenase)

Caption: Reaction pathway of malonyl-CoA reductase.

Experimental_Workflow cluster_prep Gene Preparation & Expression cluster_purification Protein Purification & Analysis cluster_activity Activity & Kinetic Analysis Gene_Design Gene Design (Codon Optimization) Mutagenesis Site-Directed Mutagenesis or Directed Evolution Gene_Design->Mutagenesis Transformation Transformation into Expression Host Mutagenesis->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Affinity Chromatography (e.g., IMAC) Cell_Lysis->Purification Purity_Check SDS-PAGE Analysis Purification->Purity_Check Activity_Assay Enzyme Activity Assay Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Kinetic_Analysis->Mutagenesis Iterative Improvement

Caption: Workflow for improving MCR catalytic efficiency.

References

Technical Support Center: Optimizing 3-HP Production by Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing byproduct formation in engineered 3-hydroxypropionic acid (3-HP) pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in engineered 3-HP pathways?

A1: The primary byproducts depend on the specific 3-HP production pathway and the host organism. In E. coli, common byproducts include acetate (B1210297), lactate (B86563), and ethanol.[1][2] When glycerol (B35011) is the substrate, 1,3-propanediol (B51772) (1,3-PDO) is a major byproduct.[3][4] In pathways utilizing the malonyl-CoA route, there can be competition with fatty acid synthesis.[5][6]

Q2: How can I reduce acetate formation in my E. coli culture?

A2: Acetate formation is a common issue in E. coli fermentations, often due to overflow metabolism. Strategies to reduce acetate include:

  • Gene Knockouts: Deleting genes involved in acetate production, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase), can significantly reduce acetate accumulation.[1]

  • Fed-Batch Fermentation: Implementing a fed-batch strategy with controlled glucose feeding can prevent the high substrate concentrations that lead to overflow metabolism.[7][8]

  • Process Optimization: Maintaining optimal dissolved oxygen levels and pH can also help minimize acetate formation.

Q3: What strategies can be employed to minimize 1,3-propanediol (1,3-PDO) as a byproduct when using glycerol as a substrate?

A3: To channel the metabolic flux from glycerol towards 3-HP instead of 1,3-PDO, several strategies can be effective:

  • Gene Deletion: Knocking out the gene yqhD, which encodes an NADPH-dependent 1,3-propanediol oxidoreductase, is a common and effective approach to reduce 1,3-PDO formation.[3]

  • Pathway Balancing: Optimizing the expression levels of the enzymes in the 3-HP pathway, specifically the glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH), can favor 3-HP production over 1,3-PDO. Imbalances can lead to the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), which can be shunted to 1,3-PDO.

  • Cofactor Engineering: Ensuring a balanced supply of the necessary cofactors (e.g., NAD⁺/NADH ratio) can also influence the metabolic flux.

Q4: How does balancing the expression of pathway enzymes help in reducing byproducts?

A4: Imbalances in the activities of enzymes within an engineered pathway can lead to the accumulation of intermediates, which can be toxic to the cells or be converted into unwanted byproducts by native cellular machinery.[9] For instance, in the malonyl-CoA pathway for 3-HP, a functional imbalance between the two domains of malonyl-CoA reductase (MCR-C and MCR-N) can lead to low yields.[9] Similarly, in the glycerol-dependent pathway, an imbalance between glycerol dehydratase and aldehyde dehydrogenase can result in the accumulation of the toxic intermediate 3-HPA, which inhibits cell growth and can be reduced to 1,3-PDO.[10] Therefore, fine-tuning the expression of each enzyme is crucial for maximizing product yield and minimizing byproducts.

Troubleshooting Guides

Problem 1: High levels of acetate detected in the fermentation broth.
Possible Cause Troubleshooting Step Expected Outcome
Overflow Metabolism Implement a fed-batch feeding strategy to maintain a low and constant glucose concentration.Reduced acetate production due to avoidance of high glycolytic flux.
Anaerobic Conditions Increase the dissolved oxygen (DO) level in the fermenter. Ensure adequate aeration and agitation.A shift from mixed-acid fermentation to aerobic respiration, reducing acetate formation.
Active Acetate Production Pathways Create knockout mutants of key acetate synthesis genes like pta and poxB using CRISPR/Cas9.Significant reduction or elimination of acetate as a major byproduct.[1]
Problem 2: Significant production of 1,3-propanediol (1,3-PDO) from glycerol.
Possible Cause Troubleshooting Step Expected Outcome
Activity of 1,3-Propanediol Oxidoreductase Delete the yqhD gene, which is a primary enzyme responsible for converting 3-HPA to 1,3-PDO.A substantial decrease in 1,3-PDO production, redirecting the flux towards 3-HP.[3]
Accumulation of 3-HPA intermediate Optimize the expression of aldehyde dehydrogenase (ALDH) to efficiently convert 3-HPA to 3-HP. This can be achieved by using stronger promoters or ribosome binding sites.Reduced 3-HPA accumulation and consequently lower conversion to 1,3-PDO.
Redox Imbalance Co-express a transhydrogenase to modulate the NADH/NADPH balance, which can influence the activity of reductases.Improved redox balance favoring the desired oxidative step to 3-HP.
Problem 3: Low yield of 3-HP from the malonyl-CoA pathway and suspected competition with fatty acid synthesis.
Possible Cause Troubleshooting Step Expected Outcome
Competition for Malonyl-CoA Inhibit fatty acid synthesis by adding cerulenin (B1668410) to the culture medium.Increased availability of malonyl-CoA for the 3-HP pathway, leading to a higher 3-HP titer.[6]
Imbalance in Malonyl-CoA Reductase Activity Dissect the malonyl-CoA reductase (MCR) into its two domains (MCR-C and MCR-N) and optimize their individual expression levels.Balanced enzymatic activity, preventing the accumulation of intermediates and improving the overall pathway efficiency.[9]
Insufficient Precursor Supply Overexpress acetyl-CoA carboxylase (ACC) to increase the conversion of acetyl-CoA to malonyl-CoA.Increased flux towards malonyl-CoA, providing more precursor for 3-HP synthesis.[7]

Quantitative Data Summary

Table 1: Effect of Gene Knockouts on Byproduct Formation in E. coli

Gene Knockout(s)SubstrateTarget ProductByproduct(s) ReducedFold Reduction in ByproductReference
ldhA, pta, poxBGlucose3-HPLactate, AcetateNot specified, but led to increased 3-HP titer[1]
yqhDGlycerol3-HP1,3-PropanediolNot specified, but increased 3-HP production[3]
glpKGlycerol1,3-Propanediolsn-glycerol-3-phosphateSignificantly decreased[11]
ldh1, ldh2, ptaGlycerol3-HPLactate, AcetateElimination of lactate, reduction in acetate[2]

Experimental Protocols

Protocol 1: CRISPR/Cas9-mediated Gene Knockout in E. coli

This protocol provides a general framework for deleting a target gene involved in byproduct formation using the CRISPR/Cas9 system.

Materials:

  • E. coli strain to be engineered

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR-gRNA plasmid (for expressing the guide RNA)

  • Donor DNA (a synthetic double-stranded DNA oligonucleotide with homology arms flanking the target gene)

  • LB agar (B569324) plates with appropriate antibiotics

  • Electroporator and cuvettes

  • SOC medium

Procedure:

  • Design gRNA and Donor DNA:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Synthesize an 80-100 bp double-stranded donor DNA oligonucleotide. This should consist of 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted.

  • Prepare Competent Cells: Prepare electrocompetent cells of the E. coli strain harboring the pCasRed plasmid.

  • Construct gRNA Plasmid: Clone the designed gRNA sequence into the pCRISPR-gRNA plasmid.

  • Transformation:

    • Co-transform the electrocompetent cells containing pCasRed with the pCRISPR-gRNA plasmid and the linear donor DNA.

    • Immediately after electroporation, add 1 mL of SOC medium and incubate at 30°C for 2 hours with shaking.

  • Selection and Screening:

    • Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for both plasmids.

    • Incubate the plates at 30°C overnight.

    • Pick individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product.

  • Verification: Confirm the deletion in positive clones by Sanger sequencing of the PCR product.

  • Plasmid Curing: Cure the pCRISPR-gRNA plasmid to allow for subsequent rounds of gene editing. This can often be achieved by plating on media lacking the selective antibiotic for this plasmid.

Protocol 2: HPLC Analysis of 3-HP and Byproducts

This protocol outlines the analysis of 3-HP, glycerol, acetate, and lactate in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H)

  • 0.005 M H₂SO₄ as the mobile phase

  • Syringe filters (0.22 µm)

  • Standards for 3-HP, glycerol, acetate, and lactate

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (or equivalent)

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50-65°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of 3-HP, glycerol, acetate, and lactate in deionized water.

    • Run the standards on the HPLC to generate a standard curve for each compound.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the peaks corresponding to 3-HP and the byproducts by comparing their retention times and peak areas to the standard curves.

Visualizations

Byproduct_Formation_Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (GDHt) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) 1,3-PDO 1,3-Propanediol 3-HPA->1,3-PDO 1,3-Propanediol Oxidoreductase (yqhD)

Caption: Byproduct formation from glycerol in the 3-HP pathway.

Troubleshooting_Acetate_Formation HighAcetate High Acetate Formation Cause1 Overflow Metabolism HighAcetate->Cause1 Cause2 Anaerobic Conditions HighAcetate->Cause2 Cause3 Active Acetate Pathways HighAcetate->Cause3 Solution1 Fed-batch Feeding Cause1->Solution1 Address Solution2 Increase DO Cause2->Solution2 Address Solution3 Gene Knockout (pta, poxB) Cause3->Solution3 Address

Caption: Troubleshooting logic for high acetate formation.

Experimental_Workflow_Gene_Knockout Start Start: Identify Target Gene Design Design gRNA & Donor DNA Start->Design Construct Construct gRNA Plasmid Design->Construct Prepare Prepare Competent Cells with pCasRed Transform Co-transform gRNA Plasmid & Donor DNA Prepare->Transform Construct->Transform Select Select & Screen Colonies (Colony PCR) Transform->Select Verify Verify Deletion (Sequencing) Select->Verify End End: Confirmed Knockout Strain Verify->End

Caption: Experimental workflow for CRISPR/Cas9 gene knockout.

References

Technical Support Center: Microbial 3-Hydroxypropionate (3-HP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with low yields in microbial 3-hydroxypropionate (3-HP) synthesis.

Troubleshooting Guides

Issue 1: Low 3-HP Titer and Yield

Q: My engineered microbial strain is producing very low levels of 3-HP. What are the common metabolic bottlenecks and how can I address them?

A: Low 3-HP titers are often a result of metabolic imbalances, inefficient enzyme activity, or the presence of competing metabolic pathways. Here are key areas to investigate:

  • Redox (NADH/NAD+) Imbalance: The conversion of the intermediate 3-hydroxypropionaldehyde (3-HPA) to 3-HP is an oxidative step requiring NAD+. In many microbial hosts, particularly under microaerobic or anaerobic conditions necessary for certain upstream enzymes, the regeneration of NAD+ can be a limiting factor.[1][2]

    • Troubleshooting Strategy:

      • Optimize Aeration: The aeration rate significantly impacts the NAD+/NADH balance. Micro-aerobic conditions have been shown to yield higher 3-HP titers compared to fully aerobic or anaerobic conditions in some strains.[1]

      • Co-substrate Feeding: The addition of a co-substrate like glucose can help regenerate NAD+ and has been shown to improve 3-HP production.[2][3]

      • Metabolic Engineering: Overexpressing enzymes that contribute to NAD+ regeneration or deleting pathways that consume NAD+ can be effective. For instance, blocking lactate (B86563) and ethanol (B145695) production pathways can redirect carbon flux and improve redox balance.[1]

  • Inefficient Enzyme Activity: The efficiency of the enzymes in the 3-HP synthesis pathway is critical. The key enzymes, such as glycerol (B35011) dehydratase and aldehyde dehydrogenase in the glycerol-dependent pathway, or malonyl-CoA reductase in the malonyl-CoA pathway, can be sources of bottlenecks.[1][4]

    • Troubleshooting Strategy:

      • Enzyme Screening and Engineering: Test different homologs of the pathway enzymes to find those with higher activity and specificity. Rational enzyme engineering can also be employed to improve catalytic efficiency.[1]

      • Codon Optimization and Expression Tuning: Ensure the genes for the pathway enzymes are codon-optimized for your host organism. Fine-tuning the expression levels of each enzyme is crucial to prevent the accumulation of toxic intermediates.[2]

  • Competing Pathways: Your host organism has native metabolic pathways that compete for precursors and cofactors needed for 3-HP synthesis.

    • Troubleshooting Strategy:

      • Gene Deletions: Identify and delete genes encoding for enzymes that divert precursors away from the 3-HP pathway. For example, deleting genes involved in the production of by-products like 1,3-propanediol, lactate, and acetate (B1210297) can increase the carbon flux towards 3-HP.[1][2]

      • Flux Analysis: Employ metabolic modeling and flux analysis to identify key nodes where carbon is being diverted and target those for genetic modification.

Troubleshooting Workflow for Low 3-HP Titer

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Metabolic Analysis cluster_3 Troubleshooting Strategies cluster_4 Validation start Low 3-HP Titer check_conditions Verify Fermentation Conditions (pH, Temp, Media) start->check_conditions check_strain Confirm Strain Integrity (Genotype, Plasmid) start->check_strain analyze_byproducts Analyze Byproducts (HPLC) check_conditions->analyze_byproducts check_strain->analyze_byproducts check_intermediates Measure Pathway Intermediates analyze_byproducts->check_intermediates delete_pathways Delete Competing Pathways analyze_byproducts->delete_pathways High Byproducts redox_analysis Assess Redox State (NADH/NAD+ Ratio) check_intermediates->redox_analysis tune_expression Tune Enzyme Expression check_intermediates->tune_expression Intermediate Accumulation screen_enzymes Screen Enzyme Homologs check_intermediates->screen_enzymes Low Intermediate Conversion optimize_aeration Optimize Aeration redox_analysis->optimize_aeration Redox Imbalance co_substrate Implement Co-substrate Feeding redox_analysis->co_substrate Redox Imbalance validate Validate Improved Titer optimize_aeration->validate co_substrate->validate delete_pathways->validate tune_expression->validate screen_enzymes->validate

Caption: A logical workflow for troubleshooting low 3-HP yields.

Issue 2: Cell Growth Inhibition and Toxicity

Q: My microbial culture shows poor growth or dies off during fermentation, especially at higher 3-HP concentrations. What could be the cause and how can I mitigate it?

A: Cell growth inhibition is a significant challenge in 3-HP production and can be caused by the accumulation of the toxic intermediate 3-HPA or the final product, 3-HP, itself.

  • 3-HPA Toxicity: 3-hydroxypropionaldehyde (3-HPA) is highly toxic to microorganisms, even at low concentrations.[2] Its accumulation can severely inhibit cell growth and enzyme activity.

    • Troubleshooting Strategy:

      • Balance Enzyme Expression: Fine-tune the expression levels of the enzymes in the pathway. The activity of the aldehyde dehydrogenase that converts 3-HPA to 3-HP should be sufficiently high to prevent 3-HPA accumulation.[2]

      • Fed-batch Fermentation: Implement a fed-batch strategy with controlled glycerol feeding to avoid high intracellular concentrations of 3-HPA.[1][2]

  • 3-HP Toxicity: High concentrations of 3-HP can also be toxic to microbial hosts, although generally less so than 3-HPA.[2][5]

    • Troubleshooting Strategy:

      • Host Strain Selection/Engineering: Screen for or engineer host strains with higher tolerance to 3-HP. Adaptive laboratory evolution (ALE) has been successfully used to develop 3-HP tolerant strains.[5]

      • In Situ Product Recovery: Employ in situ product recovery methods, such as liquid-liquid extraction or membrane-based separation, to continuously remove 3-HP from the fermentation broth, thereby keeping its concentration below toxic levels.

      • pH Control: Maintain the pH of the fermentation broth above the pKa of 3-HP (around 4.5) to keep it in its less toxic dissociated form.

Signaling Pathway for 3-HP and 3-HPA Toxicity

G cluster_0 Extracellular cluster_1 Cellular 3-HP_ext 3-HP 3-HP_int Intracellular 3-HP 3-HP_ext->3-HP_int 3-HPA_ext 3-HPA 3-HPA_int Intracellular 3-HPA 3-HPA_ext->3-HPA_int ros Reactive Oxygen Species (ROS) 3-HP_int->ros 3-HPA_int->ros enzyme_inhibition Enzyme Inhibition 3-HPA_int->enzyme_inhibition dna_damage DNA Damage ros->dna_damage growth_inhibition Growth Inhibition enzyme_inhibition->growth_inhibition dna_damage->growth_inhibition

Caption: The toxic effects of 3-HP and 3-HPA on microbial cells.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for 3-HP production?

A1: The choice of microbial host depends on the desired biosynthetic pathway and process conditions.

  • Escherichia coli is a widely used host due to its well-characterized genetics and rapid growth. However, it often requires the addition of coenzyme B12 for glycerol-based pathways and can be sensitive to 3-HP toxicity.[1][2][6]

  • Klebsiella pneumoniae can naturally produce coenzyme B12 and has a high tolerance for glycerol, making it a good candidate for glycerol-based 3-HP production.[1][2] However, it is an opportunistic pathogen, which can be a concern for industrial applications.[2]

  • Yeast (e.g., Saccharomyces cerevisiae) is a robust host, particularly tolerant to acidic conditions, which can simplify downstream processing of 3-HP.[6] It is often used for pathways starting from glucose, such as the malonyl-CoA and β-alanine pathways.[6]

Q2: What are the main biosynthetic pathways for 3-HP production?

A2: There are three main pathways for microbial 3-HP synthesis:

  • Glycerol-dependent pathway: Glycerol is converted to 3-HPA by glycerol dehydratase, which is then oxidized to 3-HP by an aldehyde dehydrogenase. This pathway can be CoA-dependent or CoA-independent.[1]

  • Malonyl-CoA pathway: Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase. This pathway is common in engineered hosts using glucose as a substrate.[4][7]

  • β-alanine pathway: Aspartate is converted to β-alanine, which is then deaminated and reduced to 3-HP. This is another pathway utilized in hosts grown on glucose.[8][9]

Biosynthetic Pathways for 3-HP Production

G cluster_0 Glycerol Pathway cluster_1 Malonyl-CoA Pathway cluster_2 β-Alanine Pathway glycerol Glycerol hpa 3-HPA glycerol->hpa Glycerol Dehydratase hp_gly 3-HP hpa->hp_gly Aldehyde Dehydrogenase acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase hp_mal 3-HP malonyl_coa->hp_mal Malonyl-CoA Reductase aspartate Aspartate beta_alanine β-Alanine aspartate->beta_alanine Aspartate Decarboxylase msa Malonate Semialdehyde beta_alanine->msa Transaminase hp_beta 3-HP msa->hp_beta Reductase

Caption: Overview of the main biosynthetic pathways for 3-HP.

Q3: How do I optimize fermentation conditions for better 3-HP yield?

A3: Optimization of fermentation parameters is crucial for maximizing 3-HP production.

  • Aeration: As discussed, the oxygen supply needs to be carefully controlled to maintain redox balance. Micro-aerobic conditions are often optimal.[1]

  • pH: Maintaining the pH around 7.0 can be beneficial for cell growth and enzyme activity, and can also help mitigate 3-HP toxicity.[2]

  • Substrate Feeding: A fed-batch strategy with controlled feeding of the carbon source (e.g., glycerol or glucose) is often employed to maintain a constant supply of substrate without causing substrate inhibition or the accumulation of toxic intermediates.[2][3]

  • Media Composition: The composition of the fermentation medium, including the nitrogen source, phosphate, and trace elements, can significantly impact cell growth and 3-HP production and should be optimized.[8][10]

Data Presentation

Table 1: Impact of Genetic Modifications on 3-HP Production

Host OrganismGenetic ModificationCarbon SourceTiter (g/L)Yield (g/g or C-mol/C-mol)Reference
K. pneumoniaeOverexpression of puuC (ALDH), deletion of lactate synthesis pathwaysGlycerol83.80.52 g/g[1][2]
E. coliBalanced expression of glycerol dehydratase and aldehyde dehydrogenaseGlycerol + Glucose56.4-[2]
A. nigerOverexpression of pyruvate (B1213749) carboxylase and β-alanine pathway genes, deletion of malonate semialdehyde dehydrogenaseGlucose36.00.48 C-mol/C-mol[8]
C. glutamicumEngineered β-alanine pathway, optimized precursor supplyGlucose47.540.295 g/g[11]
S. cerevisiaeOverexpression of β-alanine pathway genesGlucose13.7-[6]

Table 2: Effect of Fermentation Condition Optimization on 3-HP Production

Host OrganismOptimized ParameterConditionTiter (g/L)ImprovementReference
K. pneumoniaeAerationMicro-aerobic2.2Higher than aerobic/anaerobic[1]
E. coliCo-substrate feedingGlucose addition6.802-fold increase vs. no glucose[2]
E. coliAcetic acid addition1 g/L12.9737.42% increase[3]
A. nigerNitrogen concentration4.72 g/L (NH4)2SO49.73.88-fold increase vs. 1.16 g/L[8]

Experimental Protocols

Protocol 1: Quantification of 3-HP and Byproducts by HPLC

Objective: To quantify the concentration of 3-HP and major byproducts (e.g., lactate, acetate, succinate) in a fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Refractive Index (RI) detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column).

  • 0.005 M H₂SO₄ (mobile phase).

  • Syringe filters (0.22 µm).

  • Autosampler vials.

  • Standards for 3-HP and expected byproducts.

Procedure:

  • Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Set the column temperature to 60°C. b. Set the mobile phase flow rate to 0.6 mL/min. c. Set the detector (UV at 210 nm or RI). d. Inject the filtered sample into the HPLC system.

  • Quantification: a. Prepare a calibration curve using known concentrations of the standards. b. Integrate the peak areas for 3-HP and byproducts in the sample chromatogram. c. Calculate the concentration of each compound based on the calibration curve.

Protocol 2: Analysis of Intracellular NADH/NAD+ Ratio

Objective: To determine the intracellular redox state by measuring the ratio of NADH to NAD+.

Materials:

  • NAD/NADH quantification kit (commercially available).

  • Spectrophotometer or plate reader.

  • Extraction buffers (provided in the kit).

  • Centrifuge.

Procedure:

  • Cell Harvesting: a. Rapidly quench a known volume of cell culture in cold methanol (B129727) to stop metabolic activity. b. Centrifuge at 4°C to pellet the cells. c. Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Extraction: a. Follow the kit manufacturer's protocol for extracting NADH and NAD+. This typically involves separate lysis and extraction steps for the oxidized and reduced forms.

  • Quantification: a. Perform the enzymatic cycling assay as described in the kit's manual. b. Measure the absorbance at the specified wavelength. c. Calculate the concentrations of NADH and NAD+ based on a standard curve. d. Determine the NADH/NAD+ ratio.

Protocol 3: Adaptive Laboratory Evolution (ALE) for Improved 3-HP Tolerance

Objective: To enhance the tolerance of a microbial strain to 3-HP through serial passaging in the presence of increasing concentrations of 3-HP.

Materials:

  • Microbial strain of interest.

  • Growth medium.

  • 3-HP stock solution.

  • Shake flasks or microplates.

  • Incubator shaker.

Procedure:

  • Initial Culture: a. Inoculate the microbial strain into a fresh medium containing a sub-lethal concentration of 3-HP.

  • Serial Passaging: a. Incubate the culture until it reaches the late exponential or early stationary phase. b. Transfer a small volume of the culture to a fresh medium containing a slightly higher concentration of 3-HP. c. Repeat this process for multiple generations, gradually increasing the 3-HP concentration.

  • Isolation and Characterization: a. Once the culture can grow at the target 3-HP concentration, isolate single colonies by plating on solid medium. b. Characterize the evolved strains for their growth rate and 3-HP production capabilities in the presence of high 3-HP concentrations. c. Perform genome sequencing to identify mutations responsible for the increased tolerance.[5]

References

Technical Support Center: Enhancing NADPH Supply for 3-HP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing NADPH supply to improve 3-hydroxypropionic acid (3-HP) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 3-HP production, and how much NADPH do they consume?

A1: The two most common heterologous pathways for 3-HP production are the malonyl-CoA pathway and the β-alanine pathway. Both pathways are dependent on NADPH as a critical cofactor.

  • Malonyl-CoA Pathway: This pathway converts acetyl-CoA to 3-HP. The key enzyme, malonyl-CoA reductase (MCR), catalyzes a two-step reduction that consumes a total of two molecules of NADPH for every molecule of 3-HP produced.[1][2][3] This pathway is often constructed in hosts like Saccharomyces cerevisiae and Escherichia coli.[4][5]

  • β-Alanine Pathway: In this route, β-alanine is converted to malonic semialdehyde, which is then reduced to 3-HP by an NADPH-dependent 3-hydroxypropionic acid dehydrogenase (HPDH).[1][2] This final step consumes one molecule of NADPH.[3]

Q2: My 3-HP titer is lower than expected. How can I determine if NADPH limitation is the cause?

A2: Low 3-HP titers can result from several bottlenecks, including precursor supply, enzyme activity, or cofactor limitation. To investigate if NADPH is the limiting factor, consider the following:

  • Quantify Intracellular Cofactor Pools: Measure the intracellular ratio of NADPH to its oxidized form, NADP+. A low NADPH/NADP+ ratio can indicate a supply issue. Specific assay kits are available for this purpose.

  • Analyze Byproduct Formation: The formation of certain byproducts can be linked to redox imbalances. For instance, in some organisms, excess NADH (and insufficient NADPH) might lead to the production of glycerol (B35011) or other fermentation byproducts.[2]

  • Test NADPH-Enhancing Strategies: A common diagnostic approach is to implement a strategy known to boost NADPH supply, such as overexpressing an NADPH-generating enzyme. A significant increase in 3-HP production following this modification strongly suggests that NADPH was a limiting factor.

Q3: What are the most common and effective metabolic engineering strategies to increase the intracellular NADPH supply?

A3: Several strategies have been successfully employed to enhance the availability of NADPH for biosynthetic pathways:

  • Overexpression of Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a major source of cellular NADPH. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the rate-limiting step of the PPP, has been shown to increase NADPH production and improve the yields of NADPH-dependent products.[6][7][8]

  • Expression of Heterologous NADP-dependent Dehydrogenases: Introducing a non-phosphorylating NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) can effectively increase the NADPH pool.[2][3] This enzyme provides a shunt from glycolysis that generates NADPH instead of NADH.

  • Engineering Cofactor Specificity: Modifying native enzymes that typically use NAD+ to prefer NADP+ can redirect metabolic flux towards NADPH generation. For example, engineering a G6PDH to be NADH-producing has been explored to alter redox balance.[9]

  • Mitochondrial Engineering: In eukaryotic hosts like yeast, engineering mitochondrial pathways can boost NADPH supply. Overexpressing mitochondrial enzymes such as POS5 (an NADH kinase) and IDP1 (a mitochondrial isocitrate dehydrogenase) has been shown to increase NADPH availability.[10]

  • Blocking Competing Pathways: Deleting or down-regulating pathways that compete for precursors or consume NADPH for other processes can free up resources for 3-HP production.

Troubleshooting Guide

Problem: Overexpression of an NADPH-generating enzyme (e.g., G6PD) did not improve my 3-HP yield.

Possible Cause Troubleshooting Steps
Precursor Limitation The bottleneck may not be NADPH but rather the supply of the primary precursor, such as acetyl-CoA for the malonyl-CoA pathway.[2][3] Solution: Co-express enzymes that increase the precursor pool. For the malonyl-CoA pathway, this could involve overexpressing acetyl-CoA carboxylase (ACC1).[2][11]
Insufficient Enzyme Expression or Activity The overexpressed enzyme (e.g., G6PD) may not be active or expressed at a high enough level to impact the overall NADPH pool significantly. Solution: Verify protein expression using SDS-PAGE or Western blot. Perform an in-vitro enzyme activity assay on cell lysates to confirm functionality.[6] Consider codon optimization of the heterologous gene for your specific host organism.
Redox Imbalance Simply increasing NADPH generation might not be sufficient if the overall redox state of the cell is not balanced. An excessively high NADPH/NADP+ ratio can also be detrimental to cell health and growth. Solution: Implement dynamic control strategies that regulate gene expression in response to metabolic states.[2] Consider engineering pathways that consume other redox cofactors like NADH to maintain balance.
Toxicity of Intermediates In some 3-HP pathways, metabolic intermediates like 3-hydroxypropionaldehyde (3-HPA) can be toxic to cells, inhibiting growth and overall productivity regardless of cofactor availability.[2] Solution: Ensure that the downstream enzyme (e.g., aldehyde dehydrogenase) is expressed at a high enough level to efficiently convert the toxic intermediate. Balancing the expression levels of pathway enzymes is crucial.[12]
Incorrect Subcellular Localization In eukaryotic cells, NADPH metabolism is compartmentalized (cytosol vs. mitochondria). If your 3-HP pathway is in the cytosol, an NADPH-generating strategy focused on the mitochondria may be less effective.[10] Solution: Ensure your NADPH generation strategy is targeted to the same subcellular compartment as your 3-HP synthesis pathway. For example, use enzymes that are naturally located in the cytosol or engineer them with localization tags.

Data Presentation

Table 1: Impact of NADPH Enhancement Strategies on 3-HP Production

Host Organism 3-HP Pathway Engineering Strategy 3-HP Titer Fold Improvement Reference
Saccharomyces cerevisiaeMalonyl-CoACoupled precursor (malonyl-CoA) and cofactor (NADPH) supply463 mg/L5-fold[4]
Saccharomyces cerevisiaeMalonyl-CoAOverexpression of GAPN coupled with improved precursor supply463 mg/L-[2]
Yarrowia lipolyticaMalonyl-CoAOverexpression of GAPN from S. mutans0.566 g/L-[11]
Escherichia coliMalonyl-CoAFine-tuning NADPH regeneration and optimizing fermentation42.8 g/L-[5]
Saccharomyces cerevisiaeβ-alanineIncreased supply of precursors β-alanine and NADPH13.7 g/L-[2][3]
Phaeodactylum tricornutumFatty Acid BiosynthesisOverexpression of G6PD2.7-fold increase in lipid content2.7-fold[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular NADPH/NADP+ Ratio

This protocol provides a generalized method for measuring the ratio of NADPH to NADP+ in cell lysates using a commercially available colorimetric or fluorometric assay kit. Always refer to the specific manufacturer's manual for precise instructions. [13][14][15][16]

A. Sample Preparation and Extraction:

  • Cell Harvesting: Harvest a known quantity of cells (e.g., 1-5 x 10^6 cells) from your culture by centrifugation at low speed (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet with cold PBS to remove any extracellular contaminants and metabolites. Centrifuge again and discard the supernatant.

  • Lysis and Extraction: Add the recommended volume of NADP/NADPH Extraction Buffer to the cell pellet. Lyse the cells by vigorous pipetting or sonication on ice.

  • Deproteinization: Centrifuge the lysate at high speed (e.g., 12,000-14,000 x g for 5-10 minutes) to pellet insoluble debris. To remove enzymes that can degrade NADPH, transfer the supernatant to a 10 kDa molecular weight cutoff (MWCO) spin filter and centrifuge according to the manufacturer's instructions.[16] The flow-through contains the NADP+ and NADPH.

B. Selective Decomposition of NADP+ or NADPH:

To measure NADPH and NADP+ individually, you must treat aliquots of your extract to selectively destroy one of the cofactors.

  • Total NADP+/NADPH Measurement: Keep an aliquot of the deproteinized extract on ice. This sample will be used to measure the total pool of both cofactors.

  • NADPH Measurement (NADP+ Decomposition): Transfer a second aliquot to a new microcentrifuge tube. Incubate at 60°C for 30-60 minutes. This heat treatment in the extraction buffer selectively degrades NADP+.[14][17] Cool the sample on ice.

  • NADP+ Measurement (NADPH Decomposition): This step is often calculated by subtraction but can be performed directly. For direct measurement, an acid treatment (e.g., using HCl) is typically used to degrade NADPH, followed by a neutralization step.[16]

C. Assay Procedure (Cycling Assay Principle):

  • Prepare Standards: Create a standard curve using the provided NADP+ or NADPH standard solution.

  • Reaction Setup: In a 96-well plate, add your samples (Total, NADPH-only) and standards to different wells.

  • Add Detection Reagent: Add the kit's Detection Reagent, which typically contains glucose-6-phosphate dehydrogenase (G6PD), a substrate (G6P), and a chromogenic or fluorogenic probe that reacts with the generated NADPH.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for the recommended time (e.g., 30-60 minutes). During this time, the G6PD enzyme will cycle between NADP+ and NADPH, amplifying the signal.

  • Read Signal: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculation: Determine the concentrations of "Total NADP+/NADPH" and "NADPH" from the standard curve. Calculate the NADP+ concentration by subtracting the NADPH value from the total value. The ratio is then calculated as [NADPH] / [NADP+].

Visualizations

3HP_Production_Pathways cluster_glycolysis Central Metabolism cluster_malonyl Malonyl-CoA Pathway cluster_beta β-Alanine Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aspartate Aspartate Pyruvate->Aspartate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 MSA Malonic Semialdehyde MalonylCoA->MSA HP_malonyl 3-HP MSA->HP_malonyl BetaAlanine β-Alanine Aspartate->BetaAlanine MSA_beta Malonic Semialdehyde BetaAlanine->MSA_beta HP_beta 3-HP MSA_beta->HP_beta NADPH_source1 2 NADPH NADPH_source1->MSA MCR NADPH_source2 NADPH NADPH_source2->MSA_beta HPDH

Caption: Key metabolic pathways for 3-HP production highlighting NADPH consumption.

NADPH_Enhancement_Strategies cluster_central Central Carbon Metabolism cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis G6P Glucose-6-P PPP_node PPP Intermediates G6P->PPP_node G6PD G6PD Overexpress G6PD (zwf) G3P Glyceraldehyde-3-P Glycolysis_node Glycolytic Intermediates G3P->Glycolysis_node GAPN Express GAPN G3P->GAPN Shunt NADPH_pool NADPH Pool 3-HP Biosynthesis 3-HP Biosynthesis NADPH_pool->3-HP Biosynthesis G6PD->NADPH_pool Generates NADPH GAPN->NADPH_pool Generates NADPH

Caption: Metabolic engineering strategies to increase the cellular NADPH pool.

Troubleshooting_Workflow start Low 3-HP Titer Observed q1 Is NADPH supply a potential bottleneck? start->q1 a1_yes Implement NADPH Enhancement Strategy q1->a1_yes Yes check_precursor Analyze Precursor Supply (e.g., Acetyl-CoA) q1->check_precursor No / Unsure q2 Did 3-HP Titer Improve? a1_yes->q2 check_enzyme Verify Enzyme Expression and Activity check_toxicity Assess Intermediate Toxicity success Success: NADPH was limiting. Proceed with optimization. q2->success Yes failure No Improvement. Investigate other bottlenecks. q2->failure No failure->check_precursor failure->check_enzyme failure->check_toxicity

Caption: Logical workflow for troubleshooting low 3-HP production yields.

References

Technical Support Center: Optimizing 3-HP Production via the β-Alanine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of 3-hydroxypropionic acid (3-HP) through the β-alanine pathway. Our aim is to help you overcome common rate-limiting steps and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the engineered β-alanine pathway for 3-HP production?

A1: The core enzymatic steps in the synthetic β-alanine pathway for 3-HP production typically involve three key heterologous enzymes:

  • L-aspartate-α-decarboxylase (PanD) : Converts L-aspartate to β-alanine.[1]

  • β-alanine-pyruvate aminotransferase (BAPAT) or γ-aminobutyrate transaminase (GABT) : Converts β-alanine to malonic semialdehyde (MSA).[2][3]

  • 3-hydroxypropionate dehydrogenase (HPDH) or malonic semialdehyde reductase (YdfG) : Reduces MSA to 3-HP, a step that is often NADPH-dependent.[2][3][4]

Q2: What are the most common rate-limiting steps in this pathway?

A2: Researchers have identified two primary bottlenecks in the β-alanine pathway for 3-HP production:

  • β-alanine formation : The conversion of L-aspartate to β-alanine by L-aspartate-α-decarboxylase (PanD) is frequently a rate-limiting step.[1] Insufficient activity of this enzyme can lead to a shortage of the β-alanine precursor.

  • NADPH-dependent reduction of MSA : The final step, the reduction of malonic semialdehyde to 3-HP, requires the cofactor NADPH.[2][3] Limited availability of intracellular NADPH can hinder the efficiency of this reaction and lead to the accumulation of the potentially toxic MSA intermediate.[5]

Q3: What are the theoretical advantages of the β-alanine pathway over other 3-HP synthesis routes?

A3: The β-alanine pathway is considered an attractive route for 3-HP production due to its higher theoretical yield compared to pathways like the malonyl-CoA route.[2] It is also an ATP-consuming process, which can be advantageous in certain metabolic contexts.[2]

Troubleshooting Guide

Problem 1: Low or no 3-HP production.

Possible Cause Troubleshooting Steps
Inefficient L-aspartate-α-decarboxylase (PanD) activity 1. Screen for a more active PanD enzyme : PanD from different organisms exhibit varying levels of activity. For instance, PanD from Corynebacterium glutamicum has been shown to have higher activity than the E. coli enzyme.[1] 2. Increase PanD expression : Overexpression of the panD gene can help overcome this bottleneck.[1][2] This can be achieved by using a strong promoter or increasing the gene copy number.
Limited NADPH availability for the final reduction step 1. Cofactor engineering : Overexpress enzymes that regenerate NADPH. For example, introducing a mutated NADP-dependent formate (B1220265) dehydrogenase has been shown to increase NADPH availability.[2] 2. Optimize promoter strength for the reductase : Using a weaker promoter for the gene encoding the malonic semialdehyde reductase (e.g., ydfG) can sometimes balance the metabolic flux and prevent NADPH depletion.[2]
Toxicity of the malonic semialdehyde (MSA) intermediate 1. Balance enzyme expression : Overexpressing the HPDH/YdfG enzyme relative to BAPAT can help to rapidly convert MSA to 3-HP, thus reducing its accumulation.[5]
Sub-optimal expression of pathway enzymes 1. Codon optimization : Ensure the heterologous genes are codon-optimized for your expression host.[2] 2. Promoter selection : Experiment with different promoters (e.g., inducible vs. constitutive, varying strengths) to achieve optimal expression levels for each enzyme in the pathway.[2]

Problem 2: High cell growth but low 3-HP titer.

Possible Cause Troubleshooting Steps
Carbon flux diverted to biomass production 1. Knockout competing pathways : Identify and delete genes that encode for enzymes in pathways that compete for precursors. For example, deleting genes involved in pathways that consume L-aspartate can redirect flux towards β-alanine.[6] 2. Optimize fermentation conditions : Adjusting fermentation parameters such as pH, temperature, and nutrient feeding strategy can influence the balance between cell growth and product formation.[7][8]
Feedback inhibition 1. Investigate potential feedback inhibition : High concentrations of 3-HP or pathway intermediates may inhibit enzyme activity. Consider strategies for in situ product removal.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on optimizing 3-HP production via the β-alanine pathway.

Table 1: 3-HP Production in Engineered Microorganisms

Host OrganismKey Genetic ModificationsFermentation Scale3-HP Titer (g/L)Yield (g/g substrate)Reference
Escherichia coliOverexpression of BA pyruvate (B1213749) transaminase and MSA reductase; promoter replacement for sdhCFed-batch31.1Not Reported[4]
Komagataella phaffiiExpression of panD, yhxA, ydfG; second copy of panD; overexpression of mutated formate dehydrogenaseFed-batch21.40.15 (on methanol)[2][9]
Saccharomyces cerevisiaeExpression of panD, BAPAT, and YDFG; further metabolic engineeringFed-batch13.70.14 (C-mol/C-mol on glucose)[2][8]
Corynebacterium glutamicumEngineered β-alanine pathway with strategic regulation of precursor supplyFed-batch47.540.295 (on glucose)[10]

Table 2: Specific Activities of Key Enzymes

EnzymeOrganism SourceSpecific ActivityReference
L-aspartate decarboxylase (PanD)Escherichia coli0.83 U/mg[1]
L-aspartate decarboxylase (PanD)Bacillus subtilis6.37 U/mg[1]
L-aspartate decarboxylase (PanD)Pseudomonas fluorescens0.91 U/mg[1]
L-aspartate decarboxylase (PanD)Corynebacterium glutamicum7.82 U/mg[1]
3-hydroxypropionyl-CoA dehydrataseMetallosphaera sedula2.4-3.1 µmol min⁻¹ mg⁻¹[11]

Experimental Protocols

Protocol 1: Activity Assay for β-alanine-pyruvate aminotransferase (BAPAT)

This protocol is adapted from standard alanine (B10760859) aminotransferase (ALT) assays and measures the production of pyruvate.

Materials:

  • Cell-free extract or purified BAPAT enzyme

  • β-alanine solution

  • Pyruvate solution (for standard curve)

  • α-ketoglutarate solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Lactate dehydrogenase (LDH)

  • NADH solution

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a standard curve using known concentrations of pyruvate.

  • Set up the reaction mixture in a microplate or cuvette:

    • 800 µL Reaction buffer

    • 100 µL β-alanine solution (e.g., 1 M)

    • 50 µL α-ketoglutarate solution (e.g., 100 mM)

    • 20 µL NADH solution (e.g., 10 mM)

    • 5 µL LDH (e.g., 100 U/mL)

  • Initiate the reaction by adding 25 µL of the cell-free extract or purified enzyme.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of pyruvate formation.

  • Calculate the BAPAT activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Visualizations

Beta_Alanine_Pathway cluster_precursor Precursor Supply cluster_pathway β-Alanine Pathway cluster_cofactor Cofactor Regeneration Pyruvate Pyruvate L_Aspartate L-Aspartate Pyruvate->L_Aspartate PYC, AAT2 Beta_Alanine β-Alanine L_Aspartate->Beta_Alanine PanD (Rate-limiting) MSA Malonic Semialdehyde Beta_Alanine->MSA BAPAT HP 3-HP MSA->HP HPDH/YdfG (NADPH-dependent) NADP NADP+ NADPH NADPH NADP->NADPH e.g., Formate Dehydrogenase NADPH->MSA Troubleshooting_Workflow Start Low 3-HP Titer CheckEnzyme 1. Verify Expression of Pathway Enzymes (SDS-PAGE) Start->CheckEnzyme AssayActivity 2. Measure Specific Activity of Each Enzyme CheckEnzyme->AssayActivity AnalyzeIntermediates 3. Quantify Pathway Intermediates (LC-MS/MS) AssayActivity->AnalyzeIntermediates CheckCofactor 4. Assess NADPH/NADP+ Ratio AnalyzeIntermediates->CheckCofactor Optimize 5. Implement Metabolic Engineering Strategy CheckCofactor->Optimize Result Improved 3-HP Titer Optimize->Result Strategy_Relationships cluster_strategies Metabolic Engineering Strategies cluster_bottlenecks Rate-Limiting Steps EnzymeScreening Enzyme Screening PanD_Activity Low PanD Activity EnzymeScreening->PanD_Activity Addresses Overexpression Gene Overexpression Overexpression->PanD_Activity Addresses CofactorEngineering Cofactor Engineering NADPH_Limit NADPH Limitation CofactorEngineering->NADPH_Limit Addresses PathwayBalancing Pathway Balancing PathwayBalancing->NADPH_Limit Addresses Improved_Flux Increased Carbon Flux to 3-HP PanD_Activity->Improved_Flux Overcoming leads to NADPH_Limit->Improved_Flux Overcoming leads to

References

Technical Support Center: Improving Plasmid Stability in Recombinant 3-HP Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing plasmid instability in recombinant 3-hydroxypropionic acid (3-HP) producing strains.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of plasmid instability in 3-HP producing strains?

A1: Plasmid instability in recombinant 3-HP producing strains is a multifactorial issue primarily stemming from:

  • Metabolic Burden: The expression of heterologous genes for the 3-HP production pathway consumes significant cellular resources (energy, amino acids, and nucleic acids), imposing a metabolic load on the host.[1][2] This burden can slow the growth of plasmid-bearing cells, giving a competitive advantage to plasmid-free cells, which can then dominate the population.[3]

  • Absence of Selective Pressure: In large-scale fermentations, the use of antibiotics to maintain selective pressure is often undesirable due to cost and regulatory concerns.[4][5] In the absence of this pressure, cells that lose the plasmid can grow faster and outcompete plasmid-harboring cells.[4][6]

  • Toxicity of Intermediates or Products: The accumulation of 3-HP or pathway intermediates like 3-hydroxypropionaldehyde can be toxic to the host cells, creating a selective pressure for the loss of the plasmid encoding the production pathway.[4][7]

  • Plasmid Multimerization: Plasmids can form multimers, which can interfere with proper segregation during cell division, leading to plasmid loss.[8]

  • Inherent Plasmid Characteristics: Factors such as plasmid copy number, the size of the cloned DNA, and the nature of the encoded proteins can all influence plasmid stability.[9]

Q2: How does the choice of host strain impact plasmid stability and 3-HP production?

A2: The genetic background of the host strain plays a crucial role in both plasmid stability and overall 3-HP production. Strains with mutations in genes involved in recombination (e.g., recA) can improve the structural stability of plasmids. Some strains are engineered to have better tolerance to the metabolic burden imposed by recombinant protein production.[5] Additionally, the host strain's native metabolic network can influence the availability of precursors for the 3-HP pathway and the tolerance to 3-HP and its intermediates.[10]

Q3: What are the main strategies to improve plasmid stability without using antibiotics?

A3: Several effective strategies can be employed to enhance plasmid stability in the absence of antibiotics:

  • Chromosomal Integration: Integrating the genes for the 3-HP production pathway directly into the host chromosome is a highly effective method to ensure stable inheritance without the need for selective pressure.[4][7] This eliminates the issue of plasmid loss altogether.

  • Plasmid Addiction Systems (PAS): These systems are designed to kill or inhibit the growth of cells that have lost the plasmid.[4][11] Common types of PAS include:

    • Toxin-Antitoxin (TA) Systems: The plasmid carries a gene for a stable toxin and an unstable antitoxin. Cells that lose the plasmid are killed by the persistent toxin.[5]

    • Metabolism-Based Systems (Auxotrophy): An essential gene for the biosynthesis of a vital metabolite (e.g., an amino acid) is deleted from the host chromosome and placed on the plasmid.[4][10] Cells that lose the plasmid become auxotrophic for that metabolite and cannot survive in a minimal medium lacking it.

  • Insertion of cer Site: The cer site from plasmid ColE1 can be inserted into the plasmid. This site is involved in the resolution of plasmid multimers back into monomers, which promotes stable plasmid segregation.[12][13]

Troubleshooting Guides

Problem 1: Significant decrease in 3-HP titer during fed-batch fermentation.

Possible Cause Troubleshooting Step Expected Outcome
Plasmid Loss Quantify plasmid stability at different time points of the fermentation using replica plating or flow cytometry.A significant increase in the percentage of plasmid-free cells over time confirms plasmid instability as the root cause.
Implement a plasmid stabilization strategy such as a plasmid addiction system or chromosomal integration of the pathway genes.The percentage of plasmid-containing cells remains high throughout the fermentation, leading to a more stable 3-HP titer.
Toxicity of 3-HP or Intermediates Monitor the concentration of 3-HP and key intermediates (e.g., 3-hydroxypropionaldehyde) during fermentation.High levels of these compounds correlate with decreased cell viability and productivity.
Optimize fermentation conditions (e.g., feeding strategy, pH, aeration) to avoid accumulation of toxic compounds.Maintained cell viability and improved 3-HP production.
Nutrient Limitation Analyze the composition of the fermentation medium to ensure all necessary nutrients are in excess.No significant depletion of essential nutrients is observed.
Adjust the feeding strategy to prevent nutrient limitation.Improved and sustained cell growth and 3-HP production.

Problem 2: Low yield of 3-HP despite high cell density.

Possible Cause Troubleshooting Step Expected Outcome
Imbalance in Pathway Enzyme Expression Analyze the expression levels of the different enzymes in the 3-HP pathway.Suboptimal ratios of key enzymes are identified.
Re-engineer the expression cassettes to optimize the expression levels of the rate-limiting enzymes.Increased 3-HP yield per unit of biomass.
Cofactor Imbalance (e.g., NAD+/NADH) Analyze the intracellular ratio of NAD+ to NADH.An imbalance that favors NADH may be observed, limiting the activity of NAD+-dependent dehydrogenases in the pathway.[14]
Co-express an NADH oxidase or engineer the pathway to be redox-neutral.A more balanced NAD+/NADH ratio and improved 3-HP production.
Sub-optimal Fermentation Conditions Systematically vary key fermentation parameters such as pH, temperature, and dissolved oxygen.Identification of optimal conditions for 3-HP production.
Implement a two-stage fermentation strategy: a growth phase followed by a production phase with optimized conditions.[15]Separation of biomass accumulation from product formation, leading to higher overall yield.

Experimental Protocols

Protocol 1: Quantification of Plasmid Stability by Replica Plating

This method is used to determine the percentage of cells in a population that have lost the plasmid.

Materials:

  • Sterile toothpicks or replica plating block

  • Non-selective agar (B569324) plates (e.g., LB agar)

  • Selective agar plates (e.g., LB agar with the appropriate antibiotic)

  • Sterile velvet cloth

Procedure:

  • Take a sample from the culture at a specific time point during fermentation.

  • Perform serial dilutions of the culture sample in a sterile saline solution.

  • Plate an appropriate dilution onto non-selective agar plates to obtain 100-200 well-isolated colonies. Incubate overnight at the appropriate temperature. These plates represent the total cell population.

  • Once colonies have grown on the non-selective plates, press a sterile velvet cloth onto the surface of the plate to pick up an imprint of the colonies.

  • Gently press the velvet cloth onto a selective agar plate to transfer the colonies. Ensure the orientation is the same.

  • Incubate the selective plate overnight.

  • Count the number of colonies on both the non-selective (total cells) and selective (plasmid-containing cells) plates.

  • Calculate the percentage of plasmid loss as follows: % Plasmid Loss = (1 - (Number of colonies on selective plate / Number of colonies on non-selective plate)) * 100[12][16]

Protocol 2: Auxotrophy-Based Plasmid Addiction System

This protocol outlines the general steps for creating a plasmid addiction system based on complementing a host's auxotrophy.

Materials:

  • Host E. coli strain

  • Plasmids for gene knockout (e.g., using λ Red recombineering)

  • Expression plasmid carrying the gene of interest and the complementing auxotrophic marker.

  • Minimal medium with and without the specific nutrient for which the host is auxotrophic.

Procedure:

  • Create an Auxotrophic Host Strain:

    • Select an essential gene for the biosynthesis of a key metabolite (e.g., an amino acid like tyrosine or an essential component like NAD).[10]

    • Knock out the selected gene from the chromosome of the host E. coli strain using a standard gene editing technique like λ Red recombineering.

    • Confirm the knockout by PCR and by demonstrating that the mutant strain cannot grow on a minimal medium lacking the specific metabolite.

  • Construct the Complementation Plasmid:

    • Clone the wild-type version of the knocked-out gene into the expression plasmid that also carries the genes for the 3-HP production pathway.

  • Transform and Select:

    • Transform the auxotrophic host strain with the complementation plasmid.

    • Select for transformants on minimal medium plates lacking the specific metabolite. Only cells that have taken up the plasmid will be able to grow.

  • Confirm Plasmid Stability:

    • Grow the transformed strain in a non-selective rich medium for a number of generations.

    • Plate dilutions of the culture on both rich medium and minimal medium plates.

    • The ratio of colonies on the minimal medium plate to the rich medium plate will indicate the percentage of cells that have retained the plasmid.

Visualizations

experimental_workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Analysis start Start: Wild-type Host Strain knockout Knockout Essential Gene (e.g., tyrA) start->knockout auxotroph Create Auxotrophic Host Strain knockout->auxotroph transform Transform Auxotroph with Plasmid auxotroph->transform construct Construct Plasmid: - 3-HP Pathway Genes - Complementation Gene (tyrA) construct->transform final_strain Engineered Strain with Plasmid Addiction System transform->final_strain fermentation Fed-Batch Fermentation (Minimal Medium) final_strain->fermentation sampling Periodic Sampling fermentation->sampling plasmid_quant Quantify Plasmid Stability (Replica Plating) sampling->plasmid_quant hp_analysis Analyze 3-HP Titer sampling->hp_analysis optimization Optimize Fermentation Conditions plasmid_quant->optimization hp_analysis->optimization optimization->fermentation result Improved & Stable 3-HP Production optimization->result signaling_pathway cluster_plasmid_bearing Plasmid-Bearing Cell cluster_plasmid_free Plasmid-Free Cell plasmid Plasmid (carries Toxin & Antitoxin genes) toxin_gene Toxin Gene plasmid->toxin_gene antitoxin_gene Antitoxin Gene plasmid->antitoxin_gene toxin_mrna Toxin mRNA (stable) toxin_gene->toxin_mrna antitoxin_mrna Antitoxin mRNA (unstable) antitoxin_gene->antitoxin_mrna toxin Toxin Protein (stable) toxin_mrna->toxin antitoxin Antitoxin Protein (unstable) antitoxin_mrna->antitoxin complex Toxin-Antitoxin Complex (Inactive) toxin->complex antitoxin->complex survival Cell Survival complex->survival no_plasmid Plasmid Loss survival->no_plasmid Cell Division free_toxin Free Toxin no_plasmid->free_toxin degraded_antitoxin Degraded Antitoxin no_plasmid->degraded_antitoxin cell_death Cell Death free_toxin->cell_death

References

Technical Support Center: Optimization of Gene Expression for the 3-Hydroxypropionate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the optimization of gene expression for the 3-hydroxypropionate (3-HP) pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing this compound.

Issue 1: Low or No 3-HP Production

Q: My engineered E. coli strain is producing very low levels of 3-HP, or none at all. What are the potential causes and how can I troubleshoot this?

A: Low or absent 3-HP production is a common issue with multiple potential root causes. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Plasmid Integrity: Verify the integrity of your expression plasmid. Plasmid instability can lead to the loss of your engineered pathway.[1][2][3] You can do this by isolating the plasmid from your culture and performing a restriction digest and sequencing.

  • Inducer Concentration and Induction Conditions: Ensure that the inducer (e.g., IPTG) was added at the correct concentration and that the post-induction temperature and duration were optimal for protein expression.[4]

  • Growth Medium Composition: Confirm that the growth medium contains all necessary components, including any required cofactors or supplements (e.g., biotin (B1667282) for acetyl-CoA carboxylase).

Troubleshooting Workflow for Low 3-HP Production

Low_3HP_Yield_Troubleshooting start Low or No 3-HP Detected check_expression 1. Verify Protein Expression of Pathway Enzymes (Western Blot) start->check_expression check_activity 2. Assay Enzyme Activity check_expression->check_activity Expression Confirmed optimize_expression Optimize Codon Usage, Promoter Strength, or RBS check_expression->optimize_expression Low or No Expression check_cofactor 3. Analyze Cofactor Availability (NADPH) check_activity->check_cofactor Activity Confirmed balance_mcr Balance MCR-N and MCR-C Expression check_activity->balance_mcr Low Activity (e.g., MCR) check_byproducts 4. Quantify Byproducts (HPLC) check_cofactor->check_byproducts Sufficient NADPH engineer_cofactor Engineer Cofactor Regeneration Pathways check_cofactor->engineer_cofactor Low NADPH/NADP+ Ratio knockout_competing Knockout Competing Pathway Genes check_byproducts->knockout_competing High Byproduct Formation end Improved 3-HP Production check_byproducts->end Minimal Byproducts optimize_expression->check_expression balance_mcr->check_activity engineer_cofactor->check_cofactor knockout_competing->check_byproducts

Caption: Troubleshooting workflow for diagnosing low 3-HP yield.

Issue 2: Imbalance of Malonyl-CoA Reductase (MCR) Activity

Q: I have confirmed expression of the bifunctional malonyl-CoA reductase (MCR), but my 3-HP yield is still low, and I suspect an imbalance between the two enzyme domains.

A: The malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus has two domains: the C-terminal domain (MCR-C) reduces malonyl-CoA to malonate semialdehyde, and the N-terminal domain (MCR-N) reduces malonate semialdehyde to 3-HP. An imbalance in the activities of these two domains is a known bottleneck.[5][6]

Symptoms of MCR Imbalance:

  • Accumulation of the intermediate malonate semialdehyde, which can be toxic to the cells.

  • Low overall conversion of malonyl-CoA to 3-HP despite detectable MCR expression.

Troubleshooting Strategies:

  • Separate Expression of MCR Domains: A common strategy is to express MCR-C and MCR-N as two separate proteins.[5][7] This allows for the fine-tuning of the expression level of each domain individually using different promoters or ribosome binding sites (RBS).

  • Ratio Optimization: Experiment with different expression ratios of MCR-C to MCR-N to find the optimal balance for your system. It has been reported that MCR-C can be the rate-limiting step.[5]

  • Enzyme Engineering: Directed evolution or rational design can be used to improve the activity and stability of one or both domains of the MCR enzyme.[7]

Issue 3: Metabolic Burden and Plasmid Instability

Q: My culture grows slowly after induction, and I'm losing my expression plasmid over time. What can I do?

A: High-level expression of heterologous proteins can impose a significant metabolic burden on the host cell, leading to reduced growth and plasmid instability.[1][2]

Mitigation Strategies:

  • Lower Induction Levels: Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein synthesis.

  • Lower Growth Temperature: Culturing at a lower temperature (e.g., 18-25°C) after induction can slow down protein production and assist in proper folding.[4]

  • Use a Lower Copy Number Plasmid: If using a high-copy number plasmid, switch to a medium or low-copy number vector to reduce the metabolic load.

  • Chromosomal Integration: For stable, long-term production, consider integrating the 3-HP pathway genes into the host chromosome.

  • Optimize the Growth Medium: Ensure the medium is not limiting for any essential nutrients.

Frequently Asked Questions (FAQs)

Q1: Which is the best promoter to use for expressing the 3-HP pathway genes in E. coli?

A1: The optimal promoter strength can depend on the specific enzyme and the overall pathway balance. It is often beneficial to test a range of promoters with different strengths. A library of constitutive promoters can be particularly useful for fine-tuning expression levels.

Table 1: Comparison of Common E. coli Promoters

PromoterTypeStrengthInducerNotes
T7InducibleVery StrongIPTGRequires a T7 RNA polymerase-expressing host strain (e.g., BL21(DE3)).
tacInducibleStrongIPTGA hybrid of the trp and lac promoters.
lacInducibleMediumIPTGThe native lactose (B1674315) operon promoter.
araBADInducibleTunableL-arabinoseTightly controlled expression.
proDConstitutiveVariableNoneA family of insulated promoters with a range of strengths.[8]

Q2: How important is codon optimization for the genes in the 3-HP pathway?

A2: Codon optimization can significantly impact protein expression levels, especially when expressing genes from organisms with different codon usage patterns than E. coli. It is generally recommended to optimize the codon usage of heterologous genes to match that of the expression host.[9][10][11] There are different strategies for codon optimization, such as the "one amino acid-one codon" method and the "codon randomization" approach.[10] The latter has been shown to be a superior strategy in some cases.[10]

Q3: What are the major byproducts I should look for when producing 3-HP?

A3: The formation of byproducts diverts carbon flux away from your desired product. Common byproducts in engineered E. coli producing 3-HP from glucose or glycerol (B35011) include:

  • Acetate

  • Lactate

  • Ethanol

  • Succinate

  • 1,3-propanediol (when using glycerol as a substrate)

These byproducts can be quantified using High-Performance Liquid Chromatography (HPLC).

Q4: How can I increase the supply of NADPH, a critical cofactor for the malonyl-CoA pathway?

A4: The conversion of malonyl-CoA to 3-HP requires two molecules of NADPH.[12] Insufficient NADPH can be a limiting factor. Strategies to increase NADPH availability include:

  • Overexpression of NADPH-regenerating enzymes: This can include enzymes of the pentose (B10789219) phosphate (B84403) pathway (e.g., glucose-6-phosphate dehydrogenase) or transhydrogenases.

  • Engineering cofactor specificity: Modifying enzymes in the central metabolism to prefer NADP+ over NAD+.

  • Using a phosphoglucoisomerase-deficient strain (Δpgi): This redirects more carbon flux through the pentose phosphate pathway, which generates NADPH.[13]

Logical Diagram for NADPH Engineering

NADPH_Engineering cluster_pathway Malonyl-CoA Pathway cluster_strategies NADPH Regeneration Strategies Malonyl-CoA Malonyl-CoA 3-HP 3-HP Malonyl-CoA->3-HP 2 NADPH -> 2 NADP+ NADP+ NADP+ 3-HP->NADP+ ppp Pentose Phosphate Pathway NADPH NADPH ppp->NADPH transhydrogenase Transhydrogenase transhydrogenase->NADPH gapn NADP-dependent GAPDH gapn->NADPH NADPH->Malonyl-CoA

Caption: Strategies for increasing the intracellular supply of NADPH.

Experimental Protocols

Protocol 1: Western Blotting for Pathway Enzyme Quantification

This protocol provides a general method for detecting and quantifying the expression of his-tagged proteins from the 3-HP pathway in E. coli.

Materials:

  • E. coli cell pellet

  • Lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent)

  • Protease inhibitor cocktail

  • Bradford assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-His tag antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer containing a protease inhibitor cocktail. Lyse the cells according to the lysis buffer manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration of the lysate using a Bradford assay.

  • Sample Preparation: Mix a standardized amount of total protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and image using a suitable imaging system.

Protocol 2: HPLC Analysis of 3-HP and Organic Acid Byproducts

This protocol outlines a method for quantifying 3-HP and common organic acid byproducts from culture supernatants.

Materials:

  • Culture supernatant

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or RI detector

  • Organic acid analysis column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid, typically 5 mM)

  • Standards for 3-HP, acetate, lactate, succinate, and ethanol.

Procedure:

  • Sample Preparation: Centrifuge the cell culture to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: Aminex HPX-87H or equivalent.

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detector: UV (210 nm) or Refractive Index (RI).

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standards of known concentrations for each compound to be quantified. Run the standards on the HPLC to generate a standard curve.

  • Sample Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curves.

Experimental Workflow for HPLC Analysis

HPLC_Workflow start Collect Culture Sample centrifuge Centrifuge to Pellet Cells start->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Inject Sample into HPLC filter->hplc analyze Analyze Chromatograms hplc->analyze standards Prepare and Run Standards standards->analyze quantify Quantify 3-HP and Byproducts analyze->quantify end Results quantify->end

Caption: Workflow for preparing and analyzing samples for 3-HP quantification.

References

dealing with feedback inhibition in the 3-hydroxypropionate pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-hydroxypropionate (3-HP) pathway. The focus is on addressing challenges related to feedback inhibition and product/intermediate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound (3-HP) pathway?

The this compound pathway is a metabolic route for carbon fixation or for the production of 3-HP, a valuable platform chemical. There are several variations of this pathway, with the malonyl-CoA pathway being a common route engineered into host organisms like E. coli and Saccharomyces cerevisiae. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced in two steps to 3-HP by the enzyme malonyl-CoA reductase (MCR).[1][2][3]

Q2: Is direct feedback inhibition by 3-HP on pathway enzymes a major concern?

Currently, there is limited direct evidence in the scientific literature demonstrating classical feedback inhibition where 3-HP binds to and allosterically inhibits key enzymes of its own biosynthetic pathway, such as malonyl-CoA reductase (MCR) or acetyl-CoA carboxylase (ACC). However, at high concentrations, 3-HP exhibits toxicity to host microorganisms, which can inhibit cell growth and overall productivity. This toxicity is a significant consideration in process development.

Q3: What are the primary challenges related to "feedback" in the 3-HP pathway?

The main challenges that can be broadly categorized under feedback-related issues are:

  • Product Toxicity: High titers of 3-HP can be toxic to production strains like E. coli, leading to reduced cell growth and viability.[4] This is a major limiting factor in achieving high yields.

  • Intermediate Toxicity and Inhibition: Accumulation of pathway intermediates, particularly propionyl-CoA (in pathways where it is an intermediate), can be toxic and inhibit other essential cellular enzymes. Propionyl-CoA has been shown to inhibit enzymes in the TCA cycle.[5]

  • Metabolic Imbalance: An imbalance in the expression and activity of pathway enzymes can lead to the accumulation of potentially toxic intermediates and reduce the overall flux towards 3-HP. For instance, a mismatch between the two catalytic domains of malonyl-CoA reductase (MCR-N and MCR-C) can be a bottleneck.[6]

Troubleshooting Guides

Issue 1: Low or Stagnant 3-HP Titer
Possible Cause Troubleshooting Steps
Product Toxicity 1. Strain Engineering for Tolerance: Employ adaptive laboratory evolution (ALE) to select for strains with increased tolerance to 3-HP.[7] 2. In Situ Product Removal: Implement continuous fermentation with product removal to keep the 3-HP concentration in the bioreactor below toxic levels. 3. Optimize Fermentation pH: Maintain an optimal pH in the fermenter, as the protonated form of 3-HP is thought to be more toxic.
Metabolic Imbalance 1. Enzyme Expression Tuning: Optimize the expression levels of pathway enzymes, particularly the two domains of MCR (MCR-N and MCR-C), to ensure a balanced flux. This can be achieved by using promoters of different strengths. 2. Protein Engineering: Consider splitting the bifunctional MCR into its two separate domains (MCR-N and MCR-C), as this has been shown to improve overall activity.[6]
Precursor/Cofactor Limitation 1. Increase Acetyl-CoA Supply: Overexpress genes involved in acetyl-CoA synthesis and/or delete genes of competing pathways that consume acetyl-CoA. 2. Enhance NADPH Availability: Overexpress genes that increase the intracellular pool of NADPH, which is a critical cofactor for malonyl-CoA reductase.
Issue 2: Accumulation of Pathway Intermediates (e.g., Propionyl-CoA)
Possible Cause Troubleshooting Steps
Bottleneck in a Downstream Enzyme 1. Identify the Bottleneck: Analyze intracellular metabolites to pinpoint the accumulating intermediate. 2. Increase Downstream Enzyme Activity: Overexpress the enzyme immediately downstream of the accumulated intermediate.
Inhibition of Other Metabolic Pathways 1. Metabolic Modeling: Use genome-scale metabolic models to predict the effects of intermediate accumulation on the overall metabolic network. 2. Pathway Re-routing: Engineer alternative pathways that are less sensitive to inhibition by the accumulating intermediate.

Quantitative Data Summary

The following tables summarize key kinetic parameters for enzymes in and related to the this compound pathway. This data can be useful for metabolic modeling and experimental design.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase (MCR)

Enzyme SourceSubstrateKm (µM)Reference
Chloroflexus aurantiacusMalonyl-CoA30[2][3]
Chloroflexus aurantiacusNADPH25[2][3]
Metallosphaera sedulaMalonyl-CoA100[8]
Sulfolobus tokodaiiMalonyl-CoA40[8]
Sulfolobus tokodaiiNADPH25[8]

Table 2: Kinetic Parameters of Acetyl-CoA/Propionyl-CoA Carboxylases

Enzyme SourceSubstrateKm (mM)Reference
Metallosphaera sedulaAcetyl-CoA0.06[9]
Metallosphaera sedulaPropionyl-CoA0.07[9]
Metallosphaera sedulaATP0.04[9]
Metallosphaera sedulaBicarbonate0.3[9]
GeneralATP0.08[10]
GeneralPropionyl-CoA0.29[10]
GeneralBicarbonate3.0[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Malonyl-CoA Reductase (MCR) Activity

This protocol is adapted from established methods for measuring MCR activity by monitoring the oxidation of NADPH.[4][8][11][12]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ (2 mM)

  • Dithiothreitol (DTE) (3 mM)

  • NADPH (0.3 - 0.4 mM)

  • Malonyl-CoA (0.15 - 0.3 mM)

  • Purified MCR enzyme or cell-free extract

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare the assay mixture (e.g., 300-500 µL) containing Tris-HCl buffer, MgCl₂, DTE, and NADPH in a UV-transparent cuvette.

  • Add the purified enzyme or cell-free extract to the cuvette.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55-57°C for MCR from Chloroflexus aurantiacus).

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 365 nm (or 340 nm), which corresponds to the oxidation of NADPH (ε₃₆₅ = 3.4 x 10³ M⁻¹cm⁻¹).

  • Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of MCR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 2 µmol of NADPH per minute.

Protocol 2: Coupled Enzyme Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol utilizes a coupled reaction where the product of ACC, malonyl-CoA, is immediately consumed by MCR, and the activity is measured by the oxidation of NADPH.[13]

Materials:

  • MOPS buffer (pH 7.8)

  • MgCl₂ (6.67 mM)

  • ATP (3.33 mM)

  • KHCO₃ (50 mM)

  • NADPH (400 µM)

  • Acetyl-CoA (2 mM)

  • Purified Malonyl-CoA Reductase (MCR)

  • Purified ACC enzyme or cell-free extract

  • UV-Visible Spectrophotometer

Procedure:

  • In a UV-transparent cuvette, prepare a reaction mixture containing MOPS buffer, MgCl₂, ATP, KHCO₃, NADPH, and purified MCR.

  • Add the ACC enzyme source (purified protein or cell extract).

  • Measure the baseline absorbance at 365 nm to determine any background NADPH oxidation.

  • Start the reaction by adding acetyl-CoA and mix quickly.

  • Monitor the decrease in absorbance at 365 nm over time.

  • Subtract the background rate of NADPH oxidation from the reaction rate to determine the ACC-dependent NADPH oxidation.

  • Calculate the specific activity of ACC based on the corrected rate.

Visualizations

Feedback_Inhibition_Pathway cluster_main_pathway This compound Pathway (Malonyl-CoA Route) cluster_inhibition Potential Inhibition/Toxicity cluster_effects Cellular Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) HP This compound MalonylCoA->HP Malonyl-CoA Reductase (MCR) HP_Toxicity High 3-HP Concentration CellGrowth Inhibition of Cell Growth HP_Toxicity->CellGrowth Toxicity PropionylCoA_Inhibition Propionyl-CoA Accumulation TCA_Cycle TCA Cycle Enzymes PropionylCoA_Inhibition->TCA_Cycle Inhibition Troubleshooting_Workflow Start Low 3-HP Titer CheckToxicity Is 3-HP concentration in a toxic range? Start->CheckToxicity CheckIntermediates Are pathway intermediates accumulating? CheckToxicity->CheckIntermediates No Solution_Toxicity Implement in situ product removal or engineer tolerant strains CheckToxicity->Solution_Toxicity Yes CheckEnzymeBalance Is there an enzyme imbalance? CheckIntermediates->CheckEnzymeBalance No Solution_Intermediates Overexpress downstream enzymes CheckIntermediates->Solution_Intermediates Yes CheckPrecursors Is there precursor/cofactor limitation? CheckEnzymeBalance->CheckPrecursors No Solution_EnzymeBalance Tune enzyme expression levels CheckEnzymeBalance->Solution_EnzymeBalance Yes Solution_Precursors Boost precursor/cofactor supply CheckPrecursors->Solution_Precursors Yes End Improved 3-HP Titer CheckPrecursors->End No Solution_Toxicity->End Solution_Intermediates->End Solution_EnzymeBalance->End Solution_Precursors->End Enzyme_Assay_Logic Start Need to measure enzyme activity EnzymeType Which enzyme? Start->EnzymeType MCR Malonyl-CoA Reductase (MCR) EnzymeType->MCR MCR ACC Acetyl-CoA Carboxylase (ACC) EnzymeType->ACC ACC MCR_Assay Direct Spectrophotometric Assay: Monitor NADPH oxidation at 365 nm MCR->MCR_Assay ACC_Assay Coupled Spectrophotometric Assay: Couple with MCR and monitor NADPH oxidation ACC->ACC_Assay Data_Analysis Calculate specific activity from the rate of NADPH consumption MCR_Assay->Data_Analysis ACC_Assay->Data_Analysis

References

Technical Support Center: Optimizing Substrate Uptake for 3-Hydroxypropionate (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxypropionate (3-HP) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving substrate uptake and overall 3-HP yield in microbial fermentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low 3-HP titer and yield when using glycerol (B35011) as a substrate.

  • Question: My engineered E. coli strain shows poor growth and low 3-HP production on glycerol. What are the common metabolic bottlenecks?

    Answer: Low 3-HP production from glycerol in E. coli can stem from several factors. A primary issue is the metabolic imbalance between the glycerol assimilation pathway and the 3-HP biosynthesis pathway. Key enzymes like glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) are crucial, and their expression levels must be optimized.[1][2] The intermediate, 3-hydroxypropionaldehyde (3-HPA), is often toxic to cells, so an efficient ALDH is necessary to prevent its accumulation.[3][4][5] Additionally, native glycerol metabolism can divert carbon flux towards biomass and other byproducts like 1,3-propanediol (B51772) (1,3-PDO).[1][6]

    Troubleshooting Steps:

    • Optimize Enzyme Expression: Ensure balanced expression of glycerol dehydratase and aldehyde dehydrogenase. Imbalances can lead to the accumulation of the toxic intermediate 3-HPA.[5][7] Consider using promoters of varying strengths to fine-tune expression levels.

    • Enhance Glycerol Uptake: Overexpress the endogenous glycerol facilitator (glpF) to improve glycerol transport into the cell.[8][9]

    • Block Competing Pathways: Knock out genes responsible for major byproducts. Deleting yqhD can reduce the formation of 1,3-propanediol.[1][6][9] To further channel glycerol towards 3-HP, consider knocking out glpK to block the oxidative pathway of glycerol metabolism.[6][9]

    • Global Regulator Engineering: Deleting global regulators like arcA, cra, and creC has been shown to improve 3-HP production from glycerol.[8]

    • Cofactor Availability: The conversion of 3-HPA to 3-HP by ALDH is often NADPH-dependent. Ensure sufficient cofactor regeneration.

Issue 2: Inefficient co-utilization of glucose and xylose from lignocellulosic hydrolysates.

  • Question: My engineered strain preferentially consumes glucose over xylose, leading to a diauxic growth pattern and inefficient fermentation of mixed sugars. How can I achieve simultaneous utilization?

    Answer: The preferential uptake of glucose is a common phenomenon in many microorganisms, known as carbon catabolite repression (CCR). In E. coli, this is primarily mediated by the phosphotransferase system (PTS).[10][11][12][13] When glucose is present, it inhibits the uptake of other sugars like xylose.

    Troubleshooting Steps:

    • Disrupt the PTS: Deleting the ptsG gene, which encodes the glucose-specific PTS permease, is a common strategy to alleviate CCR and enable simultaneous glucose and xylose uptake.[14]

    • Enhance Xylose Uptake and Metabolism: Overexpress the xylR gene, a positive regulator of the xylose operon, to boost xylose transport and catabolism.[14]

    • Engineer Non-PTS Glucose Uptake: Overexpress a galactose permease (galP), which can transport glucose in a PTS-independent manner.[15]

    • Fed-batch Fermentation: Employ a sugar-limited fed-batch strategy to maintain low concentrations of both glucose and xylose, which can prevent the full onset of CCR.[16]

Issue 3: Low precursor supply for the malonyl-CoA pathway from glucose.

  • Question: My yeast strain engineered with the malonyl-CoA reductase (MCR) pathway for 3-HP production from glucose has a low titer. How can I increase the supply of malonyl-CoA?

    Answer: The supply of cytosolic malonyl-CoA is a critical rate-limiting step for 3-HP production through the MCR pathway in yeast.[3][4] Malonyl-CoA is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC1), and its availability is tightly regulated and competes with fatty acid synthesis.[3][4]

    Troubleshooting Steps:

    • Enhance Acetyl-CoA Supply: Increase the flux from pyruvate (B1213749) to acetyl-CoA. This can be achieved by overexpressing enzymes like pyruvate decarboxylase (PDC1), aldehyde dehydrogenase (ALD6), and acetyl-CoA synthetase (ACS).[5]

    • Increase ACC Activity: Overexpress a phosphorylation-deficient mutant of ACC1 to increase its activity and channel more acetyl-CoA towards malonyl-CoA.[5]

    • Downregulate Competing Pathways: Reduce the carbon flux towards fatty acid synthesis. This can be done by down-regulating the expression of fatty acid synthase (FAS1) or manipulating transcriptional regulators of phospholipid synthesis like Ino2p, Ino4p, and Opi1p.[4]

    • Dynamic Pathway Regulation: Use glucose-dependent promoters to dynamically control the expression of genes in the 3-HP pathway, which can improve the titer.[3]

    • Cofactor Engineering: The MCR enzyme requires two molecules of NADPH. Enhancing the NADPH supply, for instance by expressing a non-phosphorylating NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN), can improve 3-HP production.[3][4][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3-HP production, showcasing the impact of different metabolic engineering and fermentation strategies.

Table 1: 3-HP Production from Glycerol in Engineered E. coli

Strain Engineering StrategyHost StrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Overexpression of dhaB and aldHE. coliGlycerol310.35 (mol/mol)~0.43[18]
Overexpression of dhaB, GDR, and KGSADHE. coli SH-BGK1Glycerol38.70.35 (g/g)~0.54[7]
ΔglpK ΔyqhD, overexpression of dhaB-dhaR and PSALDHE. coli BL21star(DE3)Glycerol57.30.881.59[6]
ΔglpR, additional expression of glpFE. coliGlycerol42.10.268~0.58[9]
Overexpression of glpF, optimized ydcW expressionE. coliCrude Glycerol + Glucose + Acetic Acid67.620.86 (mol/mol)1.41[8]
Double knockout of tpiA and zwf, and knockout of yqhDE. coliGlycerol-33.9 (C-mol%)-[1]

Table 2: 3-HP Production from Glucose and/or Xylose

Strain Engineering StrategyHost StrainSubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
ΔptsG, overexpression of xylRE. coli JHS01300Glucose + Xylose29.40.360.54[14]
Overexpression of galP, replacement of GPD1 with gpsAE. coli JHS01304Glucose + Xylose37.60.170.63[15][16]
β-alanine pathway, down-regulation of gltAC. glutamicum CgP36Glucose47.540.295~0.48[19]
Malonyl-CoA pathway, optimized acetyl-CoA supplyS. cerevisiaeGlucose9.8--[5]
Hybrid pathway, optimized gene copy numbersP. pastoris CHP9Methanol23--[20][21]
β-alanine pathway, fed-batch with xylose feedingE. coliGlucose + Xylose29.1--[22]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using Red Recombineering

This protocol outlines the general steps for creating gene deletions in E. coli, a common technique for blocking competing metabolic pathways.

  • Primer Design: Design 50-70 bp primers for a target gene. The primers should contain 20 bp sequences for amplifying an antibiotic resistance cassette and 40-50 bp homology arms corresponding to the regions upstream and downstream of the gene to be deleted.

  • PCR Amplification: Amplify the antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) from a template plasmid (e.g., pKD4) using the designed primers.

  • Gel Purification: Purify the PCR product using a gel extraction kit to remove the template plasmid and primers.

  • Preparation of Electrocompetent Cells: Grow E. coli carrying the pKD46 plasmid (expressing the λ Red recombinase) in SOB medium at 30°C to an OD600 of 0.4-0.6. Add L-arabinose to induce the expression of the recombinase.

  • Electroporation: Wash the induced cells with ice-cold 10% glycerol. Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic. Verify the correct gene knockout in the resulting colonies by colony PCR using primers flanking the target gene region.

  • Curing the Helper Plasmid: Remove the temperature-sensitive pKD46 plasmid by incubating the verified mutant strain at 37°C or 42°C.

Protocol 2: Fed-Batch Fermentation for 3-HP Production

This protocol provides a general framework for high-density cell cultivation to maximize 3-HP production. Specific parameters will need to be optimized for your particular strain and process.

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable medium (e.g., LB or a defined minimal medium) overnight at the optimal temperature and shaking speed.

  • Bioreactor Setup: Prepare a fermenter with a defined mineral salt medium containing an initial concentration of the primary carbon source (e.g., glycerol or glucose). Sterilize the bioreactor and medium.

  • Batch Phase: Inoculate the fermenter with the seed culture. Run the fermentation in batch mode until the initial carbon source is nearly depleted. Control pH (e.g., at 7.0 using NH4OH or NaOH) and dissolved oxygen (DO) (e.g., at 20-30% by cascading agitation and aeration).

  • Fed-Batch Phase: Initiate the feeding of a concentrated solution of the carbon source(s). The feeding strategy can be pre-determined (e.g., exponential feeding to maintain a specific growth rate) or based on feedback control (e.g., pH-stat or DO-stat).[23][24]

  • Induction: If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate cell density or time point.

  • Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD600), substrate and byproduct concentrations (using HPLC), and 3-HP titer (using HPLC).

  • Harvest: Terminate the fermentation when productivity declines or the desired titer is reached.

Visualizations

Diagram 1: Metabolic Engineering Strategies to Enhance 3-HP Production from Glycerol in E. coli

Glycerol_to_3HP cluster_legend Legend Glycerol_ext Glycerol (extracellular) Glycerol_int Glycerol (intracellular) Glycerol_ext->Glycerol_int glpF (+) G3P Glycerol-3-P Glycerol_int->G3P glpK (-) HPA 3-HPA Glycerol_int->HPA dhaB DHAP DHAP G3P->DHAP Glycolysis Glycolysis DHAP->Glycolysis HP 3-HP HPA->HP aldH (+) PDO 1,3-Propanediol HPA->PDO yqhD (-) key_plus Overexpression key_minus Knockout

Caption: Engineering E. coli for improved 3-HP from glycerol.

Diagram 2: Overcoming Carbon Catabolite Repression for Glucose-Xylose Co-utilization

CCR_Bypass cluster_legend Legend Glucose_ext Glucose PTS PTS System Glucose_ext->PTS ptsG (-) GalP GalP Permease Glucose_ext->GalP (+) Xylose_ext Xylose Xyl_Transporter Xylose Transporter Xylose_ext->Xyl_Transporter xylR (+) PTS->Xyl_Transporter Inhibition G6P Glucose-6-P PTS->G6P GalP->G6P Xyl_int Xylose Xyl_Transporter->Xyl_int Metabolism Central Metabolism G6P->Metabolism Xyl_int->Metabolism key_plus Overexpression key_minus Knockout Malonyl_CoA_Pathway cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Cytosolic Acetyl-CoA Pyruvate->AcetylCoA PDC, ALD, ACS (+) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 (+) HP 3-HP MalonylCoA->HP MCR (+) + 2 NADPH FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS (-) key_plus Upregulation key_minus Downregulation

References

Technical Support Center: Scaling Up 3-Hydroxypropionate (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 3-hydroxypropionate (3-HP) from laboratory to industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for microbial 3-HP production?

A1: There are several established biosynthetic pathways for 3-HP production in various microorganisms. The most common pathways are:

  • Glycerol (B35011) Pathway: This pathway converts glycerol to 3-HP and can be either coenzyme A-dependent or -independent.[1][2] It is often associated with high titers but may require the expensive cofactor coenzyme B12, especially in hosts like E. coli that do not naturally produce it.[1]

  • Malonyl-CoA Pathway: This pathway utilizes the central metabolite acetyl-CoA, which is converted to malonyl-CoA and then reduced to 3-HP.[1][3] It is a promising route for production from various sugars.[3]

  • β-Alanine Pathway: This pathway starts from aspartate, which is converted to β-alanine and subsequently to 3-HP.[1][4]

  • 1,3-Propanediol (B51772) (1,3-PDO) Pathway: In some microorganisms, 1,3-PDO can be oxidized to form 3-HP.[1]

Q2: Which microbial host is best suited for industrial-scale 3-HP production?

A2: The choice of microbial host depends on several factors, including the chosen metabolic pathway, substrate, and process conditions.

  • Escherichia coli : A well-characterized and genetically tractable host. It has been engineered to produce high titers of 3-HP.[1] However, it may require the addition of coenzyme B12 for the glycerol pathway and can be sensitive to 3-HP toxicity.[1]

  • Klebsiella pneumoniae : Naturally produces 3-HP from glycerol and has achieved very high titers.[1] However, as an opportunistic pathogen, its use at an industrial scale raises biosafety concerns.[1]

  • Saccharomyces cerevisiae (Yeast): A robust industrial microorganism with high tolerance to acidic conditions, which can reduce costs associated with pH control during fermentation and simplify downstream processing.[4][5] The malonyl-CoA and β-alanine pathways have been successfully implemented in yeast.[4][5]

Q3: What are the major challenges when scaling up 3-HP production from lab to industrial scale?

A3: Key challenges in scaling up 3-HP production include:

  • Product and Intermediate Toxicity: High concentrations of 3-HP can be inhibitory to cell growth and productivity.[6] The intermediate 3-hydroxypropionaldehyde (3-HPA) in the glycerol pathway is also highly toxic to cells.[4][5]

  • Byproduct Formation: The formation of unwanted byproducts such as 1,3-propanediol, lactate, and acetate (B1210297) can reduce the yield and complicate downstream purification.[1][7]

  • Cofactor Imbalance: Many of the enzymatic steps in 3-HP biosynthesis require specific cofactors (e.g., NADPH, NADH, Coenzyme B12). Maintaining a balanced supply of these cofactors is crucial for efficient production.[3]

  • Downstream Processing Costs: Separating and purifying 3-HP from the fermentation broth can be a significant portion of the total production cost, often accounting for up to 70-80%.[8][9]

  • Process Control and Optimization: Maintaining optimal conditions such as dissolved oxygen, pH, and substrate feeding at a large scale is more complex than in a laboratory setting.[10][11]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low 3-HP Titer 1. Sub-optimal gene expression of pathway enzymes. 2. Precursor or cofactor limitation. 3. Product inhibition. 4. Non-optimized fermentation conditions (pH, temperature, aeration).1. Optimize codon usage of heterologous genes for the host organism. Use stronger promoters or increase gene copy numbers for rate-limiting steps. 2. Engineer central metabolism to increase the supply of precursors like malonyl-CoA or β-alanine. Overexpress genes involved in cofactor regeneration (e.g., transhydrogenase).[12][13] 3. Consider in-situ product removal techniques or engineer more tolerant host strains.[1] 4. Perform process optimization studies, for example, by implementing a two-stage pH or aeration control strategy.[12][14]
Accumulation of Toxic Intermediate (3-HPA) Imbalance between the activities of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) in the glycerol pathway.Fine-tune the expression levels of GDHt and ALDH. This can be achieved by using promoters of different strengths to ensure ALDH activity is sufficient to convert 3-HPA as it is formed.[6]
High Byproduct Formation (e.g., 1,3-PDO, acetate) 1. Native metabolic pathways competing for precursors or redox cofactors. 2. Sub-optimal aeration conditions.1. Knock out genes responsible for major byproduct formation (e.g., yqhD for 1,3-PDO, ackA-pta for acetate).[6] 2. Optimize aeration and dissolved oxygen levels. Microaerobic conditions can sometimes favor 3-HP production over competing pathways.[6]
Poor Cell Growth at High Substrate Concentration Substrate inhibition (e.g., high glycerol concentrations).[2]Implement a fed-batch fermentation strategy to maintain the substrate concentration at a low, non-inhibitory level.[2][15]
Difficulty in Downstream Purification Complex fermentation broth with multiple byproducts having similar chemical properties to 3-HP.[1]1. Genetically engineer the host to minimize byproduct formation. 2. Optimize the fermentation medium to reduce interfering components. 3. Explore different purification techniques such as liquid-liquid extraction, reactive extraction, or chromatography.

Data Presentation

Table 1: Comparison of 3-HP Production in Different Host Organisms and Pathways

Host OrganismPathwaySubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Klebsiella pneumoniaeGlycerolGlycerol102.610.86 g/g1.07[1]
Escherichia coliGlycerolGlycerol76.20.457 g/g1.89[10]
Escherichia coliMalonyl-CoAFatty Acids521.56 g/g-[16][17]
Corynebacterium glutamicumβ-AlanineGlucose47.540.295 g/g-[14]
Saccharomyces cerevisiaeβ-AlanineGlucose13.7--[4][5]
Saccharomyces cerevisiaeMalonyl-CoAGlucose~10--[4][5]

Table 2: Impact of Fermentation Strategy on 3-HP Production in Engineered E. coli

Fermentation ModeKey ParametersTiter (g/L)Productivity (g/L/h)Reference
BatchFlask-scale, optimized media4.4-[7]
Fed-BatchpH-regulated, intermittent feeding31-[7]
Fed-BatchDO control, continuous feeding76.21.89[10]
Fed-Batch (Co-fermentation)Glycerol with glucose feeding56.4-[6]

Experimental Protocols

1. Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

  • Principle: This method separates 3-HP from other components in the fermentation broth based on its affinity for a stationary phase, allowing for its quantification.

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample to pellet the cells (e.g., 13,000 rpm for 10 minutes).

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with ultrapure water if the expected 3-HP concentration is outside the calibration range.

  • HPLC Conditions (Example):

    • Column: Aminex HPX-87H column or equivalent.

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60 °C.

    • Detector: Refractive Index (RI) detector or UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of 3-HP with known concentrations.

    • Run the standards on the HPLC to generate a calibration curve (peak area vs. concentration).

    • Run the prepared samples.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the calibration curve.[18]

2. General Protocol for Fed-Batch Fermentation

  • Objective: To achieve high-density cell growth and high-titer 3-HP production by feeding a concentrated substrate solution.

  • Bioreactor Setup:

    • Prepare a suitable production medium (e.g., defined minimal medium with necessary supplements) in a laboratory-scale bioreactor (e.g., 1-5 L).

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculum Preparation:

    • Grow a seed culture of the engineered strain in a suitable medium overnight in a shaker flask.

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.2.

  • Batch Phase:

    • Allow the culture to grow in batch mode, consuming the initial substrate in the medium.

    • Maintain pH at a setpoint (e.g., 7.0 for E. coli) by automatic addition of a base (e.g., NH₄OH) or acid.

    • Maintain DO at a setpoint (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase:

    • Once the initial substrate is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated substrate solution (e.g., glycerol or glucose).

    • Employ a feeding strategy to control the growth rate and avoid substrate accumulation. Common strategies include:

      • Continuous Feeding: A constant feed rate is applied.

      • pH-Stat Feeding: The feed is added in response to pH changes caused by substrate consumption.[10]

      • DO-Stat Feeding: The feed is added in response to an increase in DO, indicating substrate limitation.

  • Monitoring and Sampling:

    • Regularly monitor parameters like pH, DO, temperature, and agitation.

    • Periodically take samples to measure cell density (OD₆₀₀), substrate concentration, and 3-HP concentration using HPLC.[19]

Visualizations

Metabolic_Pathways_for_3HP_Production cluster_glycerol Glycerol Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol HPA 3-HPA Glycerol->HPA GDHt HP_G 3-HP HPA->HP_G ALDH Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC HP_M 3-HP MalonylCoA->HP_M MCR Aspartate Aspartate BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate Decarboxylase MSA Malonate Semialdehyde BetaAlanine->MSA Transaminase HP_B 3-HP MSA->HP_B Reductase

Caption: Key metabolic pathways for 3-HP biosynthesis.

Fed_Batch_Workflow Inoculum Inoculum Preparation Batch Batch Phase (Initial Growth) Inoculum->Batch Trigger Substrate Depletion (DO Spike) Batch->Trigger Monitoring Online Monitoring (pH, DO, Temp) Batch->Monitoring Sampling Offline Sampling (OD, HPLC) Batch->Sampling FedBatch Fed-Batch Phase (Controlled Feeding) Trigger->FedBatch Harvest Harvest & Downstream Processing FedBatch->Harvest FedBatch->Monitoring FedBatch->Sampling

Caption: Generalized workflow for fed-batch fermentation.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxypropionic Acid (3-HP) Production in Escherichia coli and Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, has been extensively explored in microbial hosts. Among the most promising candidates are Escherichia coli and Klebsiella pneumoniae. This guide provides an objective comparison of 3-HP production in these two microorganisms, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance metrics for 3-HP production in engineered E. coli and K. pneumoniae strains from various studies.

Table 1: 3-HP Production in Engineered E. coli

StrainCarbon Source(s)Titer (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Engineered E. coliGlycerol (B35011)76.20.457 g/g1.89[1]
Engineered E. coliGlucose and Glycerol56.4--[2]
Engineered E. coliGlucose37.6--[3]
Engineered E. coliGlucose and Xylose29.1--[4]
Engineered E. coliAcetate23.890.734 g/g-[5]
Engineered E. coliMalonyl-CoA pathway21.6--[6]

Table 2: 3-HP Production in Engineered K. pneumoniae

StrainCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Engineered K. pneumoniaeGlycerol102.610.86 g/g-[7]
Engineered K. pneumoniaeGlycerol83.854% conversion ratio1.16[8][9][10]
Engineered K. pneumoniaeGlycerol61.90.58 mol/mol-[11]
Engineered K. pneumoniaeGlycerol>28>40% on glycerol-[12]
Recombinant K. pneumoniaeGlycerol~3.8--[12]

Metabolic Pathways and Experimental Workflows

To visualize the biological processes and experimental setups, the following diagrams are provided in DOT language for Graphviz.

Metabolic Pathways for 3-HP Production

The primary route for 3-HP production from glycerol in both E. coli and K. pneumoniae is the coenzyme B12-dependent glycerol dehydratase pathway.

Metabolic_Pathway_Glycerol_to_3HP cluster_Ecoli E. coli (Engineered) cluster_Kpneumoniae K. pneumoniae Glycerol_in Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol_in->HPA Glycerol Dehydratase (GDHt) (Coenzyme B12-dependent) (Heterologous expression) HP 3-Hydroxypropionic Acid (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) (Overexpressed) PDO 1,3-Propanediol (B51772) (Byproduct) HPA->PDO 1,3-Propanediol Oxidoreductase (Endogenous, often deleted) Glycerol_in_K Glycerol HPA_K 3-Hydroxypropionaldehyde (3-HPA) Glycerol_in_K->HPA_K Glycerol Dehydratase (GDHt) (Endogenous) HP_K 3-Hydroxypropionic Acid (3-HP) HPA_K->HP_K Aldehyde Dehydrogenase (ALDH) (Endogenous, often overexpressed) PDO_K 1,3-Propanediol (Byproduct) HPA_K->PDO_K 1,3-Propanediol Oxidoreductase (Endogenous, often deleted)

Caption: Metabolic pathway from glycerol to 3-HP in engineered E. coli and K. pneumoniae.

From glucose, 3-HP can be produced via several engineered pathways, including the malonyl-CoA pathway.

Metabolic_Pathway_Glucose_to_3HP cluster_pathway Malonyl-CoA Pathway (Engineered in E. coli) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) HP_G 3-Hydroxypropionic Acid (3-HP) MalonylCoA->HP_G Malonyl-CoA Reductase (MCR)

Caption: Engineered malonyl-CoA pathway for 3-HP production from glucose in E. coli.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for developing and evaluating microbial strains for 3-HP production.

Experimental_Workflow Strain_Selection Strain Selection (E. coli or K. pneumoniae) Genetic_Modification Genetic Modification - Gene Overexpression (e.g., ALDH) - Gene Deletion (e.g., dhaT) Strain_Selection->Genetic_Modification Shake_Flask_Culture Shake Flask Cultivation (Initial Screening) Genetic_Modification->Shake_Flask_Culture Bioreactor_Fermentation Bioreactor Fermentation (Controlled Conditions) Shake_Flask_Culture->Bioreactor_Fermentation Sampling Sampling Bioreactor_Fermentation->Sampling Analysis Analysis - Cell Growth (OD600) - 3-HP Quantification (HPLC) Sampling->Analysis Optimization Process Optimization - Media Composition - Aeration, pH, Temperature Analysis->Optimization Optimization->Bioreactor_Fermentation

Caption: Generalized experimental workflow for microbial 3-HP production.

Experimental Protocols

Genetic Modification of E. coli and K. pneumoniae

Objective: To construct recombinant strains with enhanced 3-HP production capabilities.

General Protocol:

  • Gene Amplification: Genes of interest (e.g., aldehyde dehydrogenase (aldH), glycerol dehydratase (dhaB)) are amplified from the source organism's genomic DNA using polymerase chain reaction (PCR).

  • Vector Ligation: The amplified gene is inserted into an appropriate expression vector (e.g., pET or pTrc series plasmids) using restriction enzymes and DNA ligase.

  • Transformation: The recombinant plasmid is transformed into the host cells (E. coli or K. pneumoniae) via electroporation or heat shock.

  • Gene Deletion: Competing pathway genes (e.g., dhaT for 1,3-propanediol production) are knocked out using techniques like λ-Red recombination or CRISPR/Cas9.

  • Verification: Successful genetic modifications are confirmed by colony PCR, restriction digestion, and DNA sequencing.

Fed-Batch Fermentation

Objective: To achieve high-titer 3-HP production under controlled conditions.

Protocol:

  • Inoculum Preparation: A single colony of the engineered strain is inoculated into a seed culture medium and grown overnight.

  • Bioreactor Setup: A bioreactor containing the production medium is sterilized. The pH is typically controlled at 7.0 with the addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH). The temperature is maintained at 37°C.

  • Inoculation: The seed culture is inoculated into the bioreactor.

  • Batch Phase: The culture is grown in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase: A concentrated feeding solution containing the carbon source (e.g., glycerol or glucose) is fed into the bioreactor to maintain a desired concentration. The feeding strategy can be intermittent, pH-stat, or continuous.[1]

  • Aeration and Agitation: Dissolved oxygen (DO) is controlled at a specific level (e.g., 5-10%) by adjusting the agitation speed and airflow rate.[12] For K. pneumoniae, microaerobic conditions are often optimal.[2]

  • Vitamin B12 Supplementation: For E. coli strains utilizing the glycerol dehydratase pathway, coenzyme B12 is added to the medium.[13]

  • Sampling: Samples are taken periodically to monitor cell growth (OD600), substrate consumption, and 3-HP concentration.

Analytical Method: 3-HP Quantification

Objective: To accurately measure the concentration of 3-HP in fermentation samples.

Protocol (High-Performance Liquid Chromatography - HPLC):

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is filtered through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV or refractive index (RI) detector is used.

  • Column: A C18 or an organic acid analysis column is typically employed.

  • Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄), is commonly used.

  • Analysis: The prepared sample is injected into the HPLC system. The concentration of 3-HP is determined by comparing the peak area to a standard curve prepared with known concentrations of 3-HP.

Comparative Analysis

Both E. coli and K. pneumoniae have demonstrated significant potential as chassis organisms for 3-HP production, each with distinct advantages and disadvantages.

Klebsiella pneumoniae

K. pneumoniae possesses a natural ability to metabolize glycerol, a key feedstock for 3-HP production.[14] A major advantage is its endogenous synthesis of coenzyme B12, an essential cofactor for the glycerol dehydratase enzyme in the primary 3-HP production pathway.[2][13] This eliminates the need for expensive supplementation of vitamin B12 in the fermentation medium, making the process more economically viable.[13] Consequently, engineered K. pneumoniae strains have achieved some of the highest reported titers of 3-HP, reaching up to 102.61 g/L.[7] However, as a pathogenic bacterium, the use of K. pneumoniae in industrial settings raises safety concerns that need to be addressed.[8]

Escherichia coli

E. coli is a well-characterized and widely used industrial microorganism with a vast array of available genetic tools, making it a highly tractable host for metabolic engineering.[8] While it does not naturally produce coenzyme B12, heterologous pathways for its synthesis have been introduced, or it can be supplemented in the media.[8] Engineered E. coli has been successfully used to produce 3-HP from various carbon sources, including glycerol, glucose, and acetate.[1][5][15] The highest reported titer in E. coli from glycerol is 76.2 g/L.[1] A significant advantage of E. coli is its non-pathogenic nature, which simplifies industrial scale-up and regulatory approval. The primary challenges in E. coli include the cost of vitamin B12 supplementation (when required) and the metabolic burden associated with expressing heterologous pathways.[13]

The choice between E. coli and K. pneumoniae for 3-HP production depends on the specific process requirements and economic considerations. K. pneumoniae offers a more direct and potentially cost-effective route from glycerol due to its native metabolic capabilities and coenzyme B12 synthesis. However, the pathogenic nature of the organism is a significant hurdle for industrial applications. E. coli, on the other hand, provides a safer and more genetically malleable platform, though it may require more extensive engineering and process optimization to achieve comparable economic feasibility, particularly concerning the provision of coenzyme B12. Future research will likely focus on developing non-pathogenic strains of K. pneumoniae or engineering E. coli for efficient, B12-independent 3-HP production pathways to overcome the current limitations of each host.

References

A Comparative Guide to HPLC-Based Validation of 3-Hydroxypropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxypropionate (3-HP), a valuable platform chemical, is critical for monitoring and optimizing its production in various biological systems. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering robust and reliable measurements. This guide provides a comparative overview of two prevalent HPLC methodologies for 3-HP analysis: Reversed-Phase (RP-HPLC) and Ion-Exchange Chromatography (IEC). We will delve into their respective experimental protocols, present comparative performance data, and offer insights to aid in selecting the most suitable method for your research needs.

Method Comparison at a Glance

Two primary HPLC methods are widely employed for the analysis of organic acids like 3-HP: Reversed-Phase HPLC, typically utilizing a C18 column, and Ion-Exchange Chromatography, commonly with an Aminex HPX-87H column. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterReversed-Phase HPLC (C18)Ion-Exchange Chromatography (Aminex HPX-87H)
Stationary Phase Octadecyl-silica (C18), non-polarSulfonated divinyl benzene-styrene copolymer, ionic
Separation Principle Partitioning based on polarityIon-exclusion and ligand exchange
Typical Mobile Phase Acidified water/acetonitrile or methanol (B129727) gradientDilute sulfuric acid (isocratic)
Advantages High resolution, versatility for a wide range of analytes.Excellent for separating organic acids from sugars and other fermentation byproducts, simple isocratic method.[1]
Considerations Potential for matrix interference, may require gradient elution.Column is sensitive to high concentrations of organic solvents.[2]

Performance Metrics: A Comparative Analysis

Performance MetricReversed-Phase HPLC (C18)Ion-Exchange Chromatography (Aminex HPX-87H)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) Typically in the low µg/mL rangeTypically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the mid to high µg/mL rangeTypically in the mid to high µg/mL range
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for both RP-HPLC and IEC methods for 3-HP analysis.

Method 1: Reversed-Phase HPLC (RP-HPLC) with C18 Column

This method is well-suited for the separation of a broad range of analytes based on their hydrophobicity.

1. Sample Preparation:

  • Centrifuge the fermentation broth at 12,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[3]

  • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 80% A, 20% B

    • 15-20 min: Hold at 80% A, 20% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Method 2: Ion-Exchange Chromatography (IEC) with Aminex HPX-87H Column

This method is particularly effective for the analysis of organic acids in complex matrices such as fermentation broths, as it separates them from sugars and alcohols.[1]

1. Sample Preparation:

  • Centrifuge the fermentation broth at 12,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.[3]

  • Dilute the sample with 5 mM H₂SO₄ if necessary.

2. HPLC Conditions:

  • Column: Aminex HPX-87H, 300 x 7.8 mm[1]

  • Mobile Phase: 5 mM Sulfuric Acid in Water (isocratic)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50-60 °C

  • Detection: UV at 210 nm or Refractive Index (RI)

  • Injection Volume: 20 µL

Workflow and Process Visualization

To better illustrate the analytical process, the following diagrams outline the key steps from sample to result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution HPLC_System HPLC System Dilution->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: General workflow for HPLC analysis of 3-HP.

Method_Selection Start Start: Need to Quantify 3-HP Matrix_Complexity Complex Matrix? (e.g., high sugar content) Start->Matrix_Complexity High_Resolution High Resolution Needed for Similar Compounds? Matrix_Complexity->High_Resolution No IEC Ion-Exchange Chromatography (Aminex HPX-87H) Matrix_Complexity->IEC Yes High_Resolution->IEC No RP_HPLC Reversed-Phase HPLC (C18) High_Resolution->RP_HPLC Yes

Caption: Decision tree for selecting an HPLC method.

Conclusion

Both Reversed-Phase and Ion-Exchange HPLC are powerful and reliable techniques for the validation and quantification of this compound production. The choice between a C18 column and an Aminex HPX-87H column will depend on the specific requirements of the analysis, particularly the complexity of the sample matrix. For complex fermentation broths containing high concentrations of sugars and other polar byproducts, the Aminex HPX-87H column often provides superior separation with a simpler isocratic method. Conversely, RP-HPLC with a C18 column offers high resolution and is a versatile tool for a broader range of chemical analyses. By carefully considering the factors outlined in this guide and adhering to validated protocols, researchers can ensure accurate and reproducible quantification of 3-HP, facilitating advancements in its biotechnological production.

References

A Comparative Guide to 3-Hydroxypropionic Acid (3-HP) Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has identified 3-hydroxypropionic acid (3-HP) as a key platform chemical with wide-ranging applications, from the synthesis of biodegradable polymers like poly(3-hydroxypropionate) (P-3HP) to the production of commodity chemicals such as acrylic acid and 1,3-propanediol.[1][2][3] The microbial synthesis of 3-HP offers a sustainable alternative to petrochemical-based production.[1] This guide provides a comparative analysis of the primary biosynthetic pathways for 3-HP production, focusing on their efficiency and supported by experimental data.

Three major pathways have been extensively engineered in various microbial hosts for 3-HP production: the malonyl-CoA reductase pathway, the glycerol-dependent pathway, and the β-alanine pathway.[4][5] Each route presents distinct advantages and challenges in terms of substrate utilization, cofactor requirements, and achievable production metrics.

The Malonyl-CoA Reductase Pathway

This pathway synthesizes 3-HP from the central metabolic intermediate malonyl-CoA.[6] It involves the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC), followed by a two-step reduction to 3-HP catalyzed by the bifunctional enzyme malonyl-CoA reductase (MCR).[1][6] This pathway is attractive due to its potential to utilize a variety of carbon sources that can be metabolized to acetyl-CoA.[7][8]

G Glucose Glucose / Other Sugars AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) + CO2, + ATP MalonateSemialdehyde Malonate Semialdehyde MalonylCoA->MalonateSemialdehyde Malonyl-CoA Reductase (MCR-C) + NADPH ThreeHP 3-Hydroxypropionic Acid MalonateSemialdehyde->ThreeHP Malonyl-CoA Reductase (MCR-N) + NADPH

The Glycerol-Dependent Pathway

This pathway directly converts glycerol (B35011) to 3-HP in a two-step process.[9][10] The first step, the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), is catalyzed by a coenzyme B12-dependent glycerol dehydratase.[11] Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[9][11] This pathway is notable for its high theoretical yield from glycerol, a readily available and inexpensive byproduct of biodiesel production.[1][10] However, the requirement for the costly coenzyme B12 in many host organisms and the cellular toxicity of the 3-HPA intermediate are significant challenges.[4][7][8]

G Glycerol Glycerol ThreeHPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->ThreeHPA Glycerol Dehydratase (Coenzyme B12-dependent) ThreeHP 3-Hydroxypropionic Acid ThreeHPA->ThreeHP Aldehyde Dehydrogenase + NAD(P)+

The β-Alanine Pathway

The β-alanine pathway utilizes L-aspartate as a precursor, which is first decarboxylated to β-alanine by L-aspartate-α-decarboxylase.[12] β-alanine is then converted to malonate semialdehyde, which is subsequently reduced to 3-HP.[4][12] This pathway offers an alternative route from central carbon metabolism and avoids the use of coenzyme B12.[5] However, it has generally exhibited lower titers and productivity compared to the other pathways.[1]

G Aspartate L-Aspartate BetaAlanine β-Alanine Aspartate->BetaAlanine L-Aspartate-α-decarboxylase (PanD) MalonateSemialdehyde Malonate Semialdehyde BetaAlanine->MalonateSemialdehyde β-Alanine Aminotransferase ThreeHP 3-Hydroxypropionic Acid MalonateSemialdehyde->ThreeHP This compound Dehydrogenase + NADPH

Performance Comparison

The efficiency of these pathways is highly dependent on the microbial host, the specific enzymes used, and the fermentation conditions. The following tables summarize key performance metrics from various studies.

Table 1: Comparison of 3-HP Production via Different Biosynthesis Pathways

PathwayHost OrganismSubstrateTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Malonyl-CoA Escherichia coliGlucose49.04--[1]
Escherichia coliFatty Acids52--[5][13]
Corynebacterium glutamicumGlucose62.60.51 g/g-[1]
Saccharomyces cerevisiaeGlucose~10--[4]
Yarrowia lipolyticaGlucose10.08--[14]
Schizosaccharomyces pombeGlucose + Acetate7.6--[15]
Glycerol-Dependent Escherichia coliGlycerol76.20.457 g/g1.89[5][16]
Escherichia coliGlycerol57.30.88 g/g1.59[17]
Klebsiella pneumoniaeGlycerol71.9--[14]
β-Alanine Escherichia coliGlucose31.1--[1]
Saccharomyces cerevisiaeGlucose13.70.14 C-mol/C-mol-[4][18]
Komagataella phaffiiMethanol (B129727)21.40.15 g/g0.48[2]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for key experiments cited in the comparison.

General Fed-Batch Fermentation Protocol for 3-HP Production

This protocol outlines a typical fed-batch fermentation process for producing 3-HP in a recombinant microbial host. Specific parameters such as media composition, feeding strategy, and induction conditions will vary depending on the host organism and the specific study.

1. Pre-culture Preparation:

  • A single colony of the recombinant strain is inoculated into a seed culture medium (e.g., LB or YPD) containing the appropriate antibiotics.

  • The seed culture is grown overnight at a specific temperature (e.g., 30°C or 37°C) with shaking (e.g., 200-250 rpm).

2. Bioreactor Inoculation and Batch Phase:

  • A defined volume of the seed culture is used to inoculate the fermentation medium in a bioreactor.

  • The initial batch phase is carried out under controlled conditions of temperature, pH (maintained with automated addition of acid/base), and dissolved oxygen (DO).

3. Fed-Batch Phase:

  • Upon depletion of the initial carbon source (indicated by a sharp increase in DO), a concentrated feed solution is supplied to the bioreactor.

  • The feeding strategy can be pre-programmed or linked to a control parameter like pH (pH-stat) or DO (DO-stat) to maintain a desired growth rate and production phase.

  • For pathways requiring inducers (e.g., IPTG for E. coli), the inducer is added at a specific cell density (OD600).

4. Sampling and Analysis:

  • Samples are withdrawn from the bioreactor at regular intervals to monitor cell growth (OD600), substrate consumption, and 3-HP concentration.

  • 3-HP concentration in the supernatant is typically quantified using High-Performance Liquid Chromatography (HPLC) with a suitable column and detector (e.g., UV or RI).

Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Culture samples are centrifuged to pellet the cells.

  • The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. HPLC Analysis:

  • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄) is commonly used.

  • Column: A column suitable for organic acid analysis (e.g., Aminex HPX-87H) is employed.

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Temperature: The column is maintained at a constant temperature (e.g., 50-60°C).

  • Detection: 3-HP is detected by a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

  • Quantification: The concentration of 3-HP is determined by comparing the peak area to a standard curve generated from known concentrations of 3-HP.

Concluding Remarks

The selection of an optimal 3-HP biosynthesis pathway depends on several factors, including the desired production scale, the available feedstock, and the chosen microbial host. The glycerol-dependent pathway has demonstrated the highest reported titers to date, making it a strong candidate for industrial-scale production, provided the challenges of coenzyme B12 dependence and intermediate toxicity can be effectively managed.[5][16] The malonyl-CoA pathway offers versatility in substrate utilization and has achieved high titers in various hosts.[1][5][13] While the β-alanine pathway currently shows lower performance metrics, ongoing research into enzyme discovery and metabolic engineering may enhance its competitiveness.[1] Continued efforts in synthetic biology, metabolic engineering, and fermentation process optimization are expected to further improve the efficiency of all three pathways, paving the way for the sustainable and economical production of 3-HP.

References

A Comparative Guide to the Kinetic Analysis of Key Enzymes in the 3-Hydroxypropionate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypropionate (3-HP) cycle is a carbon fixation pathway with significant potential in metabolic engineering and the development of sustainable bioproduction systems.[1][2][3] A thorough understanding of the kinetic properties of the enzymes within this cycle is paramount for optimizing pathway efficiency and for the rational design of novel biocatalysts. This guide provides a comparative analysis of the kinetic data for key enzymes in the this compound cycle, detailed experimental protocols for their analysis, and visualizations of the pathway and experimental workflows.

Comparative Kinetic Data of this compound Cycle Enzymes

The kinetic parameters of enzymes are crucial indicators of their efficiency and substrate affinity. The following tables summarize the available kinetic data for several key enzymes of the this compound and related cycles from various organisms.

EnzymeOrganismSubstrateApparent K_m_k_cat_ (s⁻¹) / Specific ActivityReference
Malonyl-CoA Reductase Chloroflexus aurantiacusMalonyl-CoA30 µM25 s⁻¹ (turnover number per subunit)[4]
NADPH25 µM[4]
Metallosphaera sedulaMalonyl-CoA40 µM44 µmol mg⁻¹ min⁻¹ (at 65°C)[5]
NADPH25 µM28 s⁻¹ (turnover rate per subunit)[5]
Sulfolobus tokodaiiMalonyl-CoA0.1 mMNot Reported[5]
Propionyl-CoA Synthase Salmonella entericaPropionateNot Reportedk_cat_/K_m_ = 1644 mM⁻¹ s⁻¹[6]
3-Hydroxypropionyl-CoA Synthetase Metallosphaera sedulaThis compound7.8–62.5 µM (range tested)Not Reported[1][2]
Acryloyl-CoA Reductase Metallosphaera sedulaAcrylate (B77674)Not ReportedNot Reported[1][2]

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data is contingent on well-defined experimental protocols. The following are detailed methodologies for the kinetic analysis of key enzymes in the this compound cycle, synthesized from published research.

Kinetic Analysis of Malonyl-CoA Reductase

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of Malonyl-CoA Reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified Malonyl-CoA Reductase

  • Malonyl-CoA solution

  • NADPH solution

  • Reaction Buffer (e.g., 100 mM KHPO₄-K₂HPO₄, pH 7.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm or 365 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, a fixed, saturating concentration of one substrate (e.g., 0.5 mM NADPH when varying malonyl-CoA), and varying concentrations of the other substrate (e.g., a range of malonyl-CoA concentrations from 0.2 to 5 times the expected K_m_).

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 65°C for enzymes from thermophiles).[1][2] Initiate the reaction by adding a small, known amount of purified Malonyl-CoA Reductase.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm or 365 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][2]

  • Initial Rate Calculation: Determine the initial linear rate of the reaction from the slope of the absorbance versus time plot. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM⁻¹ cm⁻¹ at 340 nm).

  • Data Analysis: Plot the initial reaction rates against the varying substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the V_max_ and K_m_ values.[7]

Coupled Assay for 3-Hydroxypropionyl-CoA Dehydratase and Acryloyl-CoA Reductase

This protocol describes a coupled enzyme assay to determine the activity of 3-Hydroxypropionyl-CoA Dehydratase (HPCD) by linking its product formation to the NADPH-dependent reduction by Acryloyl-CoA Reductase (ACR).[1][2]

Materials:

  • Purified 3-Hydroxypropionyl-CoA Synthetase (HPCS), HPCD, and ACR

  • This compound (3-HP) solution

  • ATP solution

  • MgCl₂ solution

  • Coenzyme A (CoA) solution

  • NADPH solution

  • Reaction Buffer (e.g., 100 mM KHPO₄-K₂HPO₄, pH 6.5)

  • Spectrophotometer

Procedure:

  • Initial Incubation: In a reaction mixture, combine 3-HP (10 mM), ATP (3 mM), MgCl₂ (20 mM), CoA (0.1 mM), and NADPH (0.5 mM) in the reaction buffer.[1]

  • First Coupling Step: Add purified HPCS and ACR to the mixture and incubate to allow for the conversion of any contaminating acrylate and to ensure the coupling enzymes are active.[1]

  • Initiation of the Target Reaction: Start the reaction by adding a known amount of purified HPCD.[1]

  • Measurement and Analysis: Monitor the oxidation of NADPH at 365 nm as described in the previous protocol. The rate of NADPH consumption is proportional to the activity of HPCD.

  • Kinetic Parameter Estimation: To determine the K_m_ of HPCD for 3-hydroxypropionyl-CoA, the assay can be performed with varying concentrations of this compound (e.g., 7.8–62.5 µM) while keeping other substrates constant.[1]

Visualizing the this compound Cycle and Experimental Workflow

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

3-Hydroxypropionate_Bi-Cycle cluster_cycle1 Cycle 1: Acetyl-CoA to Succinyl-CoA cluster_cycle2 Cycle 2: Regeneration of Acetyl-CoA acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonate_semialdehyde Malonate Semialdehyde malonyl_coa->malonate_semialdehyde Malonyl-CoA Reductase three_hp This compound malonate_semialdehyde->three_hp This compound Dehydrogenase three_hp_coa 3-Hydroxypropionyl-CoA three_hp->three_hp_coa 3-Hydroxypropionyl-CoA Synthetase acryloyl_coa Acryloyl-CoA three_hp_coa->acryloyl_coa 3-Hydroxypropionyl-CoA Dehydratase propionyl_coa Propionyl-CoA acryloyl_coa->propionyl_coa Acryloyl-CoA Reductase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Epimerase & Mutase succinyl_coa_2 Succinyl-CoA succinate Succinate succinyl_coa_2->succinate Succinyl-CoA Ligase fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate L-Malate fumarate->malate Fumarase malyl_coa (S)-Malyl-CoA malate->malyl_coa Malate-CoA Ligase glyoxylate Glyoxylate malyl_coa->glyoxylate Malyl-CoA Lyase acetyl_coa_2 Acetyl-CoA glyoxylate->acetyl_coa_2 via β-methylmalyl-CoA

Caption: The this compound Bi-Cycle for autotrophic CO₂ fixation.

Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) instrument Set up Spectrophotometer (Wavelength, Temperature) reagents->instrument mix Mix Buffer and Substrate(s) instrument->mix initiate Initiate Reaction with Enzyme mix->initiate measure Monitor Absorbance Change over Time initiate->measure calc_rate Calculate Initial Velocity measure->calc_rate plot_data Plot Velocity vs. Substrate Concentration calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine K_m and V_max fit_model->determine_params

Caption: A generalized workflow for a spectrophotometric enzyme kinetic assay.

References

Comparative Analysis of 3-Hydroxypropionate (3-HP) Biosynthesis Pathways Using Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary metabolic pathways for producing 3-hydroxypropionate (3-HP), a valuable platform chemical. The analysis is supported by data from isotopic labeling studies, which offer deep insights into the carbon flux and efficiency of these engineered pathways. This document is intended to assist researchers in selecting and optimizing metabolic routes for 3-HP production.

Overview of this compound Biosynthesis Pathways

Microbial production of 3-HP has been primarily achieved through three heterologous pathways: the malonyl-CoA pathway, the glycerol (B35011) pathway, and the β-alanine pathway. Each route presents distinct advantages and challenges in terms of substrate utilization, cofactor requirements, and theoretical yield.

  • Malonyl-CoA Pathway: This pathway is often favored due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality.[1] It starts from the central metabolic intermediate acetyl-CoA, which is carboxylated to malonyl-CoA, and then reduced to 3-HP.[1][2]

  • Glycerol Pathway: This route can achieve high titers of 3-HP.[3] However, it often requires the co-factor B12, which can increase production costs.[3]

  • β-Alanine Pathway: This pathway offers an alternative route from pyruvate.[4][5] Metabolic engineering efforts have successfully established this pathway in hosts like Escherichia coli, achieving significant 3-HP production.[4][6]

Quantitative Comparison of 3-HP Production

The following tables summarize key performance metrics for different 3-HP biosynthesis pathways in engineered E. coli. It is important to note that the data are compiled from various studies, and direct comparisons may be limited by differences in experimental conditions, strains, and optimization strategies.

Table 1: Comparison of 3-HP Titers and Yields in Engineered E. coli

PathwaySubstrateTiter (g/L)Yield (g/g substrate)Reference
Malonyl-CoAGlucose48.8Not Reported[7]
Malonyl-CoAGlucose21.6Not Reported[8]
β-AlanineGlucose31.1Not Reported[4][6]
β-AlanineGlucose3.69Not Reported[4]
GlycerolGlycerol71.9Not Reported[9]

Table 2: Advantages and Disadvantages of 3-HP Biosynthesis Pathways

PathwayAdvantagesDisadvantages
Malonyl-CoA - Broad substrate range (e.g., glucose)[1]- Redox neutral[1]- Thermodynamically favorable[1]- Requires balancing of multi-enzyme complexes[3]- Potential for flux competition with fatty acid synthesis
Glycerol - High product titers reported[9]- Often requires expensive co-factor B12[3]- Potential for toxic intermediate accumulation
β-Alanine - Alternative to malonyl-CoA and glycerol pathways- Can be engineered for high yields[4][6]- Can be a longer pathway, potentially limiting flux- May require extensive enzyme screening and optimization[4]

Isotopic Labeling for Flux Analysis

Isotopic labeling studies, particularly 13C-Metabolic Flux Analysis (13C-MFA), are powerful tools for quantifying the flow of carbon through metabolic networks.[10] By feeding cells a 13C-labeled substrate (e.g., glucose) and analyzing the labeling patterns in downstream metabolites, researchers can determine the relative and absolute fluxes of different pathways.[10] This information is critical for identifying bottlenecks, understanding the effects of genetic modifications, and rationally designing improved production strains.

Experimental Protocols

This protocol outlines the key steps for performing a stationary 13C-MFA experiment in an engineered E. coli strain producing 3-HP.

1. Culture Preparation and Isotopic Labeling:

  • Prepare a defined minimal medium (e.g., M9 medium) with a known concentration of a 13C-labeled carbon source. A common choice is a mixture of 20% [U-13C6]glucose and 80% naturally labeled glucose.
  • Inoculate a pre-culture of the engineered E. coli strain into the labeling medium.
  • Grow the culture at 37°C with shaking until it reaches a metabolic and isotopic steady state, typically in the mid-exponential growth phase.

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by transferring a known volume of the cell culture into a cold solution (e.g., -20°C to -40°C 60% methanol).
  • Centrifuge the quenched cell suspension to pellet the cells.
  • Extract intracellular metabolites by resuspending the cell pellet in a suitable solvent (e.g., hot ethanol (B145695) or a chloroform/methanol/water mixture).
  • Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

3. Hydrolysis of Proteinogenic Amino Acids:

  • For analysis of amino acid labeling, pellet the cells and wash them.
  • Hydrolyze the cell pellet in 6 M HCl at 100-110°C for 24 hours to break down proteins into their constituent amino acids.
  • Remove the acid by evaporation under a stream of nitrogen or by using a speed vacuum concentrator.

4. Derivatization:

  • Derivatize the amino acid hydrolysates to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

  • Analyze the derivatized samples using a GC-MS system.
  • Separate the derivatized amino acids on a suitable GC column (e.g., DB-5).
  • Detect the mass isotopomer distributions of the amino acid fragments in the mass spectrometer.

6. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.
  • Use a metabolic model of the organism and specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

Visualizations

G cluster_0 Central Metabolism cluster_1 Malonyl-CoA Pathway cluster_2 Glycerol Pathway cluster_3 β-Alanine Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycerol Glycerol HPA 3-Hydroxypropionaldehyde Glycerol->HPA dhaB AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aspartate Aspartate Pyruvate->Aspartate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA acc HP_Malonyl This compound MalonylCoA->HP_Malonyl mcr HP_Glycerol This compound HPA->HP_Glycerol aldH bAlanine β-Alanine Aspartate->bAlanine panD MSA Malonic Semialdehyde bAlanine->MSA transaminase HP_bAlanine This compound MSA->HP_bAlanine ydfG

Caption: Overview of major 3-HP biosynthesis pathways from central metabolites.

G cluster_workflow 13C-MFA Workflow A Culture with 13C-labeled Substrate B Metabolic Quenching A->B C Metabolite Extraction & Protein Hydrolysis B->C D Derivatization C->D E GC-MS Analysis D->E F Data Processing & Flux Calculation E->F

Caption: Generalized experimental workflow for 13C-Metabolic Flux Analysis.

References

A Comparative Guide to CoA-Dependent and CoA-Independent Pathways for 3-Hydroxypropionate (3-HP) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CoA-dependent and CoA-independent metabolic pathways for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. The performance of these pathways is evaluated based on experimental data from various studies, offering insights for metabolic engineering and bioprocess optimization.

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile three-carbon platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. Microbial biosynthesis of 3-HP from renewable feedstocks presents a sustainable alternative to petrochemical-based production. Several biosynthetic routes have been engineered in various microorganisms, which can be broadly categorized into CoA-dependent and CoA-independent pathways. This guide delves into a detailed comparison of these pathways, presenting quantitative data, experimental protocols, and pathway visualizations to aid researchers in selecting and optimizing 3-HP production strategies.

Pathway Overview

The primary CoA-dependent route for 3-HP production is the malonyl-CoA pathway . In contrast, the main CoA-independent routes include the glycerol (B35011) pathway and the β-alanine pathway . While the glycerol and β-alanine pathways can have both CoA-dependent and independent steps, they are often characterized by key enzymatic reactions that do not involve a CoA-activated intermediate for the final conversion to 3-HP.

CoA-Dependent Pathway: Malonyl-CoA Pathway

The malonyl-CoA pathway involves the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. This pathway is attractive due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality.[1]

CoA-Independent Pathways
  • Glycerol Pathway: This pathway converts glycerol to 3-HP via a 3-hydroxypropionaldehyde (3-HPA) intermediate. It can be a highly efficient route but often requires the expensive cofactor vitamin B12 for the initial dehydration of glycerol.[2][3]

  • β-Alanine Pathway: This pathway utilizes β-alanine as a key intermediate, which is synthesized from aspartate. It offers the advantage of not requiring vitamin B12.[4][5]

Quantitative Performance Comparison

The following table summarizes the performance of different 3-HP production pathways in various engineered microorganisms, based on reported titers, yields, and productivities.

PathwayHost OrganismSubstrateTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
CoA-Dependent (Malonyl-CoA) Escherichia coliFatty Acids52--[1]
Escherichia coliGlucose21.60.566 g/g0.13[6]
Saccharomyces cerevisiaeGlucose9.80.13 C-mol/C-mol-[7]
Yarrowia lipolyticaGlucose10.08--[8]
CoA-Independent (Glycerol) Escherichia coliGlycerol76.20.457 g/g1.89[9]
Escherichia coliGlycerol71.9-1.8[10][11]
Escherichia coliGlycerol41.50.31 g/g0.86[12]
Klebsiella pneumoniaeGlycerol83.8--[2]
Klebsiella pneumoniaeGlycerol>28>0.40 g/g-[13]
CoA-Independent (β-Alanine) Escherichia coliGlucose31.1--[1][14]
Saccharomyces cerevisiaeGlucose13.70.14 C-mol/C-mol0.17[15]
Komagataella phaffiiMethanol (B129727)21.40.15 g/g0.48[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic steps in the CoA-dependent and CoA-independent pathways for 3-HP biosynthesis.

CoA_Dependent_Malonyl_CoA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase (ACC) MalonateSemialdehyde Malonate Semialdehyde MalonylCoA->MalonateSemialdehyde Malonyl-CoA reductase (MCR-C) ThreeHP 3-Hydroxypropionate MalonateSemialdehyde->ThreeHP Malonyl-CoA reductase (MCR-N)

CoA-Dependent Malonyl-CoA Pathway for 3-HP Biosynthesis.

CoA_Independent_Glycerol_Pathway Glycerol Glycerol ThreeHPA 3-Hydroxy- propionaldehyde (3-HPA) Glycerol->ThreeHPA Glycerol dehydratase ThreeHP This compound ThreeHPA->ThreeHP Aldehyde dehydrogenase

CoA-Independent Glycerol Pathway for 3-HP Biosynthesis.

CoA_Independent_Beta_Alanine_Pathway Aspartate Aspartate BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate decarboxylase MalonateSemialdehyde Malonate Semialdehyde BetaAlanine->MalonateSemialdehyde β-Alanine-pyruvate aminotransferase ThreeHP This compound MalonateSemialdehyde->ThreeHP This compound dehydrogenase

CoA-Independent β-Alanine Pathway for 3-HP Biosynthesis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies for the production and quantification of 3-HP.

Strain Construction and Genetic Modification

The construction of 3-HP producing strains typically involves the heterologous expression of key pathway enzymes in a suitable host organism like E. coli or S. cerevisiae.

General Workflow:

  • Gene Sourcing and Codon Optimization: Genes encoding the desired enzymes are identified from source organisms (e.g., Chloroflexus aurantiacus for malonyl-CoA reductase). The gene sequences are often codon-optimized for expression in the chosen host.

  • Vector Construction: The codon-optimized genes are cloned into appropriate expression vectors, often under the control of strong, inducible promoters (e.g., T7 promoter in E. coli).

  • Host Transformation: The expression vectors are transformed into the host organism.

  • Genomic Integration (Optional): For stable expression, the gene cassettes can be integrated into the host chromosome using techniques like CRISPR-Cas9.

  • Metabolic Engineering: To enhance precursor supply and reduce byproduct formation, genes in competing pathways may be deleted or downregulated. For instance, in the malonyl-CoA pathway, genes involved in fatty acid synthesis might be targeted.

Strain_Construction_Workflow A Gene Sourcing & Codon Optimization B Vector Construction A->B C Host Transformation B->C D Genomic Integration (Optional) C->D E Metabolic Engineering (Byproduct Reduction) C->E D->E F Final Production Strain E->F

General workflow for constructing 3-HP producing strains.
Fed-Batch Fermentation

High-density cell cultivation using a fed-batch strategy is commonly employed to achieve high titers of 3-HP.

Typical Fed-Batch Fermentation Protocol for E. coli:

  • Inoculum Preparation: A single colony of the engineered strain is used to inoculate a seed culture in a rich medium (e.g., LB broth) and grown overnight.

  • Bioreactor Setup: A bioreactor containing a defined mineral medium with a limiting carbon source (e.g., glucose or glycerol) is inoculated with the seed culture.

  • Batch Phase: The culture is grown in batch mode until the initial carbon source is depleted, indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-Batch Phase: A concentrated feeding solution containing the carbon source and other necessary nutrients is fed into the bioreactor to maintain a controlled growth rate. The feeding strategy can be pre-defined (e.g., exponential feeding) or based on feedback control (e.g., DO-stat).

  • Induction: When the cell density reaches a desired level, the expression of the 3-HP pathway genes is induced (e.g., by adding IPTG for a T7 promoter system).

  • Process Monitoring and Control: Throughout the fermentation, key parameters such as pH, temperature, and DO are monitored and controlled. The pH is typically maintained by the automated addition of a base (e.g., NH4OH).

  • Sampling: Samples are taken periodically to measure cell density (OD600) and the concentration of 3-HP and other metabolites.

Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for quantifying 3-HP in fermentation broth.

Representative HPLC Method:

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV detector and a suitable column is used.

  • Column: A C18 reverse-phase column or a column specifically designed for organic acid analysis (e.g., Aminex HPX-87H) is commonly used.

  • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H2SO4), is used.

  • Detection: 3-HP is detected by UV absorbance, typically at a wavelength of 210 nm.

  • Quantification: The concentration of 3-HP is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of 3-HP.

Conclusion

Both CoA-dependent and CoA-independent pathways have demonstrated significant potential for the microbial production of 3-HP. The choice of pathway depends on several factors, including the desired host organism, the available feedstock, and the economic feasibility of the process. The glycerol pathway in E. coli and K. pneumoniae has achieved the highest reported titers, but the requirement for vitamin B12 in some engineered strains can be a drawback. The malonyl-CoA and β-alanine pathways offer the advantage of being vitamin B12-independent and have shown promising results, particularly with ongoing metabolic engineering efforts to improve precursor and cofactor supply. The data and protocols presented in this guide provide a valuable resource for researchers aiming to develop commercially viable bioprocesses for 3-HP production.

References

A Comparative Guide to Carbon Sources for 3-Hydroxypropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 3-hydroxypropionate (3-HP), a valuable platform chemical and precursor to acrylic acid and other biopolymers, is a key area of research in industrial biotechnology.[1][2] The economic feasibility of this bio-based process is heavily influenced by the choice of carbon source. This guide provides an objective comparison of various renewable feedstocks for 3-HP production, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific applications.

Performance Comparison of Different Carbon Sources

A variety of carbon sources, including glucose, glycerol (B35011), fatty acids, and xylose, have been investigated for 3-HP production in metabolically engineered microorganisms.[1] The choice of feedstock significantly impacts the maximum theoretical yield, and in practice, the achievable titer, yield, and productivity. The following table summarizes key performance metrics from various studies, providing a clear comparison of different carbon sources.

Carbon SourceMicroorganism3-HP Titer (g/L)Yield (g/g)Productivity (g/L/h)PathwayReference
Glucose Escherichia coli49.040.2461.03Malonyl-CoA[1]
Corynebacterium glutamicum62.60.51-Glycerol[1]
Escherichia coli31.1--β-alanine[1]
Saccharomyces cerevisiae11.250.5625-Malonyl-CoA[3]
Glycerol Klebsiella pneumoniae83.8--Glycerol[4]
Escherichia coli76.20.4571.89Glycerol[5]
Escherichia coli53.7--Glycerol[1]
Fatty Acids Escherichia coli521.56-Malonyl-CoA[6][7]
Xylose Corynebacterium glutamicum54.8--Glycerol[1]

Metabolic Pathways for 3-HP Production

The biosynthesis of 3-HP from different carbon sources is achieved through several key metabolic pathways that have been engineered in various microbial hosts. The three primary routes are the glycerol pathway, the malonyl-CoA pathway, and the β-alanine pathway.[8][9]

Glycerol Pathway

The glycerol pathway directly converts glycerol to 3-HP. This pathway is advantageous due to its short length.[1] It involves a coenzyme B12-dependent glycerol dehydratase that converts glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP by an aldehyde dehydrogenase.[1][4]

Glycerol Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (coenzyme B12-dependent) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase

Caption: The direct conversion of glycerol to this compound.

Malonyl-CoA Pathway

The malonyl-CoA pathway is a versatile route that can utilize various carbon sources, such as glucose and fatty acids, that can be metabolized to acetyl-CoA.[2][10] Acetyl-CoA is first carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA is then reduced to 3-HP by a two-step reaction catalyzed by the NADPH-dependent malonyl-CoA reductase (MCR).[2]

Malonyl-CoA Pathway Carbon Source Glucose / Fatty Acids Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA Glycolysis / β-oxidation Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) + CO2, ATP Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR-C) + NADPH 3-HP This compound Malonate Semialdehyde->3-HP Malonyl-CoA Reductase (MCR-N) + NADPH

Caption: The malonyl-CoA pathway for 3-HP production from various carbon sources.

β-Alanine Pathway

The β-alanine pathway utilizes intermediates from the TCA cycle.[1] For instance, aspartate, derived from oxaloacetate, is converted to β-alanine, which is then transformed into malonate semialdehyde and subsequently reduced to 3-HP.[1]

Beta-Alanine Pathway Glucose Glucose Oxaloacetate Oxaloacetate (from TCA cycle) Glucose->Oxaloacetate Glycolysis & TCA Cycle Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase beta-Alanine β-Alanine Aspartate->beta-Alanine Aspartate-1-decarboxylase Malonate Semialdehyde Malonate Semialdehyde beta-Alanine->Malonate Semialdehyde β-alanine aminotransferase 3-HP This compound Malonate Semialdehyde->3-HP Malonate Semialdehyde Reductase

Caption: The β-alanine pathway for 3-HP synthesis from glucose.

Experimental Protocols

The following provides a generalized experimental workflow for evaluating different carbon sources for 3-HP production. Specific details will vary based on the microbial host and cultivation strategy.

Strain Construction and Cultivation
  • Gene Cloning and Plasmid Construction: The genes encoding the key enzymes of the desired 3-HP production pathway are cloned into suitable expression vectors. Codon optimization for the host organism is often performed to enhance protein expression.

  • Host Strain Transformation: The constructed plasmids are transformed into the selected host strain (e.g., E. coli, S. cerevisiae). Gene knockouts of competing pathways may be performed to redirect carbon flux towards 3-HP production.

  • Seed Culture Preparation: A single colony of the engineered strain is inoculated into a small volume of seed medium (e.g., LB medium for E. coli) and incubated overnight at an appropriate temperature (e.g., 37°C for E. coli) with shaking.

  • Fermentation: The seed culture is used to inoculate the main fermentation medium in a bioreactor. The fermentation medium contains the carbon source to be evaluated, along with necessary salts, nitrogen sources, and trace elements. Fermentation parameters such as temperature, pH, and dissolved oxygen are controlled. For fed-batch fermentations, a concentrated solution of the carbon source is fed to the culture to maintain a desired concentration.

Analytical Methods
  • Cell Growth Measurement: Cell growth is monitored by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • Substrate and Product Analysis: The concentrations of the carbon source and 3-HP in the culture supernatant are determined by High-Performance Liquid Chromatography (HPLC). The HPLC system is typically equipped with a refractive index (RI) detector and a suitable column (e.g., a Bio-Rad Aminex HPX-87H column). A dilute sulfuric acid solution is commonly used as the mobile phase.

Experimental Workflow cluster_0 Strain Engineering cluster_1 Cultivation cluster_2 Analysis Gene Cloning Gene Cloning & Plasmid Construction Transformation Host Strain Transformation Gene Cloning->Transformation Seed Culture Seed Culture Preparation Transformation->Seed Culture Fermentation Bioreactor Fermentation Seed Culture->Fermentation Sampling Regular Sampling Fermentation->Sampling OD600 Cell Growth (OD600) Sampling->OD600 HPLC Substrate & 3-HP Quantification (HPLC) Sampling->HPLC

Caption: A typical experimental workflow for evaluating 3-HP production.

Conclusion

The selection of an appropriate carbon source is a critical factor in the development of a commercially viable process for 3-HP production. Glycerol and glucose have been extensively studied, with high titers achieved in engineered K. pneumoniae and C. glutamicum, respectively.[1][4] Fatty acids present a compelling alternative with a high theoretical yield, and impressive experimental yields have been demonstrated in E. coli.[6][7] The choice of the optimal carbon source will ultimately depend on factors such as regional availability, cost, and the specific metabolic capabilities of the production host. This guide provides a foundation for researchers to make informed decisions in their efforts to advance the bio-based production of 3-HP.

References

Comparative Transcriptomic Analysis of Engineered 3-Hydroxypropionic Acid Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, has garnered significant interest as a sustainable alternative to petroleum-based processes. Metabolic engineering efforts have focused on optimizing various biosynthetic pathways in hosts like Escherichia coli and Saccharomyces cerevisiae. Transcriptomic analysis is a powerful tool to understand the global cellular response to genetic engineering and to identify new targets for strain improvement. This guide provides a comparative overview of the transcriptomic landscapes of engineered 3-HP producing strains, supported by experimental data and detailed methodologies.

Performance Comparison of Engineered Strains

Metabolic engineering strategies for 3-HP production primarily focus on the introduction and optimization of key biosynthetic pathways, enhancement of precursor and cofactor supply, and reduction of competing pathways. The following tables summarize the performance of representative engineered strains from the literature.

Table 1: Performance of Engineered Saccharomyces cerevisiae Strains for 3-HP Production via the Malonyl-CoA Pathway

StrainRelevant Genotype/Engineering Strategy3-HP Titer (g/L)3-HP Yield (C-mol % of glucose)Reference
ST1Non-producing control00[1]
ST687Multiple integrations of malonyl-CoA reductase (mcr) and a phosphorylation-deficient acetyl-CoA carboxylase (ACC1**), overexpression of PDC1, ALD6, and acsL641P9.8 ± 0.413[1]

Table 2: Performance of Engineered Escherichia coli Strains for 3-HP Production via the β-Alanine Pathway

StrainRelevant Genotype/Engineering Strategy3-HP Titer (g/L)Reference
Engineered E. coliOverexpression of L-aspartate-1-decarboxylase, β-alanine-pyruvate aminotransferase, and 3-hydroxyacid dehydrogenase; further engineering of L-alanine aminotransferase and alanine (B10760859) racemase.29.1 (fed-batch)[2]
Engineered E. coliOverexpression of β-alanine pathway enzymes and replacement of the native promoter of the sdhC gene with a strong trc promoter.31.1 (fed-batch)[3]

Comparative Transcriptomic Analysis: S. cerevisiae

A key study by Kildegaard et al. (2016) provides a detailed transcriptomic comparison between a high 3-HP producing S. cerevisiae strain (ST687) and a non-producing control strain (ST1). This analysis offers insights into the cellular adjustments accompanying efficient 3-HP biosynthesis via the malonyl-CoA pathway.[1]

Table 3: Differentially Expressed Genes in High 3-HP Producing S. cerevisiae (ST687) vs. Non-producing Strain (ST1)

GeneGene NameFunctionFold Change (ST687 vs. ST1)q-value
HMG1HMG-CoA reductaseMevalonate pathway, NADPH consumption2.5< 0.05
ZWF1Glucose-6-phosphate dehydrogenasePentose (B10789219) phosphate (B84403) pathway, NADPH generation1.8< 0.05
GND16-phosphogluconate dehydrogenasePentose phosphate pathway, NADPH generation1.6< 0.05
IDP2Isocitrate dehydrogenaseNADPH generation1.7< 0.05
ALD6Aldehyde dehydrogenaseAcetyl-CoA biosynthesis, NADPH generation2.1< 0.05
CIT1Citrate synthaseTCA cycle-1.5< 0.05
ACO1AconitaseTCA cycle-1.6< 0.05
FAS1Fatty acid synthase subunit betaFatty acid synthesis-1.9< 0.05
FAS2Fatty acid synthase subunit alphaFatty acid synthesis-2.0< 0.05

Note: This table presents a selection of key genes. For a comprehensive list, refer to the supplementary materials of Kildegaard et al. (2016).[1]

The transcriptomic data reveals a coordinated cellular response in the high-producing ST687 strain. Key observations include:

  • Upregulation of NADPH regeneration pathways: Genes involved in the pentose phosphate pathway (ZWF1, GND1), isocitrate dehydrogenase (IDP2), and aldehyde dehydrogenase (ALD6) are upregulated, indicating an increased demand for the NADPH cofactor required by the malonyl-CoA reductase.[1]

  • Downregulation of the TCA cycle: Key TCA cycle genes such as CIT1 and ACO1 are downregulated, suggesting a redirection of carbon flux away from the TCA cycle and towards the production of cytosolic acetyl-CoA, the precursor for 3-HP.[1]

  • Downregulation of competing pathways: Genes involved in fatty acid synthesis (FAS1, FAS2), a major consumer of malonyl-CoA, are downregulated, thereby increasing the availability of this precursor for 3-HP production.[1]

Experimental Protocols

RNA Isolation and Sequencing (Adapted from Kildegaard et al., 2016)
  • Cell Culture and Sampling: S. cerevisiae strains are cultivated in defined minimal medium. For transcriptomic analysis, cell samples are harvested during the exponential growth phase.

  • RNA Extraction: Total RNA is extracted using a hot phenol (B47542) method. Briefly, cell pellets are resuspended in a lysis buffer and incubated with acid phenol at 65°C. After phase separation by centrifugation, the aqueous phase containing RNA is collected.

  • RNA Purification: The extracted RNA is purified using an RNA cleanup kit to remove any remaining contaminants, including genomic DNA. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: An mRNA sequencing library is prepared from the total RNA samples. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are quality-filtered and trimmed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to the reference genome of the organism. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using statistical packages such as DESeq2 or edgeR to identify genes with significant changes in expression between different strains or conditions.

Visualizing Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the transcriptomic analysis of engineered 3-HP producing strains.

Malonyl_CoA_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde PDC1 Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Acetate Acetate Acetaldehyde->Acetate ALD6 Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA acsL641P Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1** 3HP 3-HP Malonyl_CoA->3HP mcr Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids FAS1/2 NADPH NADPH NADP NADP+ PDC1 PDC1 PDC1->Pyruvate ALD6 ALD6 ALD6->Acetaldehyde acs acsL641P acs->Acetate ACC1 ACC1** ACC1->Acetyl_CoA mcr mcr mcr->Malonyl_CoA FAS FAS1/2 FAS->Malonyl_CoA TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle

Caption: Malonyl-CoA pathway for 3-HP production in S. cerevisiae.

Beta_Alanine_Pathway Aspartate L-Aspartate Beta_Alanine β-Alanine Aspartate->Beta_Alanine panD Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde β-alanine aminotransferase 3HP 3-HP Malonate_Semialdehyde->3HP 3-HP dehydrogenase NADPH NADPH NADP NADP+ panD panD panD->Aspartate bapat β-alanine aminotransferase bapat->Beta_Alanine 3hpdh 3-HP dehydrogenase 3hpdh->Malonate_Semialdehyde Transcriptomic_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis Culture Cell Culture (High vs. Low Producer) RNA_Isolation RNA Isolation Culture->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC Quality Control & Trimming Raw_Reads->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Interpretation Pathway & Functional Enrichment Analysis DEA->Interpretation

References

Unraveling 3-HP Production Bottlenecks: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, is often hindered by metabolic bottlenecks that limit yield and productivity. Proteomic analysis has emerged as a powerful tool to identify these bottlenecks and guide metabolic engineering strategies. This guide compares key findings from proteomic studies on different 3-HP producing microorganisms, providing insights into common cellular responses and organism-specific challenges.

Comparative Proteomic Analysis of 3-HP Producing Strains

This section summarizes quantitative proteomic data from two key studies on 3-HP production in genetically engineered microorganisms: the cyanobacterium Synechocystis sp. PCC 6803 and the filamentous fungus Aspergillus pseudoterreus. These studies utilized mass spectrometry-based proteomics to compare 3-HP producing strains to their wild-type or parent counterparts, revealing significant changes in protein expression that highlight metabolic rerouting and stress responses.

Table 1: Summary of Quantitative Proteomic Analysis in 3-HP Producing Synechocystis sp. PCC 6803
Protein Category Regulation Status Key Findings and Identified Bottlenecks
Energy Metabolism Up-regulatedProteins related to oxidative phosphorylation and photosynthesis were up-regulated, suggesting an increased demand for ATP and NADPH to power the 3-HP synthesis pathway.[1][2]
Carbon Metabolism Up-regulatedKey enzymes in the central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway and glycolysis, showed increased expression. This indicates a metabolic push to supply precursors like malonyl-CoA and acetyl-CoA.[1][2]
Ribosome/Protein Synthesis Up-regulatedAn up-regulation of ribosomal proteins points towards an increased protein synthesis load, likely to produce the enzymes of the heterologous 3-HP pathway.[1][2]
Transporters Up-regulatedABC-type transporters were significantly up-regulated, suggesting a response to transport 3-HP or handle cellular stress caused by its accumulation.[1][2]
Stress Response Differentially regulatedProteins involved in stress responses were differentially regulated, indicating cellular stress due to the metabolic burden of 3-HP production.

Data summarized from the study by Wang et al. (2016) on a 3-HP producing Synechocystis sp. PCC 6803 strain compared to the wild type. The study identified 204 up-regulated and 123 down-regulated proteins.[1][2]

Table 2: Summary of Proteomic and Metabolomic Analysis in 3-HP Producing Aspergillus pseudoterreus
Metabolic Pathway Regulation Status/Observation Key Findings and Identified Bottlenecks
Beta-alanine (B559535) Pathway (Engineered) ExpressedThe enzymes of the engineered beta-alanine pathway for 3-HP production were successfully expressed.[3]
Oxidative Degradation of 3-HP Identified as a competing pathwayA competing pathway leading to the oxidative degradation of 3-HP to malonate semialdehyde was identified as a significant bottleneck, reducing the final 3-HP yield.[3][4]
Co-product Formation Identified as a competing pathwayThe production of various co-products, including organic acids and glycerol, was identified as a competing carbon sink.[3][4]
Nitrogen Metabolism AlteredIntracellular accumulation of 2,4-diaminobutanoate was identified as an off-target nitrogen sink, potentially limiting the flux through the engineered 3-HP pathway.[3][4]

Data summarized from the study by Pandor et al. (2021) on Aspergillus pseudoterreus engineered to produce 3-HP via the beta-alanine pathway.[3][4]

Experimental Protocols

A detailed understanding of the methodologies used in these proteomic studies is crucial for reproducing and building upon their findings. Below is a generalized protocol for quantitative proteomic analysis using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique in the cited studies.

iTRAQ-based Quantitative Proteomics Workflow
  • Protein Extraction and Quantification:

    • Harvest microbial cells from both the 3-HP producing strain and the control strain during the exponential growth phase.

    • Lyse the cells using a suitable method (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

    • Quantify the protein concentration in each sample using a standard protein assay (e.g., BCA assay).

  • Protein Digestion and iTRAQ Labeling:

    • Take an equal amount of protein from each sample (typically 100 µg).

    • Reduce the proteins with a reducing agent (e.g., DTT) and then alkylate with an alkylating agent (e.g., iodoacetamide) to block cysteine residues.

    • Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

    • Label the peptides from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex) according to the manufacturer's protocol. Each iTRAQ reagent has a unique reporter ion that will be used for quantification.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Combine the iTRAQ-labeled peptide samples.

    • Fractionate the mixed peptides using strong cation exchange (SCX) chromatography or high-pH reversed-phase chromatography to reduce sample complexity.

    • Analyze each fraction by nano-liquid chromatography coupled to a tandem mass spectrometer (nano-LC-MS/MS). The mass spectrometer will perform a full scan to detect the peptide ions and then fragment the most intense ions to generate MS/MS spectra.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra by searching against a protein database of the target organism.

    • Quantify the relative abundance of the proteins by comparing the intensities of the iTRAQ reporter ions in the MS/MS spectra.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated between the 3-HP producing and control strains.

Visualizing Metabolic Bottlenecks and Workflows

Diagrams are essential for visualizing the complex interplay of metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results s1 Cell Culture (3-HP vs Control) s2 Protein Extraction s1->s2 s3 Protein Digestion (Trypsin) s2->s3 s4 iTRAQ Labeling s3->s4 a1 Peptide Fractionation (SCX/RP-HPLC) s4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Database Search (Protein ID) a2->a3 a4 Quantification (Reporter Ions) a2->a4 r1 Identification of Differentially Expressed Proteins a4->r1 r2 Pathway Analysis & Bottleneck Identification r1->r2

Proteomics experimental workflow.

metabolic_bottlenecks cluster_central_carbon Central Carbon Metabolism cluster_3hp_pathway Engineered 3-HP Pathway cluster_bottlenecks Identified Bottlenecks glucose Glucose g6p Glucose-6-P glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa competing_pathways Competing Pathways (e.g., Fatty Acid Synthesis) acetyl_coa->competing_pathways hp_pathway 3-HP Biosynthesis malonyl_coa->hp_pathway hp 3-HP hp_pathway->hp cofactor Cofactor Imbalance (NADPH/ATP demand) hp_pathway->cofactor High Demand degradation 3-HP Degradation hp->degradation

Key metabolic pathways and bottlenecks in 3-HP production.

References

A Comparative Guide to the Material Properties of Poly(3-hydroxypropionate) from Diverse Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the material characteristics of poly(3-hydroxypropionate) (P3HP), a promising biodegradable and biocompatible polyester, is crucial for its application in various fields. This guide provides a comprehensive comparison of the material properties of P3HP derived from different sources, supported by experimental data and detailed methodologies.

Poly(this compound) is emerging as a viable alternative to petroleum-based plastics, offering high flexibility, good tensile strength, and complete biodegradability.[1][2][3] Unlike its more brittle counterpart, poly(3-hydroxybutyrate) (P3HB), P3HP's favorable mechanical properties make it suitable for a wide range of applications, including as a plasticizer to enhance the properties of other biopolymers.[2][3] This guide delves into the material properties of P3HP synthesized through various microbial fermentation routes and chemical processes, providing a clear comparison to aid in material selection and application development. While cell-free enzymatic synthesis of P3HP is an emerging and promising production method, detailed data on the material properties of the resulting polymer are not yet extensively available in the current literature, marking a critical area for future investigation.

Quantitative Comparison of Material Properties

The production method significantly influences the material properties of P3HP. The following table summarizes the key quantitative data for P3HP obtained from different microbial and chemical synthesis routes.

PropertyMicrobial P3HP (Recombinant E. coli)Microbial P3HP (Recombinant S. blattae)Chemically Synthesized P3HP
Number-Average Molecular Weight (Mn) (kDa) 105.850Up to 63
Weight-Average Molecular Weight (Mw) (kDa) 201.1--
Polydispersity Index (PDI) 1.9--
Glass Transition Temperature (Tg) (°C) -20 to -15--20
Melting Temperature (Tm) (°C) 76 - 77-~77
Tensile Strength (MPa) High-High
Elongation at Break (%) High-High

Note: Data is compiled from multiple sources and represents a range of reported values.[2][3][4][5][6]

Experimental Protocols

Accurate and reproducible characterization of P3HP's material properties is essential. Below are detailed methodologies for key analytical techniques.

Molecular Weight Determination (Gel Permeation Chromatography - GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of P3HP.

Methodology:

  • Instrumentation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • Columns: A set of linear GPC columns, such as those packed with polystyrene-divinylbenzene (PS-DVB) copolymer, suitable for the analysis of polymers in the expected molecular weight range.[7]

  • Mobile Phase: Chloroform is a commonly used solvent for P3HP.[7]

  • Sample Preparation: Dissolve the purified P3HP sample in the mobile phase (chloroform) to a concentration of approximately 1 mg/mL. The sample should be dissolved overnight at room temperature and filtered through a 0.45 µm PTFE filter before injection.[7]

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 100 µL.[8]

    • Column Temperature: Ambient or as required for specific column types.

  • Calibration: The system is calibrated using narrow polydispersity polystyrene standards.[8] Universal calibration can also be employed using Mark-Houwink parameters for polystyrene and the polymer of interest if available.[7]

Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHm) of P3HP.

Methodology:

  • Instrumentation: A Differential Scanning Calorimeter (DSC).

  • Sample Preparation: A small amount of the P3HP sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Analysis Conditions: The analysis is typically performed under a nitrogen atmosphere. A common thermal program involves three stages:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) to erase the thermal history of the sample.[9][10]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Reheat the sample at the same heating rate (e.g., 10 °C/min) to above its melting point. The Tg and Tm are determined from this second heating scan.[6]

  • Data Analysis: The Tg is identified as a step-change in the heat flow, while the Tm is determined as the peak temperature of the melting endotherm. The heat of fusion is calculated from the area of the melting peak.[9]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition profile of P3HP.

Methodology:

  • Instrumentation: A Thermogravimetric Analyzer (TGA).

  • Sample Preparation: A small amount of the P3HP sample (typically 5-10 mg) is placed in a TGA pan (e.g., aluminum or platinum).

  • Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of degradation and the temperature of maximum degradation rate are key parameters determined from the TGA and its derivative (DTG) curve, respectively.

Mechanical Properties Testing (Tensile Testing)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of P3HP films.

Methodology:

  • Standard: ASTM D882 is the standard test method for determining the tensile properties of thin plastic films.

  • Sample Preparation: P3HP films of uniform thickness (less than 1 mm) are prepared, typically by solvent casting. Rectangular test specimens are cut from the film with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip-to-grip separation. Care must be taken to ensure the edges are smooth and free of nicks.

  • Instrumentation: A universal testing machine equipped with grips suitable for thin films (e.g., pneumatic or manual vise grips with rubber-coated inserts).

  • Analysis Conditions:

    • The test is conducted at a standard laboratory temperature (23 °C) and relative humidity (50%).

    • The test speed is selected based on the expected elongation at break of the material.

  • Data Analysis: The tensile strength is the maximum stress the film can withstand before breaking. The elongation at break is the percentage of stretching before fracture. The Young's modulus, a measure of stiffness, is calculated from the initial linear portion of the stress-strain curve.

Visualizing the Workflow and Property Comparison

To better illustrate the experimental processes and the comparative nature of the material properties, the following diagrams are provided.

Experimental_Workflow cluster_purification Purification cluster_characterization Material Characterization Microbial Microbial Fermentation (e.g., E. coli, S. blattae) SolventExtraction Solvent Extraction & Precipitation Microbial->SolventExtraction Chemical Chemical Synthesis (Ring-Opening Polymerization) Chemical->SolventExtraction CellFree Cell-Free Enzymatic (Data Limited) CellFree->SolventExtraction GPC GPC (Mw, Mn, PDI) SolventExtraction->GPC DSC DSC (Tg, Tm) SolventExtraction->DSC TGA TGA (Thermal Stability) SolventExtraction->TGA Tensile Tensile Testing (Strength, Elongation) SolventExtraction->Tensile Property_Comparison cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_molecular Molecular Properties P3HP Poly(this compound) Tg Low Tg (~ -20 °C) P3HP->Tg exhibits Tm Low Tm (~ 77 °C) P3HP->Tm exhibits Flexibility High Flexibility P3HP->Flexibility possesses TensileStrength High Tensile Strength P3HP->TensileStrength possesses Elongation High Elongation at Break P3HP->Elongation possesses MW Variable Mw (50 - 200 kDa) P3HP->MW has PDI Moderate PDI (~1.9) P3HP->PDI has

References

A Cross-Species Comparative Guide to 3-Hydroxypropionate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key enzymes involved in the 3-hydroxypropionate (3-HP) metabolic pathways across various species. It is designed to be an essential resource for researchers and professionals in metabolic engineering and drug development, offering a detailed overview of enzyme performance, experimental protocols, and pathway comparisons to facilitate informed decisions in pathway reconstruction and optimization for 3-HP production.

The this compound Bi-Cycle: A Core Pathway for Carbon Fixation

The this compound bi-cycle is a carbon fixation pathway found in some chemotrophic and phototrophic bacteria, most notably in Chloroflexus aurantiacus. This pathway is of significant interest for biotechnological applications due to its oxygen tolerance and the production of valuable chemical intermediates. The cycle involves a series of enzymatic reactions that convert acetyl-CoA and bicarbonate into glyoxylate, which is then assimilated to produce pyruvate.

Below is a diagram illustrating the core reactions of the this compound bi-cycle.

This compound Bi-Cycle acetyl_coa Acetyl-CoA acc Acetyl-CoA carboxylase acetyl_coa->acc malonyl_coa Malonyl-CoA mcr Malonyl-CoA reductase malonyl_coa->mcr three_hp This compound pcs Propionyl-CoA synthase three_hp->pcs propionyl_coa Propionyl-CoA pcc Propionyl-CoA carboxylase propionyl_coa->pcc s_methylmalonyl_coa (S)-Methylmalonyl-CoA mmcm Methylmalonyl-CoA mutase s_methylmalonyl_coa->mmcm succinyl_coa Succinyl-CoA malyl_coa (S)-Malyl-CoA succinyl_coa->malyl_coa mcl Malyl-CoA lyase malyl_coa->mcl glyoxylate Glyoxylate pyruvate Pyruvate glyoxylate->pyruvate bicarbonate1 HCO₃⁻ bicarbonate1->acc bicarbonate2 HCO₃⁻ bicarbonate2->pcc acc->malonyl_coa mcr->three_hp pcs->propionyl_coa pcc->s_methylmalonyl_coa mmcm->succinyl_coa mcl->acetyl_coa Regeneration mcl->glyoxylate ACC_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare reaction mix: - MOPS buffer (pH 7.8) - MgCl₂ - NADPH - ATP - KHCO₃ - Purified Malonyl-CoA Reductase add_enzyme Add cell extract or purified ACC prep_mix->add_enzyme measure_bg Measure background NADPH oxidation at 365 nm add_enzyme->measure_bg start_reaction Initiate reaction with Acetyl-CoA measure_bg->start_reaction measure_activity Measure NADPH oxidation at 365 nm start_reaction->measure_activity calc_slope Calculate kinetic slope measure_activity->calc_slope subtract_bg Subtract background slope calc_slope->subtract_bg calc_activity Calculate specific activity subtract_bg->calc_activity MCR_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare reaction mix: - MOPS buffer (pH 7.8) - MgCl₂ - NADPH add_enzyme Add cell extract or purified MCR prep_mix->add_enzyme measure_bg Measure background NADPH oxidation at 365 nm add_enzyme->measure_bg start_reaction Initiate reaction with Malonyl-CoA measure_bg->start_reaction measure_activity Measure NADPH oxidation at 365 nm start_reaction->measure_activity calc_slope Calculate kinetic slope measure_activity->calc_slope subtract_bg Subtract background slope calc_slope->subtract_bg calc_activity Calculate specific activity subtract_bg->calc_activity Alternative_3HP_Pathways cluster_glycerol Glycerol Pathway cluster_beta_alanine β-Alanine Pathway cluster_oxaloacetate Oxaloacetate Pathway glycerol Glycerol three_hpa 3-HPA glycerol->three_hpa Glycerol Dehydratase (B₁₂-dependent) three_hp This compound three_hpa->three_hp Aldehyde Dehydrogenase aspartate Aspartate beta_alanine β-Alanine aspartate->beta_alanine Aspartate Decarboxylase msa Malonate Semialdehyde beta_alanine->msa β-Alanine-Pyruvate Transaminase msa->three_hp Malonate Semialdehyde Reductase oxaloacetate Oxaloacetate malonate_sa Malonate Semialdehyde oxaloacetate->malonate_sa α-Ketoacid Decarboxylase malonate_sa->three_hp This compound Dehydrogenase

A Researcher's Guide to the Comparative Genomics of 3-Hydroxypropionate Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of microorganisms capable of producing 3-hydroxypropionate (3-HP), a valuable platform chemical for the synthesis of acrylic acid, biodegradable polymers, and other specialty chemicals.[1] As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative to traditional petroleum-based methods. This document delves into the key biosynthetic pathways, compares the genomic features and production capabilities of prominent microbial chassis, and provides detailed experimental protocols for researchers in the field.

Key Biosynthetic Pathways for 3-HP Production

Microorganisms utilize several distinct metabolic routes to synthesize 3-HP. These pathways can be native to the organism or engineered through the introduction of heterologous genes. The primary pathways are categorized based on their key intermediates and substrates, such as glycerol (B35011), glucose, or 1,3-propanediol (B51772) (1,3-PDO).[2]

a) Glycerol-Dependent Pathways

Glycerol, a major byproduct of biodiesel production, is a common and inexpensive feedstock for 3-HP synthesis.[2] The conversion from glycerol proceeds via a 3-hydroxypropionaldehyde (3-HPA) intermediate and is catalyzed by a coenzyme B12-dependent glycerol dehydratase.[1] This route is further divided into CoA-dependent and CoA-independent pathways. The CoA-independent pathway, requiring only a glycerol dehydratase and an aldehyde dehydrogenase, is the most studied for microbial 3-HP production from glycerol due to its simplicity.[2]

Glycerol_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (GDHt) (e.g., dhaB, pduCDE) HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) (e.g., aldH, puuC)

Glycerol-Dependent Pathway for 3-HP Production.

b) Malonyl-CoA Pathway

This pathway utilizes the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. A key enzyme, malonyl-CoA reductase (MCR), then reduces malonyl-CoA to 3-HP.[2] This pathway is attractive as it can utilize various carbon sources like glucose, acetate, or ethanol (B145695) that can be converted to acetyl-CoA.[2]

Malonyl_CoA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MSA Malonate Semialdehyde MalonylCoA->MSA Malonyl-CoA Reductase (MCR) HP This compound (3-HP) MSA->HP Malonate Semialdehyde Reductase or 3-HP Dehydrogenase

The Malonyl-CoA Pathway from Acetyl-CoA.

c) β-Alanine Pathway

In this route, aspartate is converted to β-alanine, which is then deaminated to malonate semialdehyde and subsequently reduced to 3-HP. This pathway has been successfully engineered in hosts like Saccharomyces cerevisiae and Corynebacterium glutamicum.[3][4]

Beta_Alanine_Pathway Aspartate Aspartate BetaAla β-Alanine Aspartate->BetaAla Aspartate Decarboxylase (panD) MSA Malonate Semialdehyde BetaAla->MSA β-Alanine-Pyruvate Aminotransferase (BAPAT) HP This compound (3-HP) MSA->HP Malonate Semialdehyde Reductase

The β-Alanine Pathway for 3-HP Production.

d) 1,3-Propanediol (1,3-PDO) Pathway

Some microorganisms can convert 1,3-propanediol (1,3-PDO) into 3-HP. This is a two-step oxidation process involving an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH).[5] This pathway has been notably exploited in Halomonas bluephagenesis.[6]

PDO_Pathway PDO 1,3-Propanediol (1,3-PDO) HPA 3-Hydroxypropionaldehyde (3-HPA) PDO->HPA Alcohol Dehydrogenase (ADH) (e.g., AdhP) HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) (e.g., AldD)

The 1,3-Propanediol Pathway to 3-HP.

Comparative Genomic Features of Key Microorganisms

The selection of a microbial chassis is critical for developing an efficient 3-HP production process. Both native producers and genetically engineered hosts are utilized. Key genomic characteristics influence their suitability for metabolic engineering and industrial-scale fermentation. The table below compares the genomic features of several prominent microorganisms used in 3-HP research.

MicroorganismGenome Size (Mb)GC Content (%)Protein-Coding GenesKey Features for 3-HP Production
Escherichia coli K-12 ~4.6~50.8~4,300Well-characterized genetics; extensive genetic tools; serves as a versatile host for heterologous pathways.[7][8][9][10]
Klebsiella pneumoniae ~5.3 - 5.8~57.5~5,100 - 5,500Natural ability to metabolize glycerol; produces coenzyme B12, a necessary cofactor for glycerol dehydratase.[1][11][12]
Lactobacillus reuteri ~2.0 - 2.2~38.9~2,000 - 2,200Naturally produces 3-HP from glycerol via a CoA-dependent pathway.[13]
Corynebacterium glutamicum ~3.3~53.8 - 54.2~3,000Generally Regarded As Safe (GRAS) status; high tolerance to organic acids; broad substrate spectrum.[3][14][15]
Saccharomyces cerevisiae S288c ~12.1~38.5~6,000Robust industrial fermenter; high tolerance to acidic conditions, which simplifies downstream processing.[16][17][18]
Halomonas bluephagenesis ~4.1~52.7~4,000Halophile that can be cultivated in open, non-sterile conditions; tolerant to high substrate and product concentrations.[6][19]

Performance Comparison of Engineered Strains

Metabolic engineering efforts have significantly improved 3-HP production across various microbial hosts. The following table summarizes the performance of several engineered strains, highlighting the achieved titer, yield, and productivity.

MicroorganismPathwaySubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliGlycerolGlycerol76.20.4571.89[12]
E. coliGlycerolGlycerol42.10.268N/A[2][20][21]
K. pneumoniaeGlycerolGlycerol83.8N/AN/A[14]
K. pneumoniaeGlycerolGlycerol61.90.69 (mol/mol)1.63
K. pneumoniaeGlycerolGlycerol, Glucose3.77N/AN/A[15][17]
C. glutamicumGlycerolGlucose, Xylose62.60.51N/A[5][13][16]
C. glutamicumβ-AlanineGlucose47.540.295N/A[3]
C. glutamicumMalonyl-CoAGlucose, Acetate3.770.1870.078[11][19]
S. cerevisiaeMitochondria (Malonyl-CoA)Glucose71.090.230.71[8]
S. cerevisiaeβ-AlanineGlucose13.70.14 (C-mol/C-mol)0.17[4][22]
S. cerevisiaeMalonyl-CoAGlucose~10N/AN/A[23]
H. bluephagenesis1,3-PDO1,3-Propanediol1540.932.4[6]

N/A: Not Available in the cited source.

Experimental Protocols and Workflows

a) General Workflow for Comparative Genomics of 3-HP Producers

A typical comparative genomics study involves several key steps, from strain selection to functional analysis, to identify genetic targets for metabolic engineering.

Comparative_Genomics_Workflow cluster_0 Data Acquisition cluster_1 Bioinformatic Analysis cluster_2 Validation & Engineering Strain_Selection 1. Strain Selection (e.g., high vs. low producers) Genome_Sequencing 2. Whole Genome Sequencing (e.g., PacBio, Illumina) Strain_Selection->Genome_Sequencing Genome_Assembly 3. Genome Assembly & Annotation Genome_Sequencing->Genome_Assembly Comparative_Analysis 4. Comparative Genomics (OrthoMCL, BLAST) Genome_Assembly->Comparative_Analysis Pathway_Reconstruction 5. Metabolic Pathway Reconstruction (KEGG) Comparative_Analysis->Pathway_Reconstruction Target_Identification 6. Target Gene Identification Pathway_Reconstruction->Target_Identification Metabolic_Engineering 7. Strain Engineering (CRISPR/Cas9) Target_Identification->Metabolic_Engineering Fermentation 8. Fermentation & Analysis Metabolic_Engineering->Fermentation

Workflow for a Comparative Genomics Study.

b) Protocol: Quantification of 3-HP in Fermentation Broth by HPLC

Accurate quantification of 3-HP is essential for evaluating strain performance. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Objective: To determine the concentration of 3-hydroxypropionic acid in microbial fermentation samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column suitable for organic acid analysis).

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

  • 3-HP standard (≥98% purity).

  • Syringe filters (0.22 µm).

  • Autosampler vials.

  • Fermentation broth samples.

Procedure:

  • Standard Preparation:

    • Prepare a 10 g/L stock solution of 3-HP in HPLC-grade water.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 g/L) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge the sample at 13,000 x g for 10 minutes to pellet cells and debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the range of the calibration curve.

  • HPLC Analysis:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detector: UV at 210 nm or RI detector.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Run the prepared samples.

    • Identify the 3-HP peak in the sample chromatograms based on the retention time of the standard.

    • Quantify the concentration of 3-HP in the samples using the linear regression equation derived from the calibration curve.

    • Account for any dilution factors used during sample preparation.

This guide provides a foundational comparison for researchers exploring the genomic landscape of 3-HP producing microorganisms. The provided data and protocols serve as a starting point for strain selection, metabolic engineering strategies, and analytical validation in the pursuit of efficient and sustainable bioproduction of 3-hydroxypropionic acid.

References

Bench-Scale Validation of Genetically Engineered 3-HP Production Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of genetically engineered microbial strains for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. The performance of different metabolic pathways and chassis organisms is evaluated based on key production metrics from bench-scale fermentation studies. Detailed experimental protocols and visualizations of metabolic pathways and experimental workflows are included to support researchers in this field.

Performance Comparison of Engineered Strains

The production of 3-HP in genetically engineered microorganisms has been explored through several metabolic pathways, with the glycerol (B35011), malonyl-CoA, and β-alanine pathways being the most prominent.[1][2] The choice of chassis strain, including Escherichia coli, Klebsiella pneumoniae, and Saccharomyces cerevisiae, also significantly impacts the final titer, yield, and productivity.[3]

Chassis StrainMetabolic PathwayCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Klebsiella pneumoniaeGlycerol PathwayGlycerol83.8Not ReportedNot Reported[4]
Escherichia coliGlycerol PathwayGlycerol76.20.4571.89[5]
Escherichia coliGlycerol PathwayGlucose63.05Not ReportedNot Reported[6]
Debaryomyces hanseniiPropionic Acid MetabolismPropionic Acid62.42Not ReportedNot Reported[7]
Escherichia coliMalonyl-CoA PathwayGlucose49.04Not ReportedNot Reported[6]
Escherichia coli WGlycerol PathwayGlycerol41.50.310.86[8][9]
Pichia pastorisMalonyl-CoA PathwayGlycerol37.050.194 (Cmol/Cmol)0.712[10]
Saccharomyces cerevisiaeβ-alanine PathwayGlucose13.7Not ReportedNot Reported[1]
Saccharomyces cerevisiaeMalonyl-CoA PathwayGlucose~10Not ReportedNot Reported[1]

Metabolic Pathways for 3-HP Production

The biosynthesis of 3-HP in recombinant organisms has been achieved through three primary pathways: the glycerol pathway, the malonyl-CoA reductase (MCR) pathway, and the β-alanine pathway.[1]

Glycerol Pathway

The glycerol pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[6] Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[11] This pathway can be further divided into CoA-dependent and CoA-independent routes.[11] A significant challenge with this pathway is the cellular toxicity of the 3-HPA intermediate.[1]

Glycerol Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (coenzyme B12-dependent) 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde Dehydrogenase Malonyl-CoA Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR-C) 3-HP 3-Hydroxypropionic Acid Malonate Semialdehyde->3-HP Malonyl-CoA Reductase (MCR-N) Experimental Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Analysis Strain_Development Genetically Engineered Strain Development Pre-culture Pre-culture Preparation Strain_Development->Pre-culture Bioreactor_Setup Bioreactor Setup and Inoculation Pre-culture->Bioreactor_Setup Fed-batch Fed-batch Fermentation (pH, DO, Feed Control) Bioreactor_Setup->Fed-batch Sampling Periodic Sampling Fed-batch->Sampling Measurement Measurement of OD600, Substrate, and 3-HP Sampling->Measurement Data_Analysis Data Analysis (Titer, Yield, Productivity) Measurement->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxypropionate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. 3-Hydroxypropionate, a versatile building block in chemical synthesis, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, 3-Hydroxypropionic acid can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Lab coat, long-sleeved clothing, and closed-toe shoes.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4] The fundamental principle is to prevent the release of active chemical ingredients into the environment.

Step 1: Waste Identification and Segregation

  • Classify the Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.[4]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[1]

Step 2: Waste Collection and Labeling

  • Use Designated Containers: Collect all this compound waste in a designated, leak-proof hazardous waste container that is compatible with the chemical.[4][5]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound".[4][5] This ensures proper identification and handling by waste management personnel.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Container Management: Ensure the waste container is kept closed at all times, except when adding waste.[5] Do not overfill containers; a general guideline is to not exceed 90% capacity.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of the collected hazardous waste must be carried out through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]

  • Regulatory Compliance: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading by using an inert absorbent material.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from Incompatibles B->C D Collect in Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact EHS or Licensed Contractor F->G H Arrange for Pickup and Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, ensuring a safe working environment and upholding environmental responsibility. Always consult your institution's specific safety and waste management policies.

References

Personal protective equipment for handling 3-Hydroxypropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxypropionate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1][2][3][4] It is crucial to handle this chemical with care to avoid exposure.

Summary of Hazards:

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritation[1][2][3][4]
Acute Oral Toxicity (Category 4)H302: Harmful if swallowed[3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][3][4]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or splash-prone procedures.[1][2]To protect against serious eye irritation or damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific operational conditions and duration of use.[1][2][6]To prevent skin irritation upon contact.[1][2]
Body Protection Laboratory coat and closed-toed footwear are mandatory.[1] For larger scale operations, chemical-resistant protective clothing may be required.[2]To protect against accidental skin contact.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation.[1][2] If ventilation is inadequate or for large spills, a NIOSH-approved vapor respirator is recommended.[2][7]To prevent respiratory tract irritation from vapors or aerosols.[1][2]
Operational and Handling Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

    • Verify that an eyewash station and safety shower are readily accessible.[1][7]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not breathe in fumes, vapors, or mists.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Recommended storage temperature is between 2-8°C.[1][8]

    • Keep away from incompatible substances and sources of ignition.[1]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.[2]
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, labeled disposal container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Disposal Protocol:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, sewers, or waterways.[1][2]

  • One disposal option may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound start Start: Obtain this compound assess_hazards 1. Assess Hazards - Review SDS - Identify required PPE start->assess_hazards prepare_workspace 2. Prepare Workspace - Ensure ventilation - Check safety equipment assess_hazards->prepare_workspace don_ppe 3. Don Personal Protective Equipment (PPE) prepare_workspace->don_ppe handle_chemical 4. Handle this compound - Avoid contact and inhalation - Keep container closed don_ppe->handle_chemical storage 5. Store Properly - Cool, dry, ventilated area - 2-8°C handle_chemical->storage spill_check Spill or Exposure? handle_chemical->spill_check storage->spill_check emergency_procedure Follow Emergency Procedures - First Aid - Spill Response spill_check->emergency_procedure Yes dispose_waste 6. Dispose of Waste - Collect in labeled container - Follow regulations spill_check->dispose_waste No emergency_procedure->dispose_waste end End: Procedure Complete dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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